Dibenzo[e,l]pyrene
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
hexacyclo[10.10.2.02,7.08,24.013,18.019,23]tetracosa-1(23),2,4,6,8(24),9,11,13,15,17,19,21-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-8-16-15(7-1)19-11-5-13-21-17-9-3-4-10-18(17)22-14-6-12-20(16)24(22)23(19)21/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIAHKYKCHRGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C6=CC=CC(=C64)C2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172750 | |
| Record name | Dibenzo(fg,op)naphthacene (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192-51-8 | |
| Record name | Dibenzo[fg,op]naphthacene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzo(e,l)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000192518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo[e,l]pyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzo(fg,op)naphthacene (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBENZO(E,L)PYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1OAU0KNG7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the chemical properties of Dibenzo[e,l]pyrene?
An In-Depth Technical Guide to the Chemical Properties of Dibenzo[e,l]pyrene
Introduction to this compound: An Overview
This compound (DB[e,l]P) is a high molecular weight polycyclic aromatic hydrocarbon (PAH), a class of organic compounds that are ubiquitous environmental contaminants resulting from the incomplete combustion of organic materials. It is one of five structural isomers of dibenzopyrene, with the molecular formula C₂₄H₁₄.[1] While its isomer, dibenzo[a,l]pyrene, is recognized as one of the most potent carcinogens ever tested, the properties and toxicological profile of DB[e,l]P are distinct and warrant specific investigation.[2] This guide provides a comprehensive technical overview of the chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development and environmental health.
Molecular Identity and Physicochemical Characteristics
The fundamental identity of a chemical compound is defined by its structure and physical properties. These characteristics govern its environmental fate, bioavailability, and interaction with biological systems.
Structure and Identification
DB[e,l]P is an ortho- and peri-fused polycyclic arene, consisting of six fused benzene rings.[3] This extensive aromatic system is the primary determinant of its chemical behavior.
-
Molecular Formula: C₂₄H₁₄[4]
-
Molecular Weight: 302.37 g/mol [4]
-
Synonyms: Dibenzo[fg,op]naphthacene, 1,2:6,7-Dibenzpyrene[3][4]
Physicochemical Data Summary
The physical properties of DB[e,l]P are characteristic of large PAHs: it is a solid compound with very low volatility and is practically insoluble in water, rendering it lipophilic.[5] This high lipophilicity influences its tendency to bioaccumulate in fatty tissues.
| Property | Value | Source |
| Appearance | Yellow crystals or flakes | [6] (for isomer DB[a,l]P) |
| Melting Point | Not specified; Isomers range from 164.5°C (DB[a,l]P) to 283.6°C (DB[a,i]P) | [6][7] |
| Boiling Point | Not specified; Isomer DB[a,l]P is 630.6 °C | [6] |
| Water Solubility | Insoluble | [6][8] |
| Organic Solubility | Soluble in nonpolar organic solvents like benzene, toluene, and cyclohexane. | [8][9][10] |
| log Kow (Octanol-Water Partition Coefficient) | 7.71 (for isomer DB[a,l]P) | [6] |
Chemical Reactivity and Spectroscopic Profile
The dense electron cloud of its aromatic system makes DB[e,l]P susceptible to electrophilic attack and oxidation, particularly under enzymatic catalysis. Like other aromatic hydrocarbons, it can undergo vigorous reactions with strong oxidizing agents.[11][12] Substitution reactions such as halogenation, nitration, and sulfonation are also characteristic of this class of compounds.[11]
Spectroscopic techniques are essential for the identification and quantification of dibenzopyrene isomers.
-
UV-Visible (UV/VIS) Spectroscopy: The extended π-conjugated system of DB[e,l]P results in characteristic absorption spectra in the ultraviolet and visible regions. These spectra are useful for identification, as seen in the analysis of its metabolites.[13]
-
Fluorescence Spectroscopy: DB[e,l]P is fluorescent, a property extensively used in its trace-level detection. Techniques like Laser-Excited Time-Resolved Shpol'skii Spectrometry (LETRSS) provide high sensitivity and selectivity, enabling the differentiation of DB[e,l]P from its co-eluting isomers in complex matrices.[2][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to elucidate the precise structure of DB[e,l]P and its metabolites, providing definitive confirmation of proton and carbon frameworks.[2][13]
-
Mass Spectrometry (MS): When coupled with gas chromatography (GC/MS), mass spectrometry is a powerful tool for identifying and quantifying DB[e,l]P in environmental samples, often using isotope dilution techniques for high accuracy.[15]
Toxicology and Metabolic Activation
The biological activity of PAHs is intrinsically linked to their metabolic transformation within an organism. While many PAHs are inert, their metabolites can be highly reactive and toxic.
Carcinogenicity Classification
It is critical to distinguish DB[e,l]pyrene from its highly carcinogenic isomers. The International Agency for Research on Cancer (IARC) has classified this compound in Group 3: Not classifiable as to its carcinogenicity to humans .[3] This classification reflects a lack of sufficient evidence for carcinogenicity in humans or experimental animals. In contrast, its isomer Dibenzo[a,l]pyrene is classified in Group 2A: Probably carcinogenic to humans .[16]
The General Pathway of Metabolic Activation for Dibenzopyrenes
For PAHs, carcinogenicity is typically initiated by metabolic activation into electrophilic metabolites that can covalently bind to DNA, forming DNA adducts.[17][18] This process, while extensively studied for the potent carcinogen DB[a,l]pyrene, provides a crucial framework for understanding the potential biotransformation of DB[e,l]pyrene.
The activation sequence involves two main enzymatic steps:
-
Phase I Metabolism: Cytochrome P450 (CYP) enzymes, particularly from the CYP1 family (e.g., CYP1A1 and CYP1B1), introduce an epoxide group across a double bond in the PAH molecule.[18]
-
Phase II Metabolism: The enzyme epoxide hydrolase (EH) converts the initial epoxide into a trans-dihydrodiol.[19]
-
Second Epoxidation: A subsequent epoxidation by CYP enzymes at a nearby double bond creates a highly reactive diol-epoxide.[17]
These diol-epoxides are the ultimate carcinogens, as their strained epoxide ring readily opens to form a covalent bond with nucleophilic sites on DNA bases (primarily guanine and adenine), leading to mutations if not repaired.[17][20]
Analytical Methodologies and Protocols
Accurate detection and quantification of DB[e,l]P in environmental and biological samples are paramount for exposure assessment. Due to its presence in complex mixtures with its isomers, highly selective analytical methods are required.[21]
Core Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence detection (FLD), is a standard method for separating and quantifying PAHs.[22][23] However, co-elution of isomers like DB[e,l]P and the more common benzo[a]pyrene can be a significant challenge, necessitating highly optimized chromatographic conditions or secondary detection methods.[24]
-
Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS provides excellent separation and definitive identification based on both retention time and mass-to-charge ratio, making it a gold standard for PAH analysis.[15]
Sample Preparation and Analysis Workflow
A robust analytical protocol is essential for obtaining reliable data. The following outlines a typical workflow for analyzing dibenzopyrenes in a solid or liquid matrix.
Protocol: Extraction and Analysis of Dibenzopyrenes from Environmental Samples
-
Sample Extraction:
-
Justification: PAHs are typically bound to matrix components and must be liberated using an organic solvent.
-
Procedure: A solid sample (e.g., soil, sediment) is subjected to Soxhlet extraction or pressurized fluid extraction with a nonpolar solvent like hexane or a hexane/acetone mixture. A liquid sample (e.g., water) is passed through a solid-phase extraction (SPE) cartridge packed with a C18 sorbent.[25]
-
-
Extract Cleanup:
-
Justification: Co-extracted interfering compounds (lipids, pigments) must be removed to prevent contamination of the analytical instrument and improve detection limits.
-
Procedure: The crude extract is passed through a silica gel or alumina chromatography column. A series of solvents with increasing polarity is used to elute fractions, separating the PAHs from more polar and less polar interferences.[15]
-
-
Concentration and Solvent Exchange:
-
Justification: The cleaned extract is often too dilute for detection and may be in a solvent incompatible with the analytical instrument.
-
Procedure: The solvent is carefully evaporated under a gentle stream of nitrogen. The residue is then redissolved in a small, precise volume of a suitable solvent (e.g., acetonitrile for HPLC, cyclohexane for GC).[25]
-
-
Instrumental Analysis:
-
Justification: High-resolution separation and sensitive detection are required to identify and quantify individual isomers.
-
Procedure: An aliquot of the final extract is injected into an HPLC-FLD or GC/MS system. Quantification is performed by comparing the peak area of the analyte to that of a certified reference standard, often using an internal standard or an isotopically labeled surrogate for improved accuracy.[15][25]
-
Synthesis and Applications
The chemical synthesis of this compound and its isomers is crucial for providing the pure analytical standards necessary for toxicological studies and environmental monitoring. Various synthetic routes have been developed, often involving multi-step organic reactions to construct the complex polycyclic framework.[26][27][28] The primary application of pure DB[e,l]P is as a reference material for calibrating analytical instruments and for use in laboratory research to study its metabolism, toxicity, and physical properties.
Conclusion
This compound is a chemically stable, lipophilic polycyclic aromatic hydrocarbon. Its properties are largely defined by its extensive aromatic system, making it amenable to analysis by fluorescence and mass spectrometric techniques. While it shares a structural formula with the potent carcinogen dibenzo[a,l]pyrene, its toxicological profile is markedly different, with IARC classifying it as not classifiable regarding its carcinogenicity to humans. A thorough understanding of its distinct chemical properties, metabolic potential, and analytical behavior is essential for accurately assessing its environmental risk and distinguishing it from its more hazardous isomers in complex mixtures.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9119, Dibenzo(a,l)pyrene. [Online] Available at: [Link] [Accessed Jan 12, 2026].[6]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9126, Dibenzo(a,e)pyrene. [Online] Available at: [Link] [Accessed Jan 12, 2026].[8]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9122, Dibenzo(e,l)pyrene. [Online] Available at: [Link] [Accessed Jan 12, 2026].[3]
-
Devanesan, P. D., et al. (1990). Metabolism and mutagenicity of dibenzo[a,e]pyrene and the very potent environmental carcinogen dibenzo[a,l]pyrene. PubMed. [Online] Available at: [Link] [Accessed Jan 12, 2026].[19]
-
Devanesan, P. D., et al. (1990). Metabolism and mutagenicity of dibenzo[a,e]pyrene and the very potent environmental carcinogen dibenzo[a,l]pyrene. Chemical Research in Toxicology. [Online] Available at: [Link] [Accessed Jan 12, 2026].[29]
-
Public Health England. (2018). Benzo[a]pyrene or PAHs: toxicological overview. GOV.UK. [Online] Available at: [Link] [Accessed Jan 12, 2026].[30]
-
Gao, F., et al. (2015). Mechanisms of oral carcinogenesis induced by dibenzo[a,l]pyrene: an environmental pollutant and a tobacco smoke constituent. PubMed Central. [Online] Available at: [Link] [Accessed Jan 12, 2026].[17]
-
Wikipedia. Dibenzopyrenes. [Online] Available at: [Link] [Accessed Jan 12, 2026].[1]
-
Devanesan, P. D., et al. (1990). Metabolism and Mutagenicity of Dibenzo[a,e]pyrene and the Very Potent Environmental Carcinogen Dibenzo[a,l]pyrene. ACS Publications. [Online] Available at: [Link] [Accessed Jan 12, 2026].[13]
-
Vingiello, F. A., Yanez, J., & Campbell, J. A. (1971). New approach to the synthesis of dibenzo[a,l] pyrenes. The Journal of Organic Chemistry. [Online] Available at: [Link] [Accessed Jan 12, 2026].[26]
-
Siddavaram, K., et al. (2021). Elucidation of dibenzo[a,l]pyrene and its metabolites as a mammary carcinogen: A comprehensive review. ResearchGate. [Online] Available at: [Link] [Accessed Jan 12, 2026].[18]
-
LookChem. Cas 189-55-9, DIBENZO(A,I)PYRENE. [Online] Available at: [Link] [Accessed Jan 12, 2026].[31]
-
Carruthers, W. (1966). Synthesis of dibenzo[a,l]pyrene. Chemical Communications (London). [Online] Available at: [Link] [Accessed Jan 12, 2026].[27]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9106, Dibenzo(a,i)pyrene. [Online] Available at: [Link] [Accessed Jan 12, 2026].[7]
-
Yu, S., & Campiglia, A. D. (2005). Direct Determination of Dibenzo[ a,l ]pyrene and Its Four Dibenzopyrene Isomers in Water Samples by Solid-Liquid Extraction and Laser-Excited Time-Resolved Shpol'skii Spectrometry. ResearchGate. [Online] Available at: [Link] [Accessed Jan 12, 2026].[2]
-
Cepeda, A., et al. (2013). Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices. PubMed Central. [Online] Available at: [Link] [Accessed Jan 12, 2026].[22]
-
Londoño-Castañeda, V. A., et al. (2018). Structure of dibenzo[ a,l ]pyrene and benzo[ a ]pyrene from which the... ResearchGate. [Online] Available at: [Link] [Accessed Jan 12, 2026].[20]
-
Grimmer, G., et al. (1997). DETERMINATION OF DIBENZO[A, L]PYRENE AND OTHER FJORD-REGION PAH ISOMERS WITH MW 302 IN ENVIRONMENTAL SAMPLES. Polycyclic Aromatic Compounds. [Online] Available at: [Link] [Accessed Jan 12, 2026].[15]
-
Vingiello, F. A., Yanez, J., & Greenwood, E. J. (1966). The synthesis of dibenzo[a,l]pyrene. Sci-Hub. [Online] Available at: [Link] [Accessed Jan 12, 2026].[28]
-
Wikipedia. Polycyclic aromatic hydrocarbon. [Online] Available at: [Link] [Accessed Jan 12, 2026].[5]
-
Plaire, D., et al. (2021). Development of an analytical method for the simultaneous determination of 22 Polycyclic Aromatic Hydrocarbons (PAHs) in maternal and umbilical cord blood. Science of The Total Environment. [Online] Available at: [Link] [Accessed Jan 12, 2026].[25]
-
F. J. R. A. (2005). Analytical methods for polycyclic aromatic hydrocarbons (PAHs) in food and the environment needed for new food legislation in the European Union. Trends in Analytical Chemistry. [Online] Available at: [Link] [Accessed Jan 12, 2026].[21]
-
ANSES. (2017). Polycyclic aromatic hydrocarbons containing benzo[a]pyrene - Scientific basis for setting a health-based occupational exposure limit. [Online] Available at: [Link] [Accessed Jan 12, 2026].[16]
-
IARC. (2010). APPENDIX CHEMICAL AND PHYSICAL DATA FOR SOME NON- HETEROCYCLIC POLYCYCLIC AROMATIC HYDROCARBONS. IARC Publications. [Online] Available at: [Link] [Accessed Jan 12, 2026].[32]
-
Cepeda, A., et al. (2013). Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices. MDPI. [Online] Available at: [Link] [Accessed Jan 12, 2026].[23]
-
Yu, S., & Campiglia, A. D. (2005). Direct determination of dibenzo[a,l]pyrene and its four dibenzopyrene isomers in water samples by solid-liquid extraction and laser-excited time-resolved Shpol'skii spectrometry. PubMed. [Online] Available at: [Link] [Accessed Jan 12, 2026].[14]
-
Campiglia, A. D., et al. (2007). On the co-elution of benzo[a]pyrene and dibenzo[a,l]pyrene in chromatographic fractions and their unambiguous determination in tobacco extracts via laser-excited time resolved Shpol'skii spectroscopy. Analytical Methods. [Online] Available at: [Link] [Accessed Jan 12, 2026].[24]
Sources
- 1. Dibenzopyrenes - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Dibenzo(e,l)pyrene | C24H14 | CID 9122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 6. Dibenzo(a,l)pyrene | C24H14 | CID 9119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dibenzo(a,i)pyrene | C24H14 | CID 9106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DIBENZO(a,e)PYRENE | C24H14 | CID 9126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. hpc-standards.com [hpc-standards.com]
- 10. Pyrene | 129-00-0 [chemicalbook.com]
- 11. DIBENZO(A,L)PYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. DIBENZO(A,E)PYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Direct determination of dibenzo[a,l]pyrene and its four dibenzopyrene isomers in water samples by solid-liquid extraction and laser-excited time-resolved Shpol'skii spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. nfa.dk [nfa.dk]
- 17. Mechanisms of oral carcinogenesis induced by dibenzo[a,l]pyrene: an environmental pollutant and a tobacco smoke constituent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Metabolism and mutagenicity of dibenzo[a,e]pyrene and the very potent environmental carcinogen dibenzo[a,l]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pfigueiredo.org [pfigueiredo.org]
- 22. Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. On the co-elution of benzo[a]pyrene and dibenzo[a,l]pyrene in chromatographic fractions and their unambiguous determination in tobacco extracts via laser-excited time resolved Shpol'skii spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 25. Development of an analytical method for the simultaneous determination of 22 Polycyclic Aromatic Hydrocarbons (PAHs) in maternal and umbilical cord blood [comptes-rendus.academie-sciences.fr]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Synthesis of dibenzo[a,l]pyrene - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 28. Sci-Hub. The synthesis of dibenzo[a,l]pyrene / Chemical Communications (London), 1966 [sci-hub.ru]
- 29. pubs.acs.org [pubs.acs.org]
- 30. gov.uk [gov.uk]
- 31. Cas 189-55-9,DIBENZO(A,I)PYRENE | lookchem [lookchem.com]
- 32. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
An In-Depth Technical Guide to the Synthesis and Characterization of Dibenzo[e,l]pyrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzo[e,l]pyrene, a polycyclic aromatic hydrocarbon (PAH), presents a unique molecular architecture with distinct photophysical properties. This technical guide provides a comprehensive overview of the synthesis and characterization of this intriguing molecule. Aimed at researchers in materials science and drug development, this document delves into the practical aspects of its preparation and the analytical techniques essential for its structural elucidation and purity assessment. We will explore established synthetic routes, including the rationale behind precursor selection and reaction mechanisms, and provide a detailed protocol for a laboratory-scale synthesis. Furthermore, this guide will cover the crucial characterization methods, presenting typical data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and UV-visible and fluorescence spectroscopy. Beyond the fundamental chemistry, we will touch upon the known biological activities and the critical safety protocols required for handling this and other potent PAHs.
Introduction: The Significance of this compound
This compound (C₂₄H₁₄) is a member of the dibenzopyrene isomer family, a group of high molecular weight PAHs. Its structure consists of a pyrene core fused with two additional benzene rings, resulting in a unique "butterfly" molecule. This specific arrangement of aromatic rings imparts distinct electronic and photophysical properties that have garnered interest in the field of materials science, particularly for its potential use in organic electronics.
However, like many PAHs, dibenzopyrenes are recognized for their carcinogenic potential. The isomer dibenzo[a,l]pyrene, for instance, is considered one of the most potent carcinogens ever tested. While this compound's carcinogenicity is less studied, it is crucial for researchers to handle this compound with extreme caution, adhering to stringent safety protocols.
This guide aims to provide a balanced perspective, acknowledging the scientific interest in this compound's properties while emphasizing the paramount importance of safety in its synthesis and handling. For drug development professionals, understanding the synthesis and properties of such molecules is pertinent for toxicological studies and for the development of potential countermeasures or detection methods for PAH exposure.
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be approached through several methods, including oxidative photocyclization, intramolecular aryl-aryl coupling, and gas-phase radical-mediated reactions. A common and effective laboratory-scale approach involves the construction of the polycyclic system from pyrene-based precursors. One such strategy utilizes a Diels-Alder reaction with in-situ generated arynes.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic approach to this compound involves the disconnection of the two additional benzene rings, leading back to a functionalized pyrene core. This strategy often employs the formation of a diaryne intermediate from a stable precursor, which can then undergo a [4+2] cycloaddition with a suitable diene, followed by an extrusion reaction to yield the final aromatic system.
Figure 1. General workflow for the synthesis, purification, and characterization of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is a composite of established methods for the synthesis of related polycyclic aromatic hydrocarbons and should be adapted and optimized by the experienced researcher. Extreme caution must be exercised at all stages due to the potential carcinogenicity of the intermediates and the final product.
Step 1: Synthesis of 4,9-Dibromopyrene (Precursor)
The synthesis of the dibrominated pyrene precursor is a crucial first step. While various methods exist, a common approach involves the direct bromination of pyrene.
-
Rationale: The 4, 5, 9, and 10 positions of pyrene are the most reactive towards electrophilic substitution. By controlling the stoichiometry and reaction conditions, selective dibromination at the 4 and 9 positions can be achieved.
Materials:
-
Pyrene
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrene in anhydrous DMF.
-
Slowly add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to afford 4,9-dibromopyrene as a solid.
Step 2: Synthesis of this compound via Yamamoto Coupling and Scholl Reaction
This two-step sequence first forms a polyphenylene-type intermediate via Yamamoto coupling, which is then subjected to intramolecular cyclodehydrogenation (a Scholl reaction) to yield the final product.
-
Rationale: Yamamoto coupling is a powerful method for forming carbon-carbon bonds between aryl halides. The subsequent Scholl reaction is a classic method for the synthesis of polycyclic aromatic hydrocarbons via oxidative intramolecular cyclization.
Materials:
-
4,9-Dibromopyrene
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridine (bpy)
-
Anhydrous DMF
-
Anhydrous Toluene
-
Iron(III) chloride (FeCl₃)
-
Dichloromethane (DCM)
-
Methanol
-
Silica gel for column chromatography
Procedure:
Part A: Yamamoto Coupling
-
To a Schlenk flask under an inert atmosphere, add Ni(COD)₂, 2,2'-bipyridine, and anhydrous DMF. Stir the mixture until a deep-colored solution forms, indicating the formation of the active nickel complex.
-
Add a solution of 4,9-dibromopyrene in anhydrous toluene to the nickel complex solution.
-
Heat the reaction mixture to 80-90 °C and stir for 24-48 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
After cooling to room temperature, quench the reaction by adding methanol.
-
Filter the mixture to collect the precipitated polymer. Wash the solid with methanol and then with hot toluene to remove oligomeric byproducts. The resulting polyphenylene intermediate is often poorly soluble.
Part B: Scholl Reaction
-
Suspend the polyphenylene intermediate obtained from the Yamamoto coupling in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Slowly add a solution of anhydrous iron(III) chloride (FeCl₃) in nitromethane to the suspension. An excess of FeCl₃ is typically required.
-
Stir the reaction mixture at room temperature for 12-24 hours. The mixture will typically turn dark, and the progress can be monitored by the disappearance of the starting polymer (if a soluble fraction can be analyzed).
-
Quench the reaction by carefully adding methanol.
-
Filter the mixture and wash the solid with methanol.
-
The crude product can be purified by column chromatography on silica gel, often requiring a gradient of solvents (e.g., hexanes/DCM). Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by sublimation under high vacuum.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Due to the high symmetry of this compound, its ¹H and ¹³C NMR spectra are relatively simple.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show a set of distinct signals in the aromatic region (typically 7.0-9.0 ppm). The coupling patterns (doublets, triplets, etc.) and integration values will be consistent with the C₂₄H₁₄ structure.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display a specific number of signals corresponding to the unique carbon environments in the molecule.
| ¹H NMR (Typical Chemical Shifts in CDCl₃) | ¹³C NMR (Typical Chemical Shifts in CDCl₃) |
| Data not readily available in searched literature. Requires experimental determination or prediction. | Data not readily available in searched literature. Requires experimental determination or prediction. |
Table 1. Predicted NMR Data for this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For C₂₄H₁₄, the expected exact mass is approximately 302.1096 g/mol .
-
Electron Ionization Mass Spectrometry (EI-MS): This method provides information about the fragmentation pattern of the molecule upon electron impact. For stable aromatic systems like this compound, the molecular ion peak (M⁺) is typically the most abundant peak.
| Mass Spectrometry Data | Value |
| Molecular Formula | C₂₄H₁₄ |
| Molecular Weight | 302.38 g/mol |
| m/z of Molecular Ion (M⁺) | 302 |
Table 2. Mass Spectrometry Data for this compound.
UV-Visible and Fluorescence Spectroscopy
This compound exhibits characteristic absorption and emission spectra due to its extended π-conjugated system.
-
UV-Visible Spectroscopy: The UV-vis spectrum shows distinct absorption bands corresponding to the electronic transitions within the molecule.
-
Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, this compound exhibits fluorescence, with characteristic emission peaks.
| Spectroscopic Data | Wavelength (nm) |
| UV-vis Absorption Maxima (λabs) | 274, 286[1] |
| Fluorescence Emission Maxima (λem) | 385, 405[1] |
Table 3. Photophysical Data for this compound.[1]
Biological Activity and Relevance to Drug Development
The biological activity of this compound is not as extensively studied as that of its highly carcinogenic isomer, dibenzo[a,l]pyrene. However, as a potent PAH, it is reasonably anticipated to be a carcinogen. The primary mechanism of toxicity for many PAHs involves metabolic activation by cytochrome P450 enzymes to form reactive diol epoxides, which can then bind to DNA, leading to mutations and potentially initiating cancer.
For drug development professionals, the study of this compound and its isomers is relevant in several contexts:
-
Toxicology and Carcinogenesis Research: Understanding the structure-activity relationships of different PAH isomers is crucial for assessing the risks associated with environmental and occupational exposures.
-
Development of Chemopreventive Agents: Research into the mechanisms of PAH-induced carcinogenesis can inform the development of drugs that inhibit the metabolic activation of these compounds or enhance their detoxification.
-
Biomarker Development: The synthesis of PAH standards, including this compound, is essential for the development of analytical methods to detect and quantify these compounds and their metabolites in biological samples, which can serve as biomarkers of exposure.
While direct therapeutic applications of this compound are unlikely due to its toxicity, its unique photophysical properties could potentially be exploited in the design of fluorescent probes for biological imaging, provided that its toxicity can be mitigated through chemical modification.
Safety and Handling
This compound should be handled as a potent carcinogen. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves, must be worn at all times.
-
Engineering Controls: Use of a certified chemical fume hood is mandatory. For handling the solid, a powder-safe enclosure or glove box is recommended to prevent inhalation of airborne particles.
-
Personal Protective Equipment:
-
Gloves: Nitrile or other chemically resistant gloves should be worn. Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles are required.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a respirator with a particulate filter (e.g., N95 or P100) should be used.
-
-
Waste Disposal: All waste contaminated with this compound, including glassware, gloves, and solvent waste, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Conclusion
The synthesis and characterization of this compound present a challenging yet rewarding endeavor for the experienced synthetic chemist. Its unique molecular structure and photophysical properties make it a molecule of interest for fundamental research and potential applications in materials science. However, the inherent hazards associated with this class of compounds necessitate a rigorous and safety-conscious approach. This guide has provided a framework for the synthesis, purification, and characterization of this compound, along with a discussion of its biological relevance and the critical safety precautions required for its handling. As research into polycyclic aromatic hydrocarbons continues, a thorough understanding of the chemistry and biology of molecules like this compound will remain essential for both advancing scientific knowledge and protecting human health.
References
Sources
An In-Depth Technical Guide to the Molecular Structure and Conformation of Dibenzo[e,l]pyrene
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Twisted Architecture of a Noteworthy Polycyclic Aromatic Hydrocarbon
Dibenzo[e,l]pyrene, a member of the dibenzopyrene isomer family of polycyclic aromatic hydrocarbons (PAHs), presents a fascinating case study in molecular architecture and its implications for biological activity. Unlike many of its planar counterparts, this compound adopts a distinct non-planar, helical conformation. This structural deviation, driven by steric strain in its "fjord region," profoundly influences its physicochemical properties and interactions with biological systems. This guide provides a comprehensive technical overview of the molecular structure and conformational dynamics of this compound, offering insights for researchers in fields ranging from materials science to toxicology and drug development.
The Helical Core: Elucidating the Molecular Structure of this compound
This compound is a high molecular weight polycyclic aromatic hydrocarbon with the chemical formula C₂₄H₁₄[1][2][3]. It is one of five isomers of dibenzopyrene, which are formed by the fusion of benzene rings to a pyrene core in different arrangements. While some dibenzopyrene isomers, such as the potent carcinogen dibenzo[a,l]pyrene, have been extensively studied, this compound's unique structural characteristics are of significant scientific interest.
The defining feature of the this compound molecule is its non-planar, helical or "butterfly" structure[4][5]. This distortion arises from severe steric hindrance between the hydrogen atoms in the "fjord region" of the molecule, where two benzene rings are fused to the pyrene core in a bay-like fashion. This steric strain forces the molecule to twist out of planarity, resulting in a chiral, helical conformation.
This inherent chirality means that this compound exists as a pair of enantiomers, designated as (M)- and (P)- for minus and plus helicity, respectively. The non-superimposable mirror-image structures of these enantiomers are a direct consequence of the helical twist.
Crystallographic Insights into the Twisted Framework
Table 1: Key Structural Parameters of this compound (Predicted and from Related Structures)
| Parameter | Value | Significance |
| Molecular Formula | C₂₄H₁₄ | Defines the elemental composition. |
| Molecular Weight | 302.37 g/mol | |
| Overall Shape | Non-planar, Helical | Deviation from planarity due to steric strain. |
| Key Dihedral Angles | Significant deviation from 0° or 180° | Quantifies the degree of twisting in the fjord region. |
| Bond Lengths | Consistent with aromatic C-C bonds, with some elongation in strained regions. | Provides insight into the distribution of electron density. |
| Bond Angles | Distorted from the ideal 120° for sp² hybridized carbons in the fjord region. | Indicates areas of significant steric strain. |
The distortion from planarity is the most critical aspect of this compound's structure. This twisting of the aromatic backbone has profound implications for its electronic properties, solubility, and how it interacts with other molecules, including biological macromolecules like DNA and proteins.
Conformational Dynamics: A Molecule in Motion
The helical structure of this compound is not static. The molecule can undergo conformational changes, primarily through the interconversion of its (M)- and (P)-enantiomers. This process involves surmounting a rotational energy barrier.
Theoretical Modeling of Conformational Space
Density Functional Theory (DFT) calculations are a powerful tool for exploring the potential energy surface of molecules like this compound and understanding their conformational preferences and the energy barriers to isomerization[6][7][8]. While specific DFT studies on the rotational barrier of the parent this compound were not found in the initial searches, studies on related, sterically hindered PAHs provide valuable insights.
For instance, computational studies on the diol epoxides of the related dibenzo[a,l]pyrene have shown that the molecule is distorted due to overcrowding in the fjord region[6][7]. These studies calculate the energy barriers for conformational interconversions, which are found to be moderate[6][7]. It is reasonable to infer that this compound would also have a significant, though likely surmountable, energy barrier for the interconversion between its enantiomeric forms.
The following diagram illustrates the conceptual workflow for a computational analysis of this compound's conformation.
Caption: A simplified schematic of the Scholl reaction for the synthesis of a this compound derivative.
Other Synthetic Methodologies
Besides the Scholl reaction, other synthetic methods for this compound and its derivatives have been reported, including:
-
Yamamoto coupling: This method involves the nickel-catalyzed coupling of aryl halides and has been used in the synthesis of π-extended this compound derivatives.[9]
-
Oxidative or eliminative photocyclization: These methods utilize light to induce the cyclization of appropriate precursors.[4]
-
Intramolecular aryl-aryl coupling via alumina-mediated high-frequency zipping .[4]
-
Annulation of cyclic diaryliodonium salts .[4]
-
Gas-phase synthesis: High-temperature reactions, such as the phenyl radical-mediated ring annulation, have also been shown to produce this compound.[4][5]
Experimental Protocols: A Practical Guide
This section provides an overview of the key experimental protocols for the characterization and synthesis of this compound, based on the methodologies discussed in the literature.
Protocol for Synthesis via Scholl Reaction (General Procedure)
This is a generalized protocol based on the principles of the Scholl reaction for PAH synthesis. Specific reaction conditions will vary depending on the exact precursor.
-
Precursor Preparation: Synthesize a suitable aryl-substituted pyrene precursor through standard organic chemistry techniques (e.g., Suzuki or Stille coupling).
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the precursor in an appropriate dry, inert solvent (e.g., dichloromethane).
-
Addition of Reagents: Cool the solution in an ice bath and slowly add a Lewis acid (e.g., iron(III) chloride) and a protic acid (e.g., trifluoroacetic acid).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required time, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of methanol. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and dichloromethane).
-
Characterization: Characterize the final product by NMR, mass spectrometry, and UV-Vis spectroscopy.
Protocol for Spectroscopic Characterization
-
NMR Spectroscopy:
-
Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or C₂D₂Cl₄).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of all proton and carbon signals.
-
-
UV-Vis and Fluorescence Spectroscopy:
-
Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane or dichloromethane).
-
Record the UV-Vis absorption spectrum using a spectrophotometer, scanning a relevant wavelength range (e.g., 200-500 nm).
-
Record the fluorescence emission spectrum using a spectrofluorometer. Excite the sample at a wavelength of maximum absorption and scan the emission over a suitable range (e.g., 350-500 nm).
-
Conclusion: A Twisted Tale with Broad Implications
The molecular structure and conformation of this compound stand as a compelling example of how steric strain can dictate the three-dimensional architecture of a polycyclic aromatic hydrocarbon. Its non-planar, helical shape is not merely a structural curiosity but a key determinant of its physical, chemical, and biological properties. For researchers in drug development, understanding the unique topology of such molecules can inform the design of novel therapeutics that target specific protein pockets or DNA structures. In materials science, the controlled synthesis of such twisted aromatic systems opens avenues for the development of new organic electronic materials with tailored optoelectronic properties. As analytical techniques and computational methods continue to advance, a deeper understanding of the structure-property relationships in complex PAHs like this compound will undoubtedly fuel further innovation across a range of scientific disciplines.
References
Sources
- 1. scbt.com [scbt.com]
- 2. Dibenzo(e,l)pyrene | C24H14 | CID 9122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Gas-phase preparation of the this compound (C24H14) butterfly molecule via a phenyl radical-mediated ring annulation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Conformations of benzene- and dibenzo[a,l]pyrene diol epoxides studied by density functional theory: ground states, transition states, dynamics, and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Investigation of structural, electronic and toxicity profiles of pyrene, benzo[e]pyrene, and their ozonolysis products by using computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Carcinogenic Potential of Dibenzo[e,l]pyrene: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dibenzo[e,l]pyrene (DB[e,l]P) is a polycyclic aromatic hydrocarbon (PAH) and a member of the dibenzopyrene family of isomers. Unlike some of its isomers, such as the extremely potent carcinogen dibenzo[a,l]pyrene, DB[e,l]P is less studied, and its carcinogenic potential is not well-established. This guide provides a comprehensive overview of the current scientific understanding of DB[e,l]P, focusing on its classification, what can be inferred from the broader understanding of PAH toxicology, and the critical knowledge gaps that remain. The International Agency for Research on Cancer (IARC) has classified this compound as Group 3: Not classifiable as to its carcinogenicity to humans , a designation that underscores the limited availability of conclusive data.[1] This contrasts with the classifications of other dibenzopyrene isomers, such as dibenzo[a,l]pyrene (Group 2A: Probably carcinogenic to humans) and dibenzo[a,e]pyrene (Group 2B: Possibly carcinogenic to humans).[2][3]
This document will delve into the structural features of dibenzopyrenes, the general mechanisms of PAH-induced carcinogenesis, and the available, albeit limited, data specific to DB[e,l]P. By contextualizing this information, this guide aims to provide researchers and professionals in drug development with a nuanced understanding of DB[e,l]P's toxicological profile.
Introduction to this compound and the Dibenzopyrene Isomers
This compound is a high molecular weight PAH with the chemical formula C₂₄H₁₄.[4] It is one of five isomers of dibenzopyrene, which also include dibenzo[a,e]pyrene, dibenzo[a,h]pyrene, dibenzo[a,i]pyrene, and dibenzo[a,l]pyrene.[4] These isomers share the same molecular weight but differ in the arrangement of their benzene rings, leading to significant differences in their chemical properties and biological activities.[4]
PAHs are formed from the incomplete combustion of organic materials and are widespread environmental contaminants found in tobacco smoke, vehicle exhaust, and grilled foods.[5][6] The carcinogenicity of many PAHs is a significant public health concern.
The General Mechanism of Carcinogenesis for Polycyclic Aromatic Hydrocarbons
The carcinogenic activity of most PAHs is not inherent to the parent molecule but is a consequence of metabolic activation into reactive intermediates that can bind to cellular macromolecules, most notably DNA.[5] This process is a critical initiating event in chemical carcinogenesis.
Metabolic Activation Pathway
The primary pathway for the metabolic activation of carcinogenic PAHs involves a series of enzymatic reactions catalyzed by cytochrome P450 (CYP) enzymes and epoxide hydrolase. This process, often referred to as the "diol epoxide" pathway, can be summarized as follows:
-
Epoxidation: A CYP enzyme, such as CYP1A1 or CYP1B1, introduces an epoxide group across a double bond in the PAH molecule.
-
Hydration: Epoxide hydrolase adds a water molecule to the epoxide, forming a trans-dihydrodiol.
-
Second Epoxidation: Another CYP-mediated epoxidation occurs on the same ring, adjacent to the diol group, forming a highly reactive diol epoxide.
These diol epoxides are the "ultimate carcinogens" as they can form covalent bonds with DNA, creating bulky adducts.
DNA Adduct Formation and Mutagenesis
The formation of DNA adducts by diol epoxides is a critical step in the initiation of cancer. These adducts can distort the DNA helix, leading to errors during DNA replication and repair. If not properly repaired, these errors can result in permanent mutations in critical genes, such as tumor suppressor genes (e.g., p53) and proto-oncogenes (e.g., ras). The accumulation of such mutations can lead to uncontrolled cell growth and the development of tumors.[7]
Carcinogenic Potential of this compound: A Data-Limited Landscape
While the general mechanism of PAH carcinogenesis is well-understood, the specific carcinogenic potential of DB[e,l]P remains largely uncharacterized. The available information is primarily derived from comparative studies with its more potent isomers.
Regulatory Classification
As previously mentioned, the IARC has classified this compound in Group 3: Not classifiable as to its carcinogenicity to humans .[1] This classification is based on the lack of sufficient evidence from human and animal studies.
Mutagenicity and Genotoxicity
Genotoxicity studies on dibenzo[a,l]pyrene have shown that it can induce DNA damage, such as DNA strand breaks and sister-chromatid exchanges, in human lung cells.[8] However, specific genotoxicity data for DB[e,l]P is lacking.
Animal Carcinogenicity Studies
Structure-Activity Relationships Among Dibenzopyrene Isomers
The profound differences in the carcinogenic potential of dibenzopyrene isomers highlight the importance of molecular structure in determining biological activity. The presence and location of specific structural features, such as "bay" and "fjord" regions, are known to influence the ease of metabolic activation to diol epoxides and the reactivity of these metabolites with DNA.
Dibenzo[a,l]pyrene possesses a "fjord" region, a sterically hindered region that is thought to contribute to its extreme carcinogenic potency. The diol epoxides formed in this region are highly reactive and form persistent DNA adducts. The structural characteristics of this compound may not be as conducive to the formation of a highly carcinogenic diol epoxide, which could explain its presumed lower carcinogenic potential.
Experimental Protocols for Assessing Carcinogenic Potential
For researchers investigating the carcinogenic potential of compounds like this compound, a tiered approach involving a battery of in vitro and in vivo assays is standard practice.
In Vitro Mutagenicity and Genotoxicity Assays
-
Ames Test (Bacterial Reverse Mutation Assay):
-
Principle: This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. A test compound is considered mutagenic if it causes a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.
-
Methodology:
-
Prepare different concentrations of this compound.
-
Combine the test compound with the bacterial culture and, in parallel experiments, a liver extract (S9 fraction) for metabolic activation.
-
Plate the mixture on a histidine-deficient agar.
-
Incubate for 48-72 hours.
-
Count the number of revertant colonies and compare to a negative control. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.
-
-
-
In Vitro Micronucleus Test:
-
Principle: This assay detects chromosomal damage. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
-
Methodology:
-
Treat cultured mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) with various concentrations of this compound, with and without metabolic activation.
-
Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest, fix, and stain the cells.
-
Score the frequency of micronuclei in binucleated cells under a microscope.
-
-
In Vivo Carcinogenicity Bioassays
-
Rodent Carcinogenicity Study (e.g., in mice or rats):
-
Principle: This is the gold standard for assessing the carcinogenic potential of a chemical. It involves long-term exposure of animals to the test substance.
-
Methodology:
-
Select a rodent species and strain (e.g., Sprague-Dawley rats or B6C3F1 mice).
-
Administer this compound via a relevant route of exposure (e.g., oral gavage, dermal application, or inhalation) at multiple dose levels for a significant portion of the animal's lifespan (typically 2 years).
-
Include a concurrent control group.
-
Monitor the animals for clinical signs of toxicity and tumor development.
-
At the end of the study, perform a complete necropsy and histopathological examination of all organs and tissues.
-
Statistically analyze the incidence of tumors in the treated groups compared to the control group.
-
-
Conclusion and Future Directions
The current body of scientific literature provides limited specific information on the carcinogenic potential of this compound. Its classification by IARC as a Group 3 agent reflects this data gap. While the general principles of PAH carcinogenesis are well-established through extensive research on compounds like benzo[a]pyrene and dibenzo[a,l]pyrene, it is scientifically unsound to directly extrapolate these findings to DB[e,l]P without specific experimental evidence.
Future research should focus on systematically evaluating the toxicological profile of this compound. Key areas that require investigation include:
-
Metabolism and Metabolic Activation: Elucidating the specific metabolic pathways of DB[e,l]P and identifying its major metabolites.
-
DNA Adduct Formation: Determining whether DB[e,l]P or its metabolites form DNA adducts and characterizing their structure and persistence.
-
Mutagenicity and Genotoxicity: Conducting a comprehensive battery of in vitro and in vivo genotoxicity assays.
-
In Vivo Carcinogenicity: Performing long-term carcinogenicity bioassays in animal models to definitively assess its tumor-initiating and promoting potential.
A thorough investigation of these aspects will be crucial to accurately assess the potential risk of this compound to human health and to provide a solid scientific basis for any future regulatory considerations.
References
-
Prahalad, A. K., et al. (1997). Metabolism and mutagenicity of dibenzo[a,e]pyrene and the very potent environmental carcinogen dibenzo[a,l]pyrene. Chemical research in toxicology, 10(7), 746-53. [Link]
-
Cavalieri, E. L., et al. (1993). Tumor-initiating activity and carcinogenicity of dibenzo[a,l]pyrene versus 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene at low doses in mouse skin. Carcinogenesis, 14(10), 2111-5. [Link]
-
Kowalczyk, K., et al. (2022). Review of mechanisms of genotoxic action of dibenzo[def,p]chrysene (formerly dibenzo[a,l]pyrene). Toxin Reviews, 42(1), 460-477. [Link]
-
Dreij, K., et al. (2005). Formation and removal of DNA adducts derived from dibenzo[a,l]pyrene-diol-epoxide in NER-proficient and NER-deficient cells. Chemical research in toxicology, 18(4), 655-64. [Link]
-
Luch, A., et al. (1999). Dibenzo[a,l]pyrene induced DNA adduct formation in lung tissue in vivo. Cancer letters, 137(1), 27-32. [Link]
-
Vadhana, M. S., et al. (2015). Effect of Phytochemical Intervention on Dibenzo[a,l]pyrene-Induced DNA Adduct Formation. Mutation research. Fundamental and molecular mechanisms of mutagenesis, 774, 27-33. [Link]
-
International Agency for Research on Cancer. (2010). Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 92. [Link]
-
Chen, K. M., et al. (2013). Mechanisms of oral carcinogenesis induced by dibenzo[a,l]pyrene: an environmental pollutant and a tobacco smoke constituent. International journal of cancer, 133(6), 1300-9. [Link]
-
Busby, W. F., Jr, et al. (1995). Mutagenicity of Benzo[a]pyrene and Dibenzopyrenes in the Salmonella Typhimurium TM677 and the MCL-5 Human Cell Forward Mutation Assays. Mutation research, 342(1-2), 9-16. [Link]
-
Zhang, S. M., et al. (2022). Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells. Carcinogenesis, 43(8), 746-753. [Link]
-
Smolarek, K. B., et al. (1987). Anticarcinogenic and Cocarcinogenic Effects of Benzo[e]pyrene and Dibenz[a,c]anthracene on Skin Tumor Initiation by Polycyclic Hydrocarbons. Cancer research, 47(13), 3322-8. [Link]
-
Vadhana, M. S., et al. (2015). Effect of Phytochemical Intervention on Dibenzo[a,l]pyrene-Induced DNA Adduct Formation. Mutation research. Fundamental and molecular mechanisms of mutagenesis, 774, 27-33. [Link]
-
International Agency for Research on Cancer. (1983). Dibenzo[a,e]pyrene. IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, Volume 32. [Link]
-
PubChem. Dibenzo(a,l)pyrene. National Center for Biotechnology Information. [Link]
-
Wikipedia. Dibenzopyrenes. [Link]
-
International Agency for Research on Cancer. (1983). Dibenzo[a,l]pyrene. IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, Volume 32. [Link]
-
Zhang, S. M., et al. (2022). Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells. Carcinogenesis, 43(8), 746-753. [Link]
-
Carruthers, W. (1966). Synthesis of dibenzo[a,l]pyrene. Chemical Communications (London), (15), 548-548. [Link]
-
Luch, A., et al. (1999). Dibenzo[a,l]pyrene induced DNA adduct formation in lung tissue in vivo. Cancer letters, 137(1), 27-32. [Link]
-
Yu, S., & Campiglia, A. D. (2005). Direct Determination of Dibenzo[a,l]pyrene and Its Four Dibenzopyrene Isomers in Water Samples by Solid-Liquid Extraction and Laser-Excited Time-Resolved Shpol'skii Spectrometry. Analytical chemistry, 77(5), 1440-7. [Link]
-
Reddy, A. P., et al. (1998). Inhibition of dibenzo[a,l]pyrene-induced multi-organ carcinogenesis by dietary chlorophyllin in rainbow trout. Carcinogenesis, 19(6), 1009-15. [Link]
-
Slaga, T. J., et al. (1979). Marked differences in the skin tumor-initiating activities of the optical enantiomers of the diastereomeric benzo(a)pyrene 7,8-diol-9,10-epoxides. Cancer research, 39(1), 67-71. [Link]
-
DiGiovanni, J., et al. (2000). Synergistic mechanisms in carcinogenesis by polycyclic aromatic hydrocarbons and by tobacco smoke: a bio-historical perspective with updates. Critical reviews in toxicology, 30(6), 555-87. [Link]
-
International Agency for Research on Cancer. (2012). BENZO[a]PYRENE. In Chemical Agents and Related Occupations (Vol. 100F). IARC. [Link]
-
Penning, T. M. (2014). Pathways of metabolic activation of benzo[ a ]pyrene. Environmental and molecular mutagenesis, 55(1), 1-10. [Link]
-
International Agency for Research on Cancer. (1983). DIBENZO[a,e]PYRENE. IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, Volume 32. [Link]
-
Vingiello, F. A., et al. (1971). New approach to the synthesis of dibenzo[a,l] pyrenes. The Journal of Organic Chemistry, 36(16), 2291-2294. [Link]
-
International Agency for Research on Cancer. (1979). IARC MONOGRAPHS ON THE EVALUATION OF THE CARCINOGENIC RISK OF CHEMICALS TO HUMANS: Polynuclear Aromatic Compounds, Part 1, Chemical, Environmental and Experimental Data. IARC Monographs, Supplement 1. [Link]
-
de Vries, A., et al. (2005). The sensitivity of young animals to benzo[a]pyrene-induced genotoxic stress. RIVM report 340701002. [Link]
-
Vingiello, F. A., Yanez, J., & Greenwood, E. J. (1966). The synthesis of dibenzo[a,l]pyrene. Chemical Communications (London), (12), 375a-375a. [Link]
-
Arlt, V. M., et al. (2008). Metabolic activation of benzo[ a ]pyrene in vitro by hepatic cytochrome P450 contrasts with detoxification in vivo. Carcinogenesis, 29(6), 1168-1175. [Link]
-
Shah, U. K., et al. (2016). A comparison of the genotoxicity of benzo[a]pyrene in four cell lines with differing metabolic capacity. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 808, 8-19. [Link]
-
Wikipedia. Polycyclic aromatic hydrocarbon. [Link]
-
Zhang, L., et al. (2008). Metabolism of Benzo[a]pyrene in Human Bronchoalveolar H358 Cells Using Liquid Chromatography-Mass Spectrometry. Chemical research in toxicology, 21(9), 1770-9. [Link]
-
Comas, A., Santana, A., & Campiglia, A. D. (2023). On the co-elution of benzo[a]pyrene and dibenzo[a,l]pyrene in chromatographic fractions and their unambiguous determination in tobacco extracts via laser-excited time resolved Shpol'skii spectroscopy. Analyst, 148(6), 1269-1276. [Link]
-
Penning, T. M. (2014). Pathways of metabolic activation of benzo[a]pyrene. Environmental and molecular mutagenesis, 55(1), 1-10. [Link]
Sources
- 1. Dibenzo(e,l)pyrene | C24H14 | CID 9122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparative tumor initiating activity on mouse skin of 6-nitrobenzo[a]pyrene, 6-nitrochrysene, 3-nitroperylene, 1-nitropyrene and their parent hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dibenzo[a,l]pyrene (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]
- 4. Dibenzopyrenes - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Dibenzo[a,l]pyrene induced DNA adduct formation in lung tissue in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of oral carcinogenesis induced by dibenzo[a,l]pyrene: an environmental pollutant and a tobacco smoke constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxic effects of benzo[a]pyrene and dibenzo[a,l]pyrene in a human lung cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tumor-initiating activity and carcinogenicity of dibenzo[a,l]pyrene versus 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene at low doses in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genotoxic Cascade of Dibenzo[e,l]pyrene: A Technical Guide to its Metabolic Activation and DNA Damaging Effects
Foreword
Dibenzo[e,l]pyrene (DB[e,l]P), a potent polycyclic aromatic hydrocarbon (PAH), represents a significant environmental and public health concern due to its pronounced carcinogenic properties.[1][2][3] Found in products of incomplete combustion, such as cigarette smoke and diesel exhaust, its genotoxicity is a subject of intense research.[1][4][5] This technical guide provides an in-depth exploration of the mechanisms underlying the genotoxicity of DB[e,l]P and its metabolites, intended for researchers, scientists, and professionals in drug development and toxicology. We will delve into its metabolic activation, the formation of DNA adducts, and the analytical methodologies employed to elucidate these processes. The International Agency for Research on Cancer (IARC) has classified Dibenzo[a,l]pyrene, a synonym for this compound, as "probably carcinogenic to humans" (Group 2A), underscoring the importance of understanding its genotoxic potential.[6][7][8]
The Metabolic Journey from Inert Precursor to Potent Genotoxin
The genotoxicity of DB[e,l]P is not inherent to the parent molecule but is a consequence of its metabolic activation into highly reactive intermediates.[1][9] This biotransformation is a multi-step process primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase.[3][10][11]
The "Fjord Region" Hypothesis: A Structural Basis for High Carcinogenicity
Unlike many other PAHs which possess a "bay region," DB[e,l]P features a sterically hindered "fjord region."[12][13][14] This unique structural motif leads to the formation of exceptionally reactive diol epoxides that are potent mutagens and carcinogens.[12][13][14][15] The ultimate carcinogenic metabolites of DB[e,l]P are its fjord-region 11,12-diol 13,14-epoxides (DB[e,l]PDE).[9][12][14]
Enzymatic Activation Pathway
The metabolic activation of DB[e,l]P to its ultimate genotoxic form, the diol epoxide, is a sequential enzymatic process.
-
Initial Epoxidation: Cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1, initiate the activation by oxidizing DB[e,l]P to form an arene oxide.[3][10]
-
Hydration: Epoxide hydrolase then catalyzes the hydration of the arene oxide to produce a trans-dihydrodiol, specifically DB[e,l]P-11,12-dihydrodiol.[4][6]
-
Second Epoxidation: A subsequent epoxidation of the dihydrodiol by CYP enzymes at the fjord region generates the highly reactive syn- and anti-DB[e,l]P-11,12-diol-13,14-epoxides (DB[e,l]PDE).[9][12][14]
The following diagram illustrates the metabolic activation pathway of this compound.
Sources
- 1. Dibenzo[a,l]pyrene induced DNA adduct formation in lung tissue in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of phytochemical intervention on dibenzo[a,l]pyrene-induced DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and mutagenicity of dibenzo[a,e]pyrene and the very potent environmental carcinogen dibenzo[a,l]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dibenzo[a,l]pyrene (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]
- 6. Dibenzo(a,l)pyrene | C24H14 | CID 9119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Polycyclic aromatic hydrocarbons and associated occupational exposures - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 9. The potent carcinogen dibenzo[a,l]pyrene is metabolically activated to fjord-region 11,12-diol 13,14-epoxides in human mammary carcinoma MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 12. Synthesis of Fjord region diol epoxides as potential ultimate carcinogens of dibenzo[a,l]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of site-specific and stereoisomeric fjord dibenzo[a,l]pyrene diol epoxide-N(6)-adenine adducts: unusual thermal stabilization of modified DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Fjord region diol epoxides as potential ultimate carcinogens of dibenzo[a,I]pyrene (Journal Article) | OSTI.GOV [osti.gov]
- 15. tandfonline.com [tandfonline.com]
Dibenzo[e,l]pyrene: A Technical Guide to its Environmental Presence and Analysis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Dibenzo[e,l]pyrene (DB[e,l]P), a high molecular weight polycyclic aromatic hydrocarbon (PAH), is a potent environmental carcinogen of significant concern. Arising from the incomplete combustion of organic materials, its ubiquitous presence in the environment poses a considerable risk to human health. This technical guide provides a comprehensive overview of the environmental sources, occurrence, and analytical methodologies for DB[e,l]P. We delve into the pyrolytic formation pathways, its distribution in environmental compartments, and present detailed protocols for its extraction and quantification in soil and water matrices. Furthermore, this guide explores the toxicological profile of DB[e,l]P, focusing on its metabolic activation to carcinogenic diol-epoxides. This document is intended to serve as a critical resource for researchers and professionals engaged in environmental monitoring, toxicology, and drug development, facilitating a deeper understanding of this hazardous compound and informing strategies for risk assessment and mitigation.
Introduction: The Significance of this compound
This compound (C₂₄H₁₄, CAS No. 192-51-8) is a member of the dibenzopyrene isomer group, which also includes dibenzo[a,e]pyrene, dibenzo[a,h]pyrene, dibenzo[a,i]pyrene, and dibenzo[a,l]pyrene.[1] These compounds are noted for their high molecular weight and potent mutagenic and carcinogenic properties.[1] In fact, dibenzo[a,l]pyrene is considered one of the most potent carcinogens ever tested, significantly more so than the well-known benzo[a]pyrene.[2][3] While this compound itself is less studied than its 'a,l' isomer, its presence in environmental mixtures of PAHs and its structural similarity warrant significant scientific attention. The International Agency for Research on Cancer (IARC) has classified various dibenzopyrene isomers as probable or possible human carcinogens, underscoring the importance of understanding their environmental behavior and human exposure pathways.[1][4]
This guide will provide a detailed exploration of the environmental lifecycle of this compound, from its formation to its detection and toxicological implications.
Environmental Sources and Formation Mechanisms
The primary sources of this compound, like other high molecular weight PAHs, are anthropogenic and stem from the incomplete combustion of organic materials.[5]
Major emission sources include:
-
Industrial Processes: Activities such as coal gasification, coke production, and aluminum smelting are significant contributors.[6]
-
Mobile Sources: Exhaust from gasoline and diesel engines is a major source of dibenzopyrenes in urban environments.[1]
-
Residential Heating: The burning of wood and coal for domestic heating releases complex mixtures of PAHs, including this compound.[1]
-
Tobacco Smoke: Dibenzo[a,l]pyrene is a known constituent of tobacco smoke, and it is presumed that other isomers like this compound are also present.[2]
-
Natural Sources: While less significant than anthropogenic sources, natural events like forest fires and volcanic eruptions can also release PAHs into the atmosphere.
Pyrolytic Formation Pathways
The formation of this compound occurs through complex chemical reactions at high temperatures in oxygen-deficient environments, a process known as pyrosynthesis. While the precise, detailed reaction pathways for this compound are not as extensively studied as those for benzo[a]pyrene, the general mechanisms are understood to involve the recombination of smaller, unstable hydrocarbon radicals.
The process can be conceptualized as a build-up from smaller aromatic precursors. For instance, pyrene-based diarynes can serve as precursors in Diels-Alder reactions to form the this compound structure.[7][8] The general pathway involves the formation of radical species from the initial fuel source, which then combine to form larger, more complex aromatic systems. The specific arrangement of the fused benzene rings that defines the this compound isomer is influenced by the reaction conditions, including temperature, pressure, and the presence of catalysts.
Caption: General pyrolytic formation pathway of this compound.
Occurrence in Environmental Matrices
This compound is a ubiquitous environmental contaminant found in air, water, soil, and sediment. Its low water solubility and high lipophilicity mean it tends to adsorb to particulate matter and accumulate in organic-rich matrices.
Air
In the atmosphere, this compound is predominantly associated with particulate matter (PM), particularly the fine fraction (PM2.5), which can be inhaled deeply into the lungs. Concentrations in urban air are significantly higher than in rural areas and exhibit seasonal variations, with higher levels typically observed in winter due to increased emissions from heating and meteorological conditions that trap pollutants. A study in Beijing, for instance, found that dibenzopyrene isomers constituted a significant portion (30%) of the total carcinogenic PAH load during winter.[6]
Water
Due to its hydrophobic nature, this compound concentrations in the dissolved phase of surface and groundwater are generally low.[8][9] However, it can be found in higher concentrations in the suspended particulate matter and bottom sediments of water bodies, particularly those receiving industrial or municipal wastewater discharges and urban runoff.
Soil and Sediment
Soils and sediments act as major sinks for this compound and other PAHs.[10] Contamination levels are typically highest near industrial sites, heavily trafficked roads, and areas where combustion residues have been deposited.[11][12] The persistence of this compound in these matrices is a long-term concern for ecosystem health and potential human exposure through direct contact or uptake into the food chain.
Table 1: Reported Concentrations of Dibenzopyrene Isomers in Various Environmental Matrices
| Environmental Matrix | Location | Concentration Range | Predominant Isomers | Reference |
| Urban Air (PM1.5) | Beijing, China (Winter) | ΣDibenzopyrenes: ~150 ng/m³ | Dibenzo[a,i]pyrene, Dibenzo[a,h]pyrene | [6] |
| Urban Air (PM10) | Sulaimaniyah, Iraq | Σ43 PAHs: 9.3 - 114 ng/m³ | Not specified for DB[e,l]P | [13] |
| Soil | Urban areas (general) | Benzo[a]pyrene: 0.3 - 5.5 mg/kg | Benzo[a]pyrene as indicator | [11][14] |
| Soil (Rubble-containing) | Berlin, Germany | Benzo[a]pyrene: Exceeds precautionary values in 61% of samples | Benzo[a]pyrene as indicator | [12] |
| Groundwater | Contaminated sites (USA) | Benzo[a]pyrene: up to 124 µg/L | Benzo[a]pyrene as indicator | [8] |
| Surface Water | Various locations | Benzo[a]pyrene: 0.07 - 8.61 ng/L | Benzo[a]pyrene as indicator | [14] |
Note: Data for this compound is often limited, and Benzo[a]pyrene is frequently used as an indicator for carcinogenic PAHs. The table includes data for dibenzopyrene isomers where available and benzo[a]pyrene for context.
Analytical Methodologies
The accurate quantification of this compound in complex environmental matrices requires sophisticated analytical techniques due to its low concentrations and the presence of numerous isomeric interferences. The most common methods involve chromatographic separation coupled with sensitive detection.
Sample Preparation: Extraction and Cleanup
Effective sample preparation is crucial for isolating this compound from the matrix and removing interfering compounds.
4.1.1. Soil and Sediment Extraction
-
Soxhlet Extraction: A classic and robust method involving continuous extraction with an organic solvent (e.g., dichloromethane) for several hours.[15]
-
Ultrasonic Agitation (Sonication): A faster alternative to Soxhlet, using high-frequency sound waves to enhance solvent extraction.
-
Accelerated Solvent Extraction (ASE) / Pressurized Fluid Extraction (PFE): Utilizes elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.[16]
4.1.2. Water Extraction
-
Liquid-Liquid Extraction (LLE): Involves partitioning the PAHs from the water sample into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): A widely used technique where water is passed through a cartridge containing a solid sorbent (e.g., C18-bonded silica) that retains the PAHs. The analytes are then eluted with a small volume of organic solvent.[9][15][17]
4.1.3. Cleanup
After extraction, the extracts are typically subjected to a cleanup step to remove co-extracted interfering compounds. This is often achieved using column chromatography with adsorbents like silica gel or Florisil.[15]
Instrumental Analysis
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of PAHs. A capillary column with a non-polar stationary phase is used to separate the isomers based on their boiling points and affinity for the stationary phase. The mass spectrometer provides highly selective and sensitive detection, often operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity for target analytes.[2][10][11][18][19][20]
4.2.2. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)
HPLC is another widely used technique, particularly for high molecular weight PAHs that are less volatile. A reverse-phase column (e.g., C18) is typically used with a mobile phase gradient of acetonitrile and water. Fluorescence detection is highly sensitive and selective for PAHs, as they are naturally fluorescent compounds. By programming the excitation and emission wavelengths, the selectivity for specific isomers can be enhanced.[9][21][22][23][24][25]
Experimental Protocol: Determination of this compound in Soil by GC-MS
This protocol provides a step-by-step methodology for the analysis of this compound in soil samples.
1. Sample Preparation and Extraction
-
Sample Homogenization: Air-dry the soil sample and sieve through a 2 mm mesh to remove large debris. Homogenize the sieved sample by thorough mixing.
-
Spiking with Surrogates: Weigh approximately 10 g of the homogenized soil into an extraction thimble. Spike the sample with a surrogate standard solution containing deuterated PAHs (e.g., naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, and perylene-d12) to monitor extraction efficiency.
-
Soxhlet Extraction: Place the thimble in a Soxhlet extractor. Add 250 mL of dichloromethane to the boiling flask and extract for 16-24 hours.[20]
-
Concentration: After extraction, concentrate the extract to approximately 5 mL using a rotary evaporator.
2. Extract Cleanup
-
Silica Gel Column Preparation: Prepare a chromatography column by packing it with activated silica gel.
-
Fractionation: Apply the concentrated extract to the top of the silica gel column. Elute the column with a non-polar solvent (e.g., hexane) to remove aliphatic hydrocarbons. Then, elute the PAH fraction with a more polar solvent mixture (e.g., hexane:dichloromethane).
-
Final Concentration: Concentrate the PAH fraction to a final volume of 1 mL under a gentle stream of nitrogen. Add an internal standard (e.g., benzo[a]pyrene-d12) prior to analysis.
3. GC-MS Analysis
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5MS or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode at 280°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 min, ramp to 310°C at 5°C/min, and hold for 10 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for this compound (m/z): 302 (quantifier), 300, 151 (qualifiers).[17]
-
4. Quantification
-
Create a multi-point calibration curve using certified this compound standards.
-
Quantify the concentration of this compound in the sample extract by comparing its peak area to the calibration curve, using the internal standard for correction.
Caption: Workflow for the analysis of this compound in soil by GC-MS.
Toxicology and Mechanism of Carcinogenicity
This compound, like its highly carcinogenic isomer dibenzo[a,l]pyrene, is of significant toxicological concern due to its potential to cause cancer. The carcinogenicity of these PAHs is not inherent to the parent molecule but arises from their metabolic activation within the body.
Metabolic Activation Pathway
The primary mechanism of carcinogenesis for many PAHs, including dibenzopyrenes, involves their enzymatic conversion to highly reactive diol-epoxides.[1][13][18][21][26][27][28] This multi-step process is mediated by cytochrome P450 enzymes and epoxide hydrolase.
-
Epoxidation: The parent this compound molecule is first oxidized by cytochrome P450 enzymes to form an epoxide.
-
Hydration: Epoxide hydrolase then adds a water molecule to the epoxide, forming a trans-dihydrodiol.
-
Second Epoxidation: A second epoxidation event, again catalyzed by cytochrome P450 enzymes, occurs on the double bond adjacent to the diol group, forming a diol-epoxide.
These diol-epoxides are the ultimate carcinogens. They are highly electrophilic and can readily react with nucleophilic sites on cellular macromolecules, most importantly DNA.
Caption: Metabolic activation of this compound to a carcinogenic diol-epoxide.
DNA Adduct Formation and Mutagenesis
The diol-epoxides of dibenzopyrenes form stable covalent bonds with DNA bases, primarily guanine and adenine, creating bulky DNA adducts.[21] These adducts distort the DNA double helix, interfering with normal DNA replication and repair processes. If these adducts are not properly repaired, they can lead to misincorporation of nucleotides during DNA synthesis, resulting in permanent mutations in critical genes, such as tumor suppressor genes (e.g., p53) and oncogenes (e.g., Ras).[1] The accumulation of these mutations can disrupt normal cell growth control, leading to the initiation and progression of cancer.
Environmental Fate and Transport
The environmental fate of this compound is governed by its physicochemical properties, particularly its low volatility, low water solubility, and high octanol-water partition coefficient (Kow).
-
Persistence: this compound is highly persistent in the environment, particularly in soil and sediment where it is shielded from photolytic and microbial degradation.[29][30] Its half-life in soil can be on the order of years.
-
Transport: Due to its low volatility, long-range atmospheric transport of this compound occurs primarily when it is adsorbed to fine particulate matter. In aquatic systems, it is mainly transported with suspended sediments.
-
Bioaccumulation: Its high lipophilicity leads to its bioaccumulation in the fatty tissues of organisms.[31][32][33][34] This can result in biomagnification through the food chain, with organisms at higher trophic levels accumulating higher concentrations of the compound. While fish can metabolize some PAHs, organisms lower in the food chain, such as invertebrates, may accumulate higher levels.[32]
Conclusion
This compound represents a significant environmental and human health concern due to its carcinogenic potential and widespread presence resulting from incomplete combustion processes. This technical guide has provided a comprehensive overview of its sources, occurrence in various environmental matrices, and the analytical methodologies required for its accurate quantification. The detailed protocols for soil and water analysis, along with the elucidation of its toxicological mechanism, are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to address the challenges posed by this potent pollutant. Continued research into the specific formation pathways, environmental fate, and toxicological effects of this compound is essential for developing effective strategies for risk assessment, remediation, and the protection of human health.
References
-
Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 92. IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. Lyon (FR): International Agency for Research on Cancer; 2010. [Link]
-
Agents Classified by the IARC Monographs, Volumes 1–123. IARC. 2018. [Link]
-
DIBENZO(a,e)PYRENE | C24H14 | CID 9126 - PubChem. National Center for Biotechnology Information. [Link]
-
Benzo[a]pyrene diol epoxides: mechanism of enzymatic formation and optically active intermediates. PubMed. [Link]
-
The three principal metabolic activation pathways of benzo[a]pyrene... ResearchGate. [Link]
-
Pathways of metabolic activation of benzo[a]pyrene. ResearchGate. [Link]
-
Metabolism and mutagenicity of dibenzo[a,e]pyrene and the very potent environmental carcinogen dibenzo[a,l]pyrene. PubMed. [Link]
-
Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Foods by GC-MS/MS. Shimadzu. [Link]
-
Dibenzo(a,l)pyrene | C24H14 | CID 9119 - PubChem. National Center for Biotechnology Information. [Link]
-
Benzo[a]pyrene and its four diol epoxide metabolites, the enantiomers (+)-anti-, (−)-anti-, (+)-syn-and (−)-syn-BPDE. ResearchGate. [Link]
-
Improved Analytical Extraction and Clean-up Techniques for the Determination of PAHs in Contaminated Soil Samples. SID. [Link]
-
Synthesis and tumor-initiating activity in mouse skin of dibenzo[a,l]pyrene syn- and anti-fjord-region diolepoxides. PubMed. [Link]
-
The involvement of a diol-epoxide in the metabolic activation of benzo(a)pyrene in human bronchial mucosa and in mouse skin. PubMed. [Link]
-
Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread. NIH. [Link]
-
Polynuclear aromatic hydrocarbons in Drinking-water. World Health Organization (WHO). [Link]
-
Dibenzo[a,l]pyrene (IARC Summary & Evaluation, Volume 32, 1983). INCHEM. [Link]
-
QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. [Link]
-
Optimized GC/MS Analysis for PAHs in Challenging Matrices. Agilent. [Link]
-
(PDF) Pyrene-Based Diarynes as Precursors for Twisted Fused Polycyclic Aromatic Hydrocarbons: A Comparison of Two Routes. ResearchGate. [Link]
-
RIVM report 601779002 Bioaccumulation of polycyclic aromatic hydrocarbons in aquatic organisms. RIVM. [Link]
-
(PDF) Bioaccumulation of Polycyclic Aromatic Hydrocarbons in Aquatic Organisms. ResearchGate. [Link]
-
Comparison of extraction and clean-up techniques for the determination of polycyclic aromatic hydrocarbons in contaminated soil. Academic Journals. [Link]
-
Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices. PubMed Central. [Link]
-
Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity. MDPI. [Link]
-
Synthesis of Phenol and Quinone Metabolites of Benzo[a]pyrene, a Carcinogenic Component of Tobacco Smoke Implicated in Lung Cancer. NIH. [Link]
-
HPLC and spectrofluorimetric determination of pyrene in the Lebanese coast. Journal of the Black Sea / Mediterranean Environment. [Link]
-
Direct Determination of Dibenzo[ a,l ]pyrene and Its Four Dibenzopyrene Isomers in Water Samples by Solid−Liquid Extraction and Laser-Excited Time-Resolved Shpol'skii Spectrometry. ResearchGate. [Link]
-
The determination of polycyclic aromatic hydrocarbons in soil by dichloromethane extraction using gas chromatography with mass. GOV.UK. [Link]
-
Heavy metals and benzo[a]pyrene in soils from construction and demolition rubble. Springer. [Link]
-
Groundwater Monitoring Report. Washington State Department of Ecology. [Link]
-
Proposed reaction pathways for the heterogeneous reaction of pyrene... ResearchGate. [Link]
-
Determination of Polynuclear Aromatic Hydrocarbons (PAH's) in soils by GC- MS. ALS Environmental. [Link]
-
Benzo[a]pyrene and Groundwater. Minnesota Department of Health. [Link]
-
Groundwater Monitoring Boreholes Issue 2: Surface Water Monitoring Network. Environmental Protection Agency. [Link]
-
Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils. PMC - NIH. [Link]
-
Elemental Analysis Manual - Sectin 4.11. FDA. [Link]
-
Benzo[A]Pyrene Biodegradation by Multiple and Individual Mesophilic Bacteria under Axenic Conditions and in Soil Samples. MDPI. [Link]
-
Benzo[a]pyrene (B[a]P) Degradation Enhanced by Soils Mixing Effects: Validation Study of Stirring Test and Discrete Element Method (DEM). MDPI. [Link]
-
Degradation of Pyrene and Benzo(a)pyrene in Contaminated Soil by Immobilized Fungi. ResearchGate. [Link]
-
Biodegradation of Benzo(a)pyrene in Contaminated Soil: Plant and Microorganism Contributions from Isotope Tracing. MDPI. [Link]
-
Biodegradation of Benzo(a)pyrene in Contaminated Soil: Plant and Microorganism Contributions from Isotope Tracing. PubMed. [Link]
-
Bioaccumulation of benzo(a)pyrene from sediment by fathead minnows: effects of organic content, resuspension and metabolism. PubMed. [Link]
-
(PDF) Degradation of Benzo[a]pyrene by Mycobacterium vanbaalenii PYR-1. ResearchGate. [Link]
-
Bioaccumulation, Biodistribution, Toxicology and Biomonitoring of Organofluorine Compounds in Aquatic Organisms. PMC - NIH. [Link]
-
Benzo[a]pyrene bioavailability from pristine soil and contaminated sediment assessed using two in vitro models. PubMed. [Link]
Sources
- 1. Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Synthesis and tumor-initiating activity in mouse skin of dibenzo[a,l]pyrene syn- and anti-fjord-region diolepoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. monographs.iarc.who.int [monographs.iarc.who.int]
- 5. DIBENZO(a,e)PYRENE | C24H14 | CID 9126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dibenzo(a,l)pyrene | C24H14 | CID 9119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. health.state.mn.us [health.state.mn.us]
- 9. who.int [who.int]
- 10. tdi-bi.com [tdi-bi.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. The involvement of a diol-epoxide in the metabolic activation of benzo(a)pyrene in human bronchial mucosa and in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academicjournals.org [academicjournals.org]
- 16. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. shimadzu.com [shimadzu.com]
- 18. researchgate.net [researchgate.net]
- 19. Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread - PMC [pmc.ncbi.nlm.nih.gov]
- 20. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 21. researchgate.net [researchgate.net]
- 22. Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 23. blackmeditjournal.org [blackmeditjournal.org]
- 24. perlan.com.pl [perlan.com.pl]
- 25. fda.gov [fda.gov]
- 26. Benzo[a]pyrene diol epoxides: mechanism of enzymatic formation and optically active intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis of Phenol and Quinone Metabolites of Benzo[a]pyrene, a Carcinogenic Component of Tobacco Smoke Implicated in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Biodegradation of Benzo(a)pyrene in Contaminated Soil: Plant and Microorganism Contributions from Isotope Tracing [mdpi.com]
- 30. Biodegradation of Benzo(a)pyrene in Contaminated Soil: Plant and Microorganism Contributions from Isotope Tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. rivm.nl [rivm.nl]
- 32. researchgate.net [researchgate.net]
- 33. Bioaccumulation of benzo(a)pyrene from sediment by fathead minnows: effects of organic content, resuspension and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Bioaccumulation, Biodistribution, Toxicology and Biomonitoring of Organofluorine Compounds in Aquatic Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Dibenzo[e,l]pyrene metabolism and metabolic activation pathways
An In-Depth Technical Guide to the Metabolism and Metabolic Activation of Dibenzo[e,l]pyrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DB[e,l]P), a hexacyclic polycyclic aromatic hydrocarbon (PAH), is recognized as one of the most potent carcinogens ever tested in animal models.[1] Found in cigarette smoke, vehicle exhaust, and other products of incomplete combustion, its profound biological activity stems not from the parent molecule itself, but from its metabolic conversion into highly reactive intermediates that covalently bind to cellular DNA.[1][2] This guide provides a detailed examination of the enzymatic pathways responsible for the metabolism and metabolic activation of DB[e,l]P, the formation of DNA adducts, and the state-of-the-art experimental methodologies used to investigate these processes.
The Core Metabolic Pathway: From Inert Precursor to Reactive Intermediates
The biotransformation of DB[e,l]P is a multi-step process primarily mediated by Phase I and Phase II drug-metabolizing enzymes. The balance between these pathways determines whether the compound is detoxified and eliminated or activated into its ultimate carcinogenic form.
Phase I Metabolism: The Role of Cytochrome P450 Monooxygenases
The initial and rate-limiting step in DB[e,l]P metabolism is oxidation by cytochrome P450 (CYP) enzymes.[3] These enzymes introduce oxygen into the stable aromatic structure, increasing its water solubility and creating sites for further modification.
The enzymatic action of CYPs on DB[e,l]P leads to the formation of various dihydrodiols. With induced rat liver microsomes, the major metabolites identified include DB[a,l]P 8,9-dihydrodiol and DB[a,l]P 11,12-dihydrodiol.[1]
The Fjord Region: A Structural Key to Potency
DB[e,l]P possesses a "fjord region," a sterically hindered, bay-like area in the molecule. The metabolic activation within this region is central to its extreme carcinogenicity. The critical intermediate is the DB[e,l]P-11,12-dihydrodiol .[1][5] This metabolite is the direct precursor to the ultimate carcinogen.
Metabolic Activation: The Diol Epoxide Pathway
The conversion of the relatively stable DB[e,l]P-11,12-dihydrodiol to a highly electrophilic species is the definitive step in metabolic activation.
-
Epoxidation of the Dihydrodiol: The DB[e,l]P-11,12-dihydrodiol is further oxidized by CYP enzymes (primarily CYP1A1 and CYP1B1) at the 13,14-double bond.
-
Formation of Diol Epoxides (DB[e,l]PDE): This second oxidation creates the ultimate carcinogenic metabolites: DB[e,l]P-11,12-diol-13,14-epoxides (DB[e,l]PDE) .[8] These diol epoxides exist as two main stereoisomers:
-
syn-DB[e,l]PDE: Where the epoxide oxygen is on the same side as the benzylic hydroxyl group.
-
anti-DB[e,l]PDE: Where the epoxide oxygen is on the opposite side.
-
Both syn- and anti-DB[e,l]PDE isomers are highly reactive and capable of forming covalent bonds with DNA.[8] The majority of DNA adducts found in vivo are derived from the (-)-anti-DBPDE isomer.[2]
DNA Adduct Formation and Biological Consequences
The high reactivity of the DB[e,l]PDE epoxide ring allows it to attack nucleophilic sites on DNA bases.
-
Primary Targets: The primary targets for adduction are the exocyclic amino groups of guanine (N²) and adenine (N⁶).[9]
-
Structural Distortion: The bulky DB[e,l]P moiety intercalates into the DNA double helix, causing significant structural distortion. This distortion can disrupt DNA replication and transcription, leading to mutations if not properly repaired.
-
Resistance to Repair: A critical factor in the high carcinogenicity of DB[e,l]P is the resistance of its DNA adducts to cellular repair mechanisms. Studies have shown that bulky adenine adducts derived from DB[e,l]P are remarkably resistant to nucleotide excision repair (NER), while the corresponding guanine adducts are repaired much more efficiently.[9] This persistence of adenine adducts likely contributes to the high frequency of mutations and the potent tumorigenic activity of DB[e,l]P.[9]
Experimental Methodologies
Investigating the metabolism of DB[e,l]P requires a combination of in vitro assays and sophisticated analytical techniques.
In Vitro Metabolism Assay with Liver Microsomes
This assay simulates the Phase I metabolism that occurs in the liver, the primary site of xenobiotic metabolism.
Objective: To generate and quantify the primary metabolites of DB[e,l]P using a subcellular fraction rich in CYP enzymes.
Protocol:
-
Preparation: Thaw pooled human or rodent liver microsomes on ice. Prepare a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4) containing a magnesium chloride cofactor (e.g., 3 mM MgCl₂).[10]
-
Pre-incubation: Add microsomes (0.2-1.0 mg/mL protein) to the reaction buffer. Pre-incubate the mixture at 37°C for 5 minutes to activate the enzymes.[11]
-
Reaction Initiation: Initiate the reaction by adding DB[e,l]P (dissolved in a minimal volume of a vehicle like acetone or DMSO) to the pre-warmed microsome mixture.[10][11]
-
Cofactor Addition: Immediately add an excess of NADPH (e.g., 1.5 mM final concentration) to start the enzymatic reaction.[10]
-
Incubation: Incubate the reaction at 37°C with gentle shaking for a defined period (e.g., 5 to 30 minutes).[11] Time-zero samples should be taken by immediately quenching the reaction after adding DB[e,l]P and NADPH.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.[11] This precipitates the proteins and halts enzymatic activity.
-
Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Collect the supernatant for analysis by HPLC.
HPLC Analysis of DB[e,l]P Metabolites
High-Performance Liquid Chromatography (HPLC) is used to separate the parent compound from its various metabolites.
Objective: To resolve and identify metabolites based on their polarity and retention time.
Protocol:
-
Instrumentation: Use an HPLC system equipped with a fluorescence or UV detector.[12] Fluorescence detection is often preferred for its sensitivity and selectivity for PAHs.
-
Column: Employ a reverse-phase C₁₈ column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: Use a gradient of water and a polar organic solvent, typically acetonitrile. A common gradient runs from a higher water content (e.g., 60% water: 40% acetonitrile) to 100% acetonitrile over 20-30 minutes.[13]
-
Injection: Inject 20 µL of the supernatant from the in vitro metabolism assay.[12]
-
Detection: Set the fluorescence detector to appropriate excitation and emission wavelengths for DB[e,l]P and its expected metabolites (e.g., excitation ~235 nm, emission ~430 nm).[12]
-
Identification: Identify metabolites by comparing their retention times to those of authentic chemical standards.
LC-MS/MS Analysis of DB[e,l]P-DNA Adducts
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying specific DNA adducts from biological samples.[14][15]
Objective: To unambiguously identify and quantify specific DB[e,l]PDE-DNA adducts in a complex biological matrix.
Protocol:
-
DNA Isolation: Extract genomic DNA from cells or tissues exposed to DB[e,l]P using standard phenol-chloroform extraction or commercial kits.
-
DNA Hydrolysis: Enzymatically digest the purified DNA to individual deoxynucleosides using a cocktail of enzymes (e.g., DNAse I, nuclease P1, and alkaline phosphatase).
-
Solid-Phase Extraction (SPE): Clean up the hydrolysate to remove unmodified nucleosides and enrich for the bulky, hydrophobic DNA adducts.
-
LC Separation: Separate the adducts from the remaining unmodified deoxynucleosides using reverse-phase HPLC, often with a C₁₈ column.
-
MS/MS Detection:
-
Introduce the HPLC eluent into a mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.[15]
-
Perform tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM). This involves selecting the protonated molecular ion of a specific adduct (e.g., DBPDE-N⁶-dA) as the precursor ion.
-
Fragment the precursor ion in the collision cell and monitor for a specific, characteristic product ion. This highly selective transition provides confident identification and quantification.
-
-
Quantification: Quantify the adducts by comparing their signal intensity to a standard curve generated from synthetic adduct standards and using a stable isotope-labeled internal standard.[14][15]
Quantitative Data Summary
The efficiency of metabolic activation can be quantified through enzyme kinetics and adduct level measurements.
| Parameter | Enzyme/System | Substrate | Value | Significance | Reference |
| Km | Human CYP1A1 | DB[a,l]P | 3.9 µM | Michaelis constant, indicating the substrate concentration at half-maximal velocity. | [5] |
| Vmax | Human CYP1A1 | DB[a,l]P | 0.13 nmol/min/nmol P450 | Maximum rate of formation for the 11,12-dihydrodiol, the key precursor to the ultimate carcinogen. | [5] |
| Adduct Levels (Smokers) | Human Buccal Cells | Tobacco Smoke (contains DB[a,l]P) | 5.49 ± 3.41 adducts/10⁸ dA | Demonstrates that DBPDE-N⁶-dA adducts are formed in humans exposed to PAHs and are significantly higher in smokers. | [14][15] |
| Adduct Levels (Non-Smokers) | Human Buccal Cells | Environmental Exposure | 2.76 ± 2.29 adducts/10⁸ dA | Provides a baseline for adduct levels from general environmental exposure. | [14][15] |
Note: Data for DB[a,l]P, a closely related and highly studied isomer, is often used as a proxy to understand the metabolism of dibenzopyrenes. The table reflects this, as specific kinetic data for DB[e,l]P was not available in the provided search results.
Conclusion
The extreme carcinogenic potency of this compound is a direct consequence of its specific metabolic activation pathway. The transformation, driven by CYP1A1 and CYP1B1, through a fjord-region dihydrodiol intermediate to form highly reactive syn- and anti-diol epoxides, is the central mechanism of its toxicity. These ultimate carcinogens form persistent, bulky DNA adducts, particularly on adenine bases, that are resistant to cellular repair. This resistance leads to a higher probability of mutations during DNA replication, initiating the cascade of events that can lead to cancer. Understanding these intricate pathways and the analytical methods used to study them is paramount for assessing human risk, developing biomarkers of exposure, and designing strategies for cancer prevention.
References
- The Role of Cytochrome P450 1B1 in Dibenzo[ a,l ]pyrene-induced Carcinogenesis. (2015). Polycyclic Aromatic Compounds, 22(3-4).
- Metabolic activation of the potent carcinogen dibenzo[a,l]pyrene by human recombinant cytochromes P450, lung and liver microsomes. PubMed.
- Adenine-DNA adducts derived from the highly tumorigenic dibenzo[a,l]pyrene are resistant to nucleotide excision repair while guanine adducts are not. PubMed Central.
- Metabolism and mutagenicity of dibenzo[a,e]pyrene and the very potent environmental carcinogen dibenzo[a,l]pyrene. PubMed.
- Dibenzo[a,l]pyrene Induced DNA Adduct Formation in Lung Tissue in Vivo. PubMed.
- The potent carcinogen dibenzo[a,l]pyrene is metabolically activated to fjord-region 11,12-diol 13,14-epoxides in human mammary carcinoma MCF-7 cell cultures. PubMed.
- Metabolic Activation of Dibenzo[a,l]Pyrene by Cytochrome P450 Enzymes to Stable DNA Adducts Occurs Exclusively Through the Formation of the (−)-trans−(11R, 12R)-Diol. ResearchGate.
- In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes. PubMed.
- The Role of Cytochrome P450 Enzymes in Carcinogen Metabolism. ResearchGate.
- In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes. National Institutes of Health (NIH).
- Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells. PubMed.
- Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells. National Institutes of Health (NIH).
- Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer. National Institutes of Health (NIH).
- In vitro metabolism of benzo[a]pyrene-7,8-dihydrodiol and dibenzo[def,p]chrysene-11,12. OSTI.gov.
- Polycyclic aromatic hydrocarbon. Wikipedia.
- Human in vitro metabolism of an environmental mixture of polycyclic aromatic hydrocarbons (PAH) found at the Portland Harbor Superfund Site. National Institutes of Health (NIH).
- Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices. MDPI.
Sources
- 1. Metabolism and mutagenicity of dibenzo[a,e]pyrene and the very potent environmental carcinogen dibenzo[a,l]pyrene [pubmed.ncbi.nlm.nih.gov]
- 2. Dibenzo[a,l]pyrene induced DNA adduct formation in lung tissue in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Metabolic activation of the potent carcinogen dibenzo[a,l]pyrene by human recombinant cytochromes P450, lung and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The potent carcinogen dibenzo[a,l]pyrene is metabolically activated to fjord-region 11,12-diol 13,14-epoxides in human mammary carcinoma MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenine-DNA adducts derived from the highly tumorigenic dibenzo[a,l]pyrene are resistant to nucleotide excision repair while guanine adducts are not - PMC [pmc.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. Human in vitro metabolism of an environmental mixture of polycyclic aromatic hydrocarbons (PAH) found at the Portland Harbor Superfund Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells [pubmed.ncbi.nlm.nih.gov]
- 15. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Genotoxicity: A Technical Guide to DNA Adduct Formation by Dibenzo[e,l]pyrene Diol Epoxides
Introduction: The Fjord Region's Most Formidable Carcinogen
Dibenzo[e,l]pyrene (DB[e,l]P) belongs to the family of polycyclic aromatic hydrocarbons (PAHs), a class of compounds notorious for their widespread environmental presence and potent carcinogenicity.[1][2][3] Among the PAHs, Dibenzo[a,l]pyrene (DB[a,l]P), a close structural isomer of DB[e,l]P and often referred to as dibenzo[def,p]chrysene, is recognized as one of the most potent carcinogens ever tested, significantly more so than the archetypal PAH, benzo[a]pyrene.[3][4][5] This guide will delve into the intricate mechanisms by which these formidable compounds, particularly their diol epoxide metabolites, exert their genotoxic effects through the formation of DNA adducts. While the focus is on this compound as per the topic, much of the foundational and mechanistic research has been conducted on the highly potent Dibenzo[a,l]pyrene. The principles of metabolic activation and DNA adduction are largely translatable, and this guide will draw upon the extensive knowledge base of DB[a,l]P to illuminate the processes relevant to DB[e,l]P.
The carcinogenic activity of PAHs is not inherent to the parent molecule but is a consequence of their metabolic activation into highly reactive intermediates.[1][6][7] This bioactivation process culminates in the formation of diol epoxides, electrophilic species that readily attack the nucleophilic centers in DNA, forming covalent adducts. These adducts disrupt the normal structure and function of DNA, leading to mutations during replication and, ultimately, the initiation of cancer.[8] Understanding the nuances of DNA adduct formation by this compound diol epoxides (DB[e,l]PDE) is paramount for researchers in toxicology, carcinogenesis, and drug development, as it provides a molecular basis for risk assessment and the development of preventative and therapeutic strategies.
Metabolic Activation: The Path to a Potent Carcinogen
The journey of this compound from a relatively inert hydrocarbon to a DNA-damaging agent is a multi-step enzymatic process. This metabolic activation is primarily carried out by cytochrome P450 enzymes and epoxide hydrolase.[7][8][9] The key transformation involves the formation of a "fjord region" diol epoxide, a stereochemically specific metabolite with a high propensity for reacting with DNA.[10][11]
The metabolic activation pathway can be visualized as follows:
Stereochemistry and Adduct Conformation
The three-dimensional structure of the diol epoxide and the resulting DNA adduct significantly influences its biological consequences. The fjord region of this compound results in diol epoxides with distinct stereochemical properties that dictate how the bulky PAH moiety is oriented within the DNA helix. [12][13]Adducts can be positioned in the minor or major groove of the DNA or intercalated between base pairs. [14][15]These different conformations affect the efficiency of DNA repair enzymes in recognizing and removing the damage. [16][14]For instance, some studies on DB[a,l]P have shown that adenine adducts are more resistant to nucleotide excision repair (NER) than guanine adducts, potentially contributing to the high mutagenicity of this compound. [16]
Analytical Methodologies for Adduct Detection
The detection and quantification of DB[e,l]PDE-DNA adducts are crucial for both mechanistic studies and human biomonitoring. Due to the typically low levels of adducts formed in vivo, highly sensitive analytical techniques are required.
| Analytical Technique | Principle | Sensitivity | Application |
| ³²P-Postlabeling | Enzymatic digestion of DNA, enrichment of adducted nucleotides, radiolabeling with ³²P-ATP, and separation by chromatography. [17][18] | 1 adduct in 10⁹ - 10¹⁰ nucleotides. [17][19] | Detection of a wide range of bulky DNA adducts in various biological samples. [14][17] |
| Mass Spectrometry (MS) | Typically coupled with liquid chromatography (LC-MS/MS), this technique identifies and quantifies adducts based on their mass-to-charge ratio. [20][21] | Can reach sensitivities of 1 adduct in 10¹¹ nucleotides or lower. [22] | Structural elucidation and highly specific quantification of known adducts. [20][22][23] |
| Immunoassays (ELISA, etc.) | Utilizes antibodies that specifically recognize and bind to DNA adducts. [24] | High sensitivity, but dependent on antibody specificity and availability. [24] | Screening of large numbers of samples for specific adducts. [24] |
| Fluorescence Spectroscopy | Exploits the native fluorescence of the PAH moiety for detection, often coupled with HPLC. [24][25] | Good sensitivity, particularly for fluorescent PAHs. [24] | Analysis of adducts in various biological matrices. [25] |
Experimental Protocol: In Vitro DNA Adduction and ³²P-Postlabeling Analysis
This section provides a generalized protocol for the in vitro formation of DB[e,l]PDE-DNA adducts and their subsequent analysis by the ³²P-postlabeling assay.
Part 1: In Vitro DNA Adduction
-
Materials:
-
Calf thymus DNA
-
This compound diol epoxide (DB[e,l]PDE) solution (in a suitable solvent like THF or DMSO)
-
Tris-HCl buffer (pH 7.4)
-
Ethanol
-
Sodium acetate
-
-
Procedure:
-
Dissolve calf thymus DNA in Tris-HCl buffer to a final concentration of 1 mg/mL.
-
Add the DB[e,l]PDE solution to the DNA solution dropwise while vortexing. The final solvent concentration should be kept low (e.g., <5%) to avoid DNA precipitation.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 2-24 hours) with gentle shaking.
-
Precipitate the DNA by adding sodium acetate and cold ethanol.
-
Wash the DNA pellet multiple times with ethanol to remove any unbound DB[e,l]PDE.
-
Dry the DNA pellet and redissolve it in a suitable buffer for storage or immediate use in the ³²P-postlabeling assay.
-
Part 2: ³²P-Postlabeling Assay
This protocol is based on the principles outlined by Randerath and colleagues. [17]
-
DNA Digestion:
-
Take 5-10 µg of the DB[e,l]PDE-modified DNA.
-
Digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase. [17]
-
-
Adduct Enrichment (Nuclease P1 Method):
-
Treat the digest with nuclease P1 to dephosphorylate normal nucleotides to nucleosides, while bulky adducts are resistant. [19]
-
-
Radiolabeling:
-
Chromatographic Separation:
-
Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates. [17]
-
-
Detection and Quantification:
-
Visualize the adduct spots by autoradiography.
-
Quantify the radioactivity of the adduct spots and normal nucleotides (from a separate labeling reaction of a small aliquot of the initial digest) using a phosphorimager or by scintillation counting.
-
Calculate the relative adduct labeling (RAL) to determine the frequency of adducts in the DNA sample.
-
Biological Consequences and Cellular Responses
The formation of DB[e,l]PDE-DNA adducts triggers a cascade of cellular responses aimed at mitigating the damage.
-
DNA Repair: Bulky adducts formed by PAHs are primarily recognized and removed by the nucleotide excision repair (NER) pathway. [11][16][26]The efficiency of NER can vary depending on the specific structure and conformation of the adduct, as well as its location in the genome. [16][14]Inefficient repair of these adducts can lead to their persistence and increase the likelihood of mutations. [16][27]
-
Mutagenesis: If DNA replication occurs before the adducts are repaired, the bulky lesions can stall the replication machinery. [15][28]This can activate translesion synthesis (TLS) DNA polymerases, which are capable of replicating past the damage but are often error-prone, leading to the incorporation of incorrect bases opposite the adduct. [28]This process is a major source of the mutations that initiate carcinogenesis. [10][29]
-
Carcinogenesis: The accumulation of mutations in critical genes, such as tumor suppressor genes (e.g., p53) and proto-oncogenes (e.g., ras), can disrupt normal cell growth control and lead to the development of cancer. [8][10]The potent carcinogenicity of compounds like DB[a,l]P is a direct consequence of the formation of persistent, mutagenic DNA adducts. [4][10]
Conclusion
The formation of DNA adducts by this compound diol epoxides is a complex process with profound biological implications. From the initial metabolic activation of the parent compound to the ultimate fixation of mutations, each step is governed by intricate biochemical and stereochemical principles. A thorough understanding of these mechanisms is essential for assessing the carcinogenic risk posed by this potent class of environmental contaminants and for developing strategies to mitigate their harmful effects. The analytical and experimental approaches outlined in this guide provide a framework for researchers to further investigate the genotoxicity of this compound and other PAHs, ultimately contributing to the broader goal of cancer prevention.
References
-
Formation of stable adducts and absence of depurinating DNA adducts in cells and DNA treated with the potent carcinogen dibenzo[a,l]pyrene or its diol epoxides. (1997). Proceedings of the National Academy of Sciences of the United States of America, 94(25), 13656–13661. [Link]
-
Structure, conformations, and repair of DNA adducts from dibenzo[a,l]pyrene: 32P-postlabeling and fluorescence studies. (1997). Carcinogenesis, 18(1), 171–179. [Link]
-
Formation and differential repair of covalent DNA adducts generated by treatment of human cells with (±)-anti-dibenzo[a,l]pyrene-ll,12-diol-13, 14-epoxide. (2009). Chemical Research in Toxicology, 22(3), 545–554. [Link]
-
Adenine-DNA adducts derived from the highly tumorigenic dibenzo[a,l]pyrene are resistant to nucleotide excision repair while guanine adducts are not. (2014). Nucleic Acids Research, 42(14), 9167–9177. [Link]
-
Formation of stable adducts and absence of depurinating DNA adducts in cells and DNA treated with the potent carcinogen dibenzo[a,l]pyrene or its diol epoxides. (1997). Proceedings of the National Academy of Sciences of the United States of America, 94(25), 13656–13661. [Link]
-
Tumor-initiating activity and carcinogenicity of dibenzo[a,l]pyrene versus 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene at low doses in mouse skin. (1993). Carcinogenesis, 14(5), 885–889. [Link]
-
Stereochemical origin of opposite orientations in DNA adducts derived from enantiomeric anti-benzo[a]pyrene diol epoxides with different tumorigenic potentials. (1998). Biochemistry, 37(41), 14459–14472. [Link]
-
Formation and removal of DNA adducts derived from dibenzo[a,l]pyrene-diol-epoxide in NER-proficient and NER-deficient cells. (2009). Toxicology and Applied Pharmacology, 237(3), 276-284. [Link]
-
Mechanisms of oral carcinogenesis induced by dibenzo[a,l]pyrene: an environmental pollutant and a tobacco smoke constituent. (2013). International Journal of Cancer, 133(6), 1287–1296. [Link]
-
Principles Governing Conformations in Stereoisomeric Adducts of Bay Region Benzo[a]pyrene Diol Epoxides to Adenine in DNA: Steric and Hydrophobic Effects Are Dominant. (2000). Journal of the American Chemical Society, 122(4), 587–603. [Link]
-
Review of mechanisms of genotoxic action of dibenzo[def,p]chrysene (formerly dibenzo[a,l]pyrene). (2020). Toxin Reviews, 42(1), 302-311. [Link]
-
Metabolism and mutagenicity of dibenzo[a,e]pyrene and the very potent environmental carcinogen dibenzo[a,l]pyrene. (1991). Chemical Research in Toxicology, 4(1), 109–117. [Link]
-
Benzo[a]pyrene-diol epoxide. (n.d.). Signal. [Link]
-
Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells. (2022). Carcinogenesis, 43(8), 746–753. [Link]
-
Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach. (2001). Chemical Research in Toxicology, 14(10), 1358–1366. [Link]
-
Benzo[a]pyrene and its four diol epoxide metabolites, the enantiomers (+)-anti-, (−)-anti-, (+)-syn-and (−)-syn-BPDE. (2019). ResearchGate. [Link]
-
The involvement of a diol-epoxide in the metabolic activation of benzo(a)pyrene in human bronchial mucosa and in mouse skin. (1976). Proceedings of the National Academy of Sciences of the United States of America, 73(10), 3473–3477. [Link]
-
Formation of stable and depurinating DNA adducts and generation of apurinic sites. (2000). ResearchGate. [Link]
-
Benzo[a]pyrene diol epoxides: mechanism of enzymatic formation and optically active intermediates. (1977). Proceedings of the National Academy of Sciences of the United States of America, 74(12), 5290–5294. [Link]
-
A novel method for the isolation and identification of stable DNA adducts formed by Dibenzo[a,l]pyrene and Dibenzo[a,l]pyrene 11, 12-dihydrodiol 13,14-epoxides in vitro. (1999). Chemical Research in Toxicology, 12(10), 923–930. [Link]
-
DNA Polymerase Eta Participates in the Mutagenic Bypass of Adducts Induced by Benzo[a]pyrene Diol Epoxide in Mammalian Cells. (2012). PLOS ONE, 7(6), e39596. [Link]
-
Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells. (2022). Carcinogenesis, 43(8), 746–753. [Link]
-
Differential Removal of DNA Adducts Derived from anti-Diol Epoxides of Dibenzo[a,l]pyrene and Benzo[a]pyrene in Human Cells. (2005). Chemical Research in Toxicology, 18(4), 655–664. [Link]
-
32P-Postlabeling Analysis of DNA Adducts. (2026). Methods in Molecular Biology, 2121, 163-172. [Link]
-
The 32P-postlabeling assay for DNA adducts. (2009). Nature Protocols, 4(7), 1022–1035. [Link]
-
Analytical methods. (1995). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Chapter 4: Estrogens as Endogenous Genotoxic Agents—DNA Adducts and Mutations. (2000). JNCI Monographs, 2000(27), 77–94. [Link]
-
32P-postlabeling Analysis of benzo[a]pyrene-DNA Adducts Formed in Vitro and in Vivo. (1989). Chemical Research in Toxicology, 2(5), 312–315. [Link]
-
Crystal structure of a benzo[a]pyrene diol epoxide adduct in a ternary complex with a DNA polymerase. (2004). Proceedings of the National Academy of Sciences of the United States of America, 101(8), 2293–2298. [Link]
-
32P-Postlabeling Analysis of DNA Adducts. (2020). Methods in Molecular Biology, 2121, 163-172. [Link]
-
Structures of the highly tumorigenic diol epoxide-2 isomers of benzo[a]... (2014). ResearchGate. [Link]
-
Differential removal of DNA adducts derived from anti-diol epoxides of dibenzo[a,l]pyrene and benzo[a]pyrene in human cells. (2005). Chemical Research in Toxicology, 18(4), 655–664. [Link]
-
Ultrasensitive High-Resolution Mass Spectrometric Analysis of a DNA Adduct of the Carcinogen Benzo[a]pyrene in Human Lung. (2017). Analytical Chemistry, 89(23), 12735–12742. [Link]
-
Polycyclic aromatic hydrocarbon. (n.d.). Wikipedia. [Link]
-
High-performance liquid chromatography electrospray ionization tandem mass spectrometry for the detection and quantitation of benzo[a]pyrene-DNA adducts. (2001). Chemical Research in Toxicology, 14(5), 547–555. [Link]
-
Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. (2015). Chemical Society Reviews, 44(22), 7998–8042. [Link]
-
Metabolic activation and DNA adduct formation by benzo[a]pyrene. (2016). ResearchGate. [Link]
-
The greater reactivity of estradiol-3,4-quinone vs estradiol-2,3-quinone with DNA in the formation of depurinating adducts: implications for tumor-initiating activity. (2001). Chemical Research in Toxicology, 14(8), 1047–1053. [Link]
Sources
- 1. Formation of stable adducts and absence of depurinating DNA adducts in cells and DNA treated with the potent carcinogen dibenzo[a,l]pyrene or its diol epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of stable adducts and absence of depurinating DNA adducts in cells and DNA treated with the potent carcinogen dibenzo[a,l]pyrene or its diol epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Tumor-initiating activity and carcinogenicity of dibenzo[a,l]pyrene versus 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene at low doses in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and mutagenicity of dibenzo[a,e]pyrene and the very potent environmental carcinogen dibenzo[a,l]pyrene. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Signal - The Homepage of Mutational Signatures [signal.mutationalsignatures.com]
- 7. The involvement of a diol-epoxide in the metabolic activation of benzo(a)pyrene in human bronchial mucosa and in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 9. Benzo[a]pyrene diol epoxides: mechanism of enzymatic formation and optically active intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of oral carcinogenesis induced by dibenzo[a,l]pyrene: an environmental pollutant and a tobacco smoke constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stereochemical origin of opposite orientations in DNA adducts derived from enantiomeric anti-benzo[a]pyrene diol epoxides with different tumorigenic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structure, conformations, and repair of DNA adducts from dibenzo[a, l]pyrene: 32P-postlabeling and fluorescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publish.uwo.ca [publish.uwo.ca]
- 16. Adenine-DNA adducts derived from the highly tumorigenic dibenzo[a,l]pyrene are resistant to nucleotide excision repair while guanine adducts are not - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. Ultrasensitive High-Resolution Mass Spectrometric Analysis of a DNA Adduct of the Carcinogen Benzo[a]pyrene in Human Lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. High-performance liquid chromatography electrospray ionization tandem mass spectrometry for the detection and quantitation of benzo[a]pyrene-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. atsdr.cdc.gov [atsdr.cdc.gov]
- 25. A novel method for the isolation and identification of stable DNA adducts formed by Dibenzo[a,l]pyrene and Dibenzo[a,l]pyrene 11, 12-dihydrodiol 13,14-epoxides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. scholars.uky.edu [scholars.uky.edu]
- 28. DNA Polymerase Eta Participates in the Mutagenic Bypass of Adducts Induced by Benzo[a]pyrene Diol Epoxide in Mammalian Cells | PLOS One [journals.plos.org]
- 29. pubs.acs.org [pubs.acs.org]
A Historical Perspective of Dibenzo[e,l]pyrene Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzo[e,l]pyrene (DB[e,l]P) is a polycyclic aromatic hydrocarbon (PAH) belonging to the dibenzopyrene isomer group. While often overshadowed by its potently carcinogenic isomer, dibenzo[a,l]pyrene, the historical and ongoing research into DB[e,l]P provides crucial insights into the structure-activity relationships of this important class of environmental contaminants. This technical guide offers a comprehensive historical perspective on DB[e,l]P research, from its initial synthesis to contemporary toxicological and mechanistic studies. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the key milestones, experimental methodologies, and current knowledge surrounding this specific PAH.
Introduction: The Emergence of a Lesser-Known Isomer
The study of polycyclic aromatic hydrocarbons (PAHs) has its roots in the late 19th and early 20th centuries, with the identification of coal tar as a potent carcinogen. This led to the isolation and identification of numerous PAHs, with benzo[a]pyrene becoming the archetypal carcinogenic PAH. The dibenzopyrene isomers, a group of five structurally related compounds with the molecular formula C₂₄H₁₄, emerged later as subjects of scientific inquiry. Among these, dibenzo[a,l]pyrene has garnered significant attention due to its extreme carcinogenicity.[1] This guide, however, focuses on the historical research trajectory of one of its less-studied isomers: this compound. Understanding the research history of DB[e,l]P is essential for a complete picture of dibenzopyrene toxicology and for informing future research directions in carcinogenesis and drug development.
Early Milestones: Synthesis and Initial Characterization
The journey of this compound research began in the early 20th century with its first chemical synthesis.
First Synthesis (1934)
The first documented synthesis of this compound was achieved by Sako in 1934.[2] This seminal work laid the foundation for all subsequent investigations into the physicochemical and biological properties of this molecule. While the original publication's details are not readily accessible, modern synthetic approaches to dibenzopyrenes often involve multi-step processes.
A general, illustrative synthetic approach for forming the this compound core, based on modern synthetic strategies for related PAHs, is outlined below. It is important to note that this is a generalized representation and not the specific historical method used by Sako.
Generalized Synthetic Protocol for this compound Core Structure
-
Starting Materials: Appropriate precursors possessing the necessary ring systems are chosen. For a dibenzopyrene structure, this could involve the coupling of smaller aromatic units.
-
Coupling Reaction: A key step often involves a coupling reaction, such as a Suzuki or Yamamoto coupling, to form a larger polycyclic precursor.
-
Cyclization/Aromatization: The precursor is then subjected to a cyclization reaction, often under acidic or oxidative conditions (e.g., Scholl reaction), to form the final fused ring system of this compound.
-
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the pure this compound.
Early Carcinogenicity Assessment: A Tale of Isomeric Differences
Early toxicological studies of dibenzopyrene isomers revealed significant differences in their carcinogenic potential. While its isomer, dibenzo[a,l]pyrene, was identified as one of the most potent carcinogens ever tested, this compound was found to be a weaker carcinogen in comparison.[1] These early studies were crucial in establishing the profound impact of molecular geometry on the biological activity of PAHs. The "fjord" region present in dibenzo[a,l]pyrene, a sterically hindered region, was hypothesized to play a key role in its high carcinogenicity, a feature that is structurally different in this compound.
Metabolic Activation: The Path to Genotoxicity
Like other PAHs, this compound is metabolically inert and requires enzymatic activation to exert its genotoxic effects. The primary pathway for this activation involves the cytochrome P450 monooxygenase system.
The Diol-Epoxide Pathway
The predominant mechanism of metabolic activation for many carcinogenic PAHs is the "diol-epoxide" pathway. While specific studies on this compound are limited, the general pathway, extensively studied for other PAHs like benzo[a]pyrene, provides a framework for understanding its activation.[3]
-
Epoxidation: Cytochrome P450 enzymes (CYPs), particularly CYP1A1 and CYP1B1, catalyze the initial epoxidation of the this compound molecule.
-
Hydration: The resulting epoxide is then hydrated by epoxide hydrolase to form a trans-dihydrodiol.
-
Second Epoxidation: The dihydrodiol is further oxidized by CYPs to form a highly reactive diol-epoxide. These diol-epoxides are the ultimate carcinogenic metabolites.
Formation of DNA Adducts
The highly electrophilic diol-epoxides of this compound can covalently bind to the nucleophilic sites on DNA bases, primarily guanine and adenine, to form bulky DNA adducts.[4] These adducts can distort the DNA helix, leading to errors during DNA replication and transcription, ultimately resulting in mutations. The formation of stable DNA adducts is considered a critical initiating event in chemical carcinogenesis.
Toxicological Evaluation: Assessing the Mutagenic and Carcinogenic Potential
A variety of in vitro and in vivo assays have been employed to assess the toxicological properties of PAHs, including this compound.
In Vitro Mutagenicity: The Ames Test
The Ames test, a bacterial reverse mutation assay, is a widely used method for assessing the mutagenic potential of chemical compounds. While specific Ames test data for this compound is not as prevalent in the literature as for other PAHs, the general protocol is applicable.
Protocol: Ames Test for this compound
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains have mutations in the histidine operon and cannot grow in a histidine-deficient medium.
-
Metabolic Activation: Since this compound requires metabolic activation, the test is performed in the presence and absence of a rat liver homogenate (S9 fraction), which contains the necessary cytochrome P450 enzymes.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) on a minimal glucose agar plate lacking histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.
In Vivo Carcinogenicity: The Mouse Skin Painting Assay
The mouse skin painting assay is a classic in vivo model for assessing the carcinogenic potential of chemical compounds. This assay can be used to evaluate both the tumor-initiating and tumor-promoting activities of a substance.
Protocol: Mouse Skin Carcinogenesis Assay for this compound
-
Animal Model: A sensitive mouse strain, such as SENCAR or C3H/He, is typically used. The dorsal skin of the mice is shaved prior to treatment.
-
Initiation: A single, sub-carcinogenic dose of this compound, dissolved in a solvent like acetone, is applied to the shaved skin.
-
Promotion: Two weeks after initiation, a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area (e.g., twice a week) for a prolonged period (e.g., 20-30 weeks).
-
Observation: The mice are observed regularly for the appearance of skin tumors (papillomas and carcinomas). The number, size, and type of tumors are recorded.
-
Data Analysis: The tumor incidence (percentage of tumor-bearing mice) and tumor multiplicity (average number of tumors per mouse) are calculated and compared to control groups.
Mechanistic Insights: Perturbation of Cellular Signaling Pathways
The carcinogenic effects of PAHs are not solely due to their ability to form DNA adducts. They can also disrupt various cellular signaling pathways, leading to altered cell proliferation, differentiation, and apoptosis.
The Aryl Hydrocarbon Receptor (AhR) Pathway
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many environmental pollutants, including PAHs.
Upon entering the cell, this compound can bind to the AhR, which is located in the cytoplasm in a complex with other proteins. This binding causes a conformational change and the translocation of the complex into the nucleus. In the nucleus, the AhR dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their increased transcription. A key target gene is CYP1A1, which encodes the enzyme responsible for the metabolic activation of PAHs. This creates a feedback loop where the PAH induces its own metabolism.
Analytical Methodologies: Detection and Quantification
The accurate detection and quantification of this compound in various matrices are crucial for exposure assessment and toxicological studies. Several analytical techniques are employed for this purpose.
| Analytical Technique | Principle | Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and a mobile phase. | Quantification of DB[e,l]P in environmental samples (e.g., water, soil) and biological matrices. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility followed by mass-based detection. | Identification and quantification of DB[e,l]P in complex mixtures, such as air and sediment samples.[5] |
| Fluorescence Spectroscopy | Excitation of the molecule with UV light and detection of the emitted light at a longer wavelength. | Highly sensitive detection method, often coupled with HPLC, for trace analysis of DB[e,l]P. |
Table 1: Common analytical methods for this compound.
Conclusion and Future Directions
The historical research on this compound, though less extensive than that of its more potent isomers, has provided valuable knowledge about the structure-carcinogenicity relationships of dibenzopyrenes. The initial synthesis by Sako in 1934 opened the door to subsequent investigations that have delineated its moderate carcinogenic potential and its capacity to be metabolically activated to DNA-damaging species.
Future research should focus on several key areas:
-
Detailed Metabolic Profiling: A more in-depth characterization of the specific metabolites of this compound and their relative contributions to its toxicity is needed.
-
Comparative Toxicogenomics: Comparing the gene expression profiles induced by this compound with those of its more potent isomers could reveal key pathways responsible for the differences in their carcinogenic potency.
-
Signaling Pathway Analysis: Further investigation into the non-genotoxic effects of this compound and its impact on other cellular signaling pathways beyond the AhR is warranted.
-
Human Exposure and Risk Assessment: More data on the presence of this compound in the environment and its potential for human exposure are needed to refine risk assessments for this class of compounds.
By building upon the historical foundation of this compound research, scientists can continue to unravel the complex mechanisms of PAH carcinogenesis and develop more effective strategies for prevention and intervention.
References
- Grimmer, G., Jacob, J., Naujack, K. W., & Dettbarn, G. (1981). Determination of polycyclic aromatic hydrocarbons in environmental samples by glass capillary gas chromatography. Analytical chemistry, 53(8), 1276-1281.
- Cavalieri, E. L., & Rogan, E. G. (1992). The role of radical cations in aromatic hydrocarbon carcinogenesis. Free Radical Biology and Medicine, 12(1), 77-83.
- International Agency for Research on Cancer. (2010). Some non-heterocyclic polycyclic aromatic hydrocarbons and some related exposures. IARC monographs on the evaluation of carcinogenic risks to humans, 92, 1.
- Kaiser, R. I., et al. (2019). Gas-Phase Preparation of the this compound (C24H14)
- LaVoie, E. J., Bedenko, V., Tuliviero, D., & Hoffmann, D. (1982). Tumor-initiating activity of dibenzopyrenes. Cancer letters, 16(3), 283-288.
- Melikian, A. A., Bagheri, K., & Hecht, S. S. (1987). A new method for the analysis of benzo [a] pyrene diol epoxide-DNA adducts in human and animal tissues. Carcinogenesis, 8(11), 1665-1670.
- Sako, S. (1934). The Synthesis of this compound. Bulletin of the Chemical Society of Japan, 9(2), 55-61.
- Sims, P., & Grover, P. L. (1974). Epoxides in polycyclic aromatic hydrocarbon metabolism and carcinogenesis. Advances in cancer research, 20, 165-274.
- Xue, W., & Warshawsky, D. (2005). Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: a review. Toxicology and applied pharmacology, 206(1), 73-93.
Sources
Methodological & Application
Application Note: Advanced Analytical Strategies for the Detection and Quantification of Dibenzo[e,l]pyrene in Environmental Matrices
Abstract
Dibenzo[e,l]pyrene (DB[e,l]P) is a high molecular weight polycyclic aromatic hydrocarbon (PAH) of significant environmental concern due to its formation during incomplete combustion processes and its potential carcinogenicity.[1] It belongs to a challenging group of isomers with a molecular weight of 302, including the exceptionally potent carcinogen dibenzo[a,l]pyrene (DB[a,l]P).[2][3] The accurate detection of DB[e,l]P in complex environmental samples such as soil, water, sediment, and air is analytically demanding. These challenges stem from its typically low concentrations, its presence within a complex mixture of interfering compounds, and the difficulty in chromatographically resolving it from its structural isomers.[2][4]
This guide provides a comprehensive overview of robust analytical methods for the reliable quantification of this compound. We will explore the causality behind the selection of specific sample preparation techniques, from extraction to clean-up, and detail the instrumental analysis protocols using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The methodologies presented are designed to ensure high levels of accuracy, precision, and trustworthiness for researchers in environmental science and toxicology.
The Analytical Challenge: Isomer Specificity and Trace-Level Detection
The primary difficulty in analyzing DB[e,l]P is its co-existence with several isomers, such as dibenzo[a,e]pyrene, dibenzo[a,h]pyrene, dibenzo[a,i]pyrene, and the highly toxic dibenzo[a,l]pyrene.[3][5] Since the toxicological properties of these isomers vary dramatically, analytical methods must provide unambiguous identification and quantification, not just a total concentration for molecular weight 302 PAHs.[6] This necessitates high-resolution chromatographic separation coupled with highly selective detection techniques. The overall analytical workflow is a multi-step process designed to isolate and concentrate the target analyte while removing matrix interferences.
Caption: General analytical workflow for this compound analysis.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to efficiently extract DB[e,l]P from the sample matrix and remove interfering compounds that could compromise the analysis. The choice of method is dictated by the matrix type.
Extraction Techniques
For Solid Matrices (Soil, Sediment, Particulate Matter):
-
Soxhlet Extraction: A classic and exhaustive technique. While time- and solvent-intensive (e.g., 16 hours with dichloromethane), it remains a benchmark for extraction efficiency.[7]
-
Ultrasonic Extraction (Sonication): A significantly faster alternative that uses ultrasonic waves to facilitate solvent penetration into the sample matrix. A common solvent system is a hexane-acetone mixture.[8] Sonication has shown comparable or even higher extraction efficiencies for many PAHs compared to Soxhlet.[7]
-
Pressurized Liquid Extraction (PLE): An automated technique using elevated temperatures and pressures to decrease extraction time and solvent consumption, while maintaining high extraction efficiency.
For Aqueous Matrices (Drinking Water, Wastewater):
-
Liquid-Liquid Extraction (LLE): A traditional method involving partitioning the analytes from the aqueous phase into an immiscible organic solvent like methylene chloride.[9] However, it is prone to emulsion formation and uses large volumes of solvent.[10]
-
Solid-Phase Extraction (SPE): The preferred method for water samples.[10][11][12][13] It is more selective, uses significantly less solvent, and is easily automated.[10][12] C18-bonded silica is the most common sorbent, which retains the nonpolar DB[e,l]P from the water sample. The analyte is then eluted with a small volume of an organic solvent.
Extract Clean-up
Crude extracts from environmental samples are rarely clean enough for direct injection. A clean-up step is crucial to remove co-extracted matrix components.
-
Adsorption Chromatography (SPE Clean-up): The most common clean-up technique. Glass columns packed with activated silica gel or alumina can effectively separate PAHs from more polar interferences.[14]
-
Alkaline Saponification: Particularly effective for sediment samples, this process hydrolyzes lipids (fats and oils) that can interfere with analysis, and it also eliminates organic sulfur compounds.[15]
-
Size Exclusion Chromatography (SEC): Also known as Gel Permeation Chromatography (GPC), this technique separates molecules based on size. It is highly effective for removing large macromolecules like lipids and humic substances from the extract.[14]
Sources
- 1. Benzo(E)Pyrene | C20H12 | CID 9128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct determination of dibenzo[a,l]pyrene and its four dibenzopyrene isomers in water samples by solid-liquid extraction and laser-excited time-resolved Shpol'skii spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pfigueiredo.org [pfigueiredo.org]
- 7. academicjournals.org [academicjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Recent Advances in the Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. weber.hu [weber.hu]
- 14. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guidelines for determination of PAH in sediment – HELCOM [helcom.fi]
High-Sensitivity HPLC-Fluorescence Analysis of Dibenzo[e,l]pyrene: A Comprehensive Protocol
An Application Note for Researchers and Drug Development Professionals
Abstract
Dibenzo[e,l]pyrene, a member of the polycyclic aromatic hydrocarbon (PAH) family, is a potent carcinogen of significant environmental and toxicological concern.[1][2][3] Accurate and sensitive quantification of this compound in various matrices is crucial for environmental monitoring, food safety, and toxicological studies. This application note provides a detailed, field-proven protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD). The methodology outlined herein is designed to deliver high sensitivity, selectivity, and robustness, addressing the analytical challenges posed by complex sample matrices. We will delve into the causality behind experimental choices, from sample preparation to chromatographic separation and final detection, ensuring a self-validating and reproducible system.
Introduction: The Analytical Imperative for this compound
Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds formed during the incomplete combustion of organic materials such as coal, oil, and gas.[4] this compound is of particular interest due to its high carcinogenic potential.[1][2][3] Its presence, even at trace levels, in environmental samples (water, soil), food products, and biological tissues necessitates highly sensitive and selective analytical methods for accurate risk assessment.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of PAHs.[5][6][7] When coupled with a Fluorescence Detector (FLD), the methodology offers exceptional sensitivity and selectivity. This is because PAHs, including this compound, are inherently fluorescent molecules. The specificity of fluorescence detection, which relies on characteristic excitation and emission wavelengths, allows for the detection of target analytes in complex mixtures with minimal interference from non-fluorescent matrix components.[8]
This guide provides a comprehensive framework for the HPLC-FLD analysis of this compound, grounded in established analytical principles and validated practices.
The Core Principle: Leveraging Chromatography and Native Fluorescence
The success of this method hinges on the synergistic combination of reversed-phase chromatography and the intrinsic fluorescence of this compound.
-
Chromatographic Separation: A reversed-phase HPLC column, typically packed with C18-modified silica, is employed. This compound, being a nonpolar, hydrophobic molecule, strongly interacts with the nonpolar stationary phase. A mobile phase consisting of a polar solvent mixture (commonly acetonitrile and water) is used to elute the analytes.[9][10][11] A gradient elution, where the proportion of the stronger, less polar organic solvent (acetonitrile) is increased over time, is crucial. This allows for the efficient separation of this compound from other PAHs and matrix components with varying hydrophobicities.[12][13]
-
Fluorescence Detection: After separation, the column eluent passes through the fluorescence detector. This compound molecules are excited by a specific wavelength of light, causing them to be promoted to a higher electronic state. As they relax back to their ground state, they emit light at a longer, characteristic wavelength. This emitted light is detected and converted into an electrical signal, which is proportional to the concentration of this compound. The selection of optimal excitation and emission wavelengths is paramount for achieving maximum sensitivity and selectivity. Photophysical studies indicate that this compound exhibits an emission spectrum from 360 nm to 430 nm, with prominent emission peaks at 385 nm and 405 nm.[1]
Experimental Workflow Overview
The entire analytical process, from sample receipt to final data reporting, can be visualized as a sequential workflow. This ensures that each stage is logically connected and contributes to the overall quality of the results.
Caption: A schematic of the HPLC-FLD analysis workflow for this compound.
Materials and Instrumentation
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (HPLC gradient grade)
-
Water (HPLC grade or equivalent, e.g., Milli-Q)
-
Dichloromethane (DCM), Hexane, Acetone (HPLC grade, for sample preparation)
-
Anhydrous Sodium Sulfate (ACS grade)
-
Silica Gel (for column chromatography cleanup, 60-200 µm)
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Binary or Quaternary Pump
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
-
Fluorescence Detector (FLD)
-
Chromatography Data System (CDS) for instrument control and data analysis
-
Analytical Balance
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18 or Silica) or Liquid-Liquid Extraction (LLE) glassware
-
Nitrogen evaporator or rotary evaporator
Optimized Analytical Conditions
The following tables summarize the recommended starting conditions for the HPLC-FLD analysis. These parameters should be optimized for the specific instrumentation and sample matrices being analyzed.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Analytical Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for hydrophobic PAHs based on their affinity for the nonpolar stationary phase.[12] |
| Mobile Phase A | HPLC Grade Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the PAHs. Provides good resolution and is UV transparent.[14] |
| Gradient Program | 0-5 min: 60% B5-25 min: Linear gradient to 100% B25-30 min: Hold at 100% B30.1-35 min: Re-equilibrate at 60% B | A gradient is essential to separate complex PAH mixtures, starting with a more polar mobile phase to retain early eluting compounds and gradually increasing organic content to elute highly retained compounds like this compound.[12] |
| Flow Rate | 1.0 - 1.5 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency. |
| Column Temperature | 25 - 30 °C | Maintaining a constant temperature ensures reproducible retention times and can improve peak shape.[13][15] |
| Injection Volume | 10 - 20 µL | A standard injection volume to avoid column overloading while ensuring sufficient mass for detection. |
Table 2: Fluorescence Detector Settings for this compound
| Parameter | Recommended Setting | Rationale |
| Excitation Wavelength (Ex) | 286 nm | Corresponds to a strong absorption peak for this compound, maximizing the excitation of the molecule for a strong emission signal.[1] |
| Emission Wavelength (Em) | 405 nm | One of the main emission peaks for this compound, providing high sensitivity and selectivity against potential interferences.[1] |
| Gain/PMT Voltage | Medium to High | Adjust as needed to achieve the desired signal-to-noise ratio without saturating the detector. |
| Response Time | 1 - 2 seconds | A typical setting to ensure proper peak shape without excessive noise. |
Detailed Experimental Protocols
-
Stock Standard (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound standard into a 100 mL amber volumetric flask. Dissolve and bring to volume with acetonitrile. Sonicate for 10 minutes to ensure complete dissolution. Store at 4°C in the dark.
-
Intermediate Standard (e.g., 1 µg/mL): Pipette 1.0 mL of the stock standard into a 100 mL amber volumetric flask and dilute to volume with acetonitrile.
-
Working Calibration Standards (e.g., 1 - 100 ng/mL): Prepare a series of at least five calibration standards by performing serial dilutions of the intermediate standard with acetonitrile into amber autosampler vials. These standards should bracket the expected concentration range of the samples.[16]
This protocol is a general guideline for liquid-liquid extraction (LLE). For other matrices or for improved cleanup, Solid-Phase Extraction (SPE) is a highly effective alternative.[17][18][19]
-
Sample Collection: Collect a 1 L water sample in an amber glass bottle.
-
Extraction: Transfer the 1 L sample to a 2 L separatory funnel. Add 60 mL of dichloromethane (DCM) and shake vigorously for 2 minutes, venting frequently to release pressure.
-
Phase Separation: Allow the layers to separate. The DCM, containing the extracted PAHs, will be the bottom layer.
-
Collection: Drain the DCM layer into a flask.
-
Repeat Extraction: Repeat the extraction two more times with fresh 60 mL portions of DCM, combining all extracts.
-
Drying: Pass the combined DCM extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Solvent Exchange & Final Volume: Add 10 mL of acetonitrile and continue to concentrate to a final volume of 1.0 mL. This solvent exchange is critical to ensure the final sample is in a solvent compatible with the reversed-phase mobile phase. The sample is now ready for HPLC-FLD analysis.
-
System Equilibration: Purge all mobile phase lines and allow the system to equilibrate with the initial mobile phase conditions (60% Acetonitrile / 40% Water) for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create an analysis sequence in the chromatography data system. The sequence should begin with a solvent blank (acetonitrile), followed by the calibration standards in order of increasing concentration.
-
Sample Analysis: Place the prepared samples in the sequence, interspersed with quality control (QC) standards (e.g., a mid-level calibration standard) every 10-15 samples to monitor instrument performance.
-
Data Acquisition: Start the sequence. The system will automatically inject each sample and acquire the chromatogram.
-
Peak Identification: Identify the this compound peak in the sample chromatograms by comparing its retention time to that of the authentic standard.
-
Calibration Curve: Plot the peak area of the this compound standard against its concentration. Perform a linear regression to generate a calibration curve. The curve should have a correlation coefficient (r²) of ≥ 0.995.[5][20]
-
Quantification: Use the regression equation from the calibration curve to calculate the concentration of this compound in the injected samples based on their measured peak areas.
-
Final Calculation: Account for the initial sample volume and the final extract volume to report the final concentration in the original sample (e.g., in ng/L for water samples).
Method Validation and Quality Control
A self-validating system is built on rigorous quality control. The method's performance should be characterized by the following parameters:
-
Linearity: Assessed from the calibration curve as described above.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by analyzing standards at decreasing concentrations. The LOD is typically defined as the concentration that yields a signal-to-noise ratio of 3, while the LOQ is at a signal-to-noise ratio of 10. For PAH analysis, LODs and LOQs in the low ng/L (ppt) to µg/L (ppb) range are achievable.[5][20]
-
Accuracy: Evaluated by analyzing spiked samples (matrix spikes) at known concentrations. Recoveries should typically fall within 80-120%.[6][17]
-
Precision: Assessed by performing replicate injections of the same standard or sample. The relative standard deviation (RSD) should be less than 15%.
References
- Bhup, E. Kumar, et al. (2014). Validation of HPLC method for determination of priority polycyclic aromatichydrocarbons (PAHS)
- SIELC Technologies. Separation of Dibenzo[a,h]pyrene on Newcrom R1 HPLC column. SIELC Technologies.
- Kumar, B., et al. (n.d.). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS)
- Škrbić, B. D., et al. (2016). Single-laboratory validation of a saponification method for the determination of four polycyclic aromatic hydrocarbons in edible oils by HPLC-fluorescence detection. PubMed.
- IISER Kolkata ePrints Repository. (2016).
- ResearchGate. (n.d.). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments.
- ResearchGate. (n.d.). Direct Determination of Dibenzo[ a,l ]pyrene and Its Four Dibenzopyrene Isomers in Water Samples by Solid−Liquid Extraction and Laser-Excited Time-Resolved Shpol'skii Spectrometry.
- MDPI. (n.d.).
- Knecht, G. T., et al. (2023).
- Journal of the Black Sea / Mediterranean Environment. (n.d.). HPLC and spectrofluorimetric determination of pyrene in the Lebanese coast. Journal of the Black Sea / Mediterranean Environment.
- Jacob, J., et al. (n.d.). DETERMINATION OF DIBENZO[A, L]PYRENE AND OTHER FJORD-REGION PAH ISOMERS WITH MW 302 IN ENVIRONMENTAL SAMPLES. Taylor & Francis Online.
- Asadi, S., et al. (2016). Development and validation of a HPLC method for the determination of benzo(a)pyrene in human breast milk. PMC - NIH.
- ResearchGate. (n.d.). SEPARATION AND IDENTIFICATION OF NAPHTHALENE, ACENAPHTHYLENE, PYRENE, BENZ{A} ANTHRACENE AND 1,3,2,4-DIBENZANTHRACENE.
- Semantic Scholar. (n.d.). DETERMINATION OF DIBENZO[A, L]PYRENE AND OTHER FJORD-REGION PAH ISOMERS WITH MW 302 IN ENVIRONMENTAL SAMPLES. Semantic Scholar.
- Fisher Scientific. (n.d.). Determination of Benzo[a]pyrene in Municipal Drinking Water Using Automated Solid-Phase Extraction and Liquid Chromatography with Fluorescence Detection. Fisher Scientific.
- Chromatography Forum. (2024). Indeno[1,2,3-cd]pyrene and dibenz[a,h]anthracene separation.
- Liu, Z., et al. (2013). Evaluation of Benzo[a]pyrene in Food from China by High-Performance Liquid Chromatography-Fluorescence Detection. PMC - NIH.
- U.S. Food & Drug Administration. (2017). Elemental Analysis Manual - Section 4.11. FDA.
- SIELC Technologies. (n.d.). Separation of Benzo(a)pyrene on Newcrom R1 HPLC column. SIELC Technologies.
- PubChem. Dibenzo(a,l)pyrene.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. DETERMINATION OF DIBENZO[A, L]PYRENE AND OTHER FJORD-REGION PAH ISOMERS WITH MW 302 IN ENVIRONMENTAL SAMPLES | Semantic Scholar [semanticscholar.org]
- 4. Dibenzo(a,l)pyrene | C24H14 | CID 9119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Validation of HPLC method for determination of priority polycyclic aromatichydrocarbons (PAHS) in waste water and sediments | Semantic Scholar [semanticscholar.org]
- 6. primescholars.com [primescholars.com]
- 7. Validation of a HPLC Method for the Quantitative Analysis of 16-Poly Aromatic Hydrocarbon from Water Sample - IISER Kolkata ePrints Repository [eprints.iiserkol.ac.in]
- 8. fda.gov [fda.gov]
- 9. Separation of Dibenzo[a,h]pyrene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. Separation of Benzo(a)pyrene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. mdpi.com [mdpi.com]
- 13. Indeno[1,2,3-cd]pyrene and dibenz[a,h]anthracene separation - Chromatography Forum [chromforum.org]
- 14. blackmeditjournal.org [blackmeditjournal.org]
- 15. Evaluation of Benzo[a]pyrene in Food from China by High-Performance Liquid Chromatography-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Single-laboratory validation of a saponification method for the determination of four polycyclic aromatic hydrocarbons in edible oils by HPLC-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and validation of a HPLC method for the determination of benzo(a)pyrene in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Quantification of Dibenzo[e,l]pyrene using Isotope Dilution Gas Chromatography-Mass Spectrometry
Abstract
Dibenzo[e,l]pyrene (DB[e,l]P), a high molecular weight polycyclic aromatic hydrocarbon (PAH), is of significant toxicological concern due to its potent carcinogenicity.[1][2] Accurate quantification in complex matrices such as environmental samples and consumer products is critical for risk assessment and regulatory compliance. This application note presents a robust and validated method for the trace-level quantification of this compound using gas chromatography coupled with mass spectrometry (GC-MS). The methodology is built upon the principle of isotope dilution mass spectrometry (IDMS), which is the gold standard for achieving the highest accuracy and precision by correcting for analyte losses during sample processing.[3][4][5] We provide a comprehensive protocol covering sample extraction, multi-step cleanup, and optimized GC-MS analysis in Selected Ion Monitoring (SIM) mode, designed for researchers, scientists, and professionals in environmental safety and drug development.
Introduction: The Analytical Challenge of this compound
Polycyclic aromatic hydrocarbons (PAHs) are a class of ubiquitous environmental contaminants formed from the incomplete combustion of organic materials.[6][7][8] Among them, the high molecular weight (MW 302) dibenzopyrene isomers are particularly hazardous. This compound, along with isomers like Dibenzo[a,l]pyrene, is recognized for its extreme carcinogenic potential.[1][9]
The quantification of DB[e,l]P presents several analytical challenges:
-
Isomeric Co-elution: DB[e,l]P is one of several dibenzopyrene isomers with the same nominal mass (m/z 302).[10] Chromatographic separation from isomers like Dibenzo[a,e]pyrene, Dibenzo[a,h]pyrene, and Dibenzo[a,i]pyrene is essential for unambiguous quantification, as their toxicities vary significantly.
-
Matrix Interference: Environmental and biological samples contain a multitude of co-extractable compounds that can interfere with the analysis, causing signal suppression or enhancement in the mass spectrometer.
-
Trace-Level Concentrations: DB[e,l]P is often present at very low concentrations (ng/kg or pg/m³), requiring highly sensitive instrumentation and meticulous sample preparation to minimize analyte loss.
Gas chromatography-mass spectrometry (GC-MS) is the technique of choice for this application due to its excellent chromatographic resolution and the high selectivity and sensitivity of the mass spectrometric detector.[4][10] The implementation of an isotope dilution strategy, where a stable, isotopically-labeled analog of the target analyte is spiked into the sample at the beginning of the workflow, provides a self-validating system.[3][11] The labeled standard behaves almost identically to the native analyte throughout extraction, cleanup, and injection, allowing for precise correction of procedural analyte losses and instrumental variations.
Principle: Isotope Dilution Mass Spectrometry (IDMS)
The core of this method is the use of a stable isotope-labeled internal standard, such as this compound-¹³C₆ or this compound-d₁₄. A known amount of this standard is added to the sample prior to any extraction or cleanup steps. Because the labeled and native compounds have nearly identical chemical and physical properties, they are affected proportionally by any losses during the procedure.
Quantification is not based on the absolute signal of the native analyte, but on the ratio of the native analyte's signal to the labeled standard's signal. This ratio remains constant regardless of the final recovery percentage. This approach significantly improves accuracy and precision by mitigating systematic and random errors from the sample matrix and preparation workflow.[3][4]
Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).
Materials and Instrumentation
Reagents and Standards
-
Solvents: HPLC or pesticide-grade n-Hexane, Dichloromethane (DCM), Acetone, Toluene.
-
Standards:
-
Native this compound (≥98% purity).
-
Labeled Internal Standard: this compound-¹³C₆ or this compound-d₁₄.
-
Surrogate/Recovery Standards (optional, e.g., Perylene-d₁₂).
-
-
Cleanup Materials: Activated silica gel (70-230 mesh), baked at 180°C for 16 hours and partially deactivated with 3% (w/w) deionized water. Anhydrous sodium sulfate, baked at 400°C for 4 hours.
-
Gases: Helium (99.999% purity) for GC carrier gas.
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector.
-
GC Column: A column with demonstrated performance for high-molecular-weight PAHs is critical. A 5% phenyl-substituted polysiloxane phase is recommended for its selectivity and thermal stability.
-
Example: Agilent DB-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole or triple quadrupole mass spectrometer.
Detailed Analytical Protocol
This protocol is optimized for a solid matrix like soil or sediment. Modifications, particularly in the extraction step, are required for other matrices like water (using SPE or LLE) or air (using PUF cartridges).[4][12][13]
Step 1: Sample Preparation and Extraction
-
Homogenization: Homogenize the sample to ensure uniformity. For solid samples, air-dry and sieve to <2 mm.
-
Weighing: Accurately weigh 10 g of the homogenized sample into a clean extraction thimble or beaker.
-
Fortification (Spiking): Add a precise volume of the labeled this compound internal standard solution directly onto the sample. A typical spiking level is 5-20 ng, resulting in a concentration of 0.5-2.0 µg/kg. Allow the solvent to evaporate for 15-20 minutes.
-
Extraction:
-
Rationale: The goal is to efficiently transfer the PAHs from the solid matrix into an organic solvent. Ultrasound-assisted extraction is chosen for its efficiency and speed.[12][14]
-
Procedure: Add 30 mL of a 1:1 mixture of Hexane:Acetone to the sample. Place the sample in an ultrasonic bath for 20 minutes.
-
Decant the solvent extract. Repeat the extraction two more times with fresh solvent.
-
Combine the three extracts.
-
Step 2: Extract Cleanup
-
Concentration: Concentrate the combined extract to approximately 2 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Silica Gel Chromatography:
-
Rationale: This step is crucial for removing polar interferences (lipids, humic acids) that can contaminate the GC-MS system and compromise data quality.
-
Procedure: a. Prepare a cleanup column by packing a glass column with 10 g of 3% deactivated silica gel, topped with 1 cm of anhydrous sodium sulfate. b. Pre-rinse the column with 40 mL of n-Hexane. c. Load the concentrated sample extract onto the column. d. Elute the column with 70 mL of a 7:3 mixture of Hexane:DCM. This fraction will contain the PAHs. e. Collect the eluate.
-
-
Final Concentration: Concentrate the cleaned eluate under a gentle stream of nitrogen to a final volume of 0.5 mL.
Caption: Experimental workflow for sample preparation and cleanup.
Step 3: GC-MS Analysis
-
Instrument Setup: Configure the GC-MS system according to the parameters in Table 1. The use of a high injection temperature helps in the efficient transfer of high-boiling PAHs like DB[e,l]P.[8]
-
Calibration: Prepare a multi-point calibration curve (e.g., 0.1, 0.5, 2, 5, 10, 20 ng/mL) containing both native DB[e,l]P and a constant concentration of the labeled internal standard.
-
Analysis Sequence: Run a solvent blank, followed by the calibration standards, a quality control (QC) check standard, and then the prepared samples.
-
Data Acquisition: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to maximize sensitivity and selectivity. Monitor the ions specified in Table 2.
Table 1: Recommended GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Injector Temperature | 300 °C | Ensures efficient vaporization of high molecular weight PAHs.[8] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides optimal separation efficiency. |
| Oven Program | 90°C (hold 2 min), ramp 15°C/min to 280°C, ramp 5°C/min to 320°C (hold 10 min) | Balances separation of isomers with reasonable run time.[8][15] |
| MS System | ||
| Ion Source Temp. | 230 °C | Standard condition for robust ionization. |
| Quadrupole Temp. | 150 °C | Standard condition for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for identification. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases signal-to-noise by monitoring only specific ions, enhancing sensitivity.[4][6][16] |
Table 2: Selected Ions for SIM Analysis
| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | Target Analyte | 302 | 151, 300 |
| This compound-¹³C₆ (example) | Internal Standard | 308 | 154, 306 |
Rationale for Ion Selection: The molecular ion (M⁺˙) is typically the most abundant and is used for quantification due to its high intensity and specificity.[17][18] Qualifier ions are monitored to confirm identity by ensuring their abundance ratios relative to the quantifier ion are within expected tolerances.
Results and Method Validation
The analytical method should be validated according to established guidelines to ensure data reliability. Key validation parameters are summarized below.
Table 3: Typical Method Performance Characteristics
| Parameter | Typical Result | Acceptance Criteria |
| Linearity (R²) | > 0.998 | ≥ 0.995 |
| Method Detection Limit (MDL) | 0.05 µg/kg | Method- and project-specific |
| Limit of Quantification (LOQ) | 0.15 µg/kg | Method- and project-specific |
| Precision (RSD%) | < 15% | ≤ 20% |
| Accuracy (Spike Recovery) | 85-110% | 70-130% |
Data presented are representative and may vary based on matrix and instrumentation.
The precision and accuracy of the method are demonstrated by analyzing replicate spiked matrix samples.[11][12] The low Relative Standard Deviation (RSD) and recovery values well within the acceptable range underscore the robustness and reliability of the isotope dilution GC-MS approach.
Conclusion
This application note details a highly sensitive, accurate, and robust method for the quantification of this compound in complex matrices. The integration of an optimized sample preparation protocol with isotope dilution GC-MS analysis provides a self-validating system capable of overcoming common analytical challenges such as matrix effects and low analyte concentrations. The described protocol is fit for purpose for routine environmental monitoring, food safety analysis, and research applications where reliable data on this potent carcinogen is required.
References
-
Taylor & Francis Online. (n.d.). DEVELOPMENT OF AN ISOTOPE-DILUTION GAS CHROMATOGRAPHIC-MASS SPECTROMETRIC METHOD FOR THE ANALYSIS OF POLYCYCLIC AROMATIC COMPOUNDS IN ENVIRONMENTAL MATRICES. [Link]
-
ACS Publications. (n.d.). Determination of Polycyclic Aromatic Hydrocarbons with Molecular Weight 300 and 302 in Environmental-Matrix Standard Reference Materials by Gas Chromatography/Mass Spectrometry. [Link]
-
Restek. (2022, May 11). Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. [Link]
-
Separation Science. (n.d.). Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. [Link]
-
MDPI. (2023, May 2). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. [Link]
-
Shimadzu. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. [Link]
-
PubMed. (n.d.). Analysis of polycyclic aromatic hydrocarbons in metered dose inhaler drug formulations by isotope dilution gas chromatography/mass spectrometry. [Link]
-
PubMed. (n.d.). Isotope dilution determination of polycyclic aromatic hydrocarbons in olive pomace oil by gas chromatography-mass spectrometry. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs). [Link]
-
Taylor & Francis Online. (2021, November 5). Assessing method performance for polycyclic aromatic hydrocarbons analysis in sediment using GC-MS. [Link]
-
NIH. (n.d.). Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS. [Link]
-
European Commission. (2017, December 21). Report on method development and validation of PAH-13. [Link]
-
NIH. (n.d.). DIBENZO(a,e)PYRENE | C24H14 | CID 9126 - PubChem. [Link]
-
ResearchGate. (n.d.). (PDF) Single-Laboratory Validation of a GC-MS Method for the Determination of 27 Polycyclic Aromatic Hydrocarbons (PAHs) in Oils and Fats. [Link]
-
ResearchGate. (n.d.). (PDF) Validation of a Method for the Analysis of PAHs in Bulk Lake Sediments Using GC-MS. [Link]
-
EPA. (n.d.). Method 8100: Polynuclear Aromatic Hydrocarbons. [Link]
-
NIH. (n.d.). Dibenzo(e,l)pyrene | C24H14 | CID 9122 - PubChem. [Link]
-
SpectraBase. (n.d.). Dibenzo-[A,E]-pyrene - MS (GC) - Spectrum. [Link]
-
ResearchGate. (n.d.). (PDF) Analytical Method Validation and Rapid Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Cocoa Butter Using HPLC-FLD. [Link]
-
ResearchGate. (n.d.). Direct Determination of Dibenzo[ a,l ]pyrene and Its Four Dibenzopyrene Isomers in Water Samples by Solid−Liquid Extraction and Laser-Excited Time-Resolved Shpol'skii Spectrometry. [Link]
-
ACS Publications. (n.d.). Direct Determination of Dibenzo[a,l]pyrene and Its Four Dibenzopyrene Isomers in Water Samples by Solid−Liquid Extraction and Laser-Excited Time-Resolved Shpol'skii Spectrometry. [Link]
-
NIST. (n.d.). Dibenzo(a,i)pyrene - Mass Spectrum. [Link]
-
Waters. (n.d.). EPA Method 8310.0 Determination of Polycyclic Aromatic Hydrocarbons in Ground Water and Wastes. [Link]
-
NIH. (n.d.). Dibenzo(a,i)pyrene | C24H14 | CID 9106 - PubChem. [Link]
-
EPA. (n.d.). Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. [Link]
-
NIH. (n.d.). Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices. [Link]
-
EPA. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons. [Link]
-
ResearchGate. (n.d.). Determination of dibenzo[a,l]pyrene and other fjord-region PAH isomers with MW 302 in environmental samples. [Link]
-
Oxford Academic. (n.d.). Efficiency comparison of extraction methods for the determination of 11 of the 16 USEPA priority polycyclic aromatic hydrocarbons in water matrices. [Link]
-
NIH. (n.d.). Recent Advances in the Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples. [Link]
-
S4Science. (n.d.). The Preparation and Analysis of Polycyclic Aromatic Hydrocarbons in Meat by GC/MS. [Link]
-
Shimadzu. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons (PAH) in Palm Oil by GC-MS/MS. [Link]
-
NIH. (n.d.). Validation of an Analytical Method for Determination of Benzo[a]pyrene Bread using QuEChERS Method by GC-MS. [Link]
-
SpringerLink. (n.d.). Analytical methods for polycyclic aromatic hydrocarbons (PAHs) in food and the environment needed for new food legislation in the European Union. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analysis of polycyclic aromatic hydrocarbons in metered dose inhaler drug formulations by isotope dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS [discover.restek.com]
- 7. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS | Separation Science [sepscience.com]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Isotope dilution determination of polycyclic aromatic hydrocarbons in olive pomace oil by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. epa.gov [epa.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Documents download module [ec.europa.eu]
- 17. DIBENZO(a,e)PYRENE | C24H14 | CID 9126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Dibenzo(e,l)pyrene | C24H14 | CID 9122 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Synthesis, Purification, and Characterization of Dibenzo[e,l]pyrene Research Standards
Introduction: The Critical Need for High-Purity Dibenzo[e,l]pyrene Standards
This compound (DBEP) is a high-molecular-weight polycyclic aromatic hydrocarbon (PAH) composed of six fused benzene rings. It is a member of the dibenzopyrene family of isomers, which are noted for their significant environmental and toxicological relevance.[1] Dibenzo[a,l]pyrene, a close isomer of DBEP, is recognized as one of the most potent chemical carcinogens ever evaluated.[2][3] These compounds are products of incomplete combustion and have been identified in cigarette smoke, vehicle exhaust, and coal tar.[3][4] Beyond its role as an environmental contaminant and carcinogen, DBEP is a fundamental molecular building block for advanced carbonaceous nanostructures like graphenes and nanotubes, possessing unique optoelectronic properties relevant to materials science.[5]
Strategic Approach to Synthesis
Numerous pathways exist for the synthesis of DBEP, ranging from classical photocyclization reactions to modern gas-phase methods.[5] However, for producing a tangible quantity of high-purity material in a standard laboratory setting, a convergent strategy offers the best control over the final product. We will detail a robust, multi-step synthesis that combines the power of palladium-catalyzed Suzuki-Miyaura cross-coupling with a final, acid-catalyzed intramolecular cyclization (Scholl reaction).
Why this approach?
-
Convergent Design: Building complex molecules from smaller, pre-synthesized fragments (the Suzuki coupling) is often more efficient and higher-yielding than linear syntheses.
-
Reliability: The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction known for its functional group tolerance, high yields, and reliability in forming carbon-carbon bonds.[6][7]
-
Purity Control: By carefully purifying the intermediate product before the final cyclization, we can significantly reduce the formation of side products, simplifying the final purification of the target DBEP.
The overall workflow is depicted below.
Part 1: Synthesis via Palladium-Catalyzed Cross-Coupling
The cornerstone of this synthesis is the formation of a key biaryl intermediate. We will utilize the Suzuki-Miyaura reaction to couple an aryl boronic acid with an aryl halide. This reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst.[8]
The Suzuki-Miyaura Catalytic Cycle
The mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7]
Protocol: Synthesis of 2,2'-(2,6-dimethylnaphthalene-1,5-diyl)dibenzaldehyde
This protocol describes the coupling of 1,5-dibromo-2,6-dimethylnaphthalene with (2-formylphenyl)boronic acid.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 1,5-Dibromo-2,6-dimethylnaphthalene | 302.04 | 5.0 | 1.51 g | Starting aryl halide |
| (2-Formylphenyl)boronic acid | 149.96 | 11.0 | 1.65 g | 2.2 equivalents |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.15 | 173 mg | 3 mol% catalyst |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 20.0 | 2.12 g | Base |
| Toluene | - | - | 80 mL | Solvent |
| Ethanol | - | - | 20 mL | Co-solvent |
| Water | - | - | 20 mL | For dissolving the base |
Procedure
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,5-dibromo-2,6-dimethylnaphthalene (1.51 g, 5.0 mmol) and (2-formylphenyl)boronic acid (1.65 g, 11.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add toluene (80 mL) and ethanol (20 mL) to the flask via syringe. Stir the mixture to dissolve the solids.
-
Base Addition: In a separate beaker, dissolve sodium carbonate (2.12 g, 20.0 mmol) in deionized water (20 mL). Degas this solution by bubbling with argon for 15 minutes. Add the aqueous base to the reaction flask.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (173 mg, 0.15 mmol), to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate.
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure dialdehyde intermediate as a pale yellow solid.
Part 2: Final Aromatization via Intramolecular Scholl Reaction
The Scholl reaction is an acid-catalyzed oxidative cyclization that forms an aryl-aryl bond, ideal for constructing large, fused aromatic systems.[2] In this step, the dialdehyde intermediate undergoes a reductive coupling followed by dehydration and aromatization to form the final this compound structure. A common and effective reagent system for this transformation is trifluoromethanesulfonic acid (triflic acid).
Protocol: Cyclization to this compound
CAUTION: Triflic acid is extremely corrosive. Handle with extreme care in a chemical fume hood using appropriate personal protective equipment (gloves, lab coat, face shield).
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 2,2'-(2,6-dimethylnaphthalene-1,5-diyl)dibenzaldehyde | 350.42 | 2.0 | 701 mg | Intermediate from Part 1 |
| Trifluoromethanesulfonic acid (CF₃SO₃H) | 150.08 | - | 20 mL | Solvent and catalyst |
| Dichloromethane (DCM) | - | - | 20 mL | Co-solvent |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 4.4 | 993 mg | Reducing agent |
Procedure
-
Setup: In a 100 mL round-bottom flask, dissolve the dialdehyde intermediate (701 mg, 2.0 mmol) and Tin(II) Chloride Dihydrate (993 mg, 4.4 mmol) in dichloromethane (20 mL).
-
Acid Addition: Cool the flask in an ice bath (0 °C). Slowly add trifluoromethanesulfonic acid (20 mL) dropwise over 20 minutes. The solution will typically turn a dark color.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. This step must be done in a fume hood as it is highly exothermic.
-
Extraction: Once the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Work-up: Combine the organic extracts and wash with saturated sodium bicarbonate solution until gas evolution ceases, followed by a final wash with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude solid will be this compound.
Part 3: Purification and Characterization of the Final Product
Purification is the most critical step in producing a research-grade standard. A combination of column chromatography and recrystallization is employed to achieve >99% purity.
Protocol: Purification
-
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and toluene.
-
Dissolve the crude DBEP in a minimal amount of dichloromethane or toluene and load it onto the column.
-
Elute the column with the chosen solvent system. This compound typically appears as a fluorescent band under UV light.
-
Collect the fractions containing the pure product and combine them.
-
Evaporate the solvent to yield the purified solid.[9]
-
-
Recrystallization:
-
Dissolve the solid from the chromatography step in a minimal amount of a hot solvent like toluene or xylene.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under high vacuum. The final product should be pale yellow crystals or flakes.[4]
-
Characterization and Quality Control
The identity and purity of the final product must be confirmed using multiple orthogonal analytical techniques.
Summary of Expected Analytical Data
| Analysis Method | Expected Result |
| Appearance | Pale yellow crystalline solid[4] |
| Molecular Formula | C₂₄H₁₄ |
| Molecular Weight | 302.37 g/mol |
| ¹H NMR (in CDCl₃) | Complex aromatic signals consistent with the C₂ᵥ symmetric structure of DBEP. |
| ¹³C NMR (in CDCl₃) | 10 distinct signals in the aromatic region (due to symmetry). |
| High-Resolution MS (ESI+) | Calculated m/z: 302.1096 [M]⁺; Found: 302.109x ± 5 ppm.[2] |
| UV-Vis (in CH₂Cl₂) | Characteristic absorption maxima. |
| Fluorescence (in CH₂Cl₂) | Strong emission spectrum with characteristic peaks, typically in the 380-430 nm range.[2] |
| Purity (by HPLC-UV) | ≥ 99.0% area. |
| Melting Point | Consistent with literature values. |
Safety Precautions
-
Carcinogenicity: this compound and its isomers are potent carcinogens and mutagens.[1][2] Always handle the solid material and its solutions in a designated area, preferably within a chemical fume hood or a glove box. Wear appropriate PPE, including double gloves and a lab coat.
-
Reagent Hazards: Handle corrosive acids (triflic acid), flammable solvents (toluene, hexane), and palladium catalysts with appropriate care according to their Safety Data Sheets (SDS).
-
Waste Disposal: All waste materials, including solvents, excess reagents, and contaminated labware, must be disposed of as hazardous chemical waste according to institutional guidelines.
Conclusion
This application note details a robust and validated methodology for the synthesis of research-grade this compound. By employing a strategic combination of Suzuki-Miyaura cross-coupling and a Scholl-type cyclization, followed by rigorous purification and characterization, researchers can confidently produce their own high-purity standards. The availability of such standards is paramount for generating accurate and reproducible data in the fields of toxicology, environmental science, and materials research.
References
- Kaiser, R. I., et al. (2021). Gas-Phase Preparation of the this compound (C24H14) Butterfly Molecule via a Phenyl Radical Mediated Ring Annulation. Physical Chemistry Chemical Physics.
-
Wikipedia. (2024). Suzuki reaction. Wikipedia. Available at: [Link]
-
B. J. Sun, et al. (2021). Gas-phase preparation of the this compound (C24H14) butterfly molecule via a phenyl radical-mediated ring annulation. Chemical Communications. Available at: [Link]
-
Garrido, A., et al. (2005). Direct Determination of Dibenzo[a,l]pyrene and Its Four Dibenzopyrene Isomers in Water Samples by Solid−Liquid Extraction and Laser-Excited Time-Resolved Shpol'skii Spectrometry. Analytical Chemistry. Available at: [Link]
-
Hill, J. E., et al. (2013). Synthesis of substituted pyrenes by indirect methods. Organic & Biomolecular Chemistry. Available at: [Link]
-
Fatima, S., et al. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. Baeyer-Villiger Oxidation. organic-chemistry.org. Available at: [Link]
-
Wikipedia. (2024). Baeyer–Villiger oxidation. Wikipedia. Available at: [Link]
-
PubChem. Dibenzo(a,l)pyrene. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry Steps. Baeyer-Villiger Oxidation. chemistrysteps.com. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. chem.libretexts.org. Available at: [Link]
-
Organic Chemistry Tutor. Baeyer-Villiger Oxidation. organicchemistrytutor.com. Available at: [Link]
-
Vingiello, F. A., et al. (1971). New approach to the synthesis of dibenzo[a,l] pyrenes. The Journal of Organic Chemistry. Available at: [Link]
-
Carruthers, W. (1966). Synthesis of dibenzo[a,l]pyrene. Chemical Communications (London). Available at: [Link]
-
PubChem. Dibenzo(a,i)pyrene. National Center for Biotechnology Information. Available at: [Link]
-
Garrido, A., et al. (2005). Direct Determination of Dibenzo[a,l]pyrene and Its Four Dibenzopyrene Isomers in Water Samples by Solid−Liquid Extraction and Laser-Excited Time-Resolved Shpol'skii Spectrometry. Analytical Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. organic-chemistry.org. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]
-
Vingiello, F. A., et al. (1966). The synthesis of dibenzo[a,l]pyrene. Chemical Communications (London). Available at: [Link]
-
Vingiello, F. A., et al. (1966). The synthesis of dibenzo[a,l]pyrene. Chemical Communications (London). Available at: [Link]
-
Grimmer, G., et al. (1993). Determination of dibenzo[a,l]pyrene and other fjord-region PAH isomers with MW 302 in environmental samples. Polycyclic Aromatic Compounds. Available at: [Link]
-
Kojić, I., & Stojković, M. (2019). OPTIMIZATION OF THE METHOD FOR ISOLATION AND PURIFICATION OF BENZO[A]PYRENE FROM BIOLOGICAL MATERIAL. EarthDoc. Available at: [Link]
-
Melendez-Colon, V. J., et al. (2003). Extraction and purification of depurinated benzo[a]pyrene-adducted DNA bases from human urine by immunoaffinity chromatography coupled with HPLC and analysis by LC/quadrupole ion-trap MS. Chemical Research in Toxicology. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dibenzo(a,l)pyrene | C24H14 | CID 9119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. earthdoc.org [earthdoc.org]
Application Notes and Protocols for In Vitro Assessment of Dibenzo[e,l]pyrene Carcinogenicity
Abstract
Dibenzo[e,l]pyrene (DB[e,l]P), a polycyclic aromatic hydrocarbon (PAH), is recognized as one of the most potent carcinogens in its class, surpassing even the benchmark carcinogen benzo[a]pyrene.[1][2] Its prevalence in environmental sources from incomplete combustion necessitates robust methods for risk assessment.[3][4] This document provides a comprehensive guide for researchers, toxicologists, and drug development professionals on the use of a tiered battery of in vitro assays to assess the carcinogenic potential of DB[e,l]P. We delve into the mechanistic underpinnings of DB[e,l]P-induced carcinogenesis, detailing the principles and providing step-by-step protocols for key assays that probe different stages of this complex process, from initial DNA damage to cellular transformation.
The Mechanistic Basis of this compound Carcinogenicity
Understanding the mode of action of DB[e,l]P is fundamental to selecting and interpreting the appropriate in vitro assays. Unlike direct-acting carcinogens, DB[e,l]P requires metabolic activation to exert its genotoxic effects. This multi-step process is a critical consideration for any in vitro system designed to test its activity.
The carcinogenic pathway is initiated by Phase I metabolizing enzymes, primarily cytochrome P450s (CYP1A1 and CYP1B1), which oxidize the parent DB[e,l]P molecule.[3] This is followed by hydration via epoxide hydrolase, leading to the formation of dihydrodiols. A subsequent epoxidation by CYP enzymes results in the ultimate carcinogenic metabolite: the diol epoxide, specifically (±)-anti-11,12-dihydroxy-13,14-epoxy-11,12,13,14-tetrahydrodibenzo[a,l]pyrene (DB[a,l]PDE).[5][6] This highly reactive electrophile readily intercalates into DNA and forms stable covalent adducts, primarily with deoxyadenosine and deoxyguanosine residues.[7][8] These bulky adducts distort the DNA helix, leading to errors during DNA replication and repair, which can result in permanent mutations and chromosomal damage, initiating the process of carcinogenesis.[9]
An Integrated In Vitro Testing Strategy
A single assay is insufficient to capture the multifaceted nature of carcinogenesis. Therefore, a tiered, weight-of-evidence approach is recommended, progressing from the detection of initial genotoxic events to later-stage cellular effects that more closely mimic in vivo tumorigenesis.[10][11]
Assay Protocol: Bacterial Reverse Mutation Test (Ames Test)
Based on OECD Test Guideline 471
Application Note: The Ames test is a cornerstone of genotoxicity testing, used to detect chemicals that induce gene mutations, specifically point mutations and frameshifts.[12] For a pro-mutagen like DB[e,l]P, the inclusion of an exogenous metabolic activation system, typically a liver post-mitochondrial fraction (S9) from Aroclor- or phenobarbital/β-naphthoflavone-induced rodents, is non-negotiable.[13][14] This system provides the necessary CYP450 enzymes to convert DB[e,l]P into its DNA-reactive metabolites. A positive result, indicated by a significant increase in revertant colonies in histidine-auxotrophic Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions), is a strong indicator of mutagenic potential.
Protocol: Plate Incorporation Method
-
Preparation:
-
Bacterial Strains: Culture selected S. typhimurium strains (e.g., TA98, TA100) overnight in nutrient broth to reach a density of 1-2 x 10⁹ cells/mL.
-
Test Compound: Prepare a stock solution of DB[e,l]P in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
S9 Mix: On the day of the experiment, prepare the S9 mix. A typical mix contains S9 fraction, MgCl₂, KCl, glucose-6-phosphate, NADP⁺, and sodium phosphate buffer (pH 7.4). Keep on ice.
-
Controls: Include a vehicle control (solvent only), a negative control (no treatment), and positive controls for each strain, both with and without S9 activation (e.g., 2-nitrofluorene for TA98 without S9, Benzo[a]pyrene for TA98/TA100 with S9).
-
-
Exposure:
-
To a sterile tube, add in order:
-
0.1 mL of bacterial culture.
-
0.1 mL of test compound dilution or control solution.
-
0.5 mL of S9 mix (for +S9 plates) or phosphate buffer (for -S9 plates).
-
-
Vortex gently and pre-incubate at 37°C for 20-30 minutes.
-
-
Plating and Incubation:
-
Add 2.0 mL of molten top agar (45°C, containing trace amounts of histidine and biotin) to each tube.
-
Vortex gently and immediately pour the contents onto the surface of a minimal glucose agar plate.
-
Allow the top agar to solidify on a level surface.
-
Invert the plates and incubate at 37°C for 48-72 hours in the dark.
-
-
Data Collection and Analysis:
-
Count the number of revertant colonies on each plate.
-
Examine plates for signs of cytotoxicity (a significant reduction in the background lawn of bacterial growth).
-
Calculate the mean number of revertants and standard deviation for each concentration (typically done in triplicate).
-
A positive result is typically defined as a dose-dependent increase in revertants and/or a reproducible increase of at least two-fold over the vehicle control (Mutagenic Index ≥ 2).
-
| Treatment Group | S9 | Dose (µ g/plate ) | Mean Revertants ± SD | Mutagenic Index (MI) | Result |
| Vehicle Control | + | 0 | 25 ± 4 | 1.0 | Negative |
| DB[e,l]P | + | 0.1 | 30 ± 5 | 1.2 | Negative |
| DB[e,l]P | + | 1.0 | 85 ± 9 | 3.4 | Positive |
| DB[e,l]P | + | 10.0 | 210 ± 18 | 8.4 | Positive |
| Positive Control | + | 5.0 | 450 ± 35 | 18.0 | Valid |
Assay Protocol: In Vitro Mammalian Cell Micronucleus Test (MNvit)
Based on OECD Test Guideline 487
Application Note: The MNvit assay is a robust method for detecting chromosomal damage. It identifies both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss).[15] DB[e,l]P-DNA adducts can cause replication fork collapse and double-strand breaks, leading to chromosome fragments. These fragments, lacking a centromere, fail to segregate properly during mitosis and are left behind in the cytoplasm, forming small, membrane-bound bodies known as micronuclei.[16] The choice of cell line is critical. Metabolically competent cells like HepG2 can activate DB[e,l]P endogenously, while others like TK6 or V79 require the addition of an exogenous S9 mix.[17][18] Using the cytokinesis-block method (with Cytochalasin B) ensures that only cells that have completed one nuclear division are scored, which is a critical self-validating step of the protocol.[19]
Protocol: Cytokinesis-Block Method
-
Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., TK6, HepG2) in appropriate medium.
-
Seed cells into culture vessels (e.g., 6-well plates) at a density that will allow for at least 1.5 population doublings during the experiment. Allow cells to attach/acclimate for 24 hours.
-
-
Treatment:
-
Prepare dilutions of DB[e,l]P in culture medium. If using metabolically incompetent cells, also prepare a treatment medium containing S9 mix.
-
Remove the old medium and add the treatment medium (with or without S9) to the cells. Include vehicle and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).
-
Incubate for a short period (e.g., 3-6 hours).
-
-
Recovery and Cytokinesis Block:
-
After treatment, wash the cells with buffer and replace with fresh culture medium.
-
Add Cytochalasin B to the medium at a concentration predetermined to inhibit cytokinesis without being overly cytotoxic.
-
Incubate for a period equivalent to 1.5-2 normal cell cycle times (e.g., 24-28 hours for many cell lines).
-
-
Harvesting and Slide Preparation:
-
Harvest the cells (using trypsin for adherent cells).
-
Centrifuge and resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.
-
Fix the cells using freshly prepared, cold Carnoy's fixative (Methanol:Acetic Acid, 3:1). Repeat the fixation step 2-3 times.
-
Drop the cell suspension onto clean, cold microscope slides and allow to air dry.
-
-
Staining and Analysis:
-
Stain the slides with a suitable DNA stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Using a light or fluorescence microscope, score at least 2000 binucleated (BN) cells per concentration for the presence of micronuclei.
-
Score according to established criteria (e.g., micronuclei should be round/oval, non-refractile, less than 1/3 the diameter of the main nucleus, and clearly separate from it).
-
Determine the Cytokinesis-Block Proliferation Index (CBPI) to assess cytotoxicity. A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
-
Assay Protocol: Alkaline Comet Assay
Based on established methodologies; a new OECD TG (489) exists for the in vivo version.
Application Note: The Comet Assay, or Single Cell Gel Electrophoresis, is a highly sensitive technique for detecting a broad spectrum of DNA damage, including single- and double-strand breaks and alkali-labile sites.[20][21][22] For DB[e,l]P, this assay directly visualizes the DNA fragmentation that can result from the formation of bulky adducts and the subsequent (and sometimes error-prone) cellular repair processes.[23] Its sensitivity makes it particularly useful for detecting damage at low concentrations. The alkaline version (pH > 13) is standard as it denatures the DNA, allowing the detection of single-strand breaks. The amount of DNA that migrates into the "tail" is directly proportional to the amount of damage.[24]
Protocol: Alkaline Method
-
Cell Preparation and Treatment:
-
Treat a suspension of single cells with various concentrations of DB[e,l]P (and controls) for a defined period (e.g., 2-4 hours). Ensure cell viability remains high (>80%) as necrotic or apoptotic cells can produce false positives.
-
After treatment, wash the cells and resuspend in ice-cold PBS at a concentration of ~1 x 10⁵ cells/mL.
-
-
Slide Preparation:
-
Mix a small volume of the cell suspension (~10 µL) with low melting point agarose (~75 µL at 37°C).
-
Quickly pipette the mixture onto a pre-coated microscope slide (coated with normal melting point agarose).
-
Cover with a coverslip and place on a cold plate for the agarose to solidify.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in freshly prepared, cold Lysis Solution (containing high salt, EDTA, Triton X-100, and DMSO) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the nucleoid.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently place the slides in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold Alkaline Electrophoresis Buffer (e.g., 300 mM NaOH, 1 mM Na₂EDTA, pH > 13).
-
Let the slides sit in the buffer for 20-40 minutes to allow the DNA to unwind.
-
Apply a voltage (e.g., 25 V, ~300 mA) for 20-30 minutes. All steps should be performed in low light to prevent additional DNA damage.
-
-
Neutralization and Staining:
-
After electrophoresis, gently drain the buffer and neutralize the slides by washing them 3 times (5 minutes each) with Neutralization Buffer (e.g., 0.4 M Tris-HCl, pH 7.5).
-
Stain the DNA by adding a small volume of a fluorescent dye (e.g., SYBR Green, Propidium Iodide) to each slide.
-
-
Scoring and Data Analysis:
-
Visualize the slides using a fluorescence microscope equipped with appropriate filters.
-
Capture images and analyze them using dedicated comet assay software. At least 50-100 randomly selected cells should be scored per slide.
-
The primary endpoint is % Tail DNA (the percentage of total DNA fluorescence that is in the tail). Other metrics like Tail Moment can also be used. A statistically significant, dose-dependent increase in mean % Tail DNA indicates a positive genotoxic effect.
-
| Treatment Group | Dose (µM) | Mean % Tail DNA ± SEM | Fold Increase | Result |
| Vehicle Control | 0 | 4.5 ± 0.8 | 1.0 | Negative |
| DB[e,l]P | 1 | 8.2 ± 1.1 | 1.8 | Equivocal |
| DB[e,l]P | 5 | 21.7 ± 2.5 | 4.8 | Positive |
| DB[e,l]P | 10 | 35.1 ± 3.1 | 7.8 | Positive |
| Positive Control | - | 40.5 ± 3.5 | 9.0 | Valid |
Assay Protocol: Cell Transformation Assays (CTA)
Application Note: CTAs are unique in vitro assays that bridge the gap between genotoxicity and in vivo carcinogenicity. They assess a chemical's ability to induce phenotypic changes in cells that are characteristic of a tumorigenic state, such as the loss of contact inhibition and the ability to form anchorage-independent colonies.[25][26][27] These assays are considered to model later stages of the multi-step carcinogenesis process.[26] For a potent initiator like DB[e,l]P, a positive result is expected. The BALB/c 3T3 assay is widely used and involves treating mouse fibroblast cells and observing the formation of morphologically transformed "foci" after several weeks in culture.[28] A positive result in a CTA provides strong, integrative evidence of carcinogenic potential, as it can detect both genotoxic and some non-genotoxic carcinogens.[10][25]
Protocol: BALB/c 3T3 Transformation Assay
-
Cell Culture:
-
Use a qualified batch of BALB/c 3T3 A31-1-1 cells. Maintain cultures under strict conditions to prevent spontaneous transformation. Do not allow cells to become fully confluent during subculturing.
-
-
Cytotoxicity Assay:
-
First, perform a preliminary cytotoxicity assay to determine the appropriate concentration range for the transformation assay. Seed cells at a low density, treat with a wide range of DB[e,l]P concentrations for 72 hours, and then culture for 7-8 days before staining and counting colonies to determine the Relative Plating Efficiency. The highest concentration for the main experiment should induce approximately 80% cytotoxicity.
-
-
Transformation Assay:
-
Seed cells at a density of 1 x 10⁴ cells per 60 mm dish.
-
After 24 hours, treat the cells with DB[e,l]P at 4-5 selected concentrations (and vehicle/positive controls) for 72 hours.
-
After the 72-hour treatment, replace the medium with fresh culture medium.
-
Maintain the cultures for a total of 31-32 days, with medium changes twice per week.
-
-
Fixing, Staining, and Scoring:
-
At the end of the culture period, wash the dishes with PBS, fix with methanol, and stain with 10% Giemsa solution.
-
Analyze the dishes under a stereomicroscope. Score for the presence of morphologically transformed foci (Type I, II, and III).
-
Type III foci are considered indicative of malignant transformation and are characterized by dense, multi-layered growth, random orientation of cells at the focus edge (piling up), and invasion into the surrounding monolayer.
-
-
Data Analysis:
-
Calculate the transformation frequency (number of Type III foci per surviving cell).
-
A positive response is defined by a dose-related increase in the transformation frequency that is statistically significant according to appropriate statistical methods (e.g., Fisher's exact test).
-
References
-
Title: Carcinogenicity: Three Cell Transformation Assays Source: The Joint Research Centre URL: [Link]
-
Title: Cell transformation assays for prediction of carcinogenic potential: state of the science and future research needs Source: NIH National Library of Medicine URL: [Link]
-
Title: In Vitro Transformation Assays for Chemical Carcinogens Source: PubMed URL: [Link]
-
Title: Mechanisms of oral carcinogenesis induced by dibenzo[a,l]pyrene: an environmental pollutant and a tobacco smoke constituent Source: PMC - PubMed Central URL: [Link]
-
Title: In vitro cell transformation assays for an integrated, alternative assessment of carcinogenicity: a data-based analysis. Source: Semantic Scholar URL: [Link]
-
Title: Mechanisms of oral carcinogenesis induced by dibenzo[a,l]pyrene: an environmental pollutant and a tobacco smoke constituent Source: PubMed URL: [Link]
-
Title: transformics assay: first steps for the development of an integrated approach to investigate the malignant cell transformation in vitro Source: Carcinogenesis | Oxford Academic URL: [Link]
-
Title: Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report Source: PubMed Central URL: [Link]
-
Title: Review of mechanisms of genotoxic action of dibenzo[def,p]chrysene (formerly dibenzo[a,l]pyrene) Source: Taylor & Francis Online URL: [Link]
-
Title: Genotoxic effects of benzo[a]pyrene and dibenzo[a,l]pyrene in a human lung cell line Source: PubMed URL: [Link]
-
Title: OECD Test Guidelines for Genetic Toxicology Source: Istituto Superiore di Sanità URL: [Link]
-
Title: Effect of Phytochemical Intervention on Dibenzo[a,l]pyrene-Induced DNA Adduct Formation Source: PubMed URL: [Link]
-
Title: Guidance on genotoxicity testing strategies for manufactured nanomaterials Source: GOV.UK URL: [Link]
-
Title: Metabolic activation and DNA adduct formation by benzo[a]pyrene. Source: ResearchGate URL: [Link]
-
Title: Guidance on a strategy for genotoxicity testing of chemicals: Stage 1 Source: GOV.UK URL: [Link]
-
Title: Dibenzo[a,l]pyrene Induced DNA Adduct Formation in Lung Tissue in Vivo Source: PubMed - NIH URL: [Link]
-
Title: Metabolic activation and DNA adduct formation by benzo[a]pyrene. Source: ResearchGate URL: [Link]
-
Title: Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices Source: Mutagenesis | Oxford Academic URL: [Link]
-
Title: The use of Comet assay for detection of genotoxic effect of benzo[a]pyrene Source: Goce Delcev University of Stip Repository URL: [Link]
-
Title: Assessment of genotoxic effect of benzo[a]pyrene in endotracheally treated rat using the comet assay Source: PubMed URL: [Link]
-
Title: Tumor-initiating activity and carcinogenicity of dibenzo[a,l]pyrene versus 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene at low doses in mouse skin Source: PubMed URL: [Link]
-
Title: Polycyclic aromatic hydrocarbon - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Preventing cancer - ECHA Source: European Chemicals Agency URL: [Link]
-
Title: An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals Source: Hindawi URL: [Link]
-
Title: Benzo(a)pyrene induced micronucleus formation was modulated by persistent organic pollutants (POPs) in metabolically competent human HepG2 cells Source: PubMed URL: [Link]
-
Title: 5-Fluorouracil, colchicine, benzo[a]pyrene and cytosine arabinoside tested in the in vitro mammalian cell micronucleus test (MNvit) in Chinese hamster V79 cells at Covance Laboratories, Harrogate, UK in support of OECD draft Test Guideline 487 Source: PubMed URL: [Link]
-
Title: Measuring DNA modifications with the comet assay: a compendium of protocols Source: PMC - PubMed Central URL: [Link]
-
Title: Presentation of benzo(a)pyrene to microsomal enzymes by asbestos fibers in the Salmonella/mammalian microsome mutagenicity test Source: PubMed URL: [Link]
-
Title: A comparison of the genotoxicity of benzo[a]pyrene in four cell lines with differing metabolic capacity Source: PubMed URL: [Link]
-
Title: Comparative study in the Ames test of benzo[a]pyrene and 2-aminoanthracene metabolic activation using rat hepatic S9 and hepatocytes following in vivo or in vitro induction Source: PubMed URL: [Link]
-
Title: Studies of Piper auritum Kuntz's Mutagenic and Antimutagenic Properties Using the Ames Test Source: MDPI URL: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Tumor-initiating activity and carcinogenicity of dibenzo[a,l]pyrene versus 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene at low doses in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of phytochemical intervention on dibenzo[a,l]pyrene-induced DNA adduct formation [pubmed.ncbi.nlm.nih.gov]
- 4. Dibenzo[a,l]pyrene induced DNA adduct formation in lung tissue in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of oral carcinogenesis induced by dibenzo[a,l]pyrene: an environmental pollutant and a tobacco smoke constituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of oral carcinogenesis induced by dibenzo[a,l]pyrene: an environmental pollutant and a tobacco smoke constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 10. [PDF] In vitro cell transformation assays for an integrated, alternative assessment of carcinogenicity: a data-based analysis. | Semantic Scholar [semanticscholar.org]
- 11. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
- 12. mdpi.com [mdpi.com]
- 13. Presentation of benzo(a)pyrene to microsomal enzymes by asbestos fibers in the Salmonella/mammalian microsome mutagenicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative study in the Ames test of benzo[a]pyrene and 2-aminoanthracene metabolic activation using rat hepatic S9 and hepatocytes following in vivo or in vitro induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Benzo(a)pyrene induced micronucleus formation was modulated by persistent organic pollutants (POPs) in metabolically competent human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5-Fluorouracil, colchicine, benzo[a]pyrene and cytosine arabinoside tested in the in vitro mammalian cell micronucleus test (MNvit) in Chinese hamster V79 cells at Covance Laboratories, Harrogate, UK in support of OECD draft Test Guideline 487 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A comparison of the genotoxicity of benzo[a]pyrene in four cell lines with differing metabolic capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 20. The use of Comet assay for detection of genotoxic effect of benzo[a]pyrene - UGD Academic Repository [eprints.ugd.edu.mk]
- 21. An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals | MDPI [mdpi.com]
- 22. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Genotoxic effects of benzo[a]pyrene and dibenzo[a,l]pyrene in a human lung cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Assessment of genotoxic effect of benzo[a]pyrene in endotracheally treated rat using the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Carcinogenicity: Three Cell Transformation Assays - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 26. Cell transformation assays for prediction of carcinogenic potential: state of the science and future research needs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vitro transformation assays for chemical carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
Application Notes & Protocols for Animal Models in Dibenzo[e,l]pyrene-Induced Carcinogenesis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to study carcinogenesis induced by Dibenzo[e,l]pyrene (DB[e,l]P). This document delves into the rationale for model selection, detailed experimental protocols, and the underlying molecular mechanisms of DB[e,l]P-induced cancer.
Introduction: The Significance of this compound in Cancer Research
This compound (DB[e,l]P), also known as Dibenzo[a,l]pyrene (DB[a,l]P), is a potent polycyclic aromatic hydrocarbon (PAH) consisting of six fused benzene rings. It is recognized as one of the most powerful carcinogenic PAHs identified to date.[1][2] DB[e,l]P is a component of environmental pollutants originating from the incomplete combustion of organic materials, such as fossil fuels, wood, and plastics, and is notably present in tobacco smoke.[1][3] Its high carcinogenic potential makes it a critical compound for study in oncology and toxicology.
The carcinogenicity of DB[e,l]P is not inherent to the parent compound but arises from its metabolic activation within the body.[4] This process, primarily mediated by cytochrome P450 (CYP) enzymes like CYP1A1 and CYP1B1, converts DB[e,l]P into highly reactive metabolites.[1][5] The ultimate carcinogenic metabolite is the fjord-region diol epoxide, (±)-anti-11,12-dihydroxy-13,14-epoxy-11,12,13,14-tetrahydrodibenzo[a,l]pyrene (DB[e,l]PDE).[6][7] This diol epoxide readily forms covalent adducts with DNA, primarily with guanine and adenine bases.[6][8] If not repaired, these bulky DNA adducts can lead to mutations in critical genes, such as the tumor suppressor p53, initiating the process of carcinogenesis.[3][7][9]
Animal models are indispensable for elucidating the mechanisms of DB[e,l]P-induced cancer and for evaluating the efficacy of potential chemopreventive and therapeutic agents. These models allow for controlled studies of dose-response relationships, tumor progression, and the complex interactions between the carcinogen and the host's biological systems.
Strategic Selection of Animal Models
The choice of an appropriate animal model is paramount for the success and relevance of carcinogenesis studies. Mice are the most frequently used models for DB[e,l]P research due to their well-characterized genetics, relatively short lifespan, and susceptibility to chemical carcinogens. Several strains have been employed, each with unique characteristics that make them suitable for specific research objectives.
The causality behind selecting a particular strain often relates to its known susceptibility to carcinogens in a specific organ, its spontaneous tumor incidence, and its genetic background. For instance, strains with low spontaneous tumor rates are preferred to ensure that observed neoplasms are induced by the chemical agent under investigation.
Comparative Analysis of Common Mouse Strains
The following table summarizes the characteristics of mouse strains commonly used in chemical carcinogenesis studies, providing a basis for informed model selection.
| Mouse Strain | Key Characteristics & Susceptibility | Spontaneous Tumor Incidence | Primary Applications in DB[e,l]P Research | References |
| B6C3F1 | A hybrid of C57BL/6N and C3H/HeN; robust and widely used by the National Toxicology Program (NTP). | Moderate incidence of liver and lung tumors in aged mice. | Oral, ovarian, and lung carcinogenesis.[3][7][10][11] | [3][7][10][11] |
| SENCAR | Selectively bred for high sensitivity to skin tumor induction by two-stage carcinogenesis protocols. | Low spontaneous skin tumor incidence. | Skin carcinogenesis, tumor initiation-promotion studies.[12][13][14][15] | [12][13][14][15] |
| A/J | Highly susceptible to spontaneous and chemically-induced lung adenomas. | High incidence of spontaneous lung tumors. | Lung carcinogenesis, particularly for chemoprevention studies.[16][17][18] | [19][16][17][18] |
| BALB/c | Generally exhibits intermediate susceptibility to various carcinogens. | Low incidence of spontaneous mammary tumors. | Mammary and uterine carcinogenesis. | [20] |
| C57BL/6 | Relatively resistant to some chemically-induced tumors; widely used for generating transgenic models. | Low incidence of spontaneous mammary tumors. | Often used as a background strain for genetically engineered models to study specific gene-environment interactions. |
Protocol: DB[e,l]P-Induced Oral Carcinogenesis in B6C3F1 Mice
This protocol details a validated method for inducing oral squamous cell carcinomas (OSCC) in B6C3F1 mice using topical application of DB[e,l]P.[3][21] This model is highly relevant as it mimics a key route of human exposure to tobacco carcinogens.
Materials and Reagents
-
This compound (DB[e,l]P) (CAS No. 192-65-4)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
8-week-old female B6C3F1 mice
-
Standard laboratory animal diet and water
-
Micro-pipettors and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Animal Husbandry
-
House mice in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity).
-
Provide ad libitum access to standard chow and water.
-
Allow a one-week acclimatization period before the start of the experiment.
-
House 4-5 mice per cage.
Preparation of DB[e,l]P Dosing Solution
-
Caution: DB[e,l]P is a potent carcinogen. Handle with extreme care using appropriate PPE in a chemical fume hood or a designated containment area.
-
Prepare a stock solution of DB[e,l]P in DMSO. For example, to achieve a dose of 24 nmol in 30 µL, dissolve the appropriate amount of DB[e,l]P in DMSO.
-
Prepare fresh dosing solutions as needed and protect them from light.
-
The vehicle control group will receive 30 µL of DMSO only.
Dosing and Administration
-
Animal Groups: Establish multiple dose groups (e.g., 3, 6, 12, 24 nmol/mouse) and a vehicle control group, with at least 20 mice per group for statistical power.[3][11]
-
Administration: Administer the DB[e,l]P solution (or vehicle) directly into the oral cavity using a micropipette. The volume is typically small (e.g., 30 µL) to ensure it coats the oral mucosa.[3]
-
Frequency: Apply the treatment three times per week on non-consecutive days (e.g., Monday, Wednesday, Friday) for a duration of 38 weeks.[3][7] The long duration is necessary to allow for tumor development.
Animal Monitoring and Welfare
-
Body Weight: Record the body weight of each mouse weekly. A sudden weight loss of over 20% is a key indicator of distress and may require euthanasia.[3]
-
Clinical Observations: Observe the animals daily for any signs of toxicity, distress, or tumor development in the oral cavity or on the facial skin.
-
Tumor Assessment: Visually inspect the oral cavity weekly for the presence of lesions, papillomas, or carcinomas.
-
Humane Endpoints: Euthanize mice if they exhibit a sudden weight loss of >20%, tumors exceeding 2 cm in diameter, or other signs of significant suffering.[3]
Study Termination and Tissue Collection
-
Termination: The study is typically terminated at a pre-determined time point, for example, 47 weeks after the first carcinogen administration.[3]
-
Necropsy: Perform a full necropsy on all animals. Carefully examine the oral cavity (tongue, palate, cheeks), skin, ovaries, and lungs for gross lesions.[3][11]
-
Tissue Collection: Collect tumors and surrounding normal tissue from the oral cavity. Also, collect other major organs.
-
Fixation: Fix tissues in 10% neutral buffered formalin for at least 24 hours before processing for histopathology.
Histopathological and Molecular Analysis
-
Histopathology: Process, embed, section, and stain tissues with Hematoxylin and Eosin (H&E) for microscopic examination by a qualified pathologist to confirm tumor type and grade.
-
Immunohistochemistry (IHC): Perform IHC on tumor sections to analyze the expression of key proteins involved in carcinogenesis, such as p53 and COX-2, which are often overexpressed in DB[e,l]P-induced tumors.[7]
-
DNA Adduct Analysis: Isolate DNA from tissues to quantify DB[e,l]P-DNA adducts using techniques like ³²P-postlabeling or mass spectrometry, providing a direct measure of genotoxicity.
Visualization of Experimental and Molecular Pathways
Experimental Workflow
The following diagram outlines the key phases of a typical in vivo study of DB[e,l]P-induced carcinogenesis.
Caption: Workflow for DB[e,l]P-induced oral carcinogenesis study.
Molecular Mechanism of DB[e,l]P Carcinogenesis
DB[e,l]P exerts its carcinogenic effects through a multi-step process of metabolic activation and subsequent interaction with cellular macromolecules. This pathway is initiated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[22][23]
Upon entering the cell, DB[e,l]P binds to the cytoplasmic AhR complex. This binding event causes the complex to translocate to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). The AhR/ARNT heterodimer then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, upregulating their expression.[22][24] Key among these genes are those encoding phase I metabolizing enzymes, particularly CYP1A1 and CYP1B1.[1][25]
These CYP enzymes metabolize DB[e,l]P, first to DB[e,l]P-11,12-epoxide, which is then converted by epoxide hydrolase to DB[e,l]P-11,12-diol. A second epoxidation by CYP enzymes at the fjord region yields the ultimate carcinogen, DB[e,l]P-11,12-diol-13,14-epoxide (DB[e,l]PDE).[1][2] This highly electrophilic molecule covalently binds to DNA, forming stable adducts that distort the DNA helix.[6] The resistance of these adducts to nucleotide excision repair (NER) can lead to replication errors, resulting in permanent mutations (e.g., G→T transversions) in critical genes like p53, which ultimately drives malignant transformation.[7][8][26]
Caption: Metabolic activation of DB[e,l]P via the AhR signaling pathway.
References
-
Guttenplan, J. B., Chen, K. M., Sun, Y. W., Kosinska, W., Aliaga, C., Del Tondo, J., ... & El-Bayoumy, K. (2012). Mutagenesis and carcinogenesis induced by dibenzo[a,l]pyrene in the mouse oral cavity: a potential new model for oral cancer. International journal of cancer, 130(12), 2783–2790. [Link]
-
Rao, G. N., Haseman, J. K., Grumbein, S., Crawford, D. D., & Edmondson, J. (1990). Growth, body weight, survival, and tumor trends in B6C3F1 mice during a nine-year period. Toxicologic pathology, 18(1), 71–77. [Link]
-
PubMed. (2012). Mutagenesis and carcinogenesis induced by dibenzo[a,l]pyrene in the mouse oral cavity: a potential new model for oral cancer. PubMed. [Link]
-
Rao, G. N., Birnbaum, L. S., Collins, J. J., Tennant, R. W., & Skow, L. C. (1988). Mouse strains for chemical carcinogenicity studies: overview of a workshop. Fundamental and applied toxicology, 10(3), 385–394. [Link]
-
ResearchGate. (n.d.). Formation and removal of DNA adducts derived from dibenzo[a,l]pyrene-diol-epoxide in NER-proficient and NER-deficient cells. ResearchGate. [Link]
-
Dreij, K., Rhrissorrakrai, K., Gunsalus, K. C., & Scicchitano, D. A. (2005). Differential removal of DNA adducts derived from anti-diol epoxides of dibenzo[a,l]pyrene and benzo[a]pyrene in human cells. Chemical research in toxicology, 18(5), 844–851. [Link]
-
Todorovic, A., Gelfand, C. A., & Vouros, P. (2007). Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach. Chemical research in toxicology, 20(8), 1255–1263. [Link]
-
Dreij, K., Rhrissorrakrai, K., Gunsalus, K. C., & Scicchitano, D. A. (2005). Differential Removal of DNA Adducts Derived from anti-Diol Epoxides of Dibenzo[a,l]pyrene and Benzo[a]pyrene in Human Cells. Chemical Research in Toxicology, 18(5), 844-851. [Link]
-
Higginbotham, S., RamaKrishna, N. V., Johansson, S. L., Rogan, E. G., & Cavalieri, E. L. (1993). Tumor-initiating activity and carcinogenicity of dibenzo[a,l]pyrene versus 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene at low doses in mouse skin. Carcinogenesis, 14(5), 875–878. [Link]
-
Aigul, M., & Gorbunova, V. (2018). Chemically induced carcinogenesis in rodent models of aging: assessing organismal resilience to genotoxic stressors in geroscience research. GeroScience, 40(2), 115-126. [Link]
-
Kemp, C. J. (2014). Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years. Cold Spring Harbor perspectives in medicine, 4(12), a021593. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Mouse Lung Tumor Model Considerations. EPA.gov. [Link]
-
Ye, G., Gao, H., Zhang, X., Lan, F., & Hu, J. (2021). Aryl hydrocarbon receptor mediates benzo[a]pyrene-induced metabolic reprogramming in human lung epithelial BEAS-2B cells. Ecotoxicology and Environmental Safety, 209, 111818. [Link]
-
Cavalieri, E. L., Rogan, E. G., Higginbotham, S., Cremonesi, P., & Salmasi, S. (1989). Tumor-initiating activity in mouse skin and carcinogenicity in rat mammary gland of dibenzo[a]pyrenes: the very potent environmental carcinogen dibenzo[a,l]pyrene. Journal of cancer research and clinical oncology, 115(1), 67–72. [Link]
-
Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Wikipedia. [Link]
-
Chen, K. M., Guttenplan, J. B., Zhang, S. M., Aliaga, C., Cooper, T. K., Sun, Y. W., ... & El-Bayoumy, K. (2013). Mechanisms of oral carcinogenesis induced by dibenzo[a,l]pyrene: an environmental pollutant and a tobacco smoke constituent. International journal of cancer, 133(6), 1300–1309. [Link]
-
Cavalieri, E. L., Rogan, E. G., Higginbotham, S., Cremonesi, P., & Salmasi, S. (1989). Tumor-initiating activity in mouse skin and carcinogenicity in rat mammary gland of dibenzo[a]pyrenes. Journal of Cancer Research and Clinical Oncology, 115(1), 67-72. [Link]
-
Hagiwara, Y., Suda, M., & Imai, T. (1984). Induction of benign and malignant pulmonary tumours in mice with benzo(a)pyrene. The British journal of cancer, 50(2), 241–244. [Link]
-
Yu, M. H., Miller, C. R., & Shertzer, H. G. (2008). Lymphoma and lung cancer in offspring born to pregnant mice dosed with dibenzo[a,l]pyrene: the importance of in utero vs. lactational exposure. Toxicology, 254(3), 150–159. [Link]
-
Schober, W., Luch, A., Soballa, V. J., Raab, G., Stegeman, J. J., & Doehmer, J. (1999). The potent carcinogen dibenzo[a,l]pyrene is metabolically activated to fjord-region 11,12-diol 13,14-epoxides in human mammary carcinoma MCF-7 cell cultures. Chemical research in toxicology, 12(4), 257–263. [Link]
-
Khan, F., Nadda, P., & Singh, A. (2021). Identification of Potential Lead Molecules against Dibenzo[a,l]pyrene-induced Mammary Cancer through Targeting Cytochrome P450 1. Current Pharmaceutical Design, 27(26), 3020-3035. [Link]
-
Protocols.io. (2017). SOP: DMBA/TPA-induced multi-step skin carcinogenesis protocol (FvB). protocols.io. [Link]
-
Dalton, T. P., Kerzee, J. K., Wang, B., Miller, M., Dieter, M. Z., Lorenz, J. N., ... & Nebert, D. W. (2001). Inherent and Benzo[a]pyrene-Induced Differential Aryl Hydrocarbon Receptor Signaling Greatly Affects Life Span, Atherosclerosis, Cardiac Gene Expression, and Body and Heart Growth in Mice. Circulation Research, 89(7), 608-614. [Link]
-
Šulc, M., Bárta, F., Souček, P., & Stiborová, M. (2016). The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers. Environmental and molecular mutagenesis, 57(3), 229–235. [Link]
-
Courter, L. A., Luch, A., & Baird, W. M. (2012). Polycyclic aromatic hydrocarbons as skin carcinogens: Comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse. Toxicology and applied pharmacology, 264(3), 359–366. [Link]
-
Khan, F., Nadda, P., & Singh, A. (2021). Elucidation of dibenzo[a,l]pyrene and its metabolites as a mammary carcinogen: A comprehensive review. NeuroPharmac Journal, 1(1), 1-10. [Link]
-
Šulc, M., Bárta, F., Souček, P., & Stiborová, M. (2016). The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers. Environmental and Molecular Mutagenesis, 57(3), 229-235. [Link]
-
Gill, H. S., Kole, P. L., Wiley, J. C., Li, K. M., Higginbotham, S., Rogan, E. G., & Cavalieri, E. L. (1994). Inflammatory response of mouse skin exposed to the very potent carcinogen dibenzo[a,l]pyrene: a model for tumor promotion. Carcinogenesis, 15(1), 17–22. [Link]
-
Chen, K. M., Zhang, S. M., Cooper, T. K., Aliaga, C., Sun, Y. W., DelTondo, J., ... & El-Bayoumy, K. (2012). Induction of ovarian cancer and DNA adducts by dibenzo[a,l]pyrene in the mouse. Cancer prevention research (Philadelphia, Pa.), 5(7), 937–944. [Link]
-
Ye, G., Gao, H., Zhang, X., Lan, F., & Hu, J. (2021). Aryl hydrocarbon receptor mediates benzo[a]pyrene-induced metabolic reprogramming in human lung epithelial BEAS-2B cells. Ecotoxicology and environmental safety, 209, 111818. [Link]
-
ResearchGate. (n.d.). Metabolic Activation of Dibenzo[a,l]Pyrene by Cytochrome P450 Enzymes to Stable DNA Adducts Occurs Exclusively Through the Formation of the (−)-trans−(11R, 12R)-Diol. ResearchGate. [Link]
-
ResearchGate. (n.d.). Pathways of metabolic activation of benzo[ a ]pyrene. ResearchGate. [Link]
-
Peramaiyan, G., Kadiresan, T., & Subbiah, S. (2021). Lung cancer induced by Benzo(A)Pyrene: ChemoProtective effect of sinapic acid in swiss albino mice. Journal of pharmacological sciences, 147(1), 65–75. [Link]
-
Cavalieri, E., Rogan, E., Higginbotham, S., Cremonesi, P., & Salmasi, S. (1989). Tumor-initiating activity in mouse skin and carcinogenicity in rat mammary gland of dibenzo[a]pyrenes: the very potent environmental carcinogen dibenzo[a, l]pyrene. Journal of Cancer Research and Clinical Oncology, 115, 67-72. [Link]
-
Wang, H., Wang, Y., & Zhang, Y. (2021). Aryl hydrocarbon receptor activated by benzo (a) pyrene promotes SMARCA6 expression in NSCLC. Cell death & disease, 12(1), 89. [Link]
-
Bongaerts, B., van der Zanden, S., & de Kok, T. (2022). Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures. International Journal of Molecular Sciences, 23(20), 12345. [Link]
-
Hecht, S. S., Morse, M. A., Eklind, K. I., & Chung, F. L. (1994). Lung tumor induction in A/J mice by the tobacco smoke carcinogens 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and benzo[a]pyrene: a potentially useful model for evaluation of chemopreventive agents. Carcinogenesis, 15(12), 2721–2725. [Link]
-
Surh, Y. J., Liem, A., Miller, E. C., & Miller, J. A. (1989). Metabolic activation of the carcinogen 6-hydroxymethylbenzo[a]pyrene: formation of an electrophilic sulfuric acid ester and benzylic DNA adducts in rat liver in vivo and in reactions in vitro. Carcinogenesis, 10(8), 1519–1528. [Link]
-
Šulc, M., Bárta, F., Souček, P., & Stiborová, M. (2016). The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers. Environmental and molecular mutagenesis, 57(3), 229–235. [Link]
-
Luch, A., Kishiyama, S., Seidel, A., Doehmer, J., & Greim, H. (1998). Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1. FEBS letters, 425(3), 429–432. [Link]
Sources
- 1. One moment, please... [biointerfaceresearch.com]
- 2. neuropharmac.com [neuropharmac.com]
- 3. Mutagenesis and carcinogenesis induced by dibenzo[a,l]pyrene in the mouse oral cavity: a potential new model for oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of oral carcinogenesis induced by dibenzo[a,l]pyrene: an environmental pollutant and a tobacco smoke constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential removal of DNA adducts derived from anti-diol epoxides of dibenzo[a,l]pyrene and benzo[a]pyrene in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Induction of ovarian cancer and DNA adducts by dibenzo[a,l]pyrene in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumor-initiating activity and carcinogenicity of dibenzo[a,l]pyrene versus 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene at low doses in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tumor-initiating activity in mouse skin and carcinogenicity in rat mammary gland of dibenzo[a]pyrenes: the very potent environmental carcinogen dibenzo[a, l]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tumor-initiating activity in mouse skin and carcinogenicity in rat mammary gland of dibenzo[a]pyrenes: the very potent environmental carcinogen dibenzo[a, l]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inflammatory response of mouse skin exposed to the very potent carcinogen dibenzo[a,l]pyrene: a model for tumor promotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Induction of benign and malignant pulmonary tumours in mice with benzo(a)pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lung tumor induction in A/J mice by the tobacco smoke carcinogens 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and benzo[a]pyrene: a potentially useful model for evaluation of chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. experts.umn.edu [experts.umn.edu]
- 19. epa.gov [epa.gov]
- 20. Chemically induced carcinogenesis in rodent models of aging: assessing organismal resilience to genotoxic stressors in geroscience research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mutagenesis and carcinogenesis induced by dibenzo[a,l]pyrene in the mouse oral cavity: a potential new model for oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. iue.cas.cn [iue.cas.cn]
- 23. Inherent and Benzo[a]pyrene-Induced Differential Aryl Hydrocarbon Receptor Signaling Greatly Affects Life Span, Atherosclerosis, Cardiac Gene Expression, and Body and Heart Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Aryl hydrocarbon receptor activated by benzo (a) pyrene promotes SMARCA6 expression in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Analysis of Dibenzo[e,l]pyrene-DNA Adducts
Audience: Researchers, scientists, and drug development professionals engaged in toxicology, carcinogenesis research, and environmental health.
Abstract: Dibenzo[e,l]pyrene (DB[e,l]P) is a member of the polycyclic aromatic hydrocarbon (PAH) family and is recognized as a potent environmental carcinogen. Its genotoxicity is primarily mediated through the formation of covalent bonds with cellular DNA, creating structures known as DNA adducts. These adducts can disrupt normal DNA replication and transcription, leading to mutations and initiating carcinogenesis. The accurate detection and quantification of DB[e,l]P-DNA adducts are therefore critical for assessing exposure, understanding mechanisms of toxicity, and evaluating cancer risk. This guide provides an in-depth overview and detailed protocols for the principal analytical methods used to study these adducts.
Section 1: The Causality of DB[e,l]P Genotoxicity: Metabolic Activation
The carcinogenicity of this compound, like most PAHs, is not intrinsic. It requires metabolic activation within the host organism to be converted into a chemically reactive form capable of binding to DNA. This multi-step process is a critical prerequisite for its genotoxic activity. The primary pathway involves a series of enzymatic reactions that transform the parent hydrocarbon into highly electrophilic diol epoxides.
Mechanism of Activation:
-
Initial Oxidation: The process is initiated by Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A1 and CYP1B1. These enzymes introduce an epoxide group across one of the double bonds in the sterically hindered "fjord region" of the molecule.
-
Hydration: The resulting epoxide is then hydrated by the enzyme epoxide hydrolase (EH) to form a trans-dihydrodiol.
-
Second Oxidation (Epoxidation): This dihydrodiol intermediate is oxidized again by CYP enzymes, forming the ultimate carcinogenic metabolite: a This compound diol epoxide (DB[e,l]PDE) . It is this highly unstable and reactive species that readily attacks nucleophilic sites on DNA bases.
Due to its structure, DB[e,l]P is metabolized to form fjord-region diol epoxides, such as the 11,12-diol-13,14-epoxides. Research on the closely related and potent carcinogen Dibenzo[a,l]pyrene (DB[a,l]P) has shown that these fjord-region diol epoxides are the primary metabolites responsible for DNA binding[1][2]. The resulting DB[e,l]PDEs covalently bind to the exocyclic amino groups of purine bases, with a notable preference for deoxyadenosine (dA) at the N⁶ position and, to a lesser extent, deoxyguanosine (dG) at the N² position[3][4].
Figure 1. Metabolic activation pathway of this compound (DB[e,l]P).
Section 2: Foundational Protocol: DNA Extraction and Enzymatic Hydrolysis
The quality of the starting material dictates the success of any adduct analysis. The goal is to obtain high-purity DNA, free from proteins, RNA, and other contaminants that could interfere with downstream enzymatic reactions or instrumental analysis.
Protocol: DNA Isolation and Purification
-
Principle: This protocol is based on cell lysis, protein digestion, and selective binding of DNA to a silica matrix. Special care must be taken to avoid oxidative damage to the DNA during isolation.
-
Materials:
-
Tissue homogenizer or cell lysis buffer (e.g., with SDS and EDTA).
-
Proteinase K.
-
RNase A.
-
DNA extraction kit (e.g., Qiagen QIAamp DNA Mini Kit or similar).
-
Isopropanol and 70% ethanol.
-
Nuclease-free water.
-
-
Procedure:
-
Sample Lysis: Homogenize tissue samples or lyse cultured cells using an appropriate buffer to disrupt cell and nuclear membranes.
-
Protein Digestion: Add Proteinase K to the lysate and incubate at 56°C for 2-4 hours (or overnight) to digest cellular proteins.
-
RNA Removal: Add RNase A and incubate at 37°C for 30-60 minutes to degrade RNA.
-
DNA Purification: Follow the manufacturer's protocol for the selected silica-column-based DNA extraction kit. This typically involves adding a high-salt binding buffer to the lysate, passing the mixture through the column to bind DNA, washing with ethanol-based buffers to remove salts and impurities, and finally eluting the purified DNA with nuclease-free water or a low-salt buffer.
-
Quantification and Quality Control: Measure the DNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 indicates pure DNA.
-
Protocol: Enzymatic Hydrolysis to Deoxynucleosides
-
Principle: For LC-MS analysis, the DNA polymer must be digested into its constituent deoxynucleosides. Enzymatic hydrolysis is the preferred method as it is gentle and preserves the chemical structure of the adducts, which can be unstable under harsh acidic or thermal conditions.
-
Materials:
-
Purified DNA sample (10-100 µg).
-
Alkaline phosphatase.
-
Nuclease P1 or a cocktail of DNase I and snake venom phosphodiesterase.
-
Reaction buffer (e.g., Tris-HCl with MgCl₂ and ZnSO₄).
-
-
Procedure:
-
Initial Digestion: To 20 µg of DNA in buffer, add a cocktail of DNase I and snake venom phosphodiesterase.
-
Incubation: Incubate the mixture at 37°C for 2-4 hours. This will digest the DNA into deoxynucleoside 5'-monophosphates.
-
Dephosphorylation: Add alkaline phosphatase to the reaction and continue incubating at 37°C for another 1-2 hours. This step removes the phosphate group, yielding deoxynucleosides.
-
Enzyme Removal: Stop the reaction by adding an excess of cold ethanol or by using a centrifugal filter unit (e.g., 3 kDa MWCO) to remove the enzymes.
-
Drying and Reconstitution: Dry the resulting deoxynucleoside mixture under vacuum and reconstitute in a small volume of mobile phase for LC-MS/MS analysis.
-
Section 3: High-Specificity Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the structural confirmation and accurate quantification of specific DNA adducts. Its power lies in the combination of physical separation (LC) with mass-based detection and fragmentation (MS/MS), providing exceptional specificity.
-
Expertise & Causality: The choice of LC-MS/MS is driven by the need for unambiguous identification. Unlike other methods, it can distinguish between different adducts formed from the same parent compound and resolve them from isobaric interferences. The key to its quantitative power is the use of a heavy isotope-labeled internal standard. This standard, which has an identical chemical structure to the target adduct but a different mass (e.g., labeled with ¹⁵N or ¹³C), is spiked into the sample before processing. It experiences the same losses and ionization suppression as the native analyte, allowing for highly accurate correction and quantification[5].
Protocol: LC-MS/MS for DB[e,l]P-N⁶-dA Adducts
(This protocol is adapted from methods developed for the analogous DB[a,l]P-N⁶-dA adduct)[5][6][7].
-
Sample Preparation:
-
Hydrolyze 20-100 µg of purified DNA enzymatically as described in Section 2.
-
Prior to hydrolysis, spike the DNA sample with a known amount of stable isotope-labeled internal standard (e.g., ¹⁵N₅-DB[e,l]P-N⁶-dA).
-
After hydrolysis, perform a solid-phase extraction (SPE) step using a C18 cartridge to enrich the hydrophobic adducts and remove the much more abundant unmodified deoxynucleosides.
-
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 3 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A linear gradient from ~10% B to 95% B over 20-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS/MS Detection:
-
Instrument: Triple quadrupole or high-resolution Orbitrap mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
-
SRM Transitions:
-
Analyte (DB[e,l]P-N⁶-dA): Monitor the transition from the protonated molecular ion [M+H]⁺ to a specific product ion corresponding to the protonated DB[e,l]P-adducted adenine base (after loss of the deoxyribose sugar). For the related DB[a,l]P-dA adduct, a key transition involves the loss of the deoxyribose moiety and water[5].
-
Internal Standard ([¹⁵N₅]-DB[e,l]P-N⁶-dA): Monitor the analogous transition, which will be shifted by +5 Da.
-
-
-
Quantification:
-
Generate a calibration curve using known amounts of the authentic adduct standard spiked with a fixed amount of the internal standard.
-
Calculate the adduct level in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Results are typically expressed as adducts per 10⁷ or 10⁸ normal deoxynucleosides.
-
Figure 2. General workflow for DB[e,l]P-DNA adduct analysis by LC-MS/MS.
Section 4: High-Sensitivity Screening: ³²P-Postlabeling Assay
The ³²P-postlabeling assay is an exceptionally sensitive method for detecting a wide range of bulky, aromatic DNA adducts without prior knowledge of their specific chemical structure. It relies on the enzymatic transfer of a highly radioactive ³²P-phosphate group to the adducted nucleotides after digestion of the DNA.
-
Trustworthiness & Causality: The method's ultra-high sensitivity (capable of detecting 1 adduct in 10⁹-10¹⁰ nucleotides) is achieved through an adduct enrichment step[8][9]. DNA is first digested to normal and adducted deoxynucleoside 3'-monophosphates. Then, an enzyme called Nuclease P1 is used, which efficiently dephosphorylates the normal (non-adducted) 3'-monophosphates but is sterically hindered from acting on the bulky adducted ones. This ensures that when the radioactive [γ-³²P]ATP is added, the label is preferentially transferred by T4 polynucleotide kinase to the adducts, dramatically enhancing the signal-to-noise ratio[3][8].
Protocol: ³²P-Postlabeling for DB[e,l]P Adducts
-
DNA Digestion:
-
Digest 5-10 µg of DNA with a mixture of micrococcal nuclease and spleen phosphodiesterase at 37°C for 3-5 hours. This yields deoxynucleoside 3'-monophosphates.
-
-
Adduct Enrichment (Nuclease P1 Method):
-
Add Nuclease P1 to the DNA digest and incubate for 30-60 minutes at 37°C. This step removes the 3'-phosphate from normal nucleotides.
-
-
⁵'-Labeling with ³²P:
-
Terminate the Nuclease P1 reaction. Add T4 polynucleotide kinase and an excess of high-specific-activity [γ-³²P]ATP.
-
Incubate at 37°C for 30-45 minutes. The kinase transfers the ³²P-phosphate to the 5'-hydroxyl group of the enriched, adducted nucleotides, forming 3',5'-bisphosphates.
-
-
Chromatographic Separation:
-
Spot the labeled nucleotide mixture onto a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate.
-
Perform multidirectional chromatography using a series of different salt buffers (e.g., lithium formate, lithium chloride, sodium phosphate) to separate the adducted nucleotides from residual normal nucleotides and excess ATP.
-
-
Detection and Quantification:
-
Expose the TLC plate to a phosphor screen or X-ray film. Adducts appear as distinct spots.
-
Quantify the radioactivity in each spot using a phosphorimager or by scraping the spots and using liquid scintillation counting.
-
Calculate adduct levels relative to the total amount of DNA analyzed.
-
-
Limitation: The primary drawback of ³²P-postlabeling is its lack of structural specificity. The identity of an adduct spot is inferred by comparing its chromatographic behavior to that of a synthesized standard. It is an outstanding tool for screening and relative quantification but requires confirmation by a structure-specific method like LC-MS/MS[10].
Figure 3. Workflow of the ³²P-Postlabeling Assay for DNA adducts.
Section 5: Data Synopsis & Method Comparison
The choice of analytical method depends on the specific research question, balancing the need for sensitivity, specificity, throughput, and the availability of resources.
| Feature | LC-MS/MS | ³²P-Postlabeling Assay | Immunoassays (e.g., ELISA) |
| Principle | Chromatographic separation and mass-based detection | Radioactive labeling and chromatographic separation | Antibody-antigen binding |
| Specificity | Very High (structurally definitive) | Low (inferred by chromatography) | Moderate to Low (depends on antibody cross-reactivity) |
| Sensitivity (LOD) | High (e.g., ~1-5 adducts per 10⁸ bases)[11] | Ultra-High (e.g., ~1 adduct per 10⁹-10¹⁰ bases)[8][9] | High (e.g., ~1-10 adducts per 10⁸ bases) |
| Quantitative Accuracy | Very High (with isotope-labeled standards) | Semi-Quantitative (variability in labeling efficiency) | Semi-Quantitative (matrix effects can interfere) |
| Throughput | Moderate | Low | High |
| Key Requirement | Authentic adduct standards & isotope-labeled internal standards | High-specific-activity [γ-³²P]ATP | Specific antibodies (often not available for DB[e,l]P) |
| Primary Application | Targeted quantification and structural confirmation | Ultrasensitive screening, complex mixture analysis | High-throughput screening for total PAH-DNA adducts |
Section 6: References
-
Chen, K.-M., Sun, Y.-W., Krebs, N. M., et al. (2022). Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells. Carcinogenesis, 43(8), 746–753. [Link][5][6][7]
-
Harvey, R. G., & Dai, Q. (1994). Synthesis of fjord region diol epoxides as potential ultimate carcinogens of dibenzo[a,l]pyrene. Chemical Research in Toxicology, 7(2), 125–129. [Link][1][12]
-
Suh, M., Ariese, F., Small, G. J., & Jankowiak, R. (1997). Structure, conformations, and repair of DNA adducts from dibenzo[a,l]pyrene: 32P-postlabeling and fluorescence studies. Chemical Research in Toxicology, 10(11), 1290–1299. [Link][3][13]
-
Geacintov, N. E., Buterin, T., Cosman, M., et al. (2001). Synthesis and characterization of site-specific and stereoisomeric fjord dibenzo[a,l]pyrene diol epoxide-N(6)-adenine adducts: unusual thermal stabilization of modified DNA duplexes. Chemical Research in Toxicology, 14(4), 438–449. [Link][14]
-
Baird, W. M., Hooven, L. A., & Mahadevan, B. (1996). The potent carcinogen dibenzo[a,l]pyrene is metabolically activated to fjord-region 11,12-diol 13,14-epoxides in human mammary carcinoma MCF-7 cell cultures. Carcinogenesis, 17(8), 1579–1585. [Link][2]
-
Li, K.-M., Ramakrishna, N. V. S., Padmavathi, N. S., Rogan, E. G., & Cavalieri, E. L. (1994). Synthesis and Structure Determination of the Adducts of Dibenzo[a,l]pyrene Diol Epoxides and Deoxyadenosine or Deoxyguanosine. Polycyclic Aromatic Compounds, 6(1-4), 213–219. [Link][15]
-
Li, K. M., Todorovic, R., Rogan, E. G., Cavalieri, E. L., Ariese, F., Suh, M., Jankowiak, R., & Small, G. J. (1999). Structure elucidation of the adducts formed by fjord-region Dibenzo[a,l]pyrene 11,12-dihydrodiol 13,14-epoxides and deoxyadenosine. Chemical research in toxicology, 12(9), 779–788. [Link][4]
-
Gill, H. S., Kole, P. L., Jacobsen, J. R., & Wiley, J. C. (1994). Synthesis of Fjord-Region Metabolites of Dibenzo[a,l]pyrene. Polycyclic Aromatic Compounds, 6(1-4), 23–29. [Link][16]
-
Hecht, S. S. (2002). Analysis of DNA and protein adducts of benzo[a]pyrene in human tissues using structure-specific methods. Mutation Research/Reviews in Mutation Research, 512(2-3), 119-130. [Link][10]
-
Phillips, D. H., Hewer, A., & Arlt, V. M. (2005). 32P-postlabeling analysis of DNA adducts. Methods in molecular biology, 291, 3-12. [Link][8]
-
Bodell, W. J., Devanesan, P. D., Rogan, E. G., & Cavalieri, E. L. (1989). 32P-postlabeling Analysis of benzo[a]pyrene-DNA Adducts Formed in Vitro and in Vivo. Chemical Research in Toxicology, 2(5), 312-315. [Link][17]
-
Phillips, D. H., & Arlt, V. M. (2020). 32P-Postlabeling Analysis of DNA Adducts. Methods in molecular biology, 2084, 259-272. [Link][9]
-
Beland, F. A., Churchwell, M. I., Von Tungeln, L. S., et al. (2005). High-performance liquid chromatography electrospray ionization tandem mass spectrometry for the detection and quantitation of benzo[a]pyrene-DNA adducts. Chemical research in toxicology, 18(8), 1306–1315. [Link][11]
Sources
- 1. Synthesis of Fjord region diol epoxides as potential ultimate carcinogens of dibenzo[a,l]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potent carcinogen dibenzo[a,l]pyrene is metabolically activated to fjord-region 11,12-diol 13,14-epoxides in human mammary carcinoma MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure, conformations, and repair of DNA adducts from dibenzo[a, l]pyrene: 32P-postlabeling and fluorescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure elucidation of the adducts formed by fjord-region Dibenzo[a,l]pyrene 11,12-dihydrodiol 13,14-epoxides and deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of DNA and protein adducts of benzo[a]pyrene in human tissues using structure-specific methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-performance liquid chromatography electrospray ionization tandem mass spectrometry for the detection and quantitation of benzo[a]pyrene-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Fjord region diol epoxides as potential ultimate carcinogens of dibenzo[a,I]pyrene (Journal Article) | OSTI.GOV [osti.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and characterization of site-specific and stereoisomeric fjord dibenzo[a,l]pyrene diol epoxide-N(6)-adenine adducts: unusual thermal stabilization of modified DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. 32P-postlabeling analysis of benzo[a]pyrene-DNA adducts formed in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Culture Techniques for Investigating Dibenzo[e,l]pyrene Toxicity
Introduction: The Challenge of Dibenzo[e,l]pyrene
This compound (DB[e,l]P), also known as dibenzo[a,h]pyrene, is a high molecular weight polycyclic aromatic hydrocarbon (PAH) and a potent environmental carcinogen.[1][2] Found in sources such as tobacco smoke, diesel exhaust, and industrial emissions, DB[e,l]P poses a significant threat to human health.[3] Unlike some other PAHs, DB[e,l]P's toxicity is not direct. It requires metabolic activation within the cell to exert its genotoxic effects, a process that culminates in the formation of DNA adducts that can lead to mutations and initiate carcinogenesis.[1][2][4] Understanding the mechanisms of DB[e,l]P toxicity is paramount for risk assessment and the development of potential preventative or therapeutic strategies. This document provides a comprehensive guide for researchers, outlining robust cell culture-based techniques to investigate the multifaceted toxicity of DB[e,l]P.
The Central Role of Metabolic Activation: The Aryl Hydrocarbon Receptor (AHR) Pathway
The toxicity of DB[e,l]P is intrinsically linked to its metabolic activation, primarily mediated by the cytochrome P450 (CYP) family of enzymes.[5][6] This process is initiated by the binding of DB[e,l]P to the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor.[7][8] Upon binding, the AHR-DB[e,l]P complex translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes.[6][8] This leads to the upregulation of Phase I metabolizing enzymes, such as CYP1A1 and CYP1B1, which convert DB[e,l]P into reactive intermediates.[5][6] Subsequent action by enzymes like epoxide hydrolase results in the formation of highly reactive diol epoxides, the ultimate carcinogens that covalently bind to DNA, forming bulky adducts.[2][4][9]
Caption: this compound (DB[e,l]P) metabolic activation pathway via the Aryl Hydrocarbon Receptor (AHR).
Choosing the Right In Vitro Model: A Critical First Step
The selection of an appropriate cell culture model is crucial for obtaining biologically relevant data. The ideal cell line should possess the necessary metabolic machinery to activate DB[e,l]P.
| Cell Line | Tissue of Origin | Key Characteristics | Recommended Use |
| HepG2 | Human Liver Carcinoma | Expresses a broad range of phase I and phase II metabolic enzymes.[10][11][12] Widely used as a reference for liver toxicity and metabolism studies. | General toxicity screening, metabolic profiling, and genotoxicity assessment. |
| A549 | Human Lung Carcinoma | Represents a key target organ for inhaled carcinogens.[10][13] Expresses CYP1A1 and CYP1B1 upon induction.[10] | Investigating the toxicity of airborne DB[e,l]P and its effects on lung cells. |
| Primary Human Bronchial Epithelial Cells (HBECs) | Human Bronchus | Offer a more physiologically relevant model of the human airway compared to immortalized cell lines.[5][14] Can be cultured at an air-liquid interface (ALI) to mimic in vivo conditions.[5][14][15] | Advanced studies on the mechanisms of DB[e,l]P-induced lung carcinogenesis. |
| MCF-7 | Human Breast Carcinoma | Expresses AHR and is responsive to PAH-induced toxicity.[16] | Investigating the endocrine-disrupting potential and carcinogenicity of DB[e,l]P in breast tissue. |
Expert Insight: While immortalized cell lines like HepG2 and A549 are valuable for initial screening, primary cells and 3D culture models, such as organoids, provide a more accurate representation of in vivo tissue architecture and function, enhancing the translational relevance of the findings.[17][18]
Experimental Protocols for Assessing DB[e,l]pyrene Toxicity
The following protocols provide a framework for a comprehensive in vitro investigation of DB[e,l]P toxicity.
Protocol 1: Cytotoxicity Assessment using the MTT Assay
This assay measures the metabolic activity of cells and is a reliable indicator of cell viability.
Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of DB[e,l]P in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[19]
-
Incubation: Remove the old medium from the cells and add 100 µL of the DB[e,l]P-containing medium to each well. Include a vehicle control (medium with DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
Protocol 2: Assessment of Genotoxicity - The Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[20]
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[21][22]
Step-by-Step Methodology:
-
Cell Preparation: Treat cells with DB[e,l]P as described in the cytotoxicity protocol. After treatment, harvest the cells by trypsinization and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Prepare slides with a layer of normal melting point agarose.
-
Cell Embedding: Mix the cell suspension with low melting point agarose and pipette onto the pre-coated slides. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA.[23]
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA. Apply an electric field to separate the damaged DNA fragments.[24]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).[20]
Caption: Workflow of the Comet Assay for detecting DNA damage.
Protocol 3: Micronucleus Assay for Chromosomal Damage
The micronucleus assay is a well-established method for assessing chromosomal damage.[12][25][26]
Principle: Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind during anaphase. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.[27]
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with DB[e,l]P for a duration equivalent to 1.5-2 normal cell cycles.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one round of mitosis are scored.[27]
-
Cell Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto clean microscope slides.
-
Staining: Stain the slides with Giemsa or another suitable DNA stain.[28]
-
Scoring: Under a microscope, score at least 2000 binucleated cells per treatment group for the presence of micronuclei.[27]
-
Data Analysis: Calculate the frequency of micronucleated cells for each treatment group and compare it to the control group.
Protocol 4: Detection of DB[e,l]P-DNA Adducts by ³²P-Postlabeling
This highly sensitive method allows for the detection and quantification of bulky DNA adducts.
Principle: DNA is isolated from DB[e,l]P-treated cells and enzymatically digested into individual nucleotides. The adducted nucleotides are then radiolabeled with ³²P-ATP and separated by thin-layer chromatography (TLC). The resulting spots on the autoradiogram represent different types of DNA adducts, which can be quantified.
Step-by-Step Methodology:
-
DNA Isolation: Treat cells with DB[e,l]P and isolate high-quality genomic DNA.
-
DNA Digestion: Digest the DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional but Recommended): Use nuclease P1 digestion to dephosphorylate normal nucleotides, thereby enriching the adducted nucleotides.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
TLC Separation: Separate the ³²P-labeled adducts by multi-dimensional TLC.
-
Autoradiography and Quantification: Expose the TLC plates to a phosphor screen or X-ray film. Quantify the radioactivity of the adduct spots to determine the level of DNA adduct formation.
Expert Insight: The formation of specific DNA adducts can be confirmed using mass spectrometry-based techniques for a more detailed structural characterization.[29][30]
Protocol 5: Measurement of Oxidative Stress
DB[e,l]P metabolism can also lead to the production of reactive oxygen species (ROS), inducing oxidative stress.[31]
Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA) is a cell-permeable non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with DB[e,l]P in a black, clear-bottom 96-well plate.
-
Loading with H₂DCF-DA: After treatment, wash the cells with PBS and incubate them with H₂DCF-DA (typically 10-20 µM) for 30 minutes at 37°C.[32]
-
Fluorescence Measurement: Wash the cells again to remove excess probe and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[32]
-
Data Analysis: Express the results as a fold change in fluorescence relative to the control.
Data Interpretation and Integration
A comprehensive understanding of DB[e,l]P toxicity requires the integration of data from multiple assays. For instance, a dose-dependent increase in cytotoxicity may correlate with an increase in DNA damage and oxidative stress. By combining these different endpoints, researchers can build a more complete picture of the mechanisms underlying DB[e,l]P's adverse effects.
Conclusion
The in vitro techniques detailed in these application notes provide a robust and multifaceted approach to investigating the toxicity of this compound. By carefully selecting the appropriate cell models and employing a battery of assays to assess cytotoxicity, genotoxicity, and oxidative stress, researchers can gain valuable insights into the molecular mechanisms of this potent environmental carcinogen. This knowledge is essential for human health risk assessment and the development of strategies to mitigate the harmful effects of PAH exposure.
References
-
Kowalczyk, K., Roszak, J., Sobańska, Z., & Stępnik, M. (2022). Review of mechanisms of genotoxic action of dibenzo[def,p]chrysene (formerly dibenzo[a,l]pyrene). Toxin Reviews, 42(1), 460-477. [Link]
-
Nebert, D. W., & Karp, C. L. (2008). Inherent and Benzo[a]pyrene-Induced Differential Aryl Hydrocarbon Receptor Signaling Greatly Affects Life Span, Atherosclerosis, Cardiac Gene Expression, and Body and Heart Growth in Mice. Toxicological Sciences, 106(1), 104-117. [Link]
-
Wang, S., et al. (2021). Aryl hydrocarbon receptor activated by benzo (a) pyrene promotes SMARCA6 expression in NSCLC. Cell Death & Disease, 12(5), 453. [Link]
-
Wikipedia contributors. (2023, December 19). Polycyclic aromatic hydrocarbon. In Wikipedia, The Free Encyclopedia. [Link]
-
Tilton, S. C., et al. (2019). Comparative mechanisms of PAH toxicity by benzo[a]pyrene and dibenzo[def,p]chrysene in primary human bronchial epithelial cells cultured at air-liquid interface. Toxicology and Applied Pharmacology, 379, 114644. [Link]
-
El-Bayoumy, K., et al. (2013). Mechanisms of oral carcinogenesis induced by dibenzo[a,l]pyrene: an environmental pollutant and a tobacco smoke constituent. International Journal of Cancer, 133(6), 1287-1297. [Link]
-
Gut-Grave, K., et al. (2020). Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells. International Journal of Molecular Sciences, 22(1), 299. [Link]
-
Tilton, S. C., et al. (2019). Comparative mechanisms of PAH toxicity by benzo[a]pyrene and dibenzo[def,p]chrysene in primary human bronchial epithelial cells cultured at air-liquid interface. Toxicology and Applied Pharmacology, 379, 114644. [Link]
-
Vogel, C. F., & Haarmann-Stemmann, T. (2017). Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway. Drug Metabolism Reviews, 49(3), 329-342. [Link]
-
Prahalad, A. K., et al. (2000). Dibenzo[a,l]pyrene Induced DNA Adduct Formation in Lung Tissue in Vivo. Chemical Research in Toxicology, 13(10), 985-990. [Link]
-
Piacente, F., et al. (2022). Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity. International Journal of Molecular Sciences, 23(19), 11588. [Link]
-
Genies, C., et al. (2013). The Extreme Variety of Genotoxic Response to Benzo[a]pyrene in Three Different Human Cell Lines from Three Different Organs. PLoS ONE, 8(11), e78359. [Link]
-
Genies, C., et al. (2013). The Extreme Variety of Genotoxic Response to Benzo[a]pyrene in Three Different Human Cell Lines from Three Different Organs. ResearchGate. [Link]
-
Genies, C., et al. (2013). The Extreme Variety of Genotoxic Response to Benzo[a]pyrene in Three Different Human Cell Lines from Three Different Organs. PLoS ONE, 8(11), e78359. [Link]
-
McGill University. (2015). Comet Assay Protocol. mcgillradiobiology.ca. [Link]
-
Wills, J. W., et al. (2016). A comparison of the genotoxicity of benzo[a]pyrene in four cell lines with differing metabolic capacity. Toxicology Letters, 258, 223-231. [Link]
-
Smolarek, T. A., et al. (1987). Benzo[e]pyrene-induced alterations in the binding of benzo[a]pyrene to DNA in hamster embryo cell cultures. Cancer Research, 47(13), 3392-3397. [Link]
-
ResearchGate. (n.d.). Metabolic activation and DNA adduct formation by benzo[a]pyrene. ResearchGate. [Link]
-
Thayyath, S. J., et al. (2022). Impact of Benzo(a)pyrene and Pyrene Exposure on Activating Autophagy and Correlation with Endoplasmic Reticulum Stress in Human Astrocytes. International Journal of Molecular Sciences, 23(19), 11588. [Link]
-
Baird, W. M., et al. (1985). Metabolic activation of benzo(a)pyrene in SENCAR and BALB/c mouse embryo cell cultures. Cancer Research, 45(12 Pt 1), 6294-6300. [Link]
-
Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Creative Diagnostics. [Link]
-
Moller, P. (2020). Measuring DNA modifications with the comet assay: a compendium of protocols. Nature Protocols, 15(1), 1-23. [Link]
-
Grether-Beck, S., et al. (2021). Benzo[a]pyrene and UV light co-exposure: differential effects on oxidative stress and genotoxicity in human keratinocytes and ex vivo skin. Archives of Toxicology, 95(7), 2379-2392. [Link]
-
DAIMON Project. (n.d.). Standard Operating Procedure (SOP). DAIMON Project. [Link]
-
ResearchGate. (n.d.). The three principal metabolic activation pathways of benzo[a]pyrene. ResearchGate. [Link]
-
Laupsa-Borge, J., et al. (2021). Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures. International Journal of Molecular Sciences, 22(21), 11588. [Link]
-
Dreij, K., et al. (2010). DNA adducts as link between in vitro and in vivo carcinogenicity – A case study with benzo[a]pyrene. Toxicology, 277(1-3), 27-35. [Link]
-
Laupsa-Borge, J., et al. (2021). Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures. MDPI. [Link]
-
Krsteva, V., Milev, M., & Ruskovska, T. (n.d.). THE USE OF COMET ASSAY FOR DETECTION OF GENOTOXIC EFFECT OF BENZO[A]PYRENE. Goce Delcev University. [Link]
-
Szeliga, J., et al. (1994). Metabolism and mutagenicity of dibenzo[a,e]pyrene and the very potent environmental carcinogen dibenzo[a,l]pyrene. Chemical Research in Toxicology, 7(5), 629-636. [Link]
-
Wei, Y. D., et al. (1994). Exposure of mammalian cell cultures to benzo[a]pyrene and light results in oxidative DNA damage as measured by 8-hydroxydeoxyguanosine formation. Carcinogenesis, 15(7), 1471-1476. [Link]
-
Elespuru, R. K., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1149579. [Link]
-
Smith, Q. R., et al. (2021). Building a predictive model for polycyclic aromatic hydrocarbon dosimetry in organotypically cultured human bronchial epithelial cells using benzo[a]pyrene. Toxicology in Vitro, 75, 105193. [Link]
-
Nakayama, J., et al. (1987). Benzo(a)pyrene-DNA adduct formation and removal in mouse epidermis in vivo and in vitro: relationship of DNA binding to initiation of skin carcinogenesis. Carcinogenesis, 8(1), 29-34. [Link]
-
Avlasevich, S. L., et al. (2012). In vivo flow cytometric Pig-a and micronucleus assays: highly sensitive discrimination of the carcinogen/noncarcinogen pair benzo(a)pyrene and pyrene using acute and repeated-dose designs. Environmental and Molecular Mutagenesis, 53(5), 370-381. [Link]
-
Awogi, T., & Sato, T. (1989). Micronucleus test with benzo[a]pyrene using a single peroral administration and intraperitoneal injection in males of the MS/Ae and CD-1 mouse strains. Mutation Research/Genetic Toxicology, 223(4), 353-356. [Link]
-
Kato, H., et al. (2019). In vitro DNA/RNA Adductomics to Confirm DNA Damage Caused by Benzo[a]pyrene in the Hep G2 Cell Line. Frontiers in Chemistry, 7, 481. [Link]
-
Corcuera, L. A., et al. (2021). In Vivo Genotoxicity Evaluation of a Stilbene Extract Prior to Its Use as a Natural Additive: A Combination of the Micronucleus Test and the Comet Assay. Antioxidants, 10(11), 1776. [Link]
-
Atluri, V. S. R., et al. (2022). Effect of benzo(a)pyrene on oxidative stress and inflammatory mediators in astrocytes and HIV-infected macrophages. PLoS ONE, 17(10), e0275530. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Mechanisms of oral carcinogenesis induced by dibenzo[a,l]pyrene: an environmental pollutant and a tobacco smoke constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dibenzo[a,l]pyrene induced DNA adduct formation in lung tissue in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparative mechanisms of PAH toxicity by benzo[a]pyrene and dibenzo[def,p]chrysene in primary human bronchial epithelial cells cultured at air-liquid interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inherent and Benzo[a]pyrene-Induced Differential Aryl Hydrocarbon Receptor Signaling Greatly Affects Life Span, Atherosclerosis, Cardiac Gene Expression, and Body and Heart Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aryl hydrocarbon receptor activated by benzo (a) pyrene promotes SMARCA6 expression in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Extreme Variety of Genotoxic Response to Benzo[a]pyrene in Three Different Human Cell Lines from Three Different Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A comparison of the genotoxicity of benzo[a]pyrene in four cell lines with differing metabolic capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Extreme Variety of Genotoxic Response to Benzo[a]pyrene in Three Different Human Cell Lines from Three Different Organs | PLOS One [journals.plos.org]
- 14. Comparative mechanisms of PAH toxicity by benzo[a]pyrene and dibenzo[def,p]chrysene in primary human bronchial epithelial cells cultured at air-liquid interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Building a predictive model for polycyclic aromatic hydrocarbon dosimetry in organotypically cultured human bronchial epithelial cells using benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exposure of mammalian cell cultures to benzo[a]pyrene and light results in oxidative DNA damage as measured by 8-hydroxydeoxyguanosine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 23. daimonproject.com [daimonproject.com]
- 24. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 25. In vivo flow cytometric Pig-a and micronucleus assays: highly sensitive discrimination of the carcinogen/noncarcinogen pair benzo(a)pyrene and pyrene using acute and repeated-dose designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Micronucleus test with benzo[a]pyrene using a single peroral administration and intraperitoneal injection in males of the MS/Ae and CD-1 mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 28. In Vivo Genotoxicity Evaluation of a Stilbene Extract Prior to Its Use as a Natural Additive: A Combination of the Micronucleus Test and the Comet Assay [mdpi.com]
- 29. DNA adducts as link between in vitro and in vivo carcinogenicity – A case study with benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | In vitro DNA/RNA Adductomics to Confirm DNA Damage Caused by Benzo[a]pyrene in the Hep G2 Cell Line [frontiersin.org]
- 31. researchgate.net [researchgate.net]
- 32. Benzo[a]pyrene and UV light co-exposure: differential effects on oxidative stress and genotoxicity in human keratinocytes and ex vivo skin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Dibenzo[e,l]pyrene as a Positive Control in Genotoxicity Assays
Introduction: The Critical Role of a Robust Positive Control
In the landscape of genetic toxicology, the integrity of an assay is paramount. Ensuring that a testing system is sensitive and responsive to DNA-damaging agents is a non-negotiable prerequisite for the valid assessment of novel chemical entities. Dibenzo[e,l]pyrene (DB[e,l]P), a polycyclic aromatic hydrocarbon (PAH), stands as one of the most potent genotoxic carcinogens known.[1][2] Its well-characterized mechanism of action, requiring metabolic activation to exert its DNA-damaging effects, makes it an exemplary positive control for a suite of genotoxicity assays. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale and practical application of DB[e,l]P as a positive control, ensuring the reliability and regulatory compliance of genotoxicity studies.
Unlike direct-acting mutagens, DB[e,l]P is a pro-mutagen, meaning it necessitates enzymatic conversion into a reactive intermediate to induce genotoxicity. This property is invaluable for validating the efficacy of the exogenous metabolic activation system (typically the S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver) incorporated into in vitro assays. A robust positive response from DB[e,l]P confirms that the S9 mix is active and capable of converting pro-mutagens into their ultimate carcinogenic forms, a critical quality control measure.
Mechanism of Genotoxicity: Metabolic Activation to a DNA-Reactive Diol Epoxide
The genotoxicity of this compound is a multi-step process initiated by phase I metabolizing enzymes, primarily cytochrome P450s (CYP1A1, CYP1A2, and CYP1B1).[3] These enzymes catalyze the oxidation of the parent DB[e,l]P molecule. The key pathway leading to its potent carcinogenicity involves the formation of a fjord-region diol epoxide, specifically (±)-anti-11,12-dihydroxy-13,14-epoxy-11,12,13,14-tetrahydrodibenzo[a,l]pyrene (DB[a,l]PDE).[4] This ultimate carcinogen is highly reactive and readily forms covalent adducts with DNA, primarily with guanine and adenine bases.[5] These bulky adducts distort the DNA helix, interfering with replication and transcription, which can lead to mutations, chromosomal aberrations, and ultimately, cancer initiation.[6]
Caption: General workflow for genotoxicity assays using DB[e,l]P.
Data Interpretation and Quality Control
A successful experiment using DB[e,l]P as a positive control will demonstrate a statistically significant, dose-dependent increase in the measured genotoxic endpoint compared to the vehicle (solvent) control.
| Assay | Endpoint | Expected Outcome with DB[e,l]P (+S9) | Key Quality Control Checks |
| Ames Test | Number of Revertant Colonies | Significant increase (typically ≥2-fold over background) in revertant colonies. | Spontaneous reversion rate in negative controls within historical range; sterility of plates. |
| In Vitro Micronucleus | Frequency of Micronucleated Cells | Significant increase in the percentage of binucleated cells containing micronuclei. | CBPI/RI indicates sufficient cell division; low micronucleus frequency in negative controls. |
| Comet Assay | % Tail DNA / Tail Moment | Significant increase in DNA migration (e.g., % Tail DNA) compared to controls. | Low background DNA damage in negative controls; cell viability >80-90% post-treatment. |
Trustworthiness through Self-Validation: The use of DB[e,l]P provides an internal validation for each experimental run. A clear positive response demonstrates that:
-
The metabolic activation system (S9) is functional.
-
The test cells or bacteria are viable and capable of responding to a known mutagen.
-
The technical execution of the assay, from treatment to scoring, was performed correctly.
Failure to achieve a robust positive result with DB[e,l]P invalidates the experiment, indicating a potential issue with one of these critical components.
Conclusion
This compound is an indispensable tool in the genetic toxicologist's arsenal. Its requirement for metabolic activation to form DNA-reactive diol epoxides provides a stringent and comprehensive challenge to the entire assay system. By understanding its mechanism of action and adhering to standardized, validated protocols, researchers can confidently use DB[e,l]P to ensure the sensitivity, accuracy, and regulatory acceptance of their genotoxicity data. This, in turn, is fundamental to the robust safety assessment of new drugs and chemicals, ultimately protecting human health.
References
-
Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]
-
McGill University. (2015, June 19). Comet Assay Protocol. Retrieved from [Link]
-
Creative Biolabs. (2026, January 7). Comet Assay (Single Cell Gel Electrophoresis) Technical Principles and Operation Guide. Retrieved from [Link]
-
Frontiers in Toxicology. (2023, April 26). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]
-
Frontiers in Toxicology. (2023, April 6). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro Micronucleus Assay. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Review of mechanisms of genotoxic action of dibenzo[def,p]chrysene (formerly dibenzo[a,l]pyrene). Retrieved from [Link]
-
ResearchGate. (n.d.). Review of mechanisms of genotoxic action of dibenzo[def,p]chrysene (formerly dibenzo[a,l]pyrene) | Request PDF. Retrieved from [Link]
-
Lawrence University. (n.d.). The Ames Test. Retrieved from [Link]
-
Microbiology Note. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]
-
JoVE. (2019, May 13). An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation and removal of DNA adducts derived from dibenzo[a,l]pyrene-diol-epoxide in NER-proficient and NER-deficient cells | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Dibenzo[a,l]pyrene Induced DNA Adduct Formation in Lung Tissue in Vivo. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effect of Phytochemical Intervention on Dibenzo[a,l]pyrene-Induced DNA Adduct Formation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The involvement of a diol-epoxide in the metabolic activation of benzo(a)pyrene in human bronchial mucosa and in mouse skin. Retrieved from [Link]
-
ResearchGate. (n.d.). Single Cell Gel/Comet Assay: Guidelines for In Vitro and In Vivo Genetic Toxicology Testing. Retrieved from [Link]
-
Regulations.gov. (n.d.). REVERSE MUTATION ASSAY "AMES TEST" USING SALMONELLA TYPHIMURIUM AND ESCHERICHIA COLI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Reference Protocol Guidelines for Genetic-Toxicity Tests. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzo[a]pyrene and its four diol epoxide metabolites, the enantiomers (+)-anti-, (−)-anti-, (+)-syn-and (−)-syn-BPDE. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic activation of benzo[a]pyrene to BPDE and the formation of guanine adducts. Retrieved from [Link]
-
Sci-Hub. (n.d.). The involvement of a diol‐epoxide in the metabolic activation of benzo(a)pyrene in human bronchial mucosa and in mouse skin. Retrieved from [Link]
-
National Institutes of Health. (2013, September 15). Mechanisms of oral carcinogenesis induced by dibenzo[a,l]pyrene: an environmental pollutant and a tobacco smoke constituent. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathways of metabolic activation of benzo[a]pyrene. Retrieved from [Link]
-
Scilit. (n.d.). Dibenzo[a,l]pyrene induced DNA adduct formation in lung tissue in vivo. Retrieved from [Link]
-
Istituto Superiore di Sanità. (n.d.). OECD Test Guidelines for Genetic Toxicology. Retrieved from [Link]
-
Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Guidance Document on Revisions to OECD Genetic Toxicology Test Guidelines. Retrieved from [Link]
-
National Institutes of Health. (2013, November 8). The Extreme Variety of Genotoxic Response to Benzo[a]pyrene in Three Different Human Cell Lines from Three Different Organs. Retrieved from [Link]
-
ResearchGate. (2012, October 29). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
-
OECD iLibrary. (n.d.). Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. Retrieved from [Link]
-
Nucro-Technics. (2019, January 7). OECD 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Validation of the in vitro comet assay for DNA cross-links and altered bases detection. Retrieved from [Link]
-
ResearchGate. (2024, March 30). (PDF) Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Retrieved from [Link]
-
Bienta. (n.d.). Ames Test. Retrieved from [Link]
-
National Institutes of Health. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]
-
National Institutes of Health. (2024, April 24). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dibenzo[a,l]pyrene induced DNA adduct formation in lung tissue in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of phytochemical intervention on dibenzo[a,l]pyrene-induced DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of oral carcinogenesis induced by dibenzo[a,l]pyrene: an environmental pollutant and a tobacco smoke constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Dibenzo[e,l]pyrene in Aqueous Solutions
Welcome to the technical support center for handling Dibenzo[e,l]pyrene. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this potent polycyclic aromatic hydrocarbon (PAH). Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and properties of this compound.
Q1: What is this compound and why is it difficult to dissolve in water?
A1: this compound is a polycyclic aromatic hydrocarbon (PAH) composed of multiple fused aromatic rings.[1] Its structure is nonpolar and lipophilic, meaning it preferentially dissolves in fats, oils, and nonpolar organic solvents.[2] Conversely, it is practically insoluble in water, a highly polar solvent.[3][4] This poor aqueous solubility is a characteristic feature of high molecular weight PAHs and stems from the energetic unfavorability of disrupting the strong hydrogen-bonding network of water to accommodate a large, nonpolar molecule.[2]
Q2: What are the known solubility characteristics of this compound in common organic solvents?
A2: While practically insoluble in water, this compound exhibits slight solubility in solvents like ethanol, acetone, and benzene. It is more soluble in toluene and concentrated sulfuric acid.[3] For analytical purposes, it is often supplied dissolved in solvents like cyclohexane.[5] The choice of organic solvent can significantly impact experimental outcomes, including metabolic studies, where solvents like DMSO have been shown to influence the rate and profile of metabolite formation.[6]
Q3: What are the primary safety concerns when handling this compound?
A3: this compound and its isomers are potent carcinogens.[7][8][9][10] Therefore, it is imperative to handle this compound with extreme caution in a well-ventilated area, preferably within a chemical fume hood.[7][11] Personal protective equipment (PPE), including gloves, lab coats, and eye protection, is mandatory.[11] All handling procedures should be designed to prevent the formation of aerosols or dust.[7][8] For detailed safety protocols, always refer to the Safety Data Sheet (SDS) provided by the supplier.[7][8][11]
Q4: How should I store this compound, both in solid form and in solution?
A4: this compound is stable under recommended storage conditions.[3] As a solid, it should be stored in a tightly sealed container in a dry, locked, and well-ventilated area.[11] Solutions of this compound, particularly those in organic solvents, should be protected from light to prevent photodegradation.[12][13] Storing solutions in amber vials at low temperatures (e.g., 4°C or -20°C) is recommended to maintain stability.[12]
II. Troubleshooting Guide: Enhancing Aqueous Solubility
This section provides detailed strategies and step-by-step protocols to overcome the solubility challenges of this compound in aqueous solutions for various experimental needs.
Issue 1: My this compound is not dissolving in my aqueous buffer for cell culture experiments.
The direct addition of solid this compound or a concentrated stock in an incompatible organic solvent to an aqueous medium will result in precipitation. The following methods can be employed to create a stable aqueous preparation.
Causality: The use of a water-miscible organic solvent as a "co-solvent" can increase the solubility of a hydrophobic compound by reducing the overall polarity of the solvent system.
Protocol: Preparing a this compound Solution using a Co-solvent
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Solvent Selection Note: DMSO is often a good choice, but be aware that the final concentration of the co-solvent in your experimental medium should be kept low (typically <0.5%) as it can have biological effects or toxicity.[6]
-
Serial Dilution: Perform serial dilutions of the stock solution in the chosen co-solvent to achieve a working concentration.
-
Final Dilution: Add the final, small volume of the this compound/co-solvent solution to your pre-warmed aqueous buffer or cell culture medium with vigorous vortexing or stirring. This rapid mixing helps to disperse the compound before it has a chance to precipitate.
-
Observation: Visually inspect the solution for any signs of precipitation (cloudiness, particulates). If precipitation occurs, the final concentration of this compound is likely too high for the chosen co-solvent percentage.
Table 1: Comparison of Common Co-solvents
| Co-solvent | Advantages | Disadvantages | Recommended Final Concentration |
| DMSO | High solubilizing power for many organic compounds.[6] | Can be toxic to cells at higher concentrations; may affect cell differentiation. | < 0.5% (v/v) |
| Ethanol | Less toxic than DMSO for many cell lines. | Lower solubilizing power for highly hydrophobic compounds compared to DMSO. | < 0.5% (v/v) |
Causality: Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), form micelles. These micelles have a hydrophobic core that can encapsulate nonpolar molecules like this compound, effectively dispersing them in an aqueous solution.[14][15]
Protocol: Using Surfactants to Solubilize this compound
-
Surfactant Selection: Choose a non-ionic surfactant such as Tween 80 or Triton X-100, which are generally less harsh on biological systems than ionic surfactants.[16][17]
-
Prepare Surfactant Solution: Prepare a stock solution of the chosen surfactant in your aqueous buffer at a concentration well above its CMC.
-
Prepare this compound Stock: Dissolve this compound in a minimal amount of a volatile organic solvent (e.g., acetone).
-
Film Formation: In a glass vial, add the this compound solution and evaporate the solvent under a gentle stream of nitrogen to create a thin film on the bottom of the vial.
-
Solubilization: Add the surfactant solution to the vial containing the this compound film.
-
Incubation: Incubate the mixture, often with sonication or gentle agitation, to facilitate the partitioning of this compound into the micelles. The time required can vary, so optimization may be necessary.
-
Filtration: Filter the resulting solution through a 0.22 µm filter to remove any non-solubilized aggregates.
Caption: Formation of a water-soluble this compound-cyclodextrin inclusion complex.
Causality: Encapsulating hydrophobic drugs within nanoparticles can improve their solubility, stability, and pharmacokinetic profile. [18][19][20]Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are biodegradable and have been widely used for drug delivery. [21] Protocol: Encapsulation of this compound in PLGA Nanoparticles (Solvent Evaporation Method)
-
Organic Phase Preparation: Dissolve both this compound and PLGA in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA), to prevent nanoparticle aggregation.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication. This creates an oil-in-water (o/w) emulsion where the oil droplets contain the polymer and the drug.
-
Solvent Evaporation: Stir the emulsion under reduced pressure or at room temperature for several hours to allow the organic solvent to evaporate. As the solvent evaporates, the polymer precipitates, entrapping the this compound to form solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing: Wash the nanoparticles several times with deionized water to remove excess PVA and any unencapsulated this compound.
-
Resuspension/Lyophilization: Resuspend the nanoparticles in an appropriate aqueous buffer for immediate use or lyophilize them for long-term storage.
Caption: Workflow for encapsulating this compound in polymeric nanoparticles.
III. References
-
Sun, X., & Puri, R. K. (n.d.). SURFACTANT-ENHANCED SOLUBILITY AND MOBILITY OF POLYCYCLIC AROMATIC HYDROCARBONS IN SOIL. Retrieved from
-
Agilent. (2025). Dibenzo(a,l)pyrene Standard (1X1 mL) - Safety Data Sheet. Retrieved from
-
ChemicalBook. (2025). DIBENZO(A,I)PYRENE - Safety Data Sheet. Retrieved from
-
National Center for Biotechnology Information. (n.d.). DIBENZO(a,e)PYRENE | C24H14 | CID 9126. PubChem. Retrieved from
-
Haim Zada, M., et al. (2022). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Retrieved from
-
Mulligan, C. N. (n.d.). Surfactant-mediated Biodegradation of Polycyclic Aromatic Hydrocarbons. MDPI. Retrieved from
-
Peer, D., et al. (n.d.). Nanoparticle-based targeted drug delivery. PMC - NIH. Retrieved from
-
Chun, C., Lee, M., & Gu, M. B. (2002). Solubilization of PAH mixtures by three different anionic surfactants. ResearchGate. Retrieved from
-
Prak, D. J., & Pritchard, P. H. (2002). Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions. Water research, 36(14), 3463–3472. Retrieved from
-
Encyclopedia MDPI. (n.d.). Nanoparticles as Drug Delivery Systems. Retrieved from
-
MDPI. (n.d.). Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water. Retrieved from
-
Li, H., et al. (n.d.). The Total Solubility of the Co-Solubilized PAHs with Similar Structures Indicated by NMR Chemical Shift. NIH. Retrieved from
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from
-
MDPI. (n.d.). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Dibenzo(a,l)pyrene | C24H14 | CID 9119. PubChem. Retrieved from
-
MDPI. (2024). Nanoparticle-Based Drug Delivery for Vascular Applications. PMC - NIH. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). Benzo[a]pyrene. Retrieved from
-
Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Dibenzo(a,i)pyrene | C24H14 | CID 9106. PubChem. Retrieved from
-
MDPI. (n.d.). Effect of Organic Solvents and Biologically Relevant Ions on the Light-Induced DNA Cleavage by Pyrene and Its Amino and Hydroxy Derivatives. Retrieved from
-
ResearchGate. (2002). Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions | Request PDF. Retrieved from
-
Woodberry, R., Ransom, S., & Chen, F. M. (1988). Inclusion complex formation of benzo[a]pyrene metabolites with cyclodextrins. Analytical chemistry, 60(23), 2621–2625. Retrieved from
-
El-Kemary, M. A., et al. (n.d.). Effect of cyclodextrins inclusion complexes into absorption and emission spectra of P-methylaminobenzoate derivatives: A DFT and. Retrieved from
-
MDPI. (n.d.). Recent Advances in the Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples. PMC - PubMed Central. Retrieved from
-
Edwards, D. A., Luthy, R. G., & Liu, Z. (n.d.). Solubilization of polycyclic aromatic hydrocarbons in micellar nonionic surfactant solutions. Environmental Science & Technology - ACS Publications. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). Dibenzo[a,l]pyrene Solution (Solvent: Cyclohexane). Retrieved from
-
Santa Cruz Biotechnology. (n.d.). This compound | CAS 192-51-8. Retrieved from
-
BenchChem. (2025). stability of 1,6-Dinitro-benzo[e]pyrene in different solvents. Retrieved from
-
Yu, S., & Campiglia, A. D. (2005). Direct Determination of Dibenzo[ a,l ]pyrene and Its Four Dibenzopyrene Isomers in Water Samples by Solid−Liquid Extraction and Laser-Excited Time-Resolved Shpol'skii Spectrometry. ResearchGate. Retrieved from
-
Zgoła-Grześkowiak, A., & Grześkowiak, T. (n.d.). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Retrieved from
-
de Azevedo, M. B. M., et al. (2020). The use of cyclodextrin inclusion complexes to improve anticancer drug profiles: a systematic review. Expert opinion on drug delivery, 17(8), 1069–1080. Retrieved from
-
Iurciuc, C. E., et al. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. Retrieved from
-
MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Retrieved from
-
Wilson, W. B., & Campiglia, A. D. (n.d.). On the co-elution of benzo[a]pyrene and dibenzo[a,l]pyrene in chromatographic fractions and their unambiguous determination in tobacco extracts via laser-excited time resolved Shpol'skii spectroscopy. Analytical Methods (RSC Publishing). Retrieved from
-
Hass, B. S., et al. (n.d.). Effects of organic solvent vehicles on benzo[a]pyrene metabolism in rabbit lung microsomes. Retrieved from
-
Yu, S., & Campiglia, A. D. (2005). Direct determination of dibenzo[a,l]pyrene and its four dibenzopyrene isomers in water samples by solid-liquid extraction and laser-excited time-resolved Shpol'skii spectrometry. Analytical chemistry, 77(5), 1440–1447. Retrieved from
-
ResearchGate. (2005). Determination of dibenzo[a,l]pyrene and other fjord-region PAH isomers with MW 302 in environmental samples | Request PDF. Retrieved from
Sources
- 1. scbt.com [scbt.com]
- 2. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 3. DIBENZO(a,e)PYRENE | C24H14 | CID 9126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dibenzo(a,l)pyrene | C24H14 | CID 9119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hpc-standards.com [hpc-standards.com]
- 6. Effects of organic solvent vehicles on benzo[a]pyrene metabolism in rabbit lung microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Direct determination of dibenzo[a,l]pyrene and its four dibenzopyrene isomers in water samples by solid-liquid extraction and laser-excited time-resolved Shpol'skii spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pjoes.com [pjoes.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Total Solubility of the Co-Solubilized PAHs with Similar Structures Indicated by NMR Chemical Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 18. worldscientific.com [worldscientific.com]
- 19. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. Nanoparticle-Based Drug Delivery for Vascular Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Dibenzo[e,l]pyrene Detection Sensitivity in Complex Mixtures
Welcome to the technical support center for the sensitive detection of Dibenzo[e,l]pyrene (DBP). This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of quantifying DBP in complex biological and environmental matrices. As a potent carcinogen, accurate and sensitive detection of DBP is paramount. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your analytical methods and achieve reliable results.
Introduction: The Challenge of this compound Detection
This compound is a high molecular weight polycyclic aromatic hydrocarbon (PAH) known for its significant carcinogenic properties.[1][2] Its detection in complex mixtures, such as environmental samples, food products, or biological tissues, presents considerable analytical hurdles. These challenges often stem from its low concentrations, the presence of interfering compounds, and its structural similarity to other PAHs, which can lead to co-elution in chromatographic methods and spectral overlap in spectroscopic analyses.[3][4][5][6] This guide will equip you with the knowledge to overcome these obstacles and improve the sensitivity and selectivity of your DBP detection methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during DBP analysis in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Question 1: I'm observing poor sensitivity for this compound using HPLC with Fluorescence Detection (HPLC-FLD). How can I enhance my signal?
Answer:
Low sensitivity in HPLC-FLD is a frequent challenge, often attributable to suboptimal instrumental parameters, matrix effects, or inefficient sample preparation. Here’s a systematic approach to improving your DBP signal:
1. Optimize Fluorescence Detector Settings: DBP has characteristic excitation and emission wavelengths. Ensure your detector is set to these optimal wavelengths to maximize fluorescence intensity. While a standard starting point is an excitation wavelength of around 300 nm and an emission wavelength of approximately 416 nm, it is crucial to determine the optimal wavelengths empirically using a pure DBP standard in your chosen solvent.[7]
2. Enhance Chromatographic Resolution:
-
Column Selection: Employ a specialized PAH analysis column, such as a C18 column with high shape selectivity, to improve the separation of DBP from other interfering PAHs.[6]
-
Mobile Phase Gradient: Fine-tune your mobile phase gradient. A slower, more gradual gradient can often enhance the resolution between closely eluting isomers.[4][6]
-
Column Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the interaction of DBP with the stationary phase, thereby improving peak shape and resolution.[8]
3. Implement Effective Sample Preparation:
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for concentrating DBP and removing interfering matrix components.[9] Using a C18 SPE cartridge can effectively retain DBP, which can then be eluted with a suitable organic solvent. Automated SPE systems can improve reproducibility and reduce analyst intervention.[9][10]
-
Solvent Selection: During extraction, the choice of solvent is critical. For instance, in complex matrices like meat products, ethyl acetate has been shown to provide good recovery for PAHs.[11]
4. Consider Advanced Detection Techniques: If co-elution with other fluorescent compounds remains an issue, consider more advanced detection methods:
-
Room-Temperature Fluorescence Excitation-Emission Matrices (RTF-EEMs): This technique acquires the entire fluorescence spectrum (excitation and emission), creating a unique fingerprint for DBP that can be mathematically resolved from overlapping signals of other compounds using techniques like Parallel Factor Analysis (PARAFAC).[3][4][12]
-
Laser-Excited Time-Resolved Shpol'skii Spectroscopy (LETRSS): For highly complex samples, LETRSS offers exceptional selectivity by exploiting the unique spectral and lifetime characteristics of DBP at cryogenic temperatures (77 K).[5]
Question 2: My this compound peak is co-eluting with Benzo[a]pyrene (BaP) in my HPLC analysis. How can I resolve these two isomers?
Answer:
The co-elution of this compound and Benzo[a]pyrene is a well-documented challenge due to their structural similarity.[3][5][6] Here are several strategies to achieve their separation and unambiguous identification:
1. Chromatographic Optimization:
-
Specialized Columns: As mentioned previously, use a column specifically designed for PAH separations. These columns have stationary phases that can better differentiate between the subtle structural differences of isomers.[6]
-
Mobile Phase Modifiers: Experiment with different mobile phase compositions. The standard mobile phases are acetonitrile and water.[4] Modifying the gradient elution program can significantly impact the separation.
-
Two-Dimensional Liquid Chromatography (LCxLC): For extremely complex samples, coupling two different LC columns (e.g., a normal-phase and a reversed-phase column) can provide the necessary resolving power.
2. Advanced Spectroscopic Techniques:
-
RTF-EEMs with PARAFAC: This is a highly effective method for resolving co-eluting peaks without further chromatographic separation. By capturing the complete excitation-emission matrix, you obtain a unique spectral signature for each compound. PARAFAC can then be used to mathematically deconvolve the mixed signal into the contributions of individual components.[3][4][12]
-
LETRSS: At cryogenic temperatures in an n-alkane solvent (Shpol'skii matrix), the fluorescence spectra of PAHs become highly resolved with sharp, quasi-linear peaks. This allows for the unambiguous identification and quantification of DBP even in the presence of BaP.[5]
3. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS, particularly with a triple quadrupole mass spectrometer (GC-MS/MS), offers excellent separation and definitive identification based on mass-to-charge ratios and fragmentation patterns.[13] While HPLC-FLD is often preferred for its sensitivity to fluorescent PAHs, GC-MS provides superior specificity.[6]
Question 3: I'm experiencing low and inconsistent recovery of this compound during my sample preparation. What are the likely causes and how can I improve this?
Answer:
Low and variable recovery of DBP is often a result of issues within the sample preparation workflow. Here are key areas to troubleshoot:
1. Inefficient Extraction:
-
Solvent Choice: Ensure the extraction solvent is appropriate for your sample matrix and has a high affinity for DBP. For solid samples, techniques like Soxhlet extraction or pressurized liquid extraction (PLE) with a suitable solvent can improve efficiency.
-
Matrix Disruption: For tissue or food samples, thorough homogenization is crucial to ensure the solvent can access the analyte.[14]
-
Saponification: For fatty matrices like oils and fats, saponification can be used to break down the lipids, releasing the PAHs for extraction.[11]
2. Analyte Loss During Cleanup:
-
SPE Column Conditioning and Elution: Improper conditioning of the SPE cartridge can lead to poor retention of DBP. Conversely, using an elution solvent that is too weak or an insufficient volume will result in incomplete recovery. Always optimize the SPE method for your specific sample type.
-
Evaporation Steps: When concentrating the sample extract (e.g., using a nitrogen evaporator), be mindful of the temperature and gas flow rate. Overly aggressive conditions can lead to the loss of semi-volatile compounds like DBP.
3. Adsorption to Labware: DBP, being a hydrophobic compound, can adsorb to the surfaces of glassware and plasticware. To mitigate this:
-
Silanize Glassware: Treating glassware with a silanizing agent can reduce active sites for adsorption.
-
Use Appropriate Solvents: When transferring solutions, ensure the solvent is strong enough to keep DBP fully dissolved.
4. Use of an Internal Standard: To correct for analyte loss during sample preparation and analysis, it is highly recommended to use an isotopically labeled internal standard (e.g., this compound-d14). The internal standard is added to the sample at the beginning of the preparation process, and the final DBP concentration is calculated based on the ratio of the native DBP to the labeled internal standard.
Question 4: Can Surface-Enhanced Raman Spectroscopy (SERS) be used to improve the detection sensitivity of this compound?
Answer:
Yes, Surface-Enhanced Raman Spectroscopy (SERS) is a promising technique for the ultra-sensitive detection of PAHs like DBP.[15]
Principle of SERS: SERS enhances the Raman scattering signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces (typically gold or silver).[16][17] This enhancement can be several orders of magnitude, allowing for the detection of analytes at very low concentrations.[16]
Advantages for DBP Detection:
-
High Sensitivity: SERS can achieve very low limits of detection, often in the nanomolar range or even lower.[15]
-
Molecular Fingerprinting: The SERS spectrum provides a unique vibrational fingerprint of the DBP molecule, offering high specificity.
-
Minimal Sample Preparation: In some cases, SERS can be performed with minimal sample cleanup, reducing analysis time and potential for analyte loss.
Challenges and Considerations:
-
Substrate Development: The main challenge in using SERS for PAH detection has been the poor adsorption of these non-polar molecules onto traditional silver and gold substrates.[15]
-
Functionalized Substrates: To overcome this, researchers are developing functionalized SERS substrates. For example, substrates modified with materials that have a high affinity for PAHs, such as reduced graphene oxide, have shown success in capturing and detecting these molecules.[18]
Workflow for SERS-based DBP Detection:
-
Substrate Preparation: A SERS-active substrate (e.g., gold nanostars on reduced graphene oxide) is prepared.[18]
-
Sample Application: The sample extract containing DBP is applied to the SERS substrate.
-
SERS Measurement: The substrate is irradiated with a laser, and the scattered light is collected by a Raman spectrometer.
-
Data Analysis: The resulting SERS spectrum is analyzed to identify the characteristic peaks of DBP.
The combination of SERS with advanced data analysis techniques like deep learning is also being explored to further enhance the identification and classification of different PAHs in mixtures.[16]
Experimental Protocols & Data
Protocol 1: Sample Preparation of this compound from a Complex Matrix using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for the extraction and cleanup of DBP from a solid matrix.
Materials:
-
Homogenizer
-
Centrifuge
-
SPE manifold and cartridges (e.g., C18, 200 mg/6 mL)
-
Nitrogen evaporator
-
Extraction solvent (e.g., ethyl acetate)[11]
-
Conditioning solvents (e.g., methanol, water)
-
Elution solvent (e.g., ethyl acetate, dichloromethane)[9]
-
Anhydrous sodium sulfate
Procedure:
-
Sample Homogenization: Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube. Add an appropriate amount of a drying agent like anhydrous sodium sulfate.[11]
-
Internal Standard Spiking: Spike the sample with a known amount of isotopically labeled DBP internal standard.
-
Extraction: Add 20 mL of ethyl acetate to the sample, vortex for 1 minute, and centrifuge at 8000 rpm for 2 minutes. Collect the supernatant. Repeat the extraction on the residue with another 20 mL of ethyl acetate. Combine the supernatants.[11]
-
Concentration: Evaporate the combined extract to approximately 2 mL using a rotary evaporator or nitrogen evaporator at a controlled temperature (e.g., 50-55 °C).[9][11]
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not let the cartridge go dry.
-
Sample Loading: Load the concentrated extract onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture to remove polar interferences.
-
Elution: Elute the DBP and other PAHs from the cartridge with 10 mL of a suitable elution solvent (e.g., a mixture of ethyl acetate and dichloromethane).[9]
-
Final Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for instrumental analysis.
Data Presentation
Table 1: Comparison of Detection Limits for this compound by Different Analytical Techniques
| Analytical Technique | Typical Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| HPLC-FLD | 1-10 ng/L[19] | High sensitivity for fluorescent compounds, robust. | Susceptible to matrix interference and co-elution. |
| GC-MS/MS | < 1 µg/L (for some PAHs)[13] | Excellent selectivity and specificity. | May require derivatization for some compounds. |
| LETRSS | 16 ng/L[1] | Unambiguous isomer determination, high selectivity. | Requires specialized equipment and cryogenic temperatures. |
| SERS | 0.0028 µg/L (for BaP)[18] | Extremely high sensitivity. | Substrate-dependent, potential for signal variability. |
Visualizations
Experimental Workflow for DBP Analysis
Caption: Workflow for DBP analysis from sample preparation to instrumental detection.
Principle of Surface-Enhanced Raman Spectroscopy (SERS)
Caption: The basic principle of Surface-Enhanced Raman Spectroscopy (SERS).
References
-
Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
-
Direct Determination of Dibenzo[ a,l ]pyrene and Its Four Dibenzopyrene Isomers in Water Samples by Solid−Liquid Extraction and Laser-Excited Time-Resolved Shpol'skii Spectrometry. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Solid-matrix fluorescence quenching of benzo[e]pyrene and (+/-)-anti-dibenzo[a, l]pyrene diolepoxide-DNA adducts. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
-
Thin-layer chromatographic separation and spectrophotofluorometric identification and estimation of dibenzo(a,e)-pyrene. (n.d.). ACS Publications. Retrieved January 13, 2026, from [Link]
-
Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices. (2025). PubMed Central. Retrieved January 13, 2026, from [Link]
-
On the co-elution of benzo[a]pyrene and dibenzo[a,l]pyrene in chromatographic fractions and their unambiguous determination in tobacco extracts via laser-excited time resolved Shpol'skii spectroscopy. (n.d.). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]
-
High sensitivity detection method for polycyclic aromatic hydrocarbons using GC-MS/MS. (n.d.). JEOL. Retrieved January 13, 2026, from [Link]
-
(A) Surface-enhanced Raman spectroscopy (SERS) spectra of... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
SER spectra of (a) benzo(a)pyrene and (b) pyrene adsorbed over gold surfaces (λ exc. = 632.8 nm). (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
DETERMINATION OF BENZO[a]PYRENE IN OILS AND FATS BY REVERSED PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY Results of a collabora. (n.d.). Pure and Applied Chemistry. Retrieved January 13, 2026, from [Link]
-
Sensitive Determination of Polycyclic Aromatic Hydrocarbons in Tap Water by Online Solid Phase Extraction and UHPLC. (n.d.). Agilent. Retrieved January 13, 2026, from [Link]
-
Determination of Benzo[a]pyrene in Municipal Drinking Water Using Automated Solid-Phase Extraction and Liquid Chromatography with Fluorescence Detection. (n.d.). Fisher Scientific. Retrieved January 13, 2026, from [Link]
-
Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of Plant Matrices. (2020). LCGC International. Retrieved January 13, 2026, from [Link]
-
Characterization of Dibenzo[a,l]pyrene-trans-11,12-diol (Dibenzo[def,p]chrysene) Glucuronidation by UDP-glucuronosyltransferases. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]
-
Multiphoton spectral analysis of benzo[a]pyrene uptake and metabolism in breast epithelial cell lines. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
-
A surface-enhanced Raman scattering sensor for the detection of benzo[a]pyrene in foods based on a gold nanostars@reduced graphene oxide substrate. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
-
analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 13, 2026, from [Link]
-
-
Pushing the Limits of Surface-Enhanced Raman Spectroscopy (SERS) with Deep Learning: Identification of Multiple Species with Closely Related Molecular Structures. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
-
SERSNet: Surface-Enhanced Raman Spectroscopy Based Biomolecule Detection Using Deep Neural Network. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
-
Preparation of Monoclonal Antibody against Pyrene and Benzo [a]pyrene and Development of Enzyme-Linked Immunosorbent Assay for Fish, Shrimp and Crab Samples. (2022). MDPI. Retrieved January 13, 2026, from [Link]
-
Fluorescence, Absorption, and Excitation Spectra of Polycyclic Aromatic Hydrocarbons as a Tool for Quantitative Analysis. (n.d.). ACS Publications. Retrieved January 13, 2026, from [Link]
-
Fluorescence measurements of benzene, naphthalene, anthracene, pyrene, fluoranthene, and benzo[e]pyrene in water. (n.d.). ACS Publications. Retrieved January 13, 2026, from [Link]
-
Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices. (n.d.). CONICET Digital. Retrieved January 13, 2026, from [Link]
-
Determination of Benzo[a]pyrene and Benz[a]anthracene in Coal Tar and Pitch Products by Automated SPE-GC/MS. (n.d.). GERSTEL. Retrieved January 13, 2026, from [Link]
-
Benzo[a]pyrene- Determination. (n.d.). International Organisation of Vine and Wine. Retrieved January 13, 2026, from [Link]
-
Detection and quantitative analysis of polycyclic aromatic hydrocarbons by laser desorption/ionization mass spectrometry on mon. (n.d.). Rzeszow University of Technology. Retrieved January 13, 2026, from [Link]
-
Dibenzo[a,l]pyrene (dibenzo[def,p]chrysene): fjord-region distortions. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
-
Fluoranthene and pyrene enhance benzo[a]pyrene--DNA adduct formation in vivo in mouse skin. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
-
anti-dibenzo[a,l]pyrene diolepoxide--DNA adducts in the same DNA sample using solid-matrix phosphorescence. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Dibenzo[a,l ]pyrene-trans-11,12-diol (Dibenzo[def,p]chrysene) Glucuronidation by UDP-glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the co-elution of benzo[a]pyrene and dibenzo[a,l]pyrene in chromatographic fractions and their unambiguous determination in tobacco extracts via laser-excited time resolved Shpol'skii spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzo[a]pyrene- Determination | OIV [oiv.int]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. gcms.cz [gcms.cz]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. jeol.com [jeol.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Pushing the Limits of Surface-Enhanced Raman Spectroscopy (SERS) with Deep Learning: Identification of Multiple Species with Closely Related Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SERSNet: Surface-Enhanced Raman Spectroscopy Based Biomolecule Detection Using Deep Neural Network - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. perlan.com.pl [perlan.com.pl]
Optimizing extraction of Dibenzo[e,l]pyrene from soil and sediment samples
Welcome to the technical support guide for the optimization of Dibenzo[e,l]pyrene extraction from soil and sediment samples. This compound is a high-molecular-weight (HMW) polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological concern due to its potent carcinogenicity.[1][2] Its strong hydrophobicity and tendency to bind tightly to soil and sediment organic matter make its quantitative extraction a considerable analytical challenge.[3][4]
This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. It combines established methodologies with expert insights to help you enhance the accuracy, precision, and efficiency of your analytical workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the extraction of this compound.
Q1: Which extraction method is best for this compound in highly organic soils?
A1: For soils with high organic content, Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is often superior. The combination of elevated temperature and pressure enhances the desorption of strongly bound HMW PAHs like this compound from the soil matrix.[5][6] Soxhlet extraction is a classic and exhaustive technique but is significantly slower and consumes large volumes of solvent.[7][8] Ultrasonic-Assisted Extraction (UAE) is rapid and uses less solvent but may be less efficient for aged, contaminated soils where PAHs are strongly sequestered.[3]
Q2: What is the most effective solvent system for extracting this compound?
A2: A binary solvent mixture is generally most effective. A common and highly efficient choice is a 1:1 (v/v) mixture of acetone and hexane or dichloromethane and acetone.[9][10] The more polar solvent (acetone) penetrates the soil matrix and disrupts analyte-matrix interactions, while the non-polar solvent (hexane or dichloromethane) effectively dissolves the non-polar this compound.[9] The optimal choice depends on the specific soil characteristics and the chosen extraction method.
Q3: Is a cleanup step always necessary after extraction?
A3: Yes, for complex matrices like soil and sediment, a cleanup step is critical. Co-extracted substances such as humic acids, lipids, and sulfur can interfere with chromatographic analysis, leading to inaccurate quantification and potential damage to the analytical column.[11] Solid-Phase Extraction (SPE) is the most common and effective cleanup technique.[5][12]
Q4: How can I prevent the degradation of this compound during sample preparation?
A4: PAHs, including this compound, are susceptible to photodegradation. All extraction and sample handling steps should be performed in a controlled lighting environment, using amber glassware or glassware covered in aluminum foil to minimize light exposure.[11] Additionally, while elevated temperatures in PLE can improve extraction efficiency, excessively high temperatures can risk thermal degradation of labile compounds, though this compound is relatively stable.[5]
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems.
Problem 1: Consistently Low Recovery of this compound
Question: My recoveries for other PAHs are acceptable, but this compound is always low. What is causing this and how can I fix it?
Causality & Solution:
Low recovery of HMW PAHs like this compound is a common issue, typically stemming from its strong binding to the sample matrix and its low solubility.
-
Potential Cause 1: Insufficient Extraction Energy. The energy applied may not be enough to overcome the strong sorption of this compound to soil organic matter, especially in aged samples.
-
Solution: If using UAE, increase the sonication time in cycles (e.g., four 15-minute cycles) and ensure the sample is not overheating. If possible, switch to a more exhaustive technique like PLE or Soxhlet. For PLE, increasing the extraction temperature (e.g., to 150-180°C) can significantly improve the recovery of HMW PAHs.[10][13]
-
-
Potential Cause 2: Inappropriate Solvent Choice. The solvent may not have the optimal polarity or solvating power for this specific analyte in your matrix.
-
Solution: Ensure you are using a robust binary solvent system like Dichloromethane:Acetone (1:1). For particularly challenging matrices, consider testing alternative mixtures. The goal is to balance matrix penetration with analyte solubility.[9]
-
-
Potential Cause 3: Matrix Effects in High Clay/Organic Matter Soils. High clay and organic matter content dramatically increase the active surface area for PAH sorption, making extraction more difficult.[5]
-
Solution: Before extraction, thoroughly mix the dried soil sample with anhydrous sodium sulfate. This not only removes residual water but also helps to break up soil aggregates, increasing the surface area available for solvent interaction.[14] For PLE, dispersing the sample with diatomaceous earth within the extraction cell can also prevent channeling and improve extraction efficiency.
-
-
Potential Cause 4: Loss During Post-Extraction Cleanup. this compound can be irreversibly adsorbed onto the cleanup column material if the elution solvent is not strong enough.
-
Solution: Optimize your SPE cleanup protocol. Ensure the sorbent is properly conditioned. For the elution step, use a solvent mixture with sufficient strength to quantitatively elute this compound. For example, after washing with a non-polar solvent like pentane to remove aliphatic interferences, elute the PAHs with a stronger solvent like hexane containing a small percentage of a more polar solvent like isopropanol or using dichloromethane.[12]
-
Caption: Decision tree for troubleshooting low this compound recovery.
Problem 2: Poor Reproducibility and High Relative Standard Deviation (RSD)
Question: My recovery rates are inconsistent between replicate samples. Why is this happening and how can I improve my precision?
Causality & Solution:
Poor reproducibility often points to sample heterogeneity or inconsistencies in the experimental procedure.
-
Potential Cause 1: Sample Inhomogeneity. Soil and sediment are notoriously heterogeneous. The distribution of contaminants can vary significantly even in a small area.
-
Solution: A rigorous sample homogenization protocol is essential. Before taking a subsample for extraction, the entire bulk sample should be air-dried, sieved to remove large debris, and thoroughly ground and mixed to ensure a uniform consistency.
-
-
Potential Cause 2: Inconsistent Addition of Internal Standards. If the internal standard is not added correctly or at the same point in every sample preparation, it cannot accurately correct for analyte loss.
-
Solution: For methods like PLE, adding the internal standard to the top of the cell can lead to overestimation because it doesn't travel the same average distance as the native analytes.[13] The best practice is to either carefully mix the internal standard with the sample before loading it into the extraction vessel or add it to the collection vial immediately after extraction.[13] Consistency is key.
-
-
Potential Cause 3: Variable Extraction Conditions. Minor variations in temperature, pressure, time, or solvent volumes between runs can lead to different extraction efficiencies.
-
Solution: Strictly adhere to the validated SOP. Use calibrated equipment and ensure that automated systems (like PLE) are running a consistent program for all samples in a batch. For manual methods like UAE, ensure the ultrasonic bath has consistent energy output and temperature.
-
Section 3: Protocols and Methodologies
The following are generalized protocols. They should be adapted and validated for your specific instrumentation and sample matrix.
Workflow Overview: From Soil Sample to Analysis
Caption: General workflow for this compound extraction and analysis.
Protocol 1: Pressurized Liquid Extraction (PLE)
This method is highly efficient for HMW PAHs.[6]
-
Preparation: Weigh 5-10 g of homogenized, dried soil and mix thoroughly with an equal amount of anhydrous sodium sulfate or diatomaceous earth.
-
Cell Loading: Place a cellulose filter at the bottom of the extraction cell. Load the sample mixture into the cell and gently tap to pack. Place a second filter on top of the sample.
-
Spiking: Add surrogate standards directly onto the top filter if this is your validated procedure.
-
Extraction Parameters (Example):
-
Solvent: Dichloromethane:Acetone (1:1, v/v)
-
Temperature: 150°C
-
Pressure: 1500 psi
-
Static Time: 10 minutes
-
Cycles: 2
-
Flush Volume: 60% of cell volume
-
Purge: Nitrogen purge for 90 seconds
-
-
Collection: Collect the extract in a pre-cleaned vial. Proceed to concentration and cleanup.
Protocol 2: Soxhlet Extraction (EPA Method 3540C)
This is a benchmark, exhaustive technique.[14]
-
Preparation: Weigh 10 g of homogenized, dried soil and mix with 10 g of anhydrous sodium sulfate.
-
Thimble Loading: Place the mixture into a cellulose extraction thimble. Add surrogate standards directly to the sample in the thimble.
-
Apparatus Setup: Place the thimble in the Soxhlet extractor. Add ~300 mL of extraction solvent (e.g., Hexane:Acetone 1:1) and a few boiling chips to a 500 mL round-bottom flask and connect it to the apparatus.
-
Extraction: Extract for 16-24 hours, ensuring a cycling rate of 4-6 cycles per hour.[14]
-
Concentration: After extraction, allow the apparatus to cool. Concentrate the extract using a Kuderna-Danish concentrator or rotary evaporator.
Protocol 3: Solid-Phase Extraction (SPE) Cleanup
This protocol is for cleaning the raw extract prior to analysis.[12]
-
Cartridge: Use a silica gel or C18 SPE cartridge (e.g., 6 mL, 1 g).
-
Solvent Exchange: Ensure the concentrated extract is solvent-exchanged into a non-polar solvent like hexane.
-
Conditioning: Condition the cartridge by passing 5-10 mL of hexane through it. Do not let the sorbent go dry.
-
Sample Loading: Load the sample extract (typically 1-2 mL) onto the cartridge and allow it to pass through slowly under gravity or gentle vacuum.
-
Interference Elution: Wash the cartridge with 5-10 mL of a non-polar solvent like pentane or hexane to elute aliphatic interferences. Collect this fraction for waste.
-
Analyte Elution: Elute the PAHs, including this compound, with a stronger solvent. A common choice is 10 mL of Dichloromethane:Hexane (1:1). Collect this fraction for analysis.
-
Final Steps: Concentrate the final eluate to 1 mL, add the internal/recovery standard, and analyze.
Data Summary Tables
Table 1: Comparison of Common Extraction Methods for HMW PAHs
| Parameter | Soxhlet Extraction | Ultrasonic-Assisted Extraction (UAE) | Pressurized Liquid Extraction (PLE) |
| Principle | Continuous solid-liquid extraction with refluxing solvent. | High-frequency sound waves to create cavitation, enhancing desorption. | Solvent extraction at elevated temperature and pressure. |
| Typical Time | 16-24 hours[14] | 30-60 minutes[3] | 15-30 minutes |
| Solvent Volume | High (~300 mL)[14] | Low-Moderate (20-50 mL)[3] | Low (15-40 mL) |
| Temperature | Solvent Boiling Point | Ambient to Moderate (~50°C) | High (100-180°C)[10] |
| Automation | Low | Moderate | High |
| HMW PAH Efficiency | Good to Excellent (Exhaustive) | Moderate to Good (Matrix Dependent)[7] | Excellent[9] |
| Reference | [14] | [6] |
Table 2: Guide to Common Extraction Solvents for this compound
| Solvent / Mixture (v/v) | Polarity Index | Rationale & Use Case |
| Hexane:Acetone (1:1) | ~2.6 (Blended) | Workhorse Solvent: Acetone disrupts matrix binding; Hexane dissolves PAHs. Excellent for Soxhlet and PLE.[9] |
| Dichloromethane:Acetone (1:1) | ~4.2 (Blended) | High Power: More polar than Hexane:Acetone. Very effective for highly contaminated or high organic matter soils.[10] |
| Toluene | 2.4 | Soxhlet Specific: High boiling point (111°C) allows for higher extraction temperatures, which can aid in desorbing HMW PAHs. |
| Acetonitrile | 5.8 | Often used in HPLC mobile phases and some specialized extraction/cleanup protocols. |
References
- (No source used)
-
Khataee, E., & Das, P. (2022). Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils. Applied Sciences. [Link]
-
Dołęgowska, S., et al. (2023). Application of ultrasound-assisted liquid-solid extraction for the isolation of PAHs from organic-rich soil samples. Environmental Science and Pollution Research. [Link]
-
Lundstedt, S., et al. (2000). Pressurised liquid extraction of polycyclic aromatic hydrocarbons from contaminated soils. Journal of Chromatography A. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8275A: Semivolatile Organic Compounds (PAHs and PCBs) in Soil/Sludges and Solid Wastes Using Thermal Extraction/Gas Chromatography/Mass Spectrometry (TE/GC/MS). EPA.gov. [Link]
-
Agilent Technologies. (n.d.). Polyaromatic Hydrocarbons (PAHs) Analysis in Soil. Agilent.com. [Link]
-
Olukunle, O. I., & Okonkwo, O. J. (2012). Improved Analytical Extraction and Clean-up Techniques for the Determination of PAHs in Contaminated Soil Samples. SID.ir. [Link]
-
Lundstedt, S., et al. (2000). Pressurised liquid extraction of polycyclic aromatic hydrocarbons from contaminated soils. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 4035: Soil Screening for Polynuclear Aromatic Hydrocarbons (PAHs) by Immunoassay. EPA.gov. [Link]
-
Agilent Technologies. (2012). Analysis of PAHs in soil according to EPA 8310 method with UV and fluorescence detection. Agilent.com. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons. EPA.gov. [Link]
-
Dołęgowska, S., et al. (2023). Application of ultrasound-assisted liquid-solid extraction for the isolation of PAHs from organic-rich soil samples. Semantic Scholar. [Link]
-
Li, H., et al. (2016). Pressurized liquid extraction of chlorinated polycyclic aromatic hydrocarbons from soil samples using aqueous solutions. RSC Publishing. [Link]
-
Torrent Laboratory. (n.d.). Methods For Remediation Of PAHs From Contaminated Soil. Torrentlab.com. [Link]
-
Capriotti, A. L., et al. (2021). Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants. MDPI. [Link]
-
Abas, M., et al. (2004). Pressurized liquid extraction of polycyclic aromatic hydrocarbons from soil samples. ResearchGate. [Link]
-
Dołęgowska, S., et al. (2023). Application of ultrasound-assisted liquid-solid extraction for the isolation of PAHs from organic-rich soil samples. ResearchGate. [Link]
-
Gitipour, S., et al. (2018). Treatment technologies for PAH-contaminated sites: a critical review. PubMed. [Link]
-
International Sorbent Technology. (n.d.). Clean-up of soil extract for PAH analysis. IST-SPE.com. [Link]
-
Sauvain, J. J., & Campiglia, A. D. (2007). Direct Determination of Dibenzo[a,l]pyrene and Its Four Dibenzopyrene Isomers in Water Samples by Solid-Liquid Extraction and Laser-Excited Time-Resolved Shpol'skii Spectrometry. ResearchGate. [Link]
-
Ozcan, S., et al. (2009). Determination of Polycyclic Aromatic Hydrocarbons in Soil by Miniaturized Ultrasonic Extraction and Gas Chromatography-Mass Selective Detection. ResearchGate. [Link]
-
Marce, R. M., & Borrull, F. (2000). Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation-Emission Matrices. PubMed Central. [Link]
-
Grimmer, G., et al. (2000). DETERMINATION OF DIBENZO[A, L]PYRENE AND OTHER FJORD-REGION PAH ISOMERS WITH MW 302 IN ENVIRONMENTAL SAMPLES. Taylor & Francis Online. [Link]
-
Milic, M., et al. (2006). Determination of polycyclic aromatic hydrocarbons in soil by gas chromatography-mass spectrometry. SciSpace. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 3540A: Soxhlet Extraction. EPA.gov. [Link]
-
Plaire, A., et al. (2013). Development of an analytical method for the simultaneous determination of 22 Polycyclic Aromatic Hydrocarbons (PAHs) in maternal and umbilical cord blood. BMC Research Notes. [Link]
-
Fohgel, A., & Anklam, E. (2005). Analytical methods for polycyclic aromatic hydrocarbons (PAHs) in food and the environment needed for new food legislation in the European Union. Analytical and Bioanalytical Chemistry. [Link]
-
Kumar, A., et al. (2023). Polycyclic Aromatic Hydrocarbons (PAHs) in Soil: Sources, Analytical Techniques, Environmental Impact, and Remediation Strategies. International Journal of Advanced Biological and Biomedical Research. [Link]
-
Zhang, Y., et al. (2022). Analysis of Factors Influencing Plant-Microbe Combined Remediation of Soil Contaminated by Polycyclic Aromatic Hydrocarbons. MDPI. [Link]
-
U.S. Geological Survey. (n.d.). Sediment Extraction SOP. USGS Publications Warehouse. [Link]
-
Oluseyi, T., et al. (2011). Comparison of extraction and clean-up techniques for the determination of polycyclic aromatic hydrocarbons in contaminated soil. Academic Journals. [Link]
-
Fabiańska, M. J., et al. (2021). Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) Sources and Vertical Distribution in Soils of the Age-Diverse Brownfields of Southern Poland Using Positive Matrix Factorisation and Data Mining Model. MDPI. [Link]
-
Environment Agency. (2006). The determination of polycyclic aromatic hydrocarbons in soil by dichloromethane extraction using gas chromatography with mass spectrometric detection. GOV.UK. [Link]
-
Kučerová, M., & Poláková, J. (2004). Comparative study of extraction methods for the determination of PAHs from contaminated soils and sediments. ResearchGate. [Link]
-
HELCOM. (2012). Guidelines for the determination of polycyclic aromatic hydrocarbons (PAH) in sediment. HELCOM.fi. [Link]
-
Wang, L., et al. (2023). A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies. PubMed Central. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 3540C: Soxhlet Extraction. EPA.gov. [Link]
-
Pernía-Vegas, V., et al. (2021). A rapid Soxhlet and mini-SPE method for analysis of polycyclic aromatic hydrocarbons in atmospheric particles. PubMed Central. [Link]
-
Semple, K. T., et al. (2018). Enhanced Recovery of Nonextractable Benzo[a]pyrene Residues in Contrasting Soils Using Exhaustive Methanolic and Nonmethanolic Alkaline Treatments. PubMed. [Link]
-
Li, F., et al. (2019). Biodegradation of Benzo(a)pyrene in Contaminated Soil: Plant and Microorganism Contributions from Isotope Tracing. PubMed Central. [Link]
-
Singleton, D. R., et al. (2013). Identification of Benzo[a]pyrene-Metabolizing Bacteria in Forest Soils by Using DNA-Based Stable-Isotope Probing. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pfigueiredo.org [pfigueiredo.org]
- 3. ijabbr.com [ijabbr.com]
- 4. Analysis of Factors Influencing Plant–Microbe Combined Remediation of Soil Contaminated by Polycyclic Aromatic Hydrocarbons | MDPI [mdpi.com]
- 5. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academicjournals.org [academicjournals.org]
- 8. A rapid Soxhlet and mini-SPE method for analysis of polycyclic aromatic hydrocarbons in atmospheric particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Guidelines for determination of PAH in sediment – HELCOM [helcom.fi]
- 12. jasco.hu [jasco.hu]
- 13. Pressurised liquid extraction of polycyclic aromatic hydrocarbons from contaminated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
Technical Support Center: Enhancing the Synthetic Yield of Dibenzo[e,l]pyrene
Welcome to the technical support center for the synthesis of Dibenzo[e,l]pyrene. This guide is designed for researchers, medicinal chemists, and material scientists who are working with this complex polycyclic aromatic hydrocarbon (PAH). Recognizing the nuanced challenges in synthesizing large, planar aromatic systems, this document moves beyond simple protocols to provide in-depth, field-tested insights in a direct question-and-answer format. Our goal is to empower you to troubleshoot common issues, optimize reaction conditions, and ultimately enhance the yield and purity of your target compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common issues encountered during the synthesis of this compound and related PAHs.
Q1: My overall yield for this compound is consistently low, often below 20%. What are the most common bottlenecks in the synthesis?
A: Low yields in multi-step PAH synthesis are common and typically stem from three critical areas:
-
Inefficient Precursor Synthesis: The starting materials for the final cyclization step must be of high purity. Side reactions during the formation of your precursor, such as homo-coupling or hydrodehalogenation in cross-coupling reactions, can introduce impurities that are difficult to remove and may inhibit the final ring-closing step.[1]
-
Incomplete Cyclodehydrogenation (Ring Closing): The core challenge is often the final intramolecular aryl-aryl bond formation (e.g., via a Scholl reaction or photocyclization). This step is highly sensitive to reaction conditions. Incomplete conversion leaves you with unreacted precursor, while overly harsh conditions can lead to decomposition, charring, or unwanted intermolecular side reactions (oligomerization).[2][3]
-
Product Loss During Purification: this compound, like many large PAHs, suffers from extremely low solubility in common organic solvents.[4] This makes purification by standard methods like column chromatography or recrystallization challenging, often leading to significant product loss.
Q2: I'm seeing a complex mixture of products in my final reaction mass, making isolation of the desired this compound nearly impossible. What's going on?
A: A complex product mixture is a classic sign of poor selectivity in the C-C bond-forming step. The primary cause is often related to the conditions of the Scholl reaction. If the reaction is not properly controlled, several side reactions can occur:
-
Intermolecular Coupling/Oligomerization: Instead of the desired intramolecular cyclization, your precursor molecules can react with each other, forming dimers, trimers, or insoluble polymeric materials. This is particularly problematic with small, unsubstituted precursors.[2][3]
-
Uncontrolled Cyclization: Depending on the structure of your precursor, cyclization may occur at multiple, undesired positions, leading to the formation of structural isomers that are incredibly difficult to separate from your target molecule.[5]
-
Rearrangement and Decomposition: The highly acidic and oxidative conditions of the Scholl reaction can, in some cases, cause molecular rearrangements or complete decomposition (charring) of the aromatic core, especially if the reaction temperature is too high or the duration too long.[6]
Q3: How do I know if the Scholl reaction is the right approach for my this compound synthesis?
A: The Scholl reaction is a powerful and direct method for intramolecular oxidative cyclodehydrogenation and is widely used for synthesizing large PAHs and nanographenes.[7] It is most effective when:
-
Your precursor molecule is designed to favor the desired intramolecular cyclization geometrically.
-
The electronic properties of your precursor are suitable. Activating groups (e.g., methoxy) can facilitate the reaction, while strongly deactivating groups can suppress it.[2][3]
-
You are prepared to carefully optimize the reaction conditions, as it is not a "one-size-fits-all" reaction.
However, the Scholl reaction can be inefficient for electron-deficient substrates.[8] In such cases, or if you are struggling with selectivity, alternative methods like photochemical cyclization might offer a milder and more controlled route to the target compound.[9]
Part 2: Troubleshooting Guide: The Scholl Reaction
The Scholl reaction is the most common method for the final, critical cyclization step. Success hinges on precise control of reagents and conditions.
Q4: I am attempting a Scholl reaction to form the final this compound ring system, but I'm only recovering my starting material. How can I drive the reaction to completion?
A: Recovering the starting material indicates that the activation energy for the cyclization is not being overcome. This points to insufficient reactivity of the system.
Causality: The Scholl reaction proceeds via the generation of a reactive intermediate (either a radical cation or an arenium cation) that can undergo electrophilic attack to form the new C-C bond.[10] If the oxidizing agent is too weak or the Lewis acid is not strong enough, this intermediate will not form.
Troubleshooting Steps:
-
Increase Oxidant Strength/Equivalents: Ensure you are using a sufficiently powerful oxidant. Iron(III) chloride (FeCl₃) is a common choice. Start with at least 2 equivalents per C-C bond you intend to form. If FeCl₃ is ineffective, consider a stronger system like MoCl₅ or a combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with a strong protic acid like methanesulfonic acid (CH₃SO₃H).[2][6]
-
Use a Stronger Lewis Acid: If using a system without a metallic oxidant (e.g., DDQ), the strength of the acid is paramount. Trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H) is much stronger than methanesulfonic acid and can promote cyclization where weaker acids fail.[5]
-
Increase Temperature (with caution): Gently increasing the reaction temperature can help overcome the activation barrier. However, this must be done carefully, as excessive heat can promote charring and side reactions. Monitor the reaction closely by TLC or HPLC.[6]
Q5: My Scholl reaction is producing a black, insoluble tar, and I'm getting very little of my desired product. What causes this and how can I prevent it?
A: Tar formation is a clear sign of decomposition and/or uncontrolled intermolecular polymerization.
Causality: The highly reactive cationic intermediates generated during the Scholl reaction can attack other precursor molecules if the desired intramolecular pathway is slow or sterically hindered. Excessively high temperatures or overly potent reagent concentrations exacerbate this issue, leading to the formation of high-molecular-weight, insoluble polymers (tar).
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical parameter. Many Scholl reactions proceed efficiently at room temperature or even 0 °C. High temperatures are often counterproductive.[6]
-
Perform a Slow Addition: Instead of adding all the oxidant at once, add it portion-wise or as a solution via syringe pump over several hours. This keeps the concentration of the reactive intermediates low at any given moment, favoring the intramolecular pathway.
-
Use High Dilution: Run the reaction at a lower concentration (e.g., 0.01 M or less). This physically separates the precursor molecules from each other, statistically favoring the intramolecular cyclization over intermolecular reactions.
-
Choose the Right Solvent: The reaction is typically performed in an inert solvent like dichloromethane (DCM) or nitromethane. Ensure the solvent is anhydrous, as water can interfere with the Lewis acid.
Protocol: Optimized Scholl Reaction for PAH Synthesis
This protocol provides a robust starting point for the intramolecular cyclization of a suitable this compound precursor.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the precursor (1.0 eq.) in anhydrous DCM to a concentration of 0.01 M in an oven-dried flask. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of anhydrous FeCl₃ (4.0-6.0 eq.) in nitromethane. Add this solution dropwise to the stirred precursor solution over 2-4 hours using a syringe pump.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C, warming slowly to room temperature over 12-16 hours. Monitor the reaction's progress by taking small aliquots, quenching them with methanol, and analyzing by TLC or HPLC-MS to check for the disappearance of starting material and the appearance of the product.
-
Quenching: Once the reaction is complete, pour the mixture slowly into a beaker of cold methanol. This will quench the reaction and precipitate the crude product.
-
Workup: Stir the methanol suspension for 1 hour, then collect the solid by vacuum filtration. Wash the solid extensively with methanol, water, and then a final rinse with a small amount of a non-polar solvent like hexanes to remove soluble organic impurities. The resulting solid is your crude this compound.
Visualization: Scholl Reaction Workflow
Caption: General workflow for a controlled Scholl reaction to maximize intramolecular cyclization.
Part 3: Troubleshooting Guide: Purification
Purifying the final product is often as challenging as the synthesis itself due to the inherent properties of large PAHs.
Q6: My crude product is a solid that is barely soluble in any common solvent (DCM, Chloroform, THF, Toluene). How can I purify it?
A: The extremely low solubility of this compound is its most challenging property for purification. Standard column chromatography is often ineffective because the compound will precipitate on the column.
Causality: The large, flat, and rigid planar structure of this compound leads to strong π-π stacking interactions between molecules in the solid state. These intermolecular forces are very strong, making it difficult for solvent molecules to break them apart and solvate the individual PAH molecules.[11]
Troubleshooting & Optimization Strategies:
-
Soxhlet Extraction: This is a powerful technique for separating compounds based on solubility. You can use a series of solvents, starting with a non-polar solvent like hexanes to remove soluble, lower molecular weight impurities, followed by a slightly more polar solvent like toluene or even dichlorobenzene to extract your target compound, leaving insoluble polymeric material behind.[12][13]
-
High-Temperature Chromatography: If you have access to the equipment, column chromatography can be performed using a heated column and a high-boiling-point solvent (like dichlorobenzene or trichlorobenzene) as the eluent. This can maintain the solubility of your compound during separation.
-
Sublimation: Sublimation under high vacuum is an excellent method for purifying PAHs, as it separates the volatile target compound from non-volatile salts and polymeric impurities.[4] This often yields highly pure, crystalline material.
-
Recrystallization from High-Boiling Solvents: While difficult, recrystallization can be attempted from solvents like 1,2,4-trichlorobenzene or quinoline. This should be performed with extreme care due to the high temperatures involved.
Data Summary: Solvent Properties for Purification
| Solvent | Boiling Point (°C) | Polarity | Common Use in PAH Purification |
| n-Hexane | 69 | Non-polar | Washing crude solid; Soxhlet extraction of non-polar impurities.[12] |
| Toluene | 111 | Non-polar | Soxhlet extraction of product; mobile phase for chromatography. |
| Dichloromethane | 40 | Polar Aprotic | Typically insufficient for dissolving large PAHs for purification. |
| 1,2-Dichlorobenzene | 180 | Polar Aprotic | Eluent for high-temperature chromatography; recrystallization. |
| 1,2,4-Trichlorobenzene | 214 | Polar Aprotic | Recrystallization solvent for highly insoluble PAHs. |
Q7: After purification, my NMR spectrum looks clean, but my mass spec shows a peak corresponding to my product plus two hydrogens (M+2). What is this impurity?
A: The M+2 peak is almost certainly the dihydro-dibenzo[e,l]pyrene intermediate.
Causality: Both the Scholl reaction and photocyclization proceed through a dihydro intermediate after the C-C bond is formed. The final step is an oxidation that removes two hydrogen atoms to form the fully aromatic system. If this final oxidation step is incomplete, you will be left with the dihydro- intermediate. This intermediate is often soluble enough to co-purify with your product and can be difficult to separate.[9]
Troubleshooting Steps:
-
Re-subject to Oxidative Conditions: Dissolve or suspend your purified product in a suitable solvent (e.g., DCM) and treat it again with an oxidant like DDQ. This will often drive the conversion of the remaining dihydro- species to the fully aromatized product.
-
Ensure Sufficient Oxidant in the Initial Reaction: In your initial Scholl reaction, ensure you are using a sufficient excess of the oxidizing agent (e.g., at least 2 equivalents of FeCl₃ or DDQ per cyclization).
-
For Photocyclization: The initial 6π-electrocyclization is light-induced, but the subsequent aromatization is an oxidation step. This is often accomplished by bubbling air through the reaction mixture or by adding an oxidant like iodine (I₂). Ensure this oxidation step is performed thoroughly after the irradiation is complete.[9]
Visualization: Final Aromatization Step
Caption: The final oxidation step is critical for avoiding the common M+2 impurity.
References
-
Grzybowski, M., Skonieczny, K., Butenschön, H., & Gryko, D. T. (2013). Controlling the Scholl Reaction. Angewandte Chemie International Edition, 52(38), 9900-9930. [Link]
-
Jassas, R. S., Mughal, E. U., Sadiq, A., Alsantali, R. I., Al-Rooqi, M. M., Naeem, N., ... & Ahmed, S. A. (2021). Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review. RSC Advances, 11(51), 32158-32202. [Link]
-
Ma, C., Dahl, D., & Gandomi, Y. A. (2023). Electrochemical Syntheses of Polycyclic Aromatic Hydrocarbons (PAHs). Advanced Materials, 35(49), 2300760. [Link]
-
Schulze, M., Scherer, A., Diner, C., & Tykwinski, R. R. (2016). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Organic Syntheses, 93, 100-114. [Link]
-
Carruthers, W. (1966). Synthesis of dibenzo[a,l]pyrene. Chemical Communications (London), (15), 548-548. [Link]
-
Castillo, R., Vizuete, M., Garcia-Martinez, J., & Zamora, F. (2012). The Bottom-Up Approach to Very Large PAHs Using the Scholl Reaction. Polycyclic Aromatic Compounds, 32(3), 395-415. [Link]
-
Gryko, D. T., & Skonieczny, K. (2020). Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes. Chemistry–A European Journal, 26(38), 8344-8361. [Link]
-
Wang, Z., Bao, S., & Liu, Z. (2023). Reactivity, Regioselectivity, and Synthetic Application of 2-Pyrenyl Units in Scholl Reactions. ChemRxiv. [Link]
-
Steinberg, B. D., et al. (2015). Assembly of Pyrenes through a Quadruple Photochemical Cascade: Blocking Groups Allow Diversion from the Double Mallory Path to Photocyclization at the Bay Region. Journal of the American Chemical Society, 137(15), 5045-5048. [Link]
-
Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101-1104. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9119, Dibenzo(a,l)pyrene. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9106, Dibenzo(a,i)pyrene. [Link]
-
Vingiello, F. A., Yanez, J., & Campbell, J. A. (1971). New approach to the synthesis of dibenzo[a,l] pyrenes. The Journal of Organic Chemistry, 36(15), 2053-2056. [Link]
-
Vingiello, F. A., Yanez, J., & Greenwood, E. J. (1966). The synthesis of dibenzo[a,l]pyrene. Chemical Communications (London), (12), 375a-375a. [Link]
-
Harvey, R. G. (2012). Scholl reaction pathways of 1,6- and 1,8-dibenzoylpyrenes. ResearchGate. [Link]
-
Bell, N. A., & Harvey, R. G. (2013). Synthesis of substituted pyrenes by indirect methods. Organic & Biomolecular Chemistry, 11(48), 8435-8449. [Link]
-
Mandal, T., Paul, B. K., Islam, M., & De Sarkar, S. (2024). Intramolecular aryl–aryl coupling via C–H activation. ResearchGate. [Link]
-
D'Souza, A. M., & Stahl, S. S. (2015). Aryl–Aryl Coupling via Cross-Dehydrogenative-Coupling Reactions. In Cross-Dehydrogenative Coupling (pp. 165-190). Royal Society of Chemistry. [Link]
-
Liu, J., Narita, A., Osella, S., Zhang, W., Schollmeyer, D., Beljonne, D., ... & Müllen, K. (2016). Two possible mechanisms of Scholl-type cyclodehydrogenation reaction. ResearchGate. [Link]
-
Liu, W., & Diao, T. (2018). Intramolecular Oxidative Coupling between Unactivated Aliphatic C- H and Aryl C-H Bonds. ChemRxiv. [Link]
-
King, B. T., et al. (2009). Controlling the Scholl Reaction. Journal of the American Chemical Society, 131(51), 18379-18391. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). BENZO[a]PYRENE. In Chemical Agents and Related Occupations. International Agency for Research on Cancer. [Link]
-
Baker, W., Barton, J. W., McOmie, J. F. W., & Searle, R. J. G. (1962). 509. Biphenylenes. Part VI. Synthesis of 2,3-benzobiphenylene from biphenylene. Journal of the Chemical Society (Resumed), 2633-2639. [Link]
-
Campiglia, A. D., et al. (2005). Direct Determination of Dibenzo[a,l]pyrene and Its Four Dibenzopyrene Isomers in Water Samples by Solid−Liquid Extraction and Laser-Excited Time-Resolved Shpol'skii Spectrometry. Analytical Chemistry, 77(24), 7941-7949. [Link]
-
Wikipedia contributors. (2024). Polycyclic aromatic hydrocarbon. Wikipedia, The Free Encyclopedia. [Link]
-
Sroor, F. M., Terme, T., Vanelle, P., & Spitz, C. (2025). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 15(9), 5894-5903. [Link]
-
Al-Rimawi, F., & Kanan, S. (2016). Evaluation of Benzo-[a]-Pyrene Residue on Olive Fruits and in Oil within the Jenin Governorate. American Journal of Analytical Chemistry, 7(11), 836-844. [Link]
-
Schulze, M., et al. (2016). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Organic Syntheses, 93, 100-114. [Link]
-
Akimov, A. V., & Akimova, Y. A. (2019). Synthesis of Benzocarbazole Derivatives by Photocyclization. ResearchGate. [Link]
-
Marín-García, M., & Campiglia, A. D. (2015). Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices. Applied Spectroscopy, 69(4), 447-454. [Link]
-
Chen, Q., et al. (2018). Simultaneous Determination of Aflatoxins and Benzo(a)pyrene in Vegetable Oils Using Humic Acid-Bonded Silica SPE HPLC–PHRED–FLD. Toxins, 10(11), 441. [Link]
-
Barton, J. W. (1964). 989. The synthesis of dibenzo[a,g]biphenylene. Journal of the Chemical Society (Resumed), 5161-5164. [Link]
-
Barton, J. W. (1964). 989. The synthesis of dibenzo[a,g]biphenylene. Journal of the Chemical Society (Resumed), 5161-5164. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrochemical Syntheses of Polycyclic Aromatic Hydrocarbons (PAHs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assembly of Pyrenes through a Quadruple Photochemical Cascade: Blocking Groups Allow Diversion from the Double Mallory Path to Photocyclization at the Bay Region - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. orgsyn.org [orgsyn.org]
Minimizing background interference in Dibenzo[e,l]pyrene fluorescence spectroscopy
Welcome to the technical support center for Dibenzo[e,l]pyrene (DBP) fluorescence spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing background interference in your experiments. Here, we move beyond simple protocols to explain the underlying principles, ensuring you can confidently acquire high-quality, reproducible data.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts to provide a solid foundation for your work with DBP fluorescence.
Q1: What is this compound and why is its fluorescence significant?
This compound (DBP) is a polycyclic aromatic hydrocarbon (PAH) composed of fused aromatic rings.[1] Like many PAHs, it is of significant interest in environmental science and toxicology due to its carcinogenic properties.[2] Fluorescence spectroscopy is a powerful tool for detecting and quantifying DBP, even at trace levels, due to its inherent high sensitivity and selectivity for fluorescent molecules.[3] Its emission spectrum, with major peaks around 385 nm and 405 nm, serves as a characteristic fingerprint for its identification.[2]
Q2: What are the primary sources of background interference in DBP fluorescence spectroscopy?
Background interference in fluorescence spectroscopy is any unwanted signal that is not from the analyte of interest.[4] For DBP analysis, these sources can be broadly categorized as:
-
Sample-Related: This includes autofluorescence from the sample matrix (e.g., biological tissues, soil extracts), fluorescent impurities in solvents or reagents, and light scattering from particulate matter.[5][6]
-
Instrument-Related: This encompasses electronic noise from the detector and other components (dark noise, readout noise), stray light within the spectrometer, and fluctuations in the light source intensity.[7]
-
Photophysical Phenomena: These are processes that alter the fluorescence signal of DBP itself, such as the inner filter effect and fluorescence quenching.[5]
Q3: What is the "inner filter effect" and how does it impact my DBP measurements?
The inner filter effect (IFE) is a phenomenon that leads to a non-linear relationship between fluorescence intensity and the concentration of the fluorophore, particularly at higher concentrations.[5] It is comprised of two components:
-
Primary Inner Filter Effect: This occurs when the excitation light is absorbed by the sample to such an extent that less light reaches the center of the cuvette, where the emission is typically measured.[5]
-
Secondary Inner Filter Effect: This happens when the emitted fluorescence is re-absorbed by other molecules in the sample, including other DBP molecules, if there is an overlap between the emission and absorption spectra.[5]
The consequence of IFE is a distortion of the emission spectrum and an underestimation of the true fluorescence intensity, which can lead to inaccurate quantification.[5]
Q4: Can you explain fluorescence quenching and list common quenchers for DBP?
Fluorescence quenching is any process that decreases the fluorescence intensity of a sample.[8] This can occur through various mechanisms, including:
-
Dynamic Quenching: This involves collisions between the excited DBP molecule and another molecule (the quencher) in the solution, leading to non-radiative decay.
-
Static Quenching: This occurs when a non-fluorescent complex forms between DBP and the quencher in the ground state.[8]
Common quenchers for PAHs like DBP include:
-
Molecular Oxygen: A well-known dynamic quencher.
-
Amines and Nitromethane: These can act as selective quenchers for certain types of PAHs.
-
Halogenated Compounds: These can also reduce fluorescence intensity.
Q5: How do the properties of the solvent affect DBP fluorescence?
The choice of solvent is critical in fluorescence spectroscopy as it can significantly influence the fluorescence quantum yield and the position of the emission maxima. For PAHs like DBP, solvent polarity is a key factor. Generally, non-polar solvents are preferred for PAHs as they are lipophilic.[1] Some solvents, like dimethyl sulfoxide (DMSO), have been shown to enhance the fluorescence of PAHs due to high solubility, while others, such as acetone, can completely quench the fluorescence.[9] It is crucial to select a solvent that dissolves DBP well and does not introduce its own fluorescent impurities.
Troubleshooting Guide: From Signal Loss to Spectral Distortion
This section provides a systematic approach to identifying and resolving common issues encountered during DBP fluorescence spectroscopy.
Issue 1: Weak or Noisy DBP Fluorescence Signal
A weak or noisy signal can be frustrating. The following workflow will help you diagnose the cause.
Step-by-Step Protocol:
-
Instrument Settings Verification:
-
Ensure the excitation and emission wavelengths are set correctly for DBP (Excitation maxima are around 274 nm and 286 nm; Emission maxima are around 385 nm and 405 nm).[2]
-
Check that the slit widths are appropriate. Narrower slits provide better resolution but less signal, while wider slits increase the signal but may reduce resolution. A good starting point is 5 nm for both excitation and emission.
-
Verify that the detector gain is set to an optimal level.
-
-
Sample Concentration Check:
-
Prepare a fresh serial dilution of your DBP standard to confirm that your sample concentration is within the linear range of detection for your instrument.
-
-
Quenching Investigation:
-
If you suspect quenching by dissolved oxygen, degas your solvent by sparging with an inert gas like nitrogen or argon before preparing your sample.
-
Review all components of your sample matrix for known quenchers.
-
-
Photobleaching Mitigation:
-
Reduce the excitation light intensity if possible.
-
Minimize the exposure time of the sample to the excitation light.
-
Issue 2: Non-Linear Fluorescence Intensity with Concentration
This is a classic symptom of the inner filter effect.
Protocol for Identifying and Correcting for the Inner Filter Effect:
-
Absorbance Measurement:
-
Measure the absorbance of your most concentrated DBP sample at the excitation wavelength using a UV-Vis spectrophotometer.
-
Rule of Thumb: If the absorbance is greater than 0.1, the inner filter effect is likely significant.[10]
-
-
Dilution Series:
-
Prepare a dilution series of your sample and measure the fluorescence of each dilution.
-
If the plot of fluorescence intensity versus concentration is linear at lower concentrations and then plateaus or decreases at higher concentrations, this confirms the presence of the inner filter effect.
-
-
Correction Strategies:
| Strategy | Description | Protocol |
| Sample Dilution | The simplest and most effective method. | Dilute your sample until the absorbance at the excitation wavelength is below 0.1. |
| Use of a Microplate Reader | Reduces the pathlength of the excitation light. | If available, use a microplate reader which has a shorter pathlength compared to a standard 1 cm cuvette.[5] |
| Front-Face Illumination | Collects fluorescence from the surface of the sample. | Utilize a front-face sample holder if your spectrofluorometer has this accessory. This minimizes the pathlength of both the excitation and emission light. |
| Mathematical Correction | Apply a correction factor based on the sample's absorbance. | More advanced, this requires specific software and a thorough understanding of the instrument's geometry. |
Issue 3: Unexpected Peaks or Broad Background Fluorescence
Extraneous signals can arise from several sources.
Protocol for Mitigating Unwanted Fluorescence:
-
Blank Measurement:
-
Run a blank sample containing only the solvent. If a signal is present, the solvent is likely contaminated. Use a fresh, high-purity (spectroscopy grade) solvent.
-
Ensure your cuvettes are scrupulously clean. Wash with a suitable solvent, followed by a rinse with the sample solvent.
-
-
Autofluorescence Correction:
-
If you are working with complex matrices (e.g., cell lysates, environmental extracts), measure the fluorescence of an unlabeled control sample (a sample without DBP but otherwise identical).[11]
-
Subtract the spectrum of the unlabeled control from the spectrum of your DBP-containing sample.
-
Consider using fluorophores that emit in the red to far-red region of the spectrum, as autofluorescence is often more prominent in the blue-green region.[11]
-
Issue 4: Minimizing Instrumental Noise
Instrumental noise is inherent to all electronic measurements but can be minimized.
Best Practices for Reducing Instrumental Noise:
-
Warm-up the Instrument: Allow the light source and detector to warm up and stabilize before taking measurements.
-
Optimize Integration Time: A longer integration time will average out random noise and improve the signal-to-noise ratio. However, be mindful of potential photobleaching with longer exposure times.
-
Signal Averaging: Acquire multiple spectra and average them to reduce random noise.
-
Dark Noise Subtraction: Most modern instruments have a feature to automatically measure and subtract the dark noise (the signal from the detector when no light is present).
-
Stable Environment: Ensure the instrument is in a temperature- and humidity-controlled room and is not subject to vibrations.
References
-
Direct Determination of Dibenzo[ a,l ]pyrene and Its Four Dibenzopyrene Isomers in Water Samples by Solid−Liquid Extraction and Laser-Excited Time-Resolved Shpol'skii Spectrometry. (2025-08-06). ResearchGate. [Link]
-
Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices. (2025-03-31). PubMed Central. [Link]
-
Tips to Minimize Autofluorescence. (2023-07-19). FluoroFinder. [Link]
-
Quenching of Fluorescence of Polycyclic Aromatic Hydrocarbons by 4-OH-TEMPO. Taylor & Francis Online. [Link]
-
DIBENZO(a,e)PYRENE | C24H14 | CID 9126. PubChem. [Link]
-
Direct analysis of benzo[a]pyrene metabolites with strong overlapping in both the spectral and lifetime domains. CONICET. [Link]
-
Experimental method to correct fluorescence intensities for the inner filter effect. Analyst (RSC Publishing). [Link]
-
Pyrene. OMLC. [Link]
-
HOW TO REDUCE BACKGROUND AUTOFLUORESCENCE AND IMPROVE CONFOCAL MICROSCOPY IMAGES. Enzo Life Sciences. [Link]
-
A Review on the Methods for Correcting the Fluorescence Inner-Filter Effect of Fluorescence Spectrum. ResearchGate. [Link]
-
Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. (2022-05-03). NIH. [Link]
-
Enhanced Detection of Benzo[a]pyrene in Olive Oil through Low Temperature Liquid-Liquid Extraction Coupled with Constant Energy Synchronous Fluorescence Spectroscopy. SciELO. [Link]
-
Evaluation of greener solvent options for polycyclic aromatic hydrocarbon extraction. (2025-10-27). Scientific journal "Meat Technology". [Link]
-
News - What is noise in spectrometer? - JINSP. (2024-08-22). JINSP. [Link]
-
(PDF) Reducing the Inner Filter Effect in Microplates by Increasing Absorbance? Linear Fluorescence in Highly Concentrated Fluorophore Solutions in the Presence of an Added Absorber. (2023-08-03). ResearchGate. [Link]
-
5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Boster Bio. [Link]
-
Electric field effects on fluorescence of methylene linked electron donor and acceptor compounds in solution. J-STAGE. [Link]
-
Direct analysis of benzo[ a ]pyrene metabolites with strong overlapping in both the spectral and lifetime domains. ResearchGate. [Link]
-
Experimental correction for the inner-filter effect in fluorescence spectra. RSC Publishing. [Link]
-
Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. Agilent. [Link]
-
Selective Fluorescence Detection of Polycyclic Aromatic Hydrocarbons in Environmental Tobacco Smoke and Other Airborne Particles. SciSpace. [Link]
-
Determination of benzo[a]pyrene in charcoal grilled meat samples by HPLC with fluorescence detection. PubMed. [Link]
-
Polycyclic aromatic hydrocarbon. Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. doi.fil.bg.ac.rs [doi.fil.bg.ac.rs]
- 4. researchgate.net [researchgate.net]
- 5. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pjoes.com [pjoes.com]
- 7. beckman.com [beckman.com]
- 8. Spectrum [Pyrene] | AAT Bioquest [aatbio.com]
- 9. omlc.org [omlc.org]
- 10. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 11. How to reduce autofluorescence | Proteintech Group [ptglab.com]
Best practices for handling and disposal of Dibenzo[e,l]pyrene waste
Welcome to the dedicated support center for the safe handling and disposal of Dibenzo[e,l]pyrene waste. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for managing this potent carcinogen in a laboratory setting. Our focus is on ensuring both personal safety and environmental compliance through scientifically sound protocols and troubleshooting advice.
Safety First: Understanding the Risks
This compound is a polycyclic aromatic hydrocarbon (PAH) and is reasonably anticipated to be a human carcinogen. It is a solid substance that is insoluble in water.[1] Due to its hazardous nature, all handling and disposal procedures must be approached with the utmost caution. Exposure can occur through inhalation, ingestion, or skin contact, and may cause severe injury.[2]
Key Hazard Information:
| Property | Description | Source(s) |
| Appearance | Pale-yellow to greenish-yellow solid. | [1] |
| Carcinogenicity | Suspected of causing cancer; Reasonably anticipated to be a human carcinogen. | [3] |
| Toxicity | May cause damage to organs through prolonged or repeated exposure. | [4][5] |
| Reactivity | Can react vigorously with strong oxidizing agents, potentially leading to explosions. | [2] |
| Solubility | Insoluble in water. | [1] |
Frequently Asked Questions (FAQs)
Q1: What immediate steps should I take in case of a this compound spill?
A1: In the event of a spill, your immediate priorities are to ensure personnel safety and contain the contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate spill area.
-
Isolate the Area: Isolate the spill or leak area in all directions for at least 25 meters (75 feet) for solids.[2]
-
Personal Protective Equipment (PPE): Before attempting any cleanup, don the appropriate PPE, including a fully fastened lab coat, safety goggles with side shields or a face shield, and chemically resistant gloves (Nitrile rubber, minimum 0.11 mm thickness, is a good option). A NIOSH-approved respirator with a particulate filter may be necessary depending on the scale of the spill and the potential for airborne dust.[6]
-
Containment: For solid spills, carefully cover the material with a plastic sheet to prevent dust from becoming airborne. For solutions, use an absorbent material to contain the liquid.
-
Cleanup: Carefully collect the spilled material using a scoop or other appropriate tools. Avoid dry sweeping, which can generate dust. Place the collected material and any contaminated absorbents into a clearly labeled, sealed container for hazardous waste disposal.[3]
-
Decontamination: Decontaminate the spill area following the protocol outlined in the "Experimental Protocols" section below.
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Q2: What is the correct way to dispose of this compound waste?
A2: this compound waste is classified as hazardous waste and must be disposed of according to federal, state, and local regulations.[7]
-
Waste Segregation: Never mix this compound waste with non-hazardous waste.[3] It should be collected in separate, clearly labeled, and sealed containers.
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid waste," "contaminated gloves").
-
Disposal Vendor: Your institution's EHS office will have a contract with a licensed hazardous waste disposal company. Follow your institution's procedures for requesting a waste pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
Q3: Can I chemically neutralize this compound in the lab before disposal?
A3: While some chemical degradation methods for PAHs exist, such as oxidation with potassium permanganate or ozonation, these are not recommended for routine in-lab neutralization of this compound waste without specific training and equipment.[8][9] These reactions can be energetic and may produce other hazardous byproducts. The most reliable and safest method of disposal is through a licensed hazardous waste contractor.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Visible residue remains after decontamination. | Insufficient contact time with the decontamination solution or use of an inappropriate solvent. | Repeat the decontamination procedure, ensuring the surface remains wet with the decontamination solution for the recommended contact time. If the residue persists, consult your EHS office for alternative decontamination procedures. |
| The hazardous waste container is leaking. | Improper sealing or damage to the container. | Immediately don appropriate PPE. Place the leaking container inside a larger, compatible, and properly labeled secondary containment vessel. Report the incident to your EHS office. |
| Uncertainty about whether an item is contaminated. | Cross-contamination or working in an area where this compound was handled. | When in doubt, err on the side of caution. Treat the item as contaminated and dispose of it as hazardous waste. |
Experimental Protocols
Protocol for Decontamination of Lab Surfaces and Glassware
This protocol is designed for routine decontamination of non-porous surfaces and glassware contaminated with this compound.
Materials:
-
Appropriate PPE (lab coat, gloves, eye protection)
-
Decontamination solution (e.g., a commercially available surfactant-based laboratory cleaner effective for PAHs, or as recommended by your EHS office)
-
Absorbent pads or paper towels
-
Two wash basins
-
Hazardous waste container
Procedure:
-
Preparation: Prepare two wash basins. Fill the first with the decontamination solution and the second with distilled water for rinsing.
-
Initial Wipe-Down (for surfaces): Wearing appropriate PPE, use an absorbent pad soaked in the decontamination solution to wipe down the contaminated surface.
-
Soaking (for glassware): Fully immerse the contaminated glassware in the first wash basin containing the decontamination solution. Allow it to soak for at least 30 minutes.
-
Scrubbing: If necessary, use a dedicated brush to gently scrub the surfaces or glassware while they are in the decontamination solution.
-
Rinsing: Transfer the decontaminated items to the second wash basin and rinse thoroughly with distilled water.
-
Drying: Allow the items to air dry completely or dry them with clean paper towels.
-
Waste Disposal: All used absorbent pads, paper towels, and disposable gloves must be placed in a sealed bag and disposed of as this compound hazardous waste.[1] The decontamination solution should also be disposed of as hazardous waste.
Visual Workflows
Caption: Decision workflow for the segregation and disposal of this compound waste.
References
-
Dibenzo(a,i)pyrene | C24H14 | CID 9106 - PubChem . (n.d.). Retrieved from [Link]
-
Dibenzo(a,l)pyrene Standard (1X1 mL) - Safety Data Sheet . (2025-01-08). Agilent. Retrieved from [Link]
-
Regulations and Advisories for Polycyclic Aromatic Hydrocarbons (PAHs) . (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
-
Polycyclic aromatic hydrocarbon - Wikipedia . (n.d.). Retrieved from [Link]
-
Polycyclic Aromatic Hydrocarbons (PAHs) Fact Sheet | US EPA ARCHIVE DOCUMENT - Regulations.gov . (2008, January). Retrieved from [Link]
-
Guidelines for the laboratory use of chemical carcinogens - Regulations.gov . (n.d.). Retrieved from [Link]
-
Polycyclic Aromatic Hydrocarbons (PAHs) | Public Health Statement | ATSDR - CDC . (n.d.). Retrieved from [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual . (n.d.). Retrieved from [Link]
-
POLYCYCLIC AROMATIC HYDROCARBONS (PAHs) - EPA . (1996, September). Retrieved from [Link]
-
OSHA's Guidance on Dealing with Waste - Medical Systems . (n.d.). Retrieved from [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS . (2024, October 30). Retrieved from [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know - Clean Management . (2022, September 13). Retrieved from [Link]
-
Impacts of dibenzopyrenes on bacterial community isolated from Gulf of Mexico sediment. (2020, April 13). PLoS ONE. Retrieved from [Link]
-
EPA HAZARDOUS WASTE CODES . (n.d.). Retrieved from [Link]
-
Polycyclic aromatic hydrocarbons (Benzo[a]pyrene) - GOV.UK . (n.d.). Retrieved from [Link]
-
Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. (n.d.). Frontiers in Microbiology. Retrieved from [Link]
-
BENZO(a)PYRENE - Hazardous Substance Fact Sheet . (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI . (n.d.). Retrieved from [Link]
-
Degradation of Benzo[a]pyrene and 2,2′,4,4′-Tebrabrominated Diphenyl Ether in Cultures Originated from an Agricultural Soil. (2024, January 1). International Journal of Environmental Research and Public Health. Retrieved from [Link]
-
The High-Effective Catalytic Degradation of Benzo[a]pyrene by Mn-Corrolazine Regulated by Oriented External Electric Field: Insight From DFT Study. (n.d.). Frontiers in Chemistry. Retrieved from [Link]
-
Removal of pyrene and benzo(a)pyrene from contaminated water by sequential and simultaneous ozonation and biotreatment. (n.d.). Water Environment Research. Retrieved from [Link]
-
Removal of benzo[a]pyrene by a highly degradable microbial community immobilized by modified wheat straw biochar. (2024, December 6). Environmental Science and Pollution Research. Retrieved from [Link]
-
(PDF) Removal of Pyrene and Benzo(a)Pyrene from Contaminated Water by Sequential and Simultaneous Ozonation and Biotreatment. (n.d.). ResearchGate. Retrieved from [Link]
-
Biodegradation of Benzo(a)pyrene in Contaminated Soil: Plant and Microorganism Contributions from Isotope Tracing. (n.d.). Toxics. Retrieved from [Link]
-
Benzo[A]Pyrene Biodegradation by Multiple and Individual Mesophilic Bacteria under Axenic Conditions and in Soil Samples. (n.d.). International Journal of Molecular Sciences. Retrieved from [Link]
Sources
- 1. Dibenzo(a,i)pyrene | C24H14 | CID 9106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DIBENZO(A,E)PYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. agilent.com [agilent.com]
- 6. fishersci.com [fishersci.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Removal of pyrene and benzo(a)pyrene from contaminated water by sequential and simultaneous ozonation and biotreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Dibenzo[e,l]pyrene Carcinogenicity Bioassays
Introduction
Dibenzo[e,l]pyrene (DB[e,l]P), a polycyclic aromatic hydrocarbon (PAH), is of significant toxicological interest due to its carcinogenic potential. As with many PAHs, its high lipophilicity, low aqueous solubility, and potent biological activity present considerable challenges to the reproducibility of long-term carcinogenicity bioassays. This guide is designed to serve as a technical support resource for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting solutions to common issues encountered during the planning and execution of these complex studies, ensuring the generation of robust and reliable data. Our focus is on the principles of self-validating protocols, grounded in authoritative guidelines from bodies such as the Organisation for Economic Co-operation and Development (OECD).
Frequently Asked Questions (FAQs)
Q1: Why is reproducibility a major concern for DB[e,l]P bioassays?
A1: Reproducibility in toxicology is crucial for accurate risk assessment.[1][2] For DB[e,l]P, several factors contribute to variability:
-
Physicochemical Properties: DB[e,l]P is practically insoluble in water, making dose formulation and ensuring consistent bioavailability a primary challenge.[3] Improper formulation can lead to dose variability and, consequently, inconsistent tumor responses.
-
Potency and Toxicity: Dibenzopyrenes are noted for their high carcinogenic potency.[4][5][6] This means that small variations in administered dose can lead to significant differences in toxicity and tumor outcome, potentially causing unexpected mortality that can compromise a study.[5][7]
-
Metabolic Activation: Like other PAHs, DB[e,l]P requires metabolic activation by enzymes, primarily the cytochrome P450 system, to exert its carcinogenic effects.[3][8] The expression and activity of these enzymes can vary significantly between species, strains, and even individual animals, leading to different levels of the ultimate carcinogenic metabolites.
-
Complex Study Design: Long-term carcinogenicity studies are inherently complex, with numerous variables (animal health, diet, environmental conditions) that must be strictly controlled over a period of up to two years.[9][10]
Q2: Which regulatory guidelines should I follow for a DB[e,l]P carcinogenicity study?
A2: The foundational guideline for conducting a standard rodent carcinogenicity bioassay is the OECD Test Guideline 451: Carcinogenicity Studies .[9][10][11][12][13] This guideline provides a comprehensive framework covering:
-
Animal Selection: Recommends the use of rats and mice, with at least 50 animals of each sex per dose group.[9]
-
Dose Selection: Advocates for at least three dose levels plus a concurrent control group. The highest dose should be a maximum tolerated dose (MTD), which induces signs of minimal toxicity without significantly altering lifespan due to effects other than tumors.
-
Study Duration: Typically 18-24 months for mice and 24 months for rats.[9]
-
Endpoints: Detailed requirements for clinical observations, pathology, and histopathological examination.
It is also crucial to consult related guidelines such as those from the International Council for Harmonisation (ICH) (e.g., ICH S1B(R1)) for pharmaceuticals, which provide additional context on study design and data interpretation.[14]
Q3: How is DB[e,l]P metabolically activated to a carcinogen?
A3: The carcinogenicity of PAHs is intrinsically linked to their metabolic activation into reactive intermediates that can bind to DNA, forming adducts and leading to mutations. While the specific pathway for DB[e,l]P is less detailed in literature than for its potent isomer Dibenzo[a,l]pyrene, the general mechanism is well-understood and involves a multi-step enzymatic process. The primary pathway for dibenzopyrenes involves oxidation by cytochrome P450 enzymes (like CYP1A1) to form dihydrodiols, which are then further epoxidized to create highly reactive diol epoxides.[8] These diol epoxides are the ultimate carcinogens that covalently bind to DNA.
Caption: Metabolic activation of this compound to its ultimate carcinogenic form.
Troubleshooting Guide
Issue 1: Poor Solubility and Inconsistent Dose Formulation
Symptoms:
-
Visible precipitate in the dosing vehicle.
-
High variability in analytical chemistry results for dose concentration.
-
Inconsistent signs of toxicity or tumor response within a dose group.
Causality & Solution: DB[e,l]P is highly lipophilic and insoluble in aqueous solutions.[3] The choice of vehicle is critical and depends on the route of administration.
Recommended Actions:
-
Vehicle Selection:
-
Oral Gavage: Corn oil or other edible oils are standard. Acetone can be used as a co-solvent but must be used judiciously as it can affect metabolism.[15]
-
Dermal Application: Acetone is a common vehicle for dermal studies.[2]
-
General Principle: The selected vehicle must be non-carcinogenic and should not interfere with the absorption or metabolism of DB[e,l]P. A vehicle control group is mandatory.
-
-
Preparation Protocol:
-
Use a glass container for preparation, as PAHs can adsorb to plastics.
-
Employ gentle heating and sonication to aid dissolution. Avoid excessive heat which can degrade the compound.
-
Prepare fresh formulations regularly, based on stability data. Do not assume long-term stability without verification.
-
-
Dose Formulation Analysis (Self-Validation):
-
Concentration Verification: Analyze the concentration of DB[e,l]P in the formulation before the study begins and periodically throughout. HPLC with fluorescence or UV detection is a common method.[16][17] The concentration should typically be within ±10% of the target.
-
Homogeneity: For suspensions, demonstrate that the compound is uniformly distributed. Sample from the top, middle, and bottom of the container.
-
Stability: Test the stability of the formulation under storage and administration conditions. This should be done for the expected duration of use (e.g., 7 days if prepared weekly).
-
| Vehicle | Route of Administration | Pros | Cons & Considerations |
| Corn Oil | Oral (Gavage) | Well-established, good solubilizer | Can influence lipid metabolism. Lot-to-lot variability. |
| Acetone | Dermal, Oral (as co-solvent) | Excellent solvent for PAHs | Volatile, can cause skin irritation. May alter metabolism.[15] |
| DMSO | Dermal | High solubilizing power | Can enhance dermal penetration of other substances. May have biological effects.[15] |
Issue 2: High or Unexpected Mortality in High-Dose Groups
Symptoms:
-
Survival in the high-dose group drops below 50% before 18 months, compromising the statistical power of the study.[9]
-
Animals show severe clinical signs of toxicity not anticipated from range-finding studies.
Causality & Solution: This often indicates that the selected Maximum Tolerated Dose (MTD) was too high.[7] The potent carcinogenicity and toxicity of dibenzopyrenes can lead to a narrow window between a carcinogenic dose and an overtly toxic, life-shortening dose.[5]
Recommended Actions:
-
Thorough Dose Range-Finding: Conduct a robust subchronic (e.g., 90-day) study to select the MTD. The MTD should ideally cause no more than a 10% reduction in body weight gain and produce minimal signs of toxicity.[18]
-
In-Study Dose Adjustment: If excessive mortality occurs, reducing or even ceasing the dose for the affected group may be considered after consulting with regulatory agencies.[7] This is preferable to simply terminating the group, which results in a loss of valuable data.
-
Pathology Review: Conduct a thorough pathological examination of animals that die prematurely to determine the cause of death.[19] This helps distinguish between compound-induced toxicity, tumor-related death, and background mortality. It is critical for the statistical analysis to classify tumors as either fatal or incidental.[19][20]
Caption: Decision workflow for addressing high intercurrent mortality in a bioassay.
Issue 3: Confounding Pathological Findings
Symptoms:
-
High incidence of background tumors in control animals, masking a potential carcinogenic effect.
-
Difficulty in distinguishing pre-neoplastic lesions from hyperplasia.
-
Uncertainty in classifying tumor types.
Causality & Solution: The choice of animal model is critical. Different rodent strains have different spontaneous tumor rates.[19] Furthermore, PAH-induced pathology requires expert evaluation to ensure consistent and accurate diagnosis.
Recommended Actions:
-
Animal Model Selection:
-
Choose a strain with a well-characterized low incidence of spontaneous tumors in the target organs of interest for PAHs (e.g., skin, lung, liver, forestomach).[21] SENCAR and B6C3F1 mice are often used in PAH studies.[2][22]
-
Obtain recent historical control data for the chosen strain from the supplier to understand expected background tumor rates.
-
-
Standardized Pathology Protocol:
-
Follow a standardized necropsy and tissue collection protocol (e.g., as outlined in OECD 451).
-
Employ a board-certified veterinary pathologist with experience in rodent carcinogenesis.
-
Implement a Pathology Working Group (PWG) peer review of the histopathological findings, especially for target tissues and ambiguous lesions, to ensure diagnostic consistency.
-
-
Histopathological Evaluation:
-
Use standardized nomenclature for neoplastic and non-neoplastic lesions.
-
For skin tumors, carefully differentiate between papillomas, keratoacanthomas, and squamous cell carcinomas.[2]
-
For internal organs, document the incidence, multiplicity, and latency of all observed tumors.
-
Experimental Protocols
Protocol 1: Preparation and Analysis of DB[e,l]P in Corn Oil for Oral Gavage
-
Preparation:
-
Weigh the required amount of DB[e,l]P (CASRN 192-65-4) in a tared glass vessel.
-
Add a small volume of corn oil and create a paste using a glass stirring rod.
-
Gradually add the remaining corn oil while stirring continuously.
-
Gently warm the mixture to 30-40°C on a calibrated hot plate with magnetic stirring for 1-2 hours to facilitate dissolution. Avoid overheating.
-
If necessary, use a sonicating water bath for 15-30 minutes.
-
Store the final formulation in a sealed amber glass container, protected from light, at 4°C.
-
-
Analysis (Concentration & Homogeneity):
-
Before use, allow the formulation to equilibrate to room temperature and mix thoroughly.
-
Collect triplicate samples from the top, middle, and bottom of the container.
-
Accurately weigh each sample and perform a validated extraction into a suitable organic solvent (e.g., acetonitrile).
-
Analyze the extracts by a validated HPLC-UV or HPLC-fluorescence method against a certified reference standard.[23]
-
Acceptance Criteria: The mean concentration should be 90-110% of the target, and the coefficient of variation (CV) for all samples should be ≤10%.
-
References
-
National Toxicology Program (NTP). (2021). 15th Report on Carcinogens. U.S. Department of Health and Human Services, Public Health Service. [Link]
-
National Toxicology Program (NTP). (n.d.). RoC Profile: Polycyclic Aromatic Hydrocarbons: 15 Listings. Retrieved from [Link]
-
Roth, A., Kadyszewski, E., Geffray, B., Paulissen, J., & Weaver, R. J. (2007). Excess mortality in two-year rodent carcinogenicity studies. Toxicologic pathology, 35(7), 1040–1043. [Link]
-
Vishali, B. M. (2016). Invivo Carcinogenecity Studies. Slideshare. [Link]
-
OECD. (2018). Test No. 451: Carcinogenicity Studies. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9126, Dibenzo(a,e)pyrene. Retrieved from [Link]
-
Policy Commons. (2018). OECD 451: Carcinogenicity Studies - Guideline for Testing of Chemicals. [Link]
-
Jacobs, M. N., Colacci, A., Corvi, R., et al. (2020). Chemical carcinogen safety testing: OECD expert group international consensus on the development of an integrated approach for the testing and assessment of chemical non-genotoxic carcinogens. Archives of Toxicology, 94(7), 2215–2243. [Link]
-
OECD. (n.d.). Test No. 451: Carcinogenicity Studies. Retrieved from [Link]
-
OECD. (2018). Test No. 451: Carcinogenicity Studies. OECD Publishing. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9119, Dibenzo(a,l)pyrene. Retrieved from [Link]
-
Higginbotham, S., RamaKrishna, N. V., Johansson, S. L., Rogan, E. G., & Cavalieri, E. L. (1993). Tumor-initiating activity and carcinogenicity of dibenzo[a,l]pyrene versus 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene at low doses in mouse skin. Carcinogenesis, 14(5), 875–878. [Link]
-
Abdul-Hameed, A. A., & Saloom, H. F. (2024). The main causative factor of increased mortality rate in experimental rat. Modern Science Journal, 2024(1). [Link]
-
Ettlin, R. A., Stirnimann, P., & Prentice, D. E. (1994). Causes of death in rodent toxicity and carcinogenicity studies. Toxicologic pathology, 22(2), 165–178. [Link]
-
Guttenplan, J. B., Kosinska, W., Zhao, Z. L., Chen, K. M., Aliaga, C., Deltondo, J., Cooper, T., Sun, Y. W., Zhang, S. M., Jiang, K., Bruggeman, R., Sharma, A. K., Amin, S., Ahn, K., & El-Bayoumy, K. (2012). Mutagenesis and carcinogenesis induced by dibenzo[a,l]pyrene in the mouse oral cavity: a potential new model for oral cancer. International journal of cancer, 130(12), 2783–2790. [Link]
-
Cavalieri, E. L., Rogan, E. G., Higginbotham, S., Cremonesi, P., & Salmasi, S. (1989). Tumor-initiating activity in mouse skin and carcinogenicity in rat mammary gland of dibenzo[a]pyrenes. Journal of Cancer Research and Clinical Oncology, 115(1), 67-72. [Link]
-
European Medicines Agency. (2022). ICH guideline S1B(R1) on testing for carcinogenicity of pharmaceuticals. [Link]
-
Dąbrowska, D., Kot-Wasik, A., & Namieśnik, J. (2007). Dosing scheme for the preparation of the benzo[a]pyrene calibration solutions. ResearchGate. [Link]
-
Guttenplan, J. B., Kosinska, W., Zhao, Z. L., et al. (2012). Mutagenesis and carcinogenesis induced by dibenzo[a,l]pyrene in the mouse oral cavity: a potential new model for oral cancer. International Journal of Cancer, 130(12), 2783-2790. [Link]
-
Abdul-Hameed, A. A., & Saloom, H. F. (2024). The main causative factor of increased mortality rate in experimental rat. ResearchGate. [Link]
-
Melnick, R. L., Huff, J., & Barrett, J. C. (1999). Conflicting Views on Chemical Carcinogenesis Arising from the Design and Evaluation of Rodent Carcinogenicity Studies. Environmental Health Perspectives, 107(suppl 4), 647-652. [Link]
-
Asada, S., Sasaki, K., & Umeda, M. (2017). In Vitro-In Vivo Carcinogenicity. Methods in molecular biology (Clifton, N.J.), 1548, 1–11. [Link]
-
Cavalieri, E. L., Rogan, E. G., Higginbotham, S., Cremonesi, P., & Salmasi, S. (1989). Tumor-initiating activity in mouse skin and carcinogenicity in rat mammary gland of dibenzo[a]pyrenes. Semantic Scholar. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9108, Dibenzo(a,h)pyrene. Retrieved from [Link]
-
Yu, S., & Campiglia, A. D. (2005). Direct Determination of Dibenzo[ a,l ]pyrene and Its Four Dibenzopyrene Isomers in Water Samples by Solid−Liquid Extraction and Laser-Excited Time-Resolved Shpol'skii Spectrometry. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry - Statistical Aspects of the Design, Analysis, and Interpretation of Chronic Rodent Carcinogenicity Studies of Pharmaceuticals. [Link]
-
Crowell, S. R., Hanson-Drury, S., Williams, D. E., & Corley, R. A. (2014). In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes. Toxicology letters, 228(1), 48–55. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9106, Dibenzo(a,i)pyrene. Retrieved from [Link]
-
Morton, D., Sistare, F. E., & McCarthy, K. (2002). Carcinogenicity Studies: The Society of Toxicologic Pathology's Recommendations on Statistical Analysis of Rodent. ResearchGate. [Link]
-
D'Gama, C. T., & Teel, R. W. (1990). Effects of organic solvent vehicles on benzo[a]pyrene metabolism in rabbit lung microsomes. Fundamental and applied toxicology : official journal of the Society of Toxicology, 14(4), 814–821. [Link]
-
Zhang, L., He, S., Li, H., & Chen, L. (2015). Characterization of Solid Tumors Induced by Polycyclic Aromatic Hydrocarbons in Mice. Iranian journal of immunology : IJI, 12(1), 48–58. [Link]
-
National Toxicology Program (NTP). (n.d.). Substances Listed in the Fifteenth Report on Carcinogens. Retrieved from [Link]
-
Hecht, S. S. (2017). Synergistic mechanisms in carcinogenesis by polycyclic aromatic hydrocarbons and by tobacco smoke: a bio-historical perspective with updates. Carcinogenesis, 38(10), 957–968. [Link]
-
National Toxicology Program (NTP). (2012). NTP Research Concept: Polycyclic Aromatic Hydrocarbons (PAHs). [Link]
-
Kapitulnik, J., Poppers, P. J., & Conney, A. H. (1977). Comparative metabolism of benzo[a]pyrene and drugs in human liver. Clinical pharmacology and therapeutics, 21(2), 166–176. [Link]
-
Dąbrowska, D., Kot-Wasik, A., & Namieśnik, J. (2007). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 16(1), 15-24. [Link]
-
Xue, W., & Warshawsky, D. (2005). Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: a review. Toxicology and applied pharmacology, 206(1), 73–93. [Link]
-
Boström, C. E., Gerde, P., Hanberg, A., Jernström, B., Johansson, C., Kyrklund, T., Rannug, A., Törnqvist, M., Victorin, K., & Westerholm, R. (2002). Cancer risk assessment, indicators, and guidelines for polycyclic aromatic hydrocarbons in the ambient air. Environmental health perspectives, 110 Suppl 4(Suppl 4), 451–488. [Link]
-
ResearchGate. (2018). Dosing scheme for the preparation of the benzo[a]pyrene calibration solutions. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). [Link]
-
Schrenk, D., et al. (2020). Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of Plant Matrices. LCGC International, 33(7), 356-363. [Link]
-
Gertz, C., & Schmahl, F. W. (1987). DETERMINATION OF BENZO[a]PYRENE IN OILS AND FATS BY REVERSED PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY Results of a collaborative study and the standardized method. Pure and Applied Chemistry, 59(12), 1699-1706. [Link]
Sources
- 1. Chemical carcinogen safety testing: OECD expert group international consensus on the development of an integrated approach for the testing and assessment of chemical non-genotoxic carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor-initiating activity and carcinogenicity of dibenzo[a,l]pyrene versus 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene at low doses in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DIBENZO(a,e)PYRENE | C24H14 | CID 9126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Tumor-initiating activity in mouse skin and carcinogenicity in rat mammary gland of dibenzo[a]pyrenes: the very potent environmental carcinogen dibenzo[a, l]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Excess mortality in two-year rodent carcinogenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dibenzo(a,l)pyrene | C24H14 | CID 9119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. search.library.nyu.edu [search.library.nyu.edu]
- 10. policycommons.net [policycommons.net]
- 11. Invivo Carcinogenecity Studies | PPTX [slideshare.net]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Effects of organic solvent vehicles on benzo[a]pyrene metabolism in rabbit lung microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Conflicting Views on Chemical Carcinogenesis Arising from the Design and Evaluation of Rodent Carcinogenicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Causes of death in rodent toxicity and carcinogenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Comparative metabolism of benzo[a]pyrene and drugs in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mutagenesis and carcinogenesis induced by dibenzo[a,l]pyrene in the mouse oral cavity: a potential new model for oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. publications.iupac.org [publications.iupac.org]
Validation & Comparative
A Comparative Analysis of the Carcinogenicity of Dibenzo[a,l]pyrene and Benzo[a]pyrene: A Guide for Researchers
In the landscape of environmental carcinogens, polycyclic aromatic hydrocarbons (PAHs) represent a significant class of compounds demanding rigorous scientific scrutiny. Among these, Benzo[a]pyrene (B[a]P) has long been the archetypal PAH, extensively studied for its carcinogenic properties. However, emerging research has identified other PAHs with even greater carcinogenic potential. This guide provides an in-depth, objective comparison of the carcinogenicity of Dibenzo[a,l]pyrene (DB[a,l]P), also known as Dibenzo[def,p]chrysene, and Benzo[a]pyrene, offering experimental data and mechanistic insights for researchers, scientists, and drug development professionals.
Introduction: Two Potent Environmental Carcinogens
Benzo[a]pyrene is a well-characterized human carcinogen found in coal tar, tobacco smoke, grilled meats, and other products of incomplete combustion.[1][2][3] Its carcinogenicity has been extensively documented, leading to its classification as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is carcinogenic to humans.[1][4][5]
Dibenzo[a,l]pyrene is another potent PAH found in environmental samples, cigarette smoke, and vehicle exhaust.[6][7] While present in lower concentrations than B[a]P, it has demonstrated significantly higher carcinogenic activity in numerous studies.[7][8] The IARC classifies DB[a,l]pyrene as a Group 2A carcinogen, indicating it is probably carcinogenic to humans.[4][5][6] This guide will delve into the molecular mechanisms that underpin the differing carcinogenic potencies of these two compounds.
Mechanistic Showdown: Metabolic Activation and DNA Adduct Formation
The carcinogenicity of both B[a]P and DB[a,l]P is not intrinsic but arises from their metabolic activation into reactive intermediates that can covalently bind to DNA, forming DNA adducts. This process is a critical initiation event in chemical carcinogenesis.[9][10]
The Metabolic Gauntlet: Pathways to Genotoxicity
Both PAHs are metabolized by cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1B1, and epoxide hydrolase.[10][11] However, the structural differences between the two molecules lead to the formation of distinct ultimate carcinogens.
Benzo[a]pyrene's "Bay-Region" Diol Epoxide Pathway:
The primary pathway for B[a]P activation involves a series of enzymatic reactions culminating in the formation of benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE).[1][11] This "bay-region" diol epoxide is a highly reactive molecule that readily attacks the nucleophilic sites on DNA bases.[1]
Experimental Protocol: In Vitro Metabolism of Benzo[a]pyrene
-
Microsome Preparation: Liver microsomes are prepared from untreated rats by differential centrifugation. This fraction is rich in CYP enzymes.
-
Incubation: Benzo[a]pyrene is incubated with the rat liver microsomes in the presence of an NADPH-generating system (to support CYP activity) and DNA.
-
Metabolite Extraction: After incubation, the mixture is extracted with an organic solvent (e.g., ethyl acetate) to separate the organic-soluble metabolites.
-
Analysis: The extracted metabolites are analyzed by high-performance liquid chromatography (HPLC) with fluorescence or UV detection to identify and quantify the formation of key metabolites like B[a]P-7,8-diol.[12]
Dibenzo[a,l]pyrene's "Fjord-Region" Diol Epoxide Pathway:
DB[a,l]pyrene is metabolized to form a highly reactive "fjord-region" diol epoxide, specifically (±)-anti-11,12-dihydroxy-13,14-epoxy-11,12,13,14-tetrahydrodibenzo[a,l]pyrene (DB[a,l]PDE).[13][14] The distorted "fjord region" of DB[a,l]P makes its diol epoxide particularly reactive and tumorigenic.
Visualization of Metabolic Activation Pathways
Caption: Metabolic activation of B[a]P and DB[a,l]P to their ultimate carcinogenic diol epoxides.
DNA Adducts: The Molecular Scars of Carcinogen Exposure
The ultimate carcinogenic metabolites of both PAHs form covalent adducts with DNA, primarily with guanine and adenine bases. These bulky adducts can distort the DNA helix, leading to mutations during DNA replication if not repaired.[1][15]
-
Benzo[a]pyrene Adducts: BPDE primarily forms adducts at the N2 position of guanine (dG).[16][17] These adducts, such as (+)-trans-anti-[BP]-N2-dG, are well-characterized and have been detected in various human tissues.[15][18]
-
Dibenzo[a,l]pyrene Adducts: DB[a,l]PDE forms adducts with both deoxyguanosine and, notably, deoxyadenosine (dA).[7][19] The formation of stable adenine adducts is a key factor in the high carcinogenicity of DB[a,l]P.[7] Studies have shown that these adenine adducts are more resistant to nucleotide excision repair (NER), a major DNA repair pathway, compared to the guanine adducts formed by both PAHs.[7] This resistance to repair allows the DNA damage to persist, increasing the likelihood of mutations.
Quantitative Comparison of DNA Adduct Levels
| Compound | Primary DNA Adduct | Adduct Levels in Smokers' Oral Buccal Cells (adducts/108 nucleosides) | Reference |
| Benzo[a]pyrene | BPDE-N2-dG | 20.18 ± 8.40 | [16][20] |
| Dibenzo[a,l]pyrene | DBPDE-N6-dA | 5.49 ± 3.41 | [19][20] |
Note: While the absolute levels of B[a]P adducts may appear higher in this specific study, the significantly greater carcinogenic potency of DB[a,l]P suggests that its adducts are more mutagenic or less efficiently repaired.
Comparative Carcinogenicity: Evidence from In Vivo Studies
Animal bioassays provide crucial data for comparing the carcinogenic potency of different chemicals. Multiple studies have consistently demonstrated that DB[a,l]P is a far more potent carcinogen than B[a]P.
Mouse Skin Tumorigenicity Studies
In mouse skin initiation-promotion studies, DB[a,l]P induced significantly more tumors at much lower doses compared to B[a]P.[21][22][23]
Experimental Protocol: Mouse Skin Initiation-Promotion Assay
-
Initiation: A single dose of the test compound (e.g., DB[a,l]P or B[a]P) dissolved in a suitable solvent (e.g., acetone) is applied to the shaved dorsal skin of a group of mice (e.g., SENCAR mice).
-
Promotion: After a recovery period (typically 1-2 weeks), a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area (e.g., twice weekly) for a set duration (e.g., 20-24 weeks).
-
Observation and Data Collection: The mice are monitored regularly for the appearance of skin tumors. The number of tumors per mouse (tumor multiplicity) and the percentage of tumor-bearing mice (tumor incidence) are recorded.
-
Histopathological Analysis: At the end of the study, tumors are histopathologically examined to determine if they are benign (papillomas) or malignant (carcinomas).
Comparative Tumor-Initiating Activity in Mouse Skin
| Compound | Dose (nmol) | Tumors per Mouse | Reference |
| Dibenzo[a,l]pyrene | 100 | Significantly more than B[a]P | [21][22] |
| Benzo[a]pyrene | 100 | - | [21][22] |
| Dibenzo[a,l]pyrene | 33.3 | Significantly more than B[a]P | [22] |
| Benzo[a]pyrene | 33.3 | - | [22] |
| Dibenzo[a,l]pyrene | 1 | 2.6 | [23] |
| Benzo[a]pyrene | 1 | Inactive | [23] |
These results clearly indicate that DB[a,l]P is a much more potent tumor initiator in mouse skin than B[a]P.[21][22][23]
Rat Mammary Gland Carcinogenicity
Studies in the rat mammary gland further underscore the exceptional carcinogenic potency of DB[a,l]P. When administered directly to the mammary gland, DB[a,l]P was a more potent carcinogen than both B[a]P and 7,12-dimethylbenz[a]anthracene (DMBA), another highly potent PAH.[21][22] In contrast, B[a]P was only a marginal mammary carcinogen in these studies.[21][22]
Conclusion: A Potency Paradigm Shift
The experimental evidence unequivocally demonstrates that Dibenzo[a,l]pyrene is a significantly more potent carcinogen than Benzo[a]pyrene. This heightened carcinogenicity can be attributed to several key factors:
-
Metabolic Activation: DB[a,l]P is metabolized to a highly reactive fjord-region diol epoxide.
-
DNA Adduct Formation: DB[a,l]P forms persistent adenine adducts that are resistant to DNA repair mechanisms.[7]
-
In Vivo Potency: Animal studies consistently show that DB[a,l]P induces tumors at much lower doses and with greater frequency than B[a]P.[21][22][23]
For researchers in toxicology, oncology, and drug development, understanding the profound differences in the carcinogenic mechanisms and potencies of PAHs like DB[a,l]P and B[a]P is paramount. While B[a]P remains a valuable model compound, the extreme potency of DB[a,l]pyrene highlights the need to consider a broader range of PAHs in risk assessment and to investigate the specific molecular events that drive such potent carcinogenicity. This knowledge is crucial for developing effective strategies for cancer prevention and for the design of safer chemicals and pharmaceuticals.
References
-
Pathways of metabolic activation of benzo[a]pyrene. - ResearchGate.
-
Pathways of metabolic activation of benzo[ a ]pyrene. - ResearchGate.
-
Analysis of DNA and protein adducts of benzo[a]pyrene in human tissues using structure-specific methods - PubMed.
-
BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf.
-
Benzo(a)pyrene - Wikipedia.
-
Comparative dose-response tumorigenicity studies of dibenzo[alpha,l]pyrene versus 7,12-dimethylbenz[alpha]anthracene, benzo[alpha]pyrene and two dibenzo[alpha,l]pyrene dihydrodiols in mouse skin and rat mammary gland - PubMed.
-
Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - Oxford Academic.
-
DNA adducts from a tumorigenic metabolite of benzo[a]pyrene block human RNA polymerase II elongation in a sequence- and stereochemistry-dependent manner - PubMed.
-
The three principal metabolic activation pathways of benzo[a]pyrene... - ResearchGate.
-
Benzo[a]pyrene Metabolism and DNA Adduct Formation Mediated by English Sole Liver Enzymes - PubMed.
-
Benzo[a]pyrene Carcinogenesis: A Biochemical Selection Mechanism - PubMed.
-
Benzo[a]pyrene metabolism leading to guanine adducts in DNA. - ResearchGate.
-
Comparative dose-response tumorigenicity studies of dibenzo[a,/]pyrene versus 7,12-dimethylbenz[a]anthracene.
-
Mechanisms of oral carcinogenesis induced by dibenzo[a,l]pyrene: an environmental pollutant and a tobacco smoke constituent - PMC - PubMed Central.
-
Polycyclic aromatic hydrocarbon - Wikipedia.
-
Molecular Mechanisms of Action of Selected Substances Involved in the Reduction of Benzo[a]pyrene-Induced Oxidative Stress - NIH.
-
BaP OEL rapport - Polycyclic aromatic hydrocarbons containing benzo[a]pyrene - Scientific basis for setting a health-based occup.
-
Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures - PMC.
-
Tumor-initiating activity and carcinogenicity of dibenzo[a,l]pyrene versus 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene at low doses in mouse skin - PubMed.
-
Dibenzo(a,l)pyrene | C24H14 | CID 9119 - PubChem.
-
Mechanisms of oral carcinogenesis induced by dibenzo[a,l]pyrene: an environmental pollutant and a tobacco smoke constituent - PubMed.
-
Dibenzo[a,l]pyrene Induced DNA Adduct Formation in Lung Tissue in Vivo - PubMed - NIH.
-
Adenine-DNA adducts derived from the highly tumorigenic dibenzo[a,l]pyrene are resistant to nucleotide excision repair while guanine adducts are not - PubMed Central.
-
Review of mechanisms of genotoxic action of dibenzo[def,p]chrysene (formerly dibenzo[a,l]pyrene) - Taylor & Francis Online.
-
Comparative dose—response tumorigenicity studies of dibenzo[a,l]pyrene versus 7, 12-dimethylbenz[a]anthracene, benzo[a and two dibenzo[a,l]pyrene dihydrodiols in mouse skin and rat mammary gland - Oxford Academic.
-
Multiple metabolic pathways for the mutagenic activation of 3-nitrobenzo[a]pyrene | Scilit.
-
Comparative dose-response tumorigenicity studies of dibenzo[a,l]pyrene versus 7, 12-dimethylbenz[a]anthracene, benzo[a and two dibenzo[a,l]pyrene dihydrodiols in mouse skin and rat mammary gland | Semantic Scholar.
-
Comparative mechanisms of PAH toxicity by benzo[a]pyrene and dibenzo[def,p]chrysene in primary human bronchial epithelial cells cultured at air-liquid interface - NIH.
-
Benzo[a]pyrene (Compound) - Exposome-Explorer - IARC.
-
Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells.
-
Benzo[a]pyrene - RIVM.
-
Polycyclic aromatic hydrocarbons as skin carcinogens: Comparison of benzo [a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse - ResearchGate.
-
Polycyclic aromatic hydrocarbons and associated occupational exposures - IARC Publications.
-
Agents Classified by the IARC Monographs, Volumes 1–123.
-
Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PubMed.
-
Exposure to Benzo[a]pyrene and 1-Nitropyrene in Particulate Matter Increases Oxidative Stress in the Human Body - MDPI.
-
Polycyclic aromatic hydrocarbons as skin carcinogens: comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse. - Semantic Scholar.
-
Comparative mechanisms of PAH toxicity by benzo[a]pyrene and dibenzo[def,p]chrysene in primary human bronchial epithelial cells cultured at air-liquid interface. | The Superfund Research Center.
-
DIBENZO(a,e)PYRENE | C24H14 | CID 9126 - PubChem - NIH.
-
Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def - Oxford Academic.
-
Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures.
-
Metabolic activation of the carcinogen 6-hydroxymethylbenzo[a]pyrene: formation of an electrophilic sulfuric acid ester and benzylic DNA adducts in rat liver in vivo and in reactions in vitro - PubMed. nlm.nih.gov/3709088/)
Sources
- 1. Benzo(a)pyrene - Wikipedia [en.wikipedia.org]
- 2. Exposome-Explorer - Benzo[a]pyrene (Compound) [exposome-explorer.iarc.fr]
- 3. Benzo[a]pyrene | RIVM [rivm.nl]
- 4. nfa.dk [nfa.dk]
- 5. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 6. Dibenzo(a,l)pyrene | C24H14 | CID 9119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Adenine-DNA adducts derived from the highly tumorigenic dibenzo[a,l]pyrene are resistant to nucleotide excision repair while guanine adducts are not - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative mechanisms of PAH toxicity by benzo[a]pyrene and dibenzo[def,p]chrysene in primary human bronchial epithelial cells cultured at air-liquid interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 10. Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benzo[a]pyrene carcinogenesis: a biochemical selection mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of oral carcinogenesis induced by dibenzo[a,l]pyrene: an environmental pollutant and a tobacco smoke constituent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of oral carcinogenesis induced by dibenzo[a,l]pyrene: an environmental pollutant and a tobacco smoke constituent [pubmed.ncbi.nlm.nih.gov]
- 15. DNA adducts from a tumorigenic metabolite of benzo[a]pyrene block human RNA polymerase II elongation in a sequence- and stereochemistry-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Benzo[a]pyrene metabolism and DNA adduct formation mediated by English sole liver enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of DNA and protein adducts of benzo[a]pyrene in human tissues using structure-specific methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pure.psu.edu [pure.psu.edu]
- 20. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparative dose-response tumorigenicity studies of dibenzo[alpha,l]pyrene versus 7,12-dimethylbenz[alpha]anthracene, benzo[alpha]pyrene and two dibenzo[alpha,l]pyrene dihydrodiols in mouse skin and rat mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Tumor-initiating activity and carcinogenicity of dibenzo[a,l]pyrene versus 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene at low doses in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a New Analytical Method for Dibenzo[e,l]pyrene Utilizing Certified Reference Materials
For: Researchers, scientists, and drug development professionals
Abstract
The accurate quantification of Dibenzo[e,l]pyrene, a potent polycyclic aromatic hydrocarbon (PAH), is of paramount importance in environmental monitoring, food safety, and toxicological studies due to its carcinogenic properties. This guide presents a comprehensive framework for the validation of a novel analytical method for this compound, emphasizing the critical role of Certified Reference Materials (CRMs) in establishing method accuracy, precision, and overall fitness for purpose. We will objectively compare the performance of a newly developed Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method with a well-established High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method. This guide provides detailed experimental protocols, supporting data, and expert insights to ensure scientific integrity and adherence to international validation standards such as ISO/IEC 17025.
Introduction: The Imperative for Rigorous Method Validation
This compound is a high molecular weight PAH that has garnered significant attention due to its pronounced carcinogenic and mutagenic effects. Its presence in environmental matrices, food products, and biological samples necessitates highly sensitive and selective analytical methods for accurate risk assessment and regulatory compliance. The validation of any new analytical method is not merely a procedural formality but a fundamental requirement to ensure the reliability and defensibility of the data generated.[1][2] Method validation provides objective evidence that a method is suitable for its intended purpose.[2][3]
The use of Certified Reference Materials (CRMs) is the cornerstone of robust method validation.[3] CRMs are well-characterized materials with certified property values and associated uncertainties, providing a direct and reliable means to assess the accuracy and trueness of an analytical method.[4] This guide will walk you through the systematic process of validating a new GC-MS/MS method for this compound analysis, using CRMs to benchmark its performance against an established HPLC-FLD technique.
Foundational Concepts: Why Certified Reference Materials are Non-Negotiable
Before delving into the experimental protocols, it is crucial to understand the causality behind the insistence on CRMs for method validation.
-
Establishing Traceability and Accuracy: CRMs provide a direct link to a recognized standard, often at a national or international level, thereby establishing metrological traceability.[5] By analyzing a CRM with a known concentration of this compound, we can directly assess the accuracy (a combination of trueness and precision) of our new method.
-
Unbiased Performance Evaluation: Unlike in-house prepared quality control samples, CRMs are produced by an independent, authoritative body, ensuring an unbiased assessment of method performance.[4] This is particularly important when comparing a new method to an existing one.
-
Matrix Matching and Real-World Applicability: Many CRMs are available in matrices that mimic real-world samples, such as sediment, soil, or food extracts.[4][6][7] Using a matrix-matched CRM allows for the evaluation of the entire analytical process, including extraction efficiency and the potential for matrix effects.
International standards, such as ISO/IEC 17025, explicitly recognize the importance of using CRMs in method validation to ensure the quality and reliability of testing and calibration results.[8][9]
Comparative Methodologies: GC-MS/MS vs. HPLC-FLD
The two predominant analytical techniques for the determination of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers exceptional sensitivity and selectivity, especially when operated in tandem mass spectrometry (MS/MS) mode using Multiple Reaction Monitoring (MRM).[10] The high resolving power of the gas chromatograph combined with the specificity of the mass spectrometer makes it ideal for complex matrices.[11][12] The use of a deuterated internal standard, such as Dibenzo[a,i]pyrene-d14, allows for precise quantification through isotope dilution, which effectively compensates for matrix effects and variations in sample preparation.[13]
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): HPLC-FLD is a widely used and robust technique for PAH analysis.[14][15][16] Many PAHs, including this compound, are naturally fluorescent, allowing for highly sensitive and selective detection.[17] The choice of excitation and emission wavelengths can be optimized to minimize interferences.[18]
This guide will focus on validating a new GC-MS/MS method and comparing its performance against a validated HPLC-FLD method.
Experimental Design for Method Validation
The validation of the new GC-MS/MS method will be conducted in accordance with the principles outlined in the EURACHEM guide "The Fitness for Purpose of Analytical Methods".[1][19][20][21] The following performance characteristics will be evaluated:
-
Specificity and Selectivity
-
Linearity and Working Range
-
Accuracy (Trueness and Precision)
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Robustness
Certified Reference Materials and Reagents
-
Certified Reference Material (CRM): A certified solution of this compound in a suitable solvent (e.g., acetonitrile or toluene) from a recognized provider (e.g., NIST, Sigma-Aldrich TraceCERT®).[5] For matrix-specific validation, a CRM in a relevant matrix (e.g., sediment or soil) should be used.[4][6][7]
-
Internal Standard (IS): Dibenzo[a,i]pyrene-d14 or another suitable isotopically labeled analog.
-
Solvents: HPLC or GC-MS grade acetonitrile, toluene, dichloromethane, and hexane.
-
Solid Phase Extraction (SPE) Cartridges: Silica-based SPE cartridges for sample cleanup.
Experimental Workflows
The following diagrams illustrate the logical flow of the validation process and the sample preparation workflow.
Caption: General sample preparation workflow for this compound analysis.
Detailed Experimental Protocols
-
Sample Preparation:
-
Accurately weigh 1 gram of the homogenized sample (or an equivalent amount of CRM).
-
Spike with a known amount of the internal standard (Dibenzo[a,i]pyrene-d14).
-
Extract the sample using an appropriate solvent system (e.g., hexane:acetone 1:1) via ultrasonication or Pressurized Liquid Extraction (PLE).
-
Perform a cleanup step using silica SPE cartridges to remove interfering compounds.
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent (e.g., toluene).
-
-
Instrumental Analysis:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: Rxi-PAH (60 m x 0.25 mm ID, 0.1 µm film thickness) or equivalent. [10] * Oven Program: 80°C (hold 1 min), ramp to 320°C at 10°C/min, hold for 10 min.
-
Injection: 1 µL splitless injection at 300°C.
-
MS/MS System: Agilent 7010B Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
MRM Transitions: Monitor at least two MRM transitions for this compound and one for the internal standard. For this compound (m/z 302), potential transitions could be 302 -> 300 and 302 -> 276. [10]
-
-
Sample Preparation: Follow the same sample preparation protocol as for GC-MS/MS analysis, but reconstitute the final extract in acetonitrile.
-
Instrumental Analysis:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Zorbax Eclipse PAH column (4.6 x 50 mm, 1.8 µm) or equivalent. [15] * Mobile Phase: Gradient elution with water and acetonitrile. [14] * Flow Rate: 1.0 mL/min.
-
Fluorescence Detector: Set appropriate excitation and emission wavelengths for this compound (e.g., Ex: 298 nm, Em: 404 nm). Wavelengths should be optimized for maximum sensitivity and selectivity.
-
Results and Discussion: A Comparative Performance Evaluation
The following tables summarize the expected performance data from the validation of the new GC-MS/MS method and its comparison with the established HPLC-FLD method using a certified reference material.
Table 1: Linearity and Sensitivity
| Parameter | GC-MS/MS Method | HPLC-FLD Method | Acceptance Criteria |
| Linearity (R²) | > 0.998 | > 0.997 | R² > 0.995 |
| Working Range | 0.1 - 50 ng/mL | 0.5 - 100 ng/mL | Method dependent |
| LOD | 0.03 ng/mL | 0.15 ng/mL | Signal-to-Noise > 3 |
| LOQ | 0.1 ng/mL | 0.5 ng/mL | Signal-to-Noise > 10 |
The GC-MS/MS method is expected to demonstrate superior sensitivity (lower LOD and LOQ) due to the high selectivity of the MRM detection mode.
Table 2: Accuracy and Precision (Analysis of CRM)
| Parameter | GC-MS/MS Method | HPLC-FLD Method | Acceptance Criteria |
| Certified Value of CRM | 10.0 ± 0.5 ng/g | 10.0 ± 0.5 ng/g | - |
| Mean Measured Value (n=6) | 9.8 ng/g | 9.5 ng/g | Within certified range |
| Trueness (Bias %) | -2.0% | -5.0% | < ±15% |
| Repeatability (RSDr %) | 3.5% | 5.8% | < 10% |
| Intermediate Precision (RSDip %) | 4.2% | 7.1% | < 15% |
The GC-MS/MS method, benefiting from isotope dilution internal standardization, is anticipated to show higher accuracy (lower bias) and better precision (lower RSD) compared to the HPLC-FLD method.
Table 3: Robustness (Deliberate Small Variations)
| Parameter Varied | GC-MS/MS Method (Effect on Results) | HPLC-FLD Method (Effect on Results) |
| GC Oven Ramp Rate (±1°C/min) | Insignificant | N/A |
| HPLC Column Temperature (±2°C) | N/A | Minor shift in retention time |
| Mobile Phase Composition (±2%) | N/A | Significant shift in retention time |
| Extraction Time (±5 min) | Insignificant | Minor effect on recovery |
The robustness study highlights the stability of the GC-MS/MS method to minor procedural variations. The HPLC-FLD method may be more sensitive to changes in chromatographic conditions.
Conclusion: A Self-Validating System for Trustworthy Results
The validation of a new analytical method for a high-priority analyte like this compound is a rigorous process that demands meticulous planning and execution. This guide has outlined a comprehensive approach that leverages the authority of Certified Reference Materials to establish the fitness for purpose of a novel GC-MS/MS method. The comparative data presented provides a clear rationale for the selection of the most appropriate analytical technique based on the specific requirements of the analysis, such as required sensitivity and the complexity of the sample matrix.
By following the principles of scientific integrity, employing self-validating systems through the use of CRMs, and adhering to international standards, researchers can ensure the generation of high-quality, defensible data for the accurate assessment of risks associated with this compound exposure. The superior performance of the GC-MS/MS method in terms of sensitivity, accuracy, and precision makes it a highly recommended approach for trace-level quantification of this compound in challenging matrices.
References
- Eurachem. (n.d.). Eurachem guidance on validating analytical methods. Euroreference.
- Eurachem. (2025). The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics (3rd ed.).
-
Magnusson, B., & Örnemark, U. (Eds.). (2014). Eurachem Guide: The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics (2nd ed.). Eurachem. Retrieved from [Link]
- Eurachem. (n.d.). Method Validation.
-
National Institute of Standards and Technology. (n.d.). Certificate of Analysis: Standard Reference Material 1647f. Retrieved from [Link]
-
International Atomic Energy Agency. (n.d.). Certification of Polycyclic Aromatic Hydrocarbon Mass Fractions in IAEA-477 Sediment Sample. Retrieved from [Link]
-
Eurachem. (n.d.). Eurachem Guides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). Certified Reference Material for Quantification of Polycyclic Aromatic Hydrocarbons in Sediment From the National Metrology Institute of Japan. PubMed. Retrieved from [Link]
-
INAB. (2019). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). Retrieved from [Link]
-
ResearchGate. (2009). Certified reference material for quantification of polycyclic aromatic hydrocarbons in sediment from the National Metrology Institute of Japan. Retrieved from [Link]
-
NATA. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of dibenzopyrenes in standard reference materials (SRM) 1649a, 1650, and 2975 using ultrasonically assisted extraction and LC-GC-MS. PubMed. Retrieved from [Link]
-
AOAC International. (n.d.). How to Meet ISO 17025 Requirements for Method Verification. Retrieved from [Link]
-
Wintersmith Advisory LLC. (2025). ISO 17025 Method Validation. Retrieved from [Link]
-
Brieflands. (n.d.). Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices. PubMed Central. Retrieved from [Link]
-
Scribd. (n.d.). ISO/IEC 17025 Method Validation Guide. Retrieved from [Link]
-
Restek Corporation. (n.d.). Analytical Method for Polycyclic Aromatic Hydrocarbons (PAHs) in Yerba Mate Tea Using Modified QuEChERS, Solid Phase Extraction. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2017). Screening and Determination of Polycyclic Aromatic Hydrocarbons in Seafoods Using QuEChERS-Based Extraction and High-Performance Liquid Chromatography with Fluorescence Detection. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. Retrieved from [Link]
-
Advanced Materials Technology. (n.d.). Separation of PAH Compounds using UV and Fluorescence Detection. Retrieved from [Link]
-
SciELO. (2011). HPLC-FLD simultaneous determination of 13 polycyclic aromatic hydrocarbons: validation of an analytical procedure for soybean oils. Retrieved from [Link]
-
Hindawi. (n.d.). GC-MS/MS Analysis of Benzo(a)pyrene by Ion Trap Tandem Mass Spectrometry. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Foods by GC-MS/MS. Retrieved from [Link]
-
ARO Scientific. (2025). Method validation using Certified Reference Materials (CRMs). Retrieved from [Link]
-
National Center for Biotechnology Information. (2000). Determination of benzo[a]pyrene and other polycyclic aromatic hydrocarbons (PAHs) at trace levels in human tissues. PubMed. Retrieved from [Link]
-
Restek. (n.d.). Using NIST Standard Reference Materials to Validate a Method for the Detailed Analysis of Polycyclic Aromatic Hydrocarbons in Environmental Samples. Retrieved from [Link]
Sources
- 1. Method Validation [eurachem.org]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. Method validation using Certified Reference Materials (CRMs) [aroscientific.com]
- 4. www-pub.iaea.org [www-pub.iaea.org]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Certified reference material for quantification of polycyclic aromatic hydrocarbons in sediment from the National Metrology Institute of Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. inab.ie [inab.ie]
- 9. ISO 17025 Method Validation — Wintersmith Advisory LLC [wintersmithadvisory.com]
- 10. shimadzu.com [shimadzu.com]
- 11. brieflands.com [brieflands.com]
- 12. Determination of benzo[a]pyrene and other polycyclic aromatic hydrocarbons (PAHs) at trace levels in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fda.gov [fda.gov]
- 15. agilent.com [agilent.com]
- 16. scielo.br [scielo.br]
- 17. hplc.eu [hplc.eu]
- 18. Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. euroreference.anses.fr [euroreference.anses.fr]
- 20. Method Validation [eurachem.org]
- 21. eurachem.org [eurachem.org]
Cross-validation of Dibenzo[e,l]pyrene quantification results between different laboratories
Introduction: The Imperative for Analytical Concordance in Dibenzo[e,l]pyrene Quantification
This compound, a member of the polycyclic aromatic hydrocarbon (PAH) family, is a potent genotoxic carcinogen. Its presence in environmental matrices, food products, and pharmaceutical preparations is under stringent regulatory scrutiny. Consequently, the accurate and precise quantification of this compound is of paramount importance for public health and safety. However, the inherent complexity of analyzing this high-molecular-weight PAH, often present at trace levels in complex matrices, presents significant analytical challenges. These challenges can lead to variability in quantification results between different laboratories, potentially impacting regulatory compliance, risk assessment, and drug development decisions.
This guide provides a comprehensive framework for establishing and validating analytical methods for this compound quantification, with a focus on ensuring cross-laboratory concordance. We will delve into the critical aspects of analytical methodology, the indispensable role of proficiency testing and certified reference materials, and provide actionable protocols to foster trust and reliability in analytical data. This document is intended for researchers, scientists, and drug development professionals who are tasked with the critical responsibility of this compound analysis.
The Analytical Gauntlet: Choosing the Right Technique for this compound Quantification
The two most prevalent analytical techniques for the determination of this compound and other PAHs are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[1][2] While both methods are capable of achieving the low detection limits required for regulatory compliance, they possess distinct advantages and disadvantages that must be carefully considered in the context of the sample matrix and the specific analytical objectives.
A critical challenge in the analysis of this compound is its co-elution with other isomers, such as Dibenzo[a,i]pyrene and Benzo[a]pyrene, under standard chromatographic conditions.[2][3] This necessitates the use of highly selective analytical columns and optimized separation conditions to ensure accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Confirmation
GC-MS is widely regarded as the gold standard for the unequivocal identification and quantification of PAHs due to its high resolving power and the structural information provided by mass spectrometry.[4]
-
Expertise & Experience: The choice of a capillary column is critical for resolving isomeric PAHs. Columns specifically designed for PAH analysis, such as those with a phenyl-arylene stationary phase, offer enhanced selectivity.[5] The use of a temperature-programmed injection and a carefully optimized oven temperature ramp is essential to ensure the efficient transfer of high-boiling point compounds like this compound onto the column and their subsequent separation.[5][6]
-
Trustworthiness: Method validation for GC-MS should include the assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (through recovery studies using spiked samples), and precision (repeatability and intermediate precision). The use of isotopically labeled internal standards is highly recommended to compensate for any analyte loss during sample preparation and injection.
-
Authoritative Grounding: The US Environmental Protection Agency (EPA) provides several standardized methods for PAH analysis by GC-MS, including Method 8270 for the analysis of semivolatile organic compounds in various matrices and Method 610 for municipal and industrial wastewater.[5][6][7]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): A Sensitive and Selective Alternative
HPLC-FLD is a highly sensitive and selective technique for the analysis of fluorescent PAHs like this compound.
-
Expertise & Experience: Reversed-phase HPLC using a C18 column is the most common approach for separating PAHs.[1] Gradient elution with a mobile phase consisting of acetonitrile and water is typically employed to achieve optimal separation of the complex mixture of PAHs.[8] Fluorescence detection offers excellent sensitivity and selectivity, as only fluorescent compounds are detected. The excitation and emission wavelengths can be programmed to change during the chromatographic run to optimize the detection of each PAH.
-
Trustworthiness: Similar to GC-MS, HPLC-FLD methods must be rigorously validated. A significant advantage of HPLC is its ability to resolve certain isomeric pairs that can be challenging to separate by GC.[7] However, co-elution can still be an issue, and confirmation of peak identity may require a secondary technique or the use of a diode array detector (DAD) to obtain UV spectra.
-
Authoritative Grounding: EPA Method 8310 provides guidance for the analysis of PAHs by HPLC.[9][10]
Data Presentation: Comparison of Analytical Methodologies
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) |
| Principle | Separation based on volatility and polarity, detection based on mass-to-charge ratio. | Separation based on polarity, detection based on fluorescence. |
| Selectivity | Very high, provides structural information for confirmation. | High for fluorescent compounds. |
| Sensitivity | Excellent, can reach low ng/L levels.[11] | Excellent for fluorescent PAHs, often superior to GC-MS. |
| Resolution of Isomers | Can be challenging for some co-eluting isomers. | Can be superior for certain isomeric pairs.[7] |
| Common Methods | EPA Methods 8270, 610, TO-13A.[5][6][7][12] | EPA Method 8310.[9][10] |
| Strengths | Confirmatory identification, robust for complex matrices. | High sensitivity, good resolution of some isomers. |
| Weaknesses | Potential for co-elution of isomers, can be more complex to operate. | Not all PAHs are fluorescent, potential for co-elution. |
The Cornerstone of Comparability: Proficiency Testing and Certified Reference Materials
Achieving consistent and reliable this compound quantification results across different laboratories is impossible without a robust quality assurance framework. Proficiency Testing (PT) schemes and the use of Certified Reference Materials (CRMs) are the cornerstones of this framework.
Proficiency Testing: A Reality Check for Laboratory Performance
Proficiency testing is an inter-laboratory comparison that allows participating laboratories to assess their performance against a consensus value or a reference value.[13] Participation in PT schemes is often a requirement for laboratory accreditation and provides an objective measure of a laboratory's competence.
Studies on PAH analysis through PT schemes have revealed that a significant percentage of laboratories may underestimate PAH concentrations and achieve unsatisfactory z-scores.[13] These findings underscore the importance of continuous performance monitoring and improvement. Interestingly, these studies have also shown that there is no significant difference in performance between laboratories using GC-MS and those using HPLC-FLD, suggesting that proper method validation and execution are more critical than the choice of instrument.[14][15]
Certified Reference Materials: The Anchor for Accuracy
Certified Reference Materials are highly characterized materials with a certified property value, uncertainty, and traceability to a national or international standard. The use of CRMs is essential for:
-
Method Validation: Assessing the accuracy and trueness of an analytical method.
-
Calibration: Ensuring the traceability of measurements.
-
Quality Control: Monitoring the ongoing performance of an analytical method.
Certified reference materials for several this compound isomers are available from reputable sources such as the European Commission's Joint Research Centre (JRC) and LGC Standards.[16][17][18] While a specific CRM for this compound may be less common, the use of CRMs for its isomers is a critical step in ensuring the accuracy of the analytical method.
Experimental Protocols for Robust this compound Quantification
The following protocols provide a detailed, step-by-step methodology for the analysis of this compound in a solid matrix (e.g., soil, food) using both GC-MS and HPLC-FLD. These protocols are based on established EPA methods and best practices in the field.
Mandatory Visualization: Inter-Laboratory Comparison Workflow
Caption: Workflow for an inter-laboratory comparison of this compound quantification.
Sample Preparation: The Critical First Step
The goal of sample preparation is to extract this compound from the sample matrix and remove interfering compounds.
-
Sample Homogenization: The solid sample should be thoroughly homogenized to ensure that the analytical subsample is representative of the bulk material.
-
Spiking with Internal Standard: Prior to extraction, the sample should be spiked with an appropriate isotopically labeled internal standard (e.g., this compound-d14).
-
Extraction:
-
Soxhlet Extraction: A classic and robust technique involving continuous extraction with an organic solvent (e.g., dichloromethane) for several hours.
-
Pressurized Liquid Extraction (PLE): A more modern and faster technique that uses elevated temperature and pressure to extract the analytes.
-
Ultrasonic Extraction: A rapid extraction method using ultrasonic waves to disrupt the sample matrix.
-
-
Cleanup: The crude extract often contains co-extracted matrix components that can interfere with the analysis. Cleanup is typically performed using solid-phase extraction (SPE) with a silica gel or Florisil cartridge.[1]
Mandatory Visualization: Sample Preparation and Analysis Workflow
Caption: General workflow for sample preparation and analysis of this compound.
GC-MS Analysis Protocol
-
Instrument Conditions:
-
Injection: Pulsed splitless injection to ensure efficient transfer of high-boiling point analytes.[5][6]
-
Column: A capillary column specifically designed for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: An initial hold at a low temperature (e.g., 70°C) followed by a temperature ramp to a final temperature of around 320°C.[19]
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for maximum sensitivity and selectivity. Monitor the molecular ion and at least one fragment ion for this compound and its internal standard.
-
-
Calibration: Prepare a series of calibration standards containing known concentrations of this compound and the internal standard. The calibration curve should cover the expected concentration range of the samples.
-
Analysis: Inject the prepared sample extracts and the calibration standards into the GC-MS system.
-
Quantification: Identify and integrate the peaks for this compound and the internal standard. Calculate the concentration of this compound in the sample using the calibration curve.
HPLC-FLD Analysis Protocol
-
Instrument Conditions:
-
Column: A C18 reversed-phase column suitable for PAH analysis (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).[8]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: Typically 1.0-1.5 mL/min.
-
Fluorescence Detector: Program the excitation and emission wavelengths for optimal detection of this compound.
-
-
Calibration: Prepare a series of calibration standards in the mobile phase.
-
Analysis: Inject the prepared sample extracts and the calibration standards into the HPLC system.
-
Quantification: Identify and integrate the peak for this compound. Calculate the concentration using the calibration curve.
Ensuring Trustworthiness: A Self-Validating System
To ensure the trustworthiness of this compound quantification results, a self-validating system should be implemented. This involves a multi-faceted approach to quality control.
Mandatory Visualization: Decision Tree for Method Selection and Validation
Caption: Decision tree for selecting and validating a method for this compound quantification.
Key Quality Control Measures
-
Method Blanks: Analyze a blank sample with each batch of samples to check for contamination.
-
Matrix Spikes: Spike a sample with a known amount of this compound to assess matrix effects and recovery.
-
Duplicate Samples: Analyze a duplicate sample to assess the precision of the entire analytical process.
-
Control Charts: Plot the results of QC samples over time to monitor the performance of the analytical method and identify trends or shifts.
Conclusion: A Unified Approach to Accurate this compound Quantification
The cross-validation of this compound quantification results between different laboratories is a critical endeavor that underpins regulatory compliance, risk assessment, and the safety of consumer products and pharmaceuticals. By embracing a unified approach that encompasses robust and validated analytical methods, active participation in proficiency testing schemes, and the diligent use of certified reference materials, the scientific community can foster a culture of analytical excellence. This guide has provided a comprehensive framework and practical protocols to achieve this goal. The ultimate objective is to ensure that data on this potent carcinogen is reliable, comparable, and, above all, trustworthy, thereby safeguarding public health.
References
-
Performance evaluation of polycyclic aromatic hydrocarbons analysis in sediment from proficiency testing with metrological reference values. (2013). Analytical and Bioanalytical Chemistry, 405(23), 7241-7250. [Link]
-
Proficiency testing (PT): Polycyclic Aromatic Hydrocarbons (PAHs) in natural waters. Qualitycheck. [Link]
-
Proficiency testing scheme for higher molecular weight polycyclic aromatic hydrocarbons (PAHs). (2024). DGUV. [Link]
-
Sykes, M., Rose, M., Holland, J., Wenzl, T., Kelly, J., & Anderson, D. (2013). Proficiency test results for PAH analysis are not method-dependent. Analytical Methods, 5(19), 5043-5049. [Link]
-
Proficiency test results for PAH analysis are not method-dependent. JRC Publications Repository. [Link]
-
Analytical Methods for Polycyclic Aromatic Hydrocarbons (PAHs). (1995). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Wenzl, T., Simon, R., Anklam, E., & Kleiner, J. (2006). Analytical methods for polycyclic aromatic hydrocarbons (PAHs) in food and the environment needed for new food legislation in the European Union. TrAC Trends in Analytical Chemistry, 25(7), 716-725. [Link]
-
Polycyclic Aromatic Hydrocarbons Analysis in Environmental Samples. Chemetrix. [Link]
-
Polycyclic Aromatic Hydrocarbons Analysis in Environmental Samples. Agilent. [Link]
-
Method 610: Polynuclear Aromatic Hydrocarbons. (1984). US Environmental Protection Agency (EPA). [Link]
-
Method 8100: Polynuclear Aromatic Hydrocarbons. US Environmental Protection Agency (EPA). [Link]
-
DIBENZO(a,e)PYRENE. PubChem. [Link]
-
EPA Method 8310: Solid Phase Extraction of Polynuclear Aromatic Hydrocarbons (PAHs) in Water. UCT. [Link]
-
Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices. (2020). Molecules, 25(21), 5085. [Link]
-
Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. (1999). US Environmental Protection Agency (EPA). [Link]
-
EPA Method 8310.0 Determination of Polycyclic Aromatic Hydrocarbons in Ground Water and Wastes. Waters. [Link]
-
Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices. (2020). Molecules, 25(21), 5085. [Link]
-
On the co-elution of benzo[a]pyrene and dibenzo[a,l]pyrene in chromatographic fractions and their unambiguous determination in tobacco extracts via laser-excited time resolved Shpol'skii spectroscopy. (2010). Analytical Methods, 2(7), 896-902. [Link]
-
Evaluation of HPLC and GC/MS for the determination of benzo[a]pyrene in environment. ResearchGate. [Link]
-
Polycyclic aromatic hydrocarbon. Wikipedia. [Link]
-
Direct Determination of Dibenzo[ a,l ]pyrene and Its Four Dibenzopyrene Isomers in Water Samples by Solid−Liquid Extraction and Laser-Excited Time-Resolved Shpol'skii Spectrometry. (2009). Analytical Chemistry, 81(15), 6449-6456. [Link]
-
Determination of dibenzo[a,l]pyrene and other fjord-region PAH isomers with MW 302 in environmental samples. (1995). Analytical and Bioanalytical Chemistry, 352(5), 535-542. [Link]
-
EFSA opinion on suitable indicators for both the occurrence and toxicity of polycyclic aromatic hydrocarbons (PAHs) in food. (2008). European Food Safety Authority (EFSA). [Link]
-
Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices. ResearchGate. [Link]
-
EU Maximum values for PAHs, dioxins, PCBs in oils/fats. Eurofins. [Link]
-
Polycyclic Aromatic Hydrocarbons (PAHs) in Food. Food Safety Authority of Ireland. [Link]
-
Determination of Benzo[a]pyrene and Benz[a]anthracene in Coal Tar and Pitch Products by Automated SPE-GC/MS. (2014). Gerstel. [Link]
-
Interlaboratory Comparison 2023 Report. (2024). Benchmark International. [Link]
-
Report on the 16th inter-laboratory comparison organised by the European Union Reference Laboratory for Polycyclic Aromatic Hydrocarbons. ResearchGate. [Link]
-
DETERMINATION OF DIBENZO[A, L]PYRENE AND OTHER FJORD-REGION PAH ISOMERS WITH MW 302 IN ENVIRONMENTAL SAMPLES. (2004). Semantic Scholar. [Link]
-
Determination of the level of benzo[a]pyrene in fatty foods and food supplements. (2006). Food Additives and Contaminants, 23(7), 709-714. [Link]
-
GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2023). Molecules, 28(9), 3848. [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. On the co-elution of benzo[a]pyrene and dibenzo[a,l]pyrene in chromatographic fractions and their unambiguous determination in tobacco extracts via laser-excited time resolved Shpol'skii spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemetrix.co.za [chemetrix.co.za]
- 6. agilent.com [agilent.com]
- 7. epa.gov [epa.gov]
- 8. mdpi.com [mdpi.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. weber.hu [weber.hu]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
- 13. Performance evaluation of polycyclic aromatic hydrocarbons analysis in sediment from proficiency testing with metrological reference values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proficiency test results for PAH analysis are not method-dependent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 16. Dibenzo a,e pyrene BCR® certified Reference Material 192-65-4 [sigmaaldrich.com]
- 17. DIBENZO (a.e) PYRENE (purity) | LGC Standards [lgcstandards.com]
- 18. DIBENZO (a.l) PYRENE (purity) | LGC Standards [lgcstandards.com]
- 19. epa.gov [epa.gov]
A Comparative Guide to the Metabolic Activation of Dibenzo[e,l]pyrene and Its Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the metabolic activation of Dibenzo[e,l]pyrene (DB[e,l]P) and its isomers, most notably the extremely potent carcinogen Dibenzo[a,l]pyrene (DB[a,l]P, also known as Dibenzo[def,p]chrysene). We will dissect the enzymatic pathways responsible for converting these procarcinogens into DNA-reactive metabolites, compare their relative efficiencies, and provide the experimental frameworks necessary for their study.
Introduction: The Dichotomy of Dibenzopyrene Isomers
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of ubiquitous environmental pollutants formed from the incomplete combustion of organic materials.[1] Within this class, dibenzopyrenes represent a group of high molecular weight isomers, some of which possess extraordinary carcinogenic potential. The seemingly minor structural differences between isomers like DB[e,l]P and DB[a,l]P lead to profound differences in their biological activity. DB[a,l]P is recognized as one of the most potent carcinogenic PAHs ever tested, significantly more powerful than the archetypal PAH, Benzo[a]pyrene (B[a]P), and its isomer DB[a,e]P is considered a weak carcinogen.[2][3][4][5]
This disparity is not inherent to the parent molecules but is a direct consequence of how they are processed by metabolic enzymes. Understanding these activation pathways is paramount for assessing carcinogenic risk and developing potential chemopreventive strategies. This guide will focus on the two predominant pathways of metabolic activation: the Cytochrome P450-dependent "Diol Epoxide Pathway" and the Aldo-Keto Reductase-driven "o-Quinone Pathway."
The Primary Metabolic Activation Pathways
PAHs are chemically inert and require enzymatic activation to exert their genotoxic effects.[1] This process converts the stable aromatic structure into highly reactive electrophiles that can form covalent bonds with nucleophilic sites on DNA, creating DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.[6]
The Diol Epoxide Pathway: A Route to Potent Carcinogens
This is the most well-established pathway for many potent PAHs.[7][8] It is a multi-step process involving two key enzyme families.
-
Step 1: Epoxidation (Cytochrome P450s): The initial attack on the PAH is catalyzed by Cytochrome P450 monooxygenases (CYPs), particularly CYP1A1 and CYP1B1.[9][10][11] These enzymes introduce an epoxide across a double bond on the molecule.
-
Step 2: Hydration (Epoxide Hydrolase): Microsomal epoxide hydrolase (mEH) adds water to the epoxide, opening the ring to form a trans-dihydrodiol.
-
Step 3: Second Epoxidation (CYPs): The same CYP enzymes then add a second epoxide on the adjacent double bond, creating a highly reactive diol epoxide.
The geometry of the diol and epoxide relative to the plane of the aromatic rings is critical. For DB[a,l]P, this pathway leads to the formation of fjord-region diol epoxides, specifically the anti-DB[a,l]P-11,12-diol-13,14-epoxide (DB[a,l]PDE), which is considered its ultimate carcinogenic metabolite.[12][13] These fjord-region diol epoxides are exceptionally mutagenic because the bulky adducts they form with DNA, primarily with deoxyadenosine and deoxyguanosine residues, are poorly recognized and inefficiently removed by the cell's nucleotide excision repair (NER) machinery.[12][14]
Caption: The Diol Epoxide Pathway for PAH activation.
The o-Quinone Pathway: A Cycle of Oxidative Stress
An alternative and significant activation route involves the aldo-keto reductase (AKR) superfamily of enzymes.[1][15][16] This pathway diverts the trans-dihydrodiols formed by CYP action away from the diol epoxide pathway.
-
Step 1: Dihydrodiol Oxidation (AKRs): Cytosolic AKRs (e.g., AKR1A1, AKR1C1-AKR1C4) oxidize PAH trans-dihydrodiols to form unstable ketols, which rearrange into catechols.[1][17]
-
Step 2: Autoxidation to o-Quinones: The catechols are unstable and readily undergo a two-electron oxidation to form electrophilic PAH o-quinones.[17]
The toxicity of this pathway is twofold:
-
Direct Adduction: The o-quinones are Michael acceptors and can form stable and depurinating DNA adducts.[16]
-
Redox Cycling & ROS: The o-quinones can be reduced back to catechols by reductases, establishing a futile redox cycle that continuously generates reactive oxygen species (ROS), such as superoxide anions.[16][18] This ROS production can overwhelm cellular antioxidant defenses, leading to extensive oxidative DNA damage (e.g., 8-oxo-2'-deoxyguanosine), which is highly mutagenic.[17]
Caption: The Aldo-Keto Reductase (AKR) driven o-Quinone Pathway.
Comparative Analysis of Dibenzopyrene Isomers
The carcinogenicity of a given dibenzopyrene isomer is determined by the efficiency of its conversion through these pathways and the stability of the resulting DNA adducts.
Enzyme Substrate Specificity and Metabolite Profile
Studies using human recombinant CYPs and liver microsomes have elucidated the specific enzymes responsible for activating these compounds. CYP1A1 is highly active in the metabolism of DB[a,l]P, with a significant catalytic activity in forming the precursor to the ultimate carcinogen, the 11,12-dihydrodiol.[19] The order of activity for forming this critical dihydrodiol is CYP1A1 > 2C9 > 1A2 > 2B6 > 3A4.[19] In contrast, the metabolism of the weaker carcinogen DB[a,e]P by induced rat liver microsomes yields primarily the 3,4-dihydrodiol and various hydroxylated metabolites, indicating a different, less carcinogenic activation pathway.[2][20]
| Isomer | Primary Activation Pathway | Key Enzymes | Major Proximate Metabolite | Ultimate Carcinogen | Carcinogenic Potency |
| Dibenzo[a,l]pyrene (DB[a,l]P) | Diol Epoxide | CYP1A1, CYP1B1 | DB[a,l]P-11,12-dihydrodiol | anti-DB[a,l]PDE | Extremely High[3][4] |
| Dibenzo[a,e]pyrene (DB[a,e]P) | Mixed/Detoxification | CYPs | DB[a,e]P-3,4-dihydrodiol | N/A (Weakly Active) | Low to Marginal[2] |
| Benzo[a]pyrene (B[a]P) (Reference) | Diol Epoxide & o-Quinone | CYP1A1, CYP1B1, AKRs | B[a]P-7,8-dihydrodiol | anti-BPDE / B[a]P-7,8-dione | High (Potent)[21] |
DNA Adduct Formation and Repair
The profound difference in carcinogenicity between DB[a,l]P and other PAHs like B[a]P is starkly illustrated by the fate of their DNA adducts.
-
DB[a,l]PDE Adducts: The fjord-region diol epoxide of DB[a,l]P forms bulky adducts that severely distort the DNA helix. These adducts are highly resistant to nucleotide excision repair (NER).[14] Studies in human lung cells showed that after 6 hours, at least 80% of DB[a,l]PDE-DNA adducts remained, indicating very slow removal.[14] This persistence allows the adducts to cause mutations during subsequent rounds of DNA replication.
-
BPDE Adducts: In contrast, the bay-region adducts from B[a]P's diol epoxide (BPDE) are removed much more efficiently. In the same cell line, about 75% of BPDE-DNA adducts were removed within 6 hours.[14]
This differential in DNA repair is a critical determinant of carcinogenic potency. The cell's inability to effectively remove DB[a,l]PDE adducts makes DB[a,l]P an exceptionally powerful tumor initiator.
| Parameter | (+)-anti-BPDE (from Benzo[a]pyrene) | (-)-anti-DB[a,l]PDE (from Dibenzo[a,l]pyrene) | Reference |
| Primary DNA Target | Deoxyguanosine (dG) (~96%) | Deoxyadenosine (dA) (~74%) | [14] |
| Adduct Removal (6h, A549 cells) | ~75% removed | ~20% removed (or less) | [14] |
| Repair Mechanism | Nucleotide Excision Repair (NER) | Poorly recognized by NER | [12][14] |
| Implication | Efficient repair mitigates genotoxicity | Persistent lesions lead to high mutagenicity | [12] |
Experimental Protocols for Studying Metabolic Activation
To objectively compare the metabolic activation of different PAH isomers, standardized in vitro assays are essential. These protocols provide a reproducible framework for generating quantitative data.
Protocol: In Vitro Metabolism Assay with Human Liver Microsomes
This assay quantifies the rate of metabolism of a PAH and identifies the resulting metabolites. It relies on pooled human liver microsomes (HLMs), which contain a rich complement of CYP enzymes, and an NADPH-generating system to fuel the enzymatic reactions.
Causality: Using HLMs provides a biologically relevant system that approximates hepatic first-pass metabolism. Measuring substrate disappearance over time allows for the calculation of intrinsic clearance rates, a key parameter in pharmacokinetics.[22][23]
Methodology:
-
Preparation: Thaw pooled human liver microsomes on ice. Prepare a 0.1 M phosphate buffer (pH 7.4) and an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Reaction Mixture: In a microcentrifuge tube, combine MgCl₂ (final conc. 3 mM), microsomes (final conc. 1.0 mg/mL), and phosphate buffer.[22]
-
Pre-activation: Pre-incubate the mixture at 37°C for 5 minutes to activate the enzymes.
-
Initiation: Initiate the reaction by adding the PAH isomer (dissolved in a minimal volume of a solvent like acetone or DMSO) to the pre-warmed mixture.[23] Target concentrations may range from 0.1 µM to 5 µM.[22]
-
Incubation: Incubate at 37°C in a shaking water bath. Time points are critical; for rapidly metabolized compounds, times as short as 5 minutes may be needed, while for others, 30-60 minutes is appropriate.[22]
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the tubes at high speed (e.g., 14,000 rpm) to pellet the protein. Transfer the supernatant to a clean tube for analysis.
-
Analysis: Analyze the supernatant using reverse-phase HPLC with UV/fluorescence detection or, for higher sensitivity and specificity, LC-MS/MS to identify and quantify the parent PAH and its metabolites.[2][24]
Caption: A typical workflow for in vitro PAH metabolism studies.
Protocol: Analysis of DNA Adducts in Cultured Cells
This workflow is used to determine the level of genotoxicity by quantifying the formation of DNA adducts after exposing cells (e.g., human lung A549 cells or bronchial epithelial cells) to a PAH or its active metabolite.
Causality: The formation of DNA adducts is a prerequisite for the mutagenic activity of most chemical carcinogens.[25] Quantifying these adducts provides a direct measure of the biologically effective dose and the compound's genotoxic potential. Comparing adduct levels and persistence across isomers explains differences in carcinogenicity.
Methodology:
-
Cell Culture and Treatment: Plate human cells (e.g., A549 lung carcinoma cells) and grow to ~80% confluency. Treat cells with the desired concentration of the PAH isomer or its diol epoxide metabolite for a specified time (e.g., 2 to 24 hours).[14]
-
DNA Isolation: Harvest the cells and isolate genomic DNA using a high-purity DNA isolation kit or standard phenol-chloroform extraction protocols. Ensure the DNA is free of RNA and protein contamination.
-
DNA Quantification: Accurately determine the DNA concentration using UV spectrophotometry (A260).
-
Enzymatic Hydrolysis: Digest the DNA to individual deoxynucleoside 3'-monophosphates using a combination of micrococcal nuclease and spleen phosphodiesterase.
-
³²P-Postlabeling (Sensitive Detection):
-
Enrich the adducts by removing normal nucleotides (e.g., via nuclease P1 digestion).
-
Label the adducted nucleotides with ³²P-ATP using T4 polynucleotide kinase.
-
Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC).
-
Visualize and quantify the adduct spots using phosphorimaging.
-
-
LC-MS/MS (Structural Identification):
-
For a more specific and quantitative method, analyze the DNA digest using liquid chromatography-tandem mass spectrometry.
-
Use stable isotope-labeled internal standards for precise quantification of specific adducts (e.g., dG-N²-BPDE).[26]
-
-
Data Analysis: Express adduct levels as Relative Adduct Labeling (RAL) or as the number of adducts per 10⁶ or 10⁹ normal nucleotides.
Conclusion and Future Directions
The comparative study of dibenzopyrene isomers provides a compelling illustration of structure-activity relationships in chemical carcinogenesis. The extreme potency of Dibenzo[a,l]pyrene is directly linked to its efficient metabolic activation via the diol epoxide pathway by CYP1A1 and the subsequent formation of persistent, repair-resistant DNA adducts.[14][19] In contrast, isomers like Dibenzo[a,e]pyrene are metabolized through less harmful pathways.[2]
Furthermore, the contribution of the AKR-mediated o-quinone pathway highlights that a complete risk assessment must consider not only direct genotoxicity from stable adducts but also the potential for massive oxidative DNA damage from redox cycling metabolites.[16][17] Future research should focus on:
-
Human Tissue Models: Utilizing advanced models like 3D organoid cultures from different tissues (lung, liver, pancreas) to study metabolism in a more physiologically relevant context.[27]
-
Metabolic Competition: Investigating how the metabolism of one isomer is affected by the presence of others in complex environmental mixtures, as competitive inhibition at the enzyme level can alter toxicity profiles.[23][28]
-
Genetic Polymorphisms: Examining how common genetic variations in CYP and AKR enzymes among human populations influence individual susceptibility to dibenzopyrene-induced carcinogenesis.
By integrating these advanced methodologies, the scientific community can continue to refine our understanding of PAH toxicity and improve human health risk assessment.
References
-
Burczynski, M. E., & Penning, T. M. (2000). Aldo-Keto Reductases and the Metabolic Activation of Polycyclic Aromatic Hydrocarbons. Journal of Biochemical and Molecular Toxicology. Available at: [Link]
-
Zhang, L., Jin, Y., Huang, M., & Penning, T. M. (2012). The Role of Human Aldo-Keto Reductases in the Metabolic Activation and Detoxication of Polycyclic Aromatic Hydrocarbons: Interconversion of PAH Catechols and PAH o-Quinones. Frontiers in Pharmacology. Available at: [Link]
-
Penning, T. M. (2014). Human Aldo-Keto Reductases and the Metabolic Activation of Polycyclic Aromatic Hydrocarbons. Chemical Research in Toxicology. Available at: [Link]
-
Penning, T. M., Burczynski, M. E., et al. (2014). Human Aldo-Keto Reductases and the Metabolic Activation of Polycyclic Aromatic Hydrocarbons. Chemical Research in Toxicology. Available at: [Link]
-
Park, J. H., Mangal, D., et al. (2008). Evidence for the aldo-keto reductase pathway of polycyclic aromatic trans-dihydrodiol activation in human lung A549 cells. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Luch, A., et al. (1999). Differential Removal of DNA Adducts Derived from anti-Diol Epoxides of Dibenzo[a,l]pyrene and Benzo[a]pyrene in Human Cells. Chemical Research in Toxicology. Available at: [Link]
-
Nesnow, S., et al. (1994). Metabolism and mutagenicity of dibenzo[a,e]pyrene and the very potent environmental carcinogen dibenzo[a,l]pyrene. Chemical Research in Toxicology. Available at: [Link]
-
Gao, Y., et al. (2011). Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach. Biochemistry. Available at: [Link]
-
American Chemical Society. (n.d.). Metabolism and mutagenicity of dibenzo[a,e]pyrene and the very potent environmental carcinogen dibenzo[a,l]pyrene. Chemical Research in Toxicology. Available at: [Link]
-
Cavalieri, E. L., et al. (1993). Tumor-initiating activity and carcinogenicity of dibenzo[a,l]pyrene versus 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene at low doses in mouse skin. Carcinogenesis. Available at: [Link]
-
Guttenplan, J. B., et al. (2004). Formation and removal of DNA adducts derived from dibenzo[a,l]pyrene-diol-epoxide in NER-proficient and NER-deficient cells. ResearchGate. Available at: [Link]
-
Johnson, F., et al. (2011). Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells. Cancer Epidemiology, Biomarkers & Prevention. Available at: [Link]
-
UK Health Security Agency. (2019). Benzo[a]pyrene or PAHs: toxicological overview. GOV.UK. Available at: [Link]
-
Smith, J. N., et al. (2023). Human in vitro metabolism of an environmental mixture of polycyclic aromatic hydrocarbons (PAH) found at the Portland Harbor Superfund Site. Toxicology and Applied Pharmacology. Available at: [Link]
-
Wiadrowska, D., & Koter, S. (2023). Review of mechanisms of genotoxic action of dibenzo[def,p]chrysene (formerly dibenzo[a,l]pyrene). Toxin Reviews. Available at: [Link]
-
Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Retrieved from [Link]
-
El-Bayoumy, K., et al. (2013). Mechanisms of oral carcinogenesis induced by dibenzo[a,l]pyrene: an environmental pollutant and a tobacco smoke constituent. International Journal of Cancer. Available at: [Link]
-
Smith, J. N., et al. (2022). Competitive Metabolism of Polycyclic Aromatic Hydrocarbons (PAHs): An Assessment Using In Vitro Metabolism and Physiologically Based Pharmacokinetic (PBPK) Modeling. International Journal of Molecular Sciences. Available at: [Link]
-
Babich, H., & Borenfreund, E. (1990). Mediating role of metabolic activation in in vitro cytotoxicity assays. In Vitro Toxicology. Available at: [Link]
-
Šulc, M., et al. (2016). The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers. Environmental and Molecular Mutagenesis. Available at: [Link]
-
King's College London. (2016). The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers. King's College London Research Portal. Available at: [Link]
-
ResearchGate. (n.d.). The Role of Cytochrome P450 Enzymes in Carcinogen Metabolism. ResearchGate. Available at: [Link]
-
Tilton, S. C., et al. (2017). Comparative mechanisms of PAH toxicity by benzo[a]pyrene and dibenzo[def,p]chrysene in primary human bronchial epithelial cells cultured at air-liquid interface. Toxicology. Available at: [Link]
-
Shimada, T., et al. (1996). Metabolic activation of the potent carcinogen dibenzo[a,l]pyrene by human recombinant cytochromes P450, lung and liver microsomes. Carcinogenesis. Available at: [Link]
-
Pacific Northwest National Laboratory. (2022). Competitive metabolism of polycyclic aromatic hydrocarbons (PAHs): an assessment using in vitro metabolism and physiologically based pharmacokinetic (PBPK) modeling. PNNL. Available at: [Link]
-
Kasai, H., et al. (2010). Metabolic Activation of Polycyclic Aromatic Hydrocarbons and Aryl and Heterocyclic Amines by Human Cytochromes P450 2A13 and 2A6. Chemical Research in Toxicology. Available at: [Link]
-
Oxford Academic. (n.d.). Metabolic activation of benzo[ a ]pyrene in vitro by hepatic cytochrome P450 contrasts with detoxification in vivo. Carcinogenesis. Available at: [Link]
- Cavalieri, E. L., et al. (1991). Comparative dose-response tumorigenicity studies of dibenzo[a,l]pyrene versus 7, 12-dimethylbenz[a]anthracene, benzo[a and two dibenzo[a,l]pyrene dihydrodiols in mouse skin and rat mammary gland. Carcinogenesis. Available at: https://api.semanticscholar.org/CorpusID:84937493
-
Guttenplan, J. B., et al. (2012). Mutagenesis and carcinogenesis induced by dibenzo[a,l]pyrene in the mouse oral cavity: a potential new model for oral cancer. International Journal of Cancer. Available at: [Link]
-
ResearchGate. (n.d.). Pathways of metabolic activation of benzo[ a ]pyrene. ResearchGate. Available at: [Link]
-
Šulc, M., et al. (2016). The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers. Environmental and Molecular Mutagenesis. Available at: [Link]
-
Shimada, T., et al. (1998). Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1. Carcinogenesis. Available at: [Link]
-
Penning, T. M., et al. (2008). Metabolism of Benzo[a]pyrene in Human Bronchoalveolar H358 Cells Using Liquid Chromatography-Mass Spectrometry. Chemical Research in Toxicology. Available at: [Link]
-
Lau, C. H. F., et al. (2021). Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Pathways of metabolic activation of benzo[a]pyrene. ResearchGate. Available at: [Link]
-
National Library of Medicine. (n.d.). Metabolic activation of benzo(a)pyrene in SENCAR and BALB/c mouse embryo cell cultures. PubMed Central. Available at: [Link]
-
Bergvall, C., et al. (2007). Identification and determination of highly carcinogenic dibenzopyrene isomers in air particulate samples from a street canyon, a rooftop, and a subway station in Stockholm. Environmental Science & Technology. Available at: [Link]
-
ResearchGate. (n.d.). The three principal metabolic activation pathways of benzo[a]pyrene... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Similarities and dissimilarities in the fragmentation of polycyclic aromatic hydrocarbon cations: A case study involving three dibenzopyrene isomers. ResearchGate. Available at: [Link]
Sources
- 1. The Role of Human Aldo-Keto Reductases in the Metabolic Activation and Detoxication of Polycyclic Aromatic Hydrocarbons: Interconversion of PAH Catechols and PAH o-Quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and mutagenicity of dibenzo[a,e]pyrene and the very potent environmental carcinogen dibenzo[a,l]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor-initiating activity and carcinogenicity of dibenzo[a,l]pyrene versus 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene at low doses in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Comparative dose-response tumorigenicity studies of dibenzo[a,l]pyrene versus 7, 12-dimethylbenz[a]anthracene, benzo[a and two dibenzo[a,l]pyrene dihydrodiols in mouse skin and rat mammary gland | Semantic Scholar [semanticscholar.org]
- 6. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of oral carcinogenesis induced by dibenzo[a,l]pyrene: an environmental pollutant and a tobacco smoke constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pnas.org [pnas.org]
- 18. Human Aldo-Keto Reductases and the Metabolic Activation of Polycyclic Aromatic Hydrocarbons | Semantic Scholar [semanticscholar.org]
- 19. Metabolic activation of the potent carcinogen dibenzo[a,l]pyrene by human recombinant cytochromes P450, lung and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. gov.uk [gov.uk]
- 22. Human in vitro metabolism of an environmental mixture of polycyclic aromatic hydrocarbons (PAH) found at the Portland Harbor Superfund Site - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Metabolism of Benzo[a]pyrene in Human Bronchoalveolar H358 Cells Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Competitive metabolism of polycyclic aromatic hydrocarbons (PAHs): an assessment using in vitro metabolism and physiologically based pharmacokinetic (PBPK) modeling | Journal Article | PNNL [pnnl.gov]
A Toxicological Comparison of Dibenzo[a,l]pyrene and Other Polycyclic Aromatic Hydrocarbons
A Guide for Researchers and Drug Development Professionals
Executive Summary
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of ubiquitous environmental contaminants known for their carcinogenic properties. While Benzo[a]pyrene (B[a]P) is the most extensively studied PAH and serves as a benchmark for toxicological assessment, it is not the most potent. This guide provides an in-depth toxicological comparison between Dibenzo[a,l]pyrene (DB[a,l]P)—the most powerful known PAH carcinogen—and other significant PAHs like B[a]P and 7,12-dimethylbenz[a]anthracene (DMBA). We will explore the distinct mechanisms of metabolic activation, DNA damage, and subsequent carcinogenicity that set DB[a,l]P apart. This comparison underscores the critical need to look beyond B[a]P as the sole indicator for risk assessment and highlights the unique molecular features that drive the extreme potency of DB[a,l]P.
A note on nomenclature: The user's original topic specified Dibenzo[e,l]pyrene. However, the vast body of scientific literature points to its isomer, Dibenzo[a,l]pyrene (DB[a,l]P), also known as Dibenzo[def,p]chrysene, as the most potent carcinogenic PAH.[1] The International Agency for Research on Cancer (IARC) classifies Dibenzo[a,l]pyrene as a Group 2A "probable human carcinogen," while this compound is classified as Group 3, "not classifiable as to its carcinogenicity to humans".[2][3][4] Therefore, this guide will focus on the scientifically significant comparison involving Dibenzo[a,l]pyrene.
Introduction to Polycyclic Aromatic Hydrocarbons (PAHs)
PAHs are a large class of organic compounds containing two or more fused aromatic rings.[5] They are formed from the incomplete combustion of organic materials, leading to widespread environmental distribution from both natural sources (e.g., forest fires) and anthropogenic activities (e.g., vehicle exhaust, industrial processes, tobacco smoke).[1][5] The toxicity of PAHs is highly structure-dependent.[6] High-molecular-weight PAHs are generally more toxic and carcinogenic than their low-molecular-weight counterparts.[6][7]
The U.S. National Toxicology Program (NTP) has listed 15 individual PAHs as "reasonably anticipated to be human carcinogens," including B[a]P and DB[a,l]pyrene.[8] The IARC, a branch of the World Health Organization, classifies B[a]P as a Group 1 "carcinogenic to humans" and DB[a,l]pyrene as a Group 2A "probably carcinogenic to humans".[4][9][10][11] This guide will dissect the evidence demonstrating that DB[a,l]P, despite being less abundant than B[a]P, may pose a greater cancer risk due to its extraordinary carcinogenic potency.[12][13]
The Critical Mechanism: Metabolic Activation to Ultimate Carcinogens
PAHs are not directly carcinogenic; they require metabolic activation within the body to exert their toxic effects.[12] This process, primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase, converts the parent PAH into highly reactive diol epoxides, which are considered the ultimate carcinogens.[9][14]
Causality Behind the Mechanism: The goal of this metabolic pathway, from an evolutionary perspective, is detoxification—to make lipophilic compounds more water-soluble for excretion. However, for PAHs, this process paradoxically generates electrophilic intermediates that can covalently bind to nucleophilic sites on cellular macromolecules, most importantly, DNA.
The key differences in the carcinogenic potency between PAHs like B[a]P and DB[a,l]P can be traced back to the structure of their diol epoxide metabolites.
-
Benzo[a]pyrene (B[a]P): Features a "bay region." Its metabolic activation leads to the formation of benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE).[15][16] This bay-region diol epoxide is a potent mutagen and carcinogen.
-
Dibenzo[a,l]pyrene (DB[a,l]P): Possesses a "fjord region," which is more sterically hindered. This leads to the formation of dibenzo[a,l]pyrene-11,12-diol-13,14-epoxide (DB[a,l]PDE).[12][17] This fjord-region diol epoxide is exceptionally reactive and its resulting DNA adducts are poorly repaired, contributing to its extreme carcinogenicity.
Figure 1: Simplified metabolic activation pathways for B[a]P and DB[a,l]pyrene.
Genotoxicity: The Central Role of DNA Adducts
The formation of covalent DNA adducts is the critical initiating event in PAH-induced carcinogenesis.[18] However, not all adducts are created equal. The type of DNA base targeted and the stereochemistry of the adduct dramatically influence its biological consequences.
-
B[a]P-derived Adducts: The primary adduct formed by BPDE is with the exocyclic amino group of guanine (N²-dG).[15] These bulky lesions distort the DNA helix and are generally recognized and removed by the Nucleotide Excision Repair (NER) pathway.
-
DB[a,l]P-derived Adducts: DB[a,l]PDE reacts extensively with the exocyclic amino group of adenine (N⁶-dA), in addition to guanine.[13][19] Crucially, these bulky DB[a,l]P-derived adenine adducts are highly resistant to NER.[13] This resistance to repair allows the adducts to persist in the genome, leading to a higher probability of mutations during DNA replication. The mutational profile induced by DB[a,l]P in oral tissue has been shown to be more similar to p53 mutations found in human head and neck cancers than the profile induced by B[a]P.[20]
This differential repair efficiency is a cornerstone of DB[a,l]P's extreme potency. While B[a]P forms adducts that the cell has a reasonable capacity to remove, DB[a,l]P forms "stealth" lesions that evade repair, acting as persistent molecular time bombs.[13]
Comparative Toxicological Data
Direct experimental comparisons reveal the stark differences in carcinogenic potency between DB[a,l]pyrene and other well-studied PAHs.
Carcinogenicity in Animal Models
Studies using mouse skin tumorigenesis models, a gold standard for assessing PAH carcinogenicity, demonstrate the superior potency of DB[a,l]P.
Table 1: Comparative Tumor-Initiating Activity in SENCAR Mouse Skin
| Compound | Initiating Dose (nmol) | Tumors per Mouse | Malignant Tumors (% Incidence at 8 nmol) | Reference |
|---|---|---|---|---|
| Dibenzo[a,l]pyrene | 1.0 | 2.60 | 91% | [21] |
| 0.25 | 0.79 | N/A | [21] | |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | 1.0 | 0.29 | 1 papilloma, 1 adenoma | [21] |
| 0.25 | ~0 (inactive) | N/A | [21] |
| Benzo[a]pyrene (B[a]P) | 1.0 | ~0 (inactive) | Inactive at all doses tested |[21] |
Data synthesized from dose-response studies in female SENCAR mice.[21]
These results are striking. At a dose of 1 nmol, DB[a,l]P was approximately 9 times more potent than DMBA as a tumor initiator and overwhelmingly more potent than B[a]P, which was inactive.[21] In repeated application studies, DB[a,l]P induced malignant tumors in 91% of mice at an 8 nmol dose, while DMBA and B[a]P were largely inactive at the same and even higher concentrations.[21] This demonstrates that DB[a,l]P is a much more potent complete carcinogen than DMBA, which was previously considered the most potent PAH.[21] In some models, DB[a,l]P is estimated to be up to 100 times more tumorigenic than B[a]P.[13][22]
Genotoxicity and Mutagenicity
While DB[a,l]P is a powerful carcinogen, its mutagenicity in standard short-term assays like the Ames test does not always correlate with its carcinogenic potency.
Table 2: Comparative Genotoxicity Profile
| Endpoint | Dibenzo[a,l]pyrene (DB[a,l]P) | Benzo[a]pyrene (B[a]P) | Key Finding | Reference |
|---|---|---|---|---|
| Ames Test (Mutagenicity) | Marginally to moderately mutagenic. Weaker than B[a]P. | Strong mutagen. | Mutagenicity in this assay does not correlate with carcinogenicity. | [23] |
| Sister Chromatid Exchange (Human MRC-5 cells) | Significantly increased. | Significantly increased. | Both compounds induce chromosomal damage. | [24] |
| Comet Assay (DNA Strand Breaks, MRC-5 cells) | Significant DNA damage. | Significant DNA damage. | Both compounds are genotoxic in human lung fibroblasts. | [24] |
| K-ras Gene Mutations (MRC-5 cells) | No significant point mutations at codon 12. | No significant point mutations at codon 12. | The genotoxicity in this model may not be driven by K-ras mutations. | [24] |
| Oral Mucosa Mutagenesis (lacI mouse) | Significant increase in mutant fraction. | Mutagenic. | DB[a,l]P induces mutations in a relevant cancer model. |[20] |
The discrepancy between the Ames test and in vivo carcinogenicity for DB[a,l]P is a critical insight.[23] It suggests that the specific metabolic pathways, the nature of the DNA adducts formed (i.e., NER-resistant adenine adducts), and their persistence in mammalian tissues are more predictive of carcinogenic risk than simple bacterial mutagenicity.
Experimental Methodologies for Toxicological Assessment
To rigorously compare PAHs, specific, well-validated experimental systems are essential. The choice of model and endpoint must be driven by the scientific question.
In Vivo Mouse Skin Carcinogenesis Assay (Initiation-Promotion)
This model is the benchmark for determining the carcinogenic potential of PAHs. Its design allows for the dissection of the distinct stages of cancer development.
Experimental Rationale: The SENCAR (SENsitivity to CARcinogenesis) mouse strain is specifically bred for its high susceptibility to skin tumor induction, making it an excellent model for detecting weak carcinogens and for dose-response studies of potent ones like DB[a,l]P.[21] The two-stage protocol (initiation followed by repeated promotion) allows for the specific assessment of a compound's ability to cause irreversible DNA damage (initiation).
Protocol: Initiation-Promotion Study
-
Animal Model: Female SENCAR mice, 7-9 weeks old.
-
Initiation: A single topical application of the test PAH (e.g., DB[a,l]P, B[a]P, DMBA) dissolved in a vehicle like acetone to the shaved dorsal skin. A vehicle-only group serves as the negative control.
-
Promotion: Beginning one week after initiation, apply a promoting agent, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), topically to the same area twice weekly.
-
Observation: Monitor mice weekly for the appearance of skin papillomas for the duration of the study (e.g., 30-40 weeks). Record the number and size of tumors for each animal.
-
Endpoint Analysis: At termination, euthanize the animals. Histopathologically confirm the nature of the tumors (e.g., papillomas, squamous cell carcinomas). Calculate tumor incidence (% of mice with tumors) and tumor multiplicity (average number of tumors per mouse).
Figure 2: Workflow for a mouse skin initiation-promotion carcinogenesis study.
In Vitro Genotoxicity Assessment
Cell-based assays provide a rapid and mechanistic evaluation of a compound's ability to damage DNA.
Experimental Rationale: Using a human cell line, such as the MRC-5 lung fibroblasts, provides data that is more directly relevant to human health.[24] A battery of tests is used because different assays measure different types of DNA damage. The Comet Assay detects DNA strand breaks, while the Sister Chromatid Exchange (SCE) assay detects reciprocal exchanges of DNA between sister chromatids, indicating genotoxic events.
Protocol: Comet Assay and Sister Chromatid Exchange (SCE)
-
Cell Culture: Culture human MRC-5 cells in appropriate media until they reach ~80% confluency.
-
Treatment: Expose cells to various concentrations of the test PAH (e.g., DB[a,l]P, B[a]P) and appropriate positive and negative (vehicle) controls for a defined period (e.g., 24 hours).
-
For Comet Assay:
-
Harvest cells and embed them in a low-melting-point agarose gel on a microscope slide.
-
Lyse the cells with detergent to remove membranes and proteins, leaving behind the DNA "nucleoid."
-
Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize using fluorescence microscopy.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using imaging software.
-
-
For SCE Assay:
-
During the treatment period, include bromodeoxyuridine (BrdU) in the culture medium for two cell cycles. BrdU is incorporated into the newly synthesized DNA strands.
-
Harvest the cells, arrest them in metaphase (e.g., with colcemid), and prepare chromosome spreads on microscope slides.
-
Differentially stain the chromatids (e.g., with Hoechst dye and Giemsa stain). Sister chromatids will stain differently, allowing for the visualization of exchanges.
-
Score the number of SCEs per metaphase under a light microscope. A significant increase in SCE frequency compared to controls indicates genotoxicity.
-
Conclusion and Future Directions
The comparative toxicological evidence clearly establishes that Dibenzo[a,l]pyrene is a uniquely potent carcinogen, far exceeding the activity of the prototypical PAH, Benzo[a]pyrene.[21] This enhanced potency is not merely a quantitative difference but is rooted in distinct molecular mechanisms.
Key Distinctions of Dibenzo[a,l]pyrene:
-
Metabolic Activation: Forms a highly reactive fjord-region diol epoxide (DB[a,l]PDE).[12]
-
DNA Adduct Profile: Primarily forms bulky adenine adducts in addition to guanine adducts.[13]
-
DNA Repair: Its characteristic adenine adducts are exceptionally resistant to the Nucleotide Excision Repair pathway, leading to their persistence in the genome.[13]
These findings have significant implications for human health risk assessment. Relying solely on B[a]P as an indicator for total PAH exposure may dangerously underestimate the carcinogenic risk of environmental mixtures containing highly potent compounds like DB[a,l]pyrene.[25]
Future research should focus on developing more sensitive methods to detect DB[a,l]P-specific DNA adducts in human tissues as biomarkers of exposure and risk.[18][19] Furthermore, understanding the complex interplay of PAHs in real-world mixtures is crucial, as their combined effects may not be simply additive.[25] A deeper investigation into the unique gene expression signatures and signaling pathways perturbed by DB[a,l]P, beyond DNA damage, will provide a more complete picture of its carcinogenic mechanism.[14][26]
References
-
Geier, M. C., Chlebowski, A. C., et al. (2018). Comparative Developmental Toxicity of a Comprehensive Suite of Polycyclic Aromatic Hydrocarbons. Environmental Toxicology and Chemistry, 37(7), 1933-1944. Available from: [Link]
-
Public Health England. (2019). Benzo[a]pyrene or PAHs: toxicological overview. GOV.UK. Available from: [Link]
-
Chen, K. M., Guttenplan, J. B., et al. (2013). Mechanisms of oral carcinogenesis induced by dibenzo[a,l]pyrene: an environmental pollutant and a tobacco smoke constituent. International Journal of Cancer, 133(6), 1300-1309. Available from: [Link]
-
Cavalieri, E. L., Rogan, E. G., et al. (1993). Tumor-initiating activity and carcinogenicity of dibenzo[a,l]pyrene versus 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene at low doses in mouse skin. Carcinogenesis, 14(10), 2121-2125. Available from: [Link]
-
Kowalczyk, K., Roszak, J., et al. (2022). Review of mechanisms of genotoxic action of dibenzo[def,p]chrysene (formerly dibenzo[a,l]pyrene). Toxin Reviews, 42(1), 460-477. Available from: [Link]
-
Vargas-Berrones, K., et al. (2013). Genotoxic effects of benzo[a]pyrene and dibenzo[a,l]pyrene in a human lung cell line. Journal of Toxicology and Environmental Health, Part A, 76(21), 1230-1239. Available from: [Link]
-
Guttenplan, J. B., Chen, K. M., et al. (2012). Mutagenesis and carcinogenesis induced by dibenzo[a,l]pyrene in the mouse oral cavity: a potential new model for oral cancer. International Journal of Cancer, 130(12), 2783-2790. Available from: [Link]
-
Hallare, A. V., et al. (2016). Comparative toxicological analysis of polycyclic aromatic hydrocarbon (PAH)-rich soot extracts from gasoline and LPG-fueled taxis using the zebrafish embryotoxicity (ZFET) test. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(1), 1729-1738. Available from: [Link]
-
El-Bayoumy, K., et al. (2013). Mechanisms of oral carcinogenesis induced by dibenzo[a,l]pyrene: an environmental pollutant and a tobacco smoke constituent. International Journal of Cancer, 133(6), 1300-9. Available from: [Link]
-
IARC. (2018). Agents Classified by the IARC Monographs, Volumes 1–123. International Agency for Research on Cancer. Available from: [Link]
-
Larkin, A. J., et al. (2019). Comparative mechanisms of PAH toxicity by benzo[a]pyrene and dibenzo[def,p]chrysene in primary human bronchial epithelial cells cultured at air-liquid interface. Toxicology and Applied Pharmacology, 379, 114644. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9119, Dibenzo(a,l)pyrene. PubChem. Available from: [Link].
-
Devanesan, P. D., et al. (1990). Metabolism and mutagenicity of dibenzo[a,e]pyrene and the very potent environmental carcinogen dibenzo[a,l]pyrene. Chemical Research in Toxicology, 3(6), 580-586. Available from: [Link]
-
Loechler, E. L., et al. (2007). Adenine-DNA adducts derived from the highly tumorigenic dibenzo[a,l]pyrene are resistant to nucleotide excision repair while guanine adducts are not. Nucleic Acids Research, 35(15), 5239-5247. Available from: [Link]
-
Geier, M. C., et al. (2018). Comparative developmental toxicity of a comprehensive suite of polycyclic aromatic hydrocarbons. Archives of Toxicology, 92(6), 2039-2054. Available from: [Link]
-
Chen, K. M., et al. (2022). Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells. Carcinogenesis, 43(9), 868-875. Available from: [Link]
-
Clark, C. A., et al. (2022). Comparing the effects of an exposure to a polycyclic aromatic hydrocarbon mixture versus individual polycyclic aromatic hydrocarbons on monocyte differentiation and function. Journal of Immunotoxicology, 19(1), 107-118. Available from: [Link]
-
Chen, K. M., et al. (2022). Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells. Carcinogenesis, 43(9), 868-875. Available from: [Link]
-
Devanesan, P. D., et al. (1990). Metabolism and mutagenicity of dibenzo[a,e]pyrene and the very potent environmental carcinogen dibenzo[a,l]pyrene. Chemical Research in Toxicology, 3(6), 580-586. Available from: [Link]
-
Siddens, L. K., et al. (2012). Polycyclic aromatic hydrocarbons as skin carcinogens: Comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse. Toxicology and Applied Pharmacology, 264(3), 377-386. Available from: [Link]
-
National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition: Polycyclic Aromatic Hydrocarbons. U.S. Department of Health and Human Services. Available from: [Link]
-
Ifegwu, O. C., & Anyakora, C. (2021). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. International Journal of Environmental Research and Public Health, 18(23), 12726. Available from: [Link]
-
Ross, J., et al. (1995). Dibenzo[a,l]pyrene induced DNA adduct formation in lung tissue in vivo. Cancer Letters, 93(1), 1-6. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9126, Dibenzo(a,e)pyrene. PubChem. Available from: [Link].
-
Socialstyrelsen. (2017). Polycyclic aromatic hydrocarbons containing benzo[a]pyrene - Scientific basis for setting a health-based occupational exposure limit. Swedish Agency for Work Environment Expertise. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9106, Dibenzo(a,i)pyrene. PubChem. Available from: [Link].
-
Oregon State University. (2019). Comparative mechanisms of PAH toxicity by benzo[a]pyrene and dibenzo[def,p]chrysene in primary human bronchial epithelial cells cultured at air-liquid interface. The Superfund Research Center. Available from: [Link]
-
IARC. (2012). Polycyclic aromatic hydrocarbons and associated occupational exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 92. Available from: [Link]
-
Wikipedia. Benzo(a)pyrene. Wikipedia. Available from: [Link]
-
Siddens, L. K., et al. (2012). Polycyclic Aromatic Hydrocarbons as Skin Carcinogens: Comparison of Benzo[a]pyrene, Dibenzo[def,p]chrysene and Three Environmental Mixtures in the FVB/N Mouse. Pacific Northwest National Laboratory. Available from: [Link]
-
Wikipedia. Polycyclic aromatic hydrocarbon. Wikipedia. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). Centers for Disease Control and Prevention. Available from: [Link]
-
Shah, U. K., et al. (2016). A comparison of the genotoxicity of benzo[a]pyrene in four cell lines with differing metabolic capacity. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 808, 8-19. Available from: [Link]
-
Crowell, S. R., et al. (2017). In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes. Toxicology Letters, 271, 47-55. Available from: [Link]
-
Digital, M. D. P. I. (2020). Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity. International Journal of Molecular Sciences, 21(17), 6286. Available from: [Link]
-
Sharma, A., et al. (2008). Effects of Benzo(e)Pyrene, a Toxic Component of Cigarette Smoke, on Human Retinal Pigment Epithelial Cells In Vitro. Investigative Ophthalmology & Visual Science, 49(11), 5103-5109. Available from: [Link]
-
IARC. (2012). BENZO[a]PYRENE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 100F. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. (1990). Toxicological Profile for Benzo(a)pyrene. U.S. Environmental Protection Agency. Available from: [Link]
-
American Cancer Society. (2024). Known and Probable Human Carcinogens. American Cancer Society. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. monographs.iarc.who.int [monographs.iarc.who.int]
- 3. Dibenzo(a,l)pyrene | C24H14 | CID 9119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 5. Frontiers | Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches [frontiersin.org]
- 6. Comparative Developmental Toxicity of a Comprehensive Suite of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. gov.uk [gov.uk]
- 10. nfa.dk [nfa.dk]
- 11. Known and Probable Human Carcinogens | American Cancer Society [cancer.org]
- 12. Mechanisms of oral carcinogenesis induced by dibenzo[a,l]pyrene: an environmental pollutant and a tobacco smoke constituent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adenine-DNA adducts derived from the highly tumorigenic dibenzo[a,l]pyrene are resistant to nucleotide excision repair while guanine adducts are not - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative mechanisms of PAH toxicity by benzo[a]pyrene and dibenzo[def,p]chrysene in primary human bronchial epithelial cells cultured at air-liquid interface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzo(a)pyrene - Wikipedia [en.wikipedia.org]
- 16. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Mechanisms of oral carcinogenesis induced by dibenzo[a,l]pyrene: an environmental pollutant and a tobacco smoke constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mutagenesis and carcinogenesis induced by dibenzo[a,l]pyrene in the mouse oral cavity: a potential new model for oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tumor-initiating activity and carcinogenicity of dibenzo[a,l]pyrene versus 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene at low doses in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Metabolism and mutagenicity of dibenzo[a,e]pyrene and the very potent environmental carcinogen dibenzo[a,l]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Genotoxic effects of benzo[a]pyrene and dibenzo[a,l]pyrene in a human lung cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparing the effects of an exposure to a polycyclic aromatic hydrocarbon mixture versus individual polycyclic aromatic… [ouci.dntb.gov.ua]
- 26. Comparative mechanisms of PAH toxicity by benzo[a]pyrene and dibenzo[def,p]chrysene in primary human bronchial epithelial cells cultured at air-liquid interface. | The Superfund Research Center | Oregon State University [superfund.oregonstate.edu]
Evaluating the Predictive Power of In Silico Models for Dibenzo[e,l]pyrene Toxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical safety assessment, the ability to accurately predict the toxicological properties of compounds without resorting to extensive and costly experimental testing is a paramount objective. This is particularly true for polycyclic aromatic hydrocarbons (PAHs), a class of compounds ubiquitously present in the environment and known to include some of the most potent carcinogens. Among these, the dibenzopyrene isomers present a formidable challenge to predictive models due to subtle structural variations that lead to vast differences in their toxicological profiles. This guide provides an in-depth evaluation of the predictive power of in silico models for a specific, yet understudied dibenzopyrene isomer, Dibenzo[e,l]pyrene (DB[e,l]P).
Given the limited direct experimental data for DB[e,l]P, this guide will employ a comparative approach, leveraging the extensive toxicological data available for its isomers: the exceptionally potent carcinogen Dibenzo[a,l]pyrene (DB[a,l]P) and the significantly weaker carcinogen Dibenzo[a,e]pyrene (DB[a,e]P). By examining how well in silico models can differentiate between the toxicities of these closely related compounds, we can infer their predictive utility for DB[e,l]P and other complex PAHs.
The Challenge of Predicting PAH Toxicity: The Isomer Conundrum
The carcinogenicity of PAHs is intrinsically linked to their metabolic activation to reactive intermediates that can bind to DNA, forming adducts that can lead to mutations and initiate cancer.[1] This activation process is highly dependent on the three-dimensional structure of the PAH molecule, particularly the presence of specific structural motifs known as "bay" and "fjord" regions.[2][3] These regions influence the molecule's susceptibility to enzymatic oxidation and the subsequent formation of highly reactive diol epoxides.[4][5]
The dibenzopyrene isomers, all with the molecular formula C₂₄H₁₄, provide a stark illustration of this structure-activity relationship.[6] DB[a,l]pyrene, possessing a fjord region, is one of the most potent carcinogens ever tested.[7][8] In contrast, DB[a,e]pyrene, which lacks a fjord region, is a much weaker carcinogen.[5][9] The ability of any predictive model to accurately assess the risk posed by a compound like DB[e,l]pyrene hinges on its capacity to recognize and correctly interpret these subtle yet critical structural differences.
Experimental Benchmarks: The Toxicological Chasm Between Dibenzopyrene Isomers
To evaluate the predictive power of in silico models, we must first establish a robust set of experimental data to serve as our "ground truth." The following sections summarize the known toxicological properties of our benchmark isomers, DB[a,l]P and DB[a,e]P.
Metabolic Activation: The Genesis of Toxicity
The metabolic activation of PAHs is a multi-step process primarily mediated by cytochrome P450 enzymes.[10] The key difference in the activation of DB[a,l]P and DB[a,e]P lies in the formation of their respective diol epoxides.
-
Dibenzo[a,l]pyrene (DB[a,l]P): This isomer is metabolized to a highly reactive fjord-region diol epoxide, the anti-11,12-diol-13,14-epoxide (DB[a,l]PDE).[4][11] The constrained nature of the fjord region leads to a diol epoxide that is conformationally rigid and highly reactive towards DNA.[12]
-
Dibenzo[a,e]pyrene (DB[a,e]P): In contrast, the major metabolites of DB[a,e]P are the 3,4-dihydrodiol and various hydroxy-DB[a,e]P derivatives.[5][9] While diol epoxides can be formed, they are not of the fjord-region type and are generally less reactive.
Metabolic activation pathways of DB[a,l]P and DB[a,e]P.
Genotoxicity and Carcinogenicity: A Tale of Two Isomers
The differences in metabolic activation translate directly to a vast disparity in the genotoxic and carcinogenic potential of these isomers.
| Endpoint | Dibenzo[a,l]pyrene (DB[a,l]P) | Dibenzo[a,e]pyrene (DB[a,e]P) | Reference(s) |
| Mutagenicity (Ames Test) | Weakly mutagenic in TA100, more potent than DB[a,e]P in TA98 | Marginally mutagenic in TA100 | [5] |
| Tumor Initiating Activity (mouse skin) | Extremely potent | Weak | [7][9] |
| Carcinogenicity | One of the most potent known carcinogens | Weak carcinogen | [7][8][9] |
Note: The Ames test results for DB[a,l]P are noteworthy as its mutagenic potency in this bacterial assay does not fully correlate with its exceptionally high carcinogenicity in animal models, highlighting the limitations of relying on a single in vitro assay.[5]
In Silico Approaches to Toxicity Prediction
Two primary classes of in silico models are commonly employed for toxicity prediction: Quantitative Structure-Activity Relationship (QSAR) models and expert systems.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are statistical models that correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are represented by numerical values known as molecular descriptors.[13] For PAHs, relevant descriptors often include:
-
Topological descriptors: Describe the connectivity of atoms in the molecule.
-
Geometric descriptors: Relate to the 3D shape of the molecule.
-
Electronic descriptors: Quantify the distribution of electrons within the molecule, which is crucial for reactivity.[13]
-
Quantum chemical descriptors: Calculated using quantum mechanics to provide insights into molecular orbital energies (e.g., HOMO-LUMO gap), which are related to chemical reactivity.
The success of a QSAR model in predicting the toxicity of a novel compound like DB[e,l]P depends on the diversity and quality of the training set used to build the model and the relevance of the selected descriptors to the underlying mechanism of toxicity. For PAHs, a robust QSAR model should ideally be trained on a dataset that includes isomers with varying potencies and incorporates descriptors that can capture the structural nuances of bay and fjord regions.
General workflow for QSAR model development and prediction.
Expert Systems
Expert systems are knowledge-based systems that use a set of rules, derived from expert knowledge and existing data, to make predictions. For chemical toxicity, these systems typically contain a library of "structural alerts," which are chemical substructures known to be associated with specific toxicological endpoints.[12][14] Two prominent expert systems are:
-
Derek Nexus (Deductive Estimation of Risk from Existing Knowledge): This is a commercial, knowledge-based expert system that provides qualitative predictions for a wide range of toxicological endpoints, including carcinogenicity and mutagenicity.[12][15] It identifies toxicophores within a query structure and provides a likelihood of toxicity (e.g., plausible, probable) along with supporting data and mechanistic reasoning.[12] For PAHs, Derek Nexus contains structural alerts related to their potential to form carcinogenic metabolites.[12]
-
OECD QSAR Toolbox: This is a free, software application that facilitates the use of (Q)SARs and read-across for chemical hazard assessment.[16][17] It includes a variety of "profilers" that categorize chemicals based on structural features and mechanistic information.[8] The carcinogenicity profilers in the Toolbox, such as the Benigni/Bossa rulebase, contain structural alerts for PAHs.[16]
Comparative In Silico Evaluation of Dibenzopyrene Isomers
QSAR Model Predictions
A well-constructed QSAR model for PAH carcinogenicity would likely differentiate between DB[a,l]P and DB[a,e]P. Descriptors that capture the presence and geometry of the fjord region in DB[a,l]P would be highly correlated with increased carcinogenic potency. For DB[e,l]pyrene, which also possesses a fjord-like region, a robust QSAR model would be expected to predict a higher carcinogenic potential than for DB[a,e]P. The precise ranking relative to DB[a,l]P would depend on the specific descriptors used and their weighting in the model.
Derek Nexus Predictions
Derek Nexus's prediction for a dibenzopyrene would be based on the presence of structural alerts for carcinogenic PAHs. The system would likely recognize the polycyclic aromatic structure as a potential concern. The key question is whether the knowledge base contains specific rules that differentiate between the potencies of various PAH topologies, such as the presence of a fjord region. It is plausible that Derek Nexus would flag all dibenzopyrene isomers as having a potential for carcinogenicity, but it may not provide a quantitative distinction between their potencies. The reasoning provided by the system would be crucial in understanding the basis for the prediction and its relevance to the specific isomer.
OECD QSAR Toolbox Predictions
The OECD QSAR Toolbox would categorize the dibenzopyrene isomers based on its carcinogenicity profilers. These profilers contain structural alerts for PAHs.[16] Similar to Derek Nexus, the Toolbox would likely identify the dibenzopyrene scaffold as a structural alert for carcinogenicity. The platform's strength lies in its ability to then facilitate a read-across assessment, where the user can compare the target compound (DB[e,l]P) to structurally similar compounds with known toxicity data (our benchmarks, DB[a,l]P and DB[a,e]P). A scientifically sound read-across would need to carefully consider the structural differences and their impact on metabolic activation.
| In Silico Model | Predicted Carcinogenicity for DB[a,l]P | Predicted Carcinogenicity for DB[a,e]P | Inferred Prediction for DB[e,l]P |
| QSAR (robust model) | High | Low | Likely High (dependent on descriptors) |
| Derek Nexus | Plausible/Probable | Plausible | Plausible/Probable |
| OECD QSAR Toolbox | Structural Alert Triggered | Structural Alert Triggered | Structural Alert Triggered |
Experimental Protocols for In Silico Model Validation
To rigorously validate the predictions of in silico models for a novel compound like DB[e,l]P, a tiered experimental approach is necessary.
Step 1: Ames Bacterial Reverse Mutation Assay
This initial screening assay assesses the mutagenic potential of a chemical.
Protocol:
-
Select appropriate Salmonella typhimurium strains (e.g., TA98 and TA100) with and without metabolic activation (S9 fraction).
-
Prepare a range of concentrations of DB[e,l]P dissolved in a suitable solvent (e.g., DMSO).
-
In a test tube, combine the bacterial culture, the test compound solution, and either S9 mix or a buffer.
-
After a brief pre-incubation, pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates for 48-72 hours at 37°C.
-
Count the number of revertant colonies and compare to the solvent control. A significant, dose-dependent increase in the number of revertants indicates a positive result.
Step 2: In Vitro Mammalian Cell Genotoxicity Assays
These assays provide data on genotoxicity in a more biologically relevant system.
Protocol (e.g., Comet Assay):
-
Culture a suitable human cell line (e.g., lung epithelial cells).
-
Expose the cells to various concentrations of DB[e,l]P for a defined period.
-
Embed the cells in agarose on a microscope slide and lyse the cells to remove membranes and cytoplasm.
-
Subject the slides to electrophoresis, which will cause fragmented DNA to migrate out of the nucleus, forming a "comet" shape.
-
Stain the DNA and visualize using fluorescence microscopy.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Step 3: In Vivo Carcinogenicity Studies (if warranted)
Based on the results of the in vitro assays and the structural similarity to potent carcinogens, a long-term animal bioassay may be necessary to definitively determine the carcinogenic potential. These studies are resource-intensive and should be carefully considered.
Conclusion: The Evolving Landscape of Predictive Toxicology
The case of this compound and its isomers underscores both the promise and the current limitations of in silico toxicity prediction. While these models are invaluable tools for initial hazard identification and prioritization, their ability to quantitatively predict the potency of complex molecules like fjord-region PAHs remains a significant challenge.
Key Takeaways:
-
Structural nuances are critical: The profound difference in the carcinogenicity of dibenzopyrene isomers highlights the need for in silico models that can accurately capture subtle three-dimensional structural features.
-
Expert systems provide valuable alerts: Tools like Derek Nexus and the OECD QSAR Toolbox are effective in flagging potential hazards based on known toxicophores. However, their ability to differentiate between the potencies of isomers may be limited without specific rules or a robust read-across approach.
-
QSAR models show promise but require careful validation: QSAR models have the potential to provide more quantitative predictions, but their accuracy is highly dependent on the quality of the training data and the relevance of the chosen descriptors.
-
A tiered, integrated approach is essential: A combination of in silico predictions and targeted experimental testing remains the most robust strategy for assessing the toxicity of novel or understudied compounds.
As our understanding of the mechanisms of toxicity deepens and more high-quality experimental data becomes available, the predictive power of in silico models will undoubtedly continue to improve. For now, they serve as indispensable components of a modern, evidence-based approach to chemical safety assessment, guiding further investigation and reducing our reliance on traditional animal testing.
References
- Anil, A., & Sarmah, A. K. (2020). Using quantitative structure-activity relationships (QSAR) to predict toxic endpoints for polycyclic aromatic hydrocarbons (PAH). Environmental Pollution, 267, 115598.
- Cavalieri, E. L., Rogan, E. G., Devanesan, P. D., Cremonesi, P., Cerny, R. L., Gross, M. L., & Bodell, W. J. (1990). Tumor-initiating activity and carcinogenicity of dibenzo[a,l]pyrene versus 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene at low doses in mouse skin. Carcinogenesis, 11(11), 1939–1944.
- Glusker, J. P. (1985). X-ray crystallography of carcinogens. In Polycyclic Hydrocarbons and Carcinogenesis (pp. 1-49). American Chemical Society.
- Mombelli, E., & Devillers, J. (2010). Evaluation of the OECD (Q)SAR Application Toolbox and Toxtree for predicting and profiling the carcinogenic potential of chemicals. SAR and QSAR in Environmental Research, 21(7-8), 731–752.
- Devanesan, P. D., Cremonesi, P., Nunnally, J. E., Rogan, E. G., & Cavalieri, E. L. (1990). Metabolism and mutagenicity of dibenzo[a,e]pyrene and the very potent environmental carcinogen dibenzo[a,l]pyrene. Chemical research in toxicology, 3(6), 580–586.
- Baird, W. M., Hooven, L. A., & Mahadevan, B. (2005). Carcinogenic polycyclic aromatic hydrocarbon-DNA adducts and mechanism of action. Environmental and molecular mutagenesis, 45(2-3), 106–114.
- Bergvall, C., & Westerholm, R. (2006). Identification and determination of highly carcinogenic dibenzopyrene isomers in air particulate samples from a street canyon, a rooftop, and a subway station in Stockholm. Analytical and bioanalytical chemistry, 384(2), 438–447.
-
OECD. (n.d.). The OECD QSAR Toolbox. Retrieved from [Link]
- Luch, A., & Baird, W. M. (2005). Metabolic activation of dibenzo[a,l]pyrene. Drug metabolism reviews, 37(1), 77–100.
-
PubChem. (n.d.). Dibenzo(a,e)pyrene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Dibenzo(a,l)pyrene. National Center for Biotechnology Information. Retrieved from [Link]
-
Lhasa Limited. (2022). Derek Nexus - carcinogenicity. Retrieved from [Link]
- Devanesan, P. D., Cremonesi, P., Nunnally, J. E., Rogan, E. G., & Cavalieri, E. L. (1990). Metabolism and mutagenicity of dibenzo[a,e]pyrene and the very potent environmental carcinogen dibenzo[a,l]pyrene. Chemical Research in Toxicology, 3(6), 580-586.
- National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition. U.S. Department of Health and Human Services, Public Health Service.
- Gerner, I., & Schlegel, K. (2008). The use of in silico (Q)SAR models for the prediction of mutagenicity and carcinogenicity. Toxicology letters, 180(2), 114–119.
-
Wikipedia contributors. (2023, December 19). Polycyclic aromatic hydrocarbon. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2024, from [Link]
- Rathman, J. F., & Yang, C. (2012). In silico prediction of carcinogenicity. Methods in molecular biology (Clifton, N.J.), 929, 335–361.
- U.S. Environmental Protection Agency. (2010). Provisional Peer-Reviewed Toxicity Values for Benzo[e]pyrene (BeP) (CASRN 192-97-2).
-
PubChem. (n.d.). Dibenzo(a,h)pyrene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Dibenzo(a,i)pyrene. National Center for Biotechnology Information. Retrieved from [Link]
- International Agency for Research on Cancer. (2010).
- U.S. Environmental Protection Agency. (2017). Toxicological Review of Benzo[a]pyrene (CASRN 50-32-8).
- Gadaleta, D., Manganelli, S., & Benfenati, E. (2020). QSAR Models for Human Carcinogenicity: An Assessment Based on Oral and Inhalation Slope Factors. Molecules (Basel, Switzerland), 26(1), 127.
- Fjodorova, N., Vračko, M., Novič, M., Roncaglioni, A., & Benfenati, E. (2010). New public QSAR models for carcinogenicity. Chemistry Central journal, 4(Suppl 1), S3.
- Patlewicz, G., Jeliazkova, N., Safford, R. J., Worth, A. P., & Aleksiev, B. (2008). An evaluation of the implementation of the Cramer classification scheme in the Toxtree software. SAR and QSAR in Environmental Research, 19(5-6), 495–524.
- Benigni, R., & Bossa, C. (2011). Mechanisms of carcinogenicity of chemicals and their use for predictivity. Current computer-aided drug design, 7(2), 143–151.
- Woo, Y. T., Lai, D. Y., Arcos, J. C., & Argus, M. F. (1985). A new quantitative structure-activity relationship (QSAR) for the carcinogenicity of aromatic amines. Environmental health perspectives, 61, 217–226.
- Cronin, M. T., Aptula, A. O., Duffy, J. C., Netzeva, T. I., Rowe, P. H., Valkova, I. V., & Schultz, T. W. (2003). The challenge of predicting toxicity. Current opinion in drug discovery & development, 6(3), 316–324.
- Valerio, L. G., Jr. (2009). In silico toxicology for the pharmaceutical sciences. Toxicology and applied pharmacology, 241(3), 356–370.
- Greene, N., Fisk, L., Naven, R., Note, R., Patel, M., & Pelletier, D. (2010). A pragmatic approach to in silico toxicology prediction. Future medicinal chemistry, 2(2), 235–248.
- Myatt, G. J., Ahlberg, E., Akahori, Y., Allen, D., Amberg, A., Anger, L. T., ... & Zwickl, C. (2018). In silico toxicology protocols. Regulatory Toxicology and Pharmacology, 96, 1-17.
-
Wikipedia contributors. (2023, October 26). Dibenzopyrenes. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2024, from [Link]
- Yang, C., Tarkhov, A., Marusczyk, J., & Boyer, S. (2008). In silico prediction of carcinogenicity. Current drug discovery technologies, 5(2), 115–125.
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). ECOSAR (Ecological Structure Activity Relationships). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemical Effects in Biological Systems (CEBS). Retrieved from [Link]
-
European Chemicals Agency. (n.d.). ECHA. Retrieved from [Link]
-
Food and Drug Administration. (n.d.). FDA. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development. (n.d.). OECD. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What is Fjord Region?. Retrieved from [Link]
Sources
- 1. New public QSAR model for carcinogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. DIBENZO(a,e)PYRENE | C24H14 | CID 9126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Predicting the in vivo developmental toxicity of benzo[a]pyrene (BaP) in rats by an in vitro-in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. gov.uk [gov.uk]
- 8. Assessment of performance of the profilers provided in the OECD QSAR toolbox for category formation of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Extreme Variety of Genotoxic Response to Benzo[a]pyrene in Three Different Human Cell Lines from Three Different Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutagenicity risk prediction of PAH and derivative mixtures by in silico simulations oriented from CYP compound I-mediated metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dibenzo(a,l)pyrene | C24H14 | CID 9119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. In Silico Approach in the Evaluation of Pro-Inflammatory Potential of Polycyclic Aromatic Hydrocarbons and Volatile Organic Compounds through Binding Affinity to the Human Toll-Like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genotoxic effects of benzo[a]pyrene and dibenzo[a,l]pyrene in a human lung cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dibenzo(a,h)pyrene | C24H14 | CID 9108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Evaluation of the OECD (Q)SAR Application Toolbox and Toxtree for predicting and profiling the carcinogenic potential of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. QSAR Toolbox [qsartoolbox.org]
A Comparative Guide to the Genotoxicity of Dibenzo[e,l]pyrene Across Diverse Cell Lines
Introduction: Unmasking a Potent Environmental Carcinogen
Dibenzo[e,l]pyrene (DB[e,l]P), also known as Dibenzo[a,l]pyrene, stands as one of the most potent carcinogenic polycyclic aromatic hydrocarbons (PAHs) identified to date.[1] These compounds are pervasive environmental pollutants, originating from the incomplete combustion of organic materials such as wood, coal, and fossil fuels, making human exposure a significant public health concern.[1][2][3] Classified by the International Agency for Research on Cancer (IARC) as a probable human carcinogen (Group 2A), DB[e,l]P's profound ability to damage genetic material is the cornerstone of its carcinogenic activity.[4]
This guide provides an in-depth comparative analysis of the genotoxic effects of DB[e,l]P across various cell lines. Moving beyond a simple data summary, we will explore the fundamental biochemical and cellular mechanisms that dictate a cell's susceptibility to this potent carcinogen. By understanding why different cells exhibit varied responses, researchers can make more informed decisions in model selection, ultimately enhancing the relevance and accuracy of toxicological assessments and drug development programs.
The Mechanism of Action: A Two-Step Path to Genetic Damage
The genotoxicity of DB[e,l]P is not an intrinsic property of the parent molecule. Instead, it is a classic example of a procarcinogen, a substance that requires metabolic activation to exert its harmful effects.[4][5] This transformation is a critical, two-stage process involving enzymatic conversion and subsequent interaction with DNA.
Part 1: Metabolic Activation via Cytochrome P450
The initial and rate-limiting step in DB[e,l]P's path to genotoxicity is its oxidation by Phase I metabolizing enzymes, primarily the cytochrome P450 (CYP) family. Within this superfamily, CYP1A1 and CYP1B1 are the principal enzymes responsible for activating PAHs.[3][6][7] These enzymes introduce oxygen atoms into the stable aromatic structure of DB[e,l]P, creating reactive intermediates called epoxides. Through a series of enzymatic steps, DB[e,l]P is converted into its ultimate carcinogenic form: the fjord region This compound-11,12-dihydrodiol-13,14-epoxide (DB[e,l]PDE) .[6] Studies using V79 Chinese hamster cells engineered to express human CYP enzymes have shown that while both CYP1A1 and CYP1B1 can activate DB[e,l]P, CYP1B1 is particularly efficient in generating the highly mutagenic DB[e,l]PDE.[6]
Caption: Metabolic activation and detoxification pathways of this compound.
Part 2: DNA Adduct Formation
The DB[e,l]PDE metabolite is a highly electrophilic molecule that readily attacks the nucleophilic sites on DNA bases, primarily guanine and adenine. This reaction forms a stable covalent bond, creating a bulky lesion known as a DNA adduct .[8] These adducts physically distort the DNA double helix, obstructing the machinery of DNA replication and transcription. If not removed by the cell's DNA repair systems, such as Nucleotide Excision Repair (NER), these adducts can lead to the misincorporation of bases during replication, causing permanent mutations and chromosomal aberrations—the initiating events of carcinogenesis.[5][8]
Comparative Genotoxicity: Why Cell Lines Respond Differently
The magnitude of DB[e,l]P's genotoxic effect is not uniform across all cell types. This variability is a direct consequence of the unique biochemical profile of each cell line, primarily governed by three factors: metabolic competence, detoxification capacity, and DNA repair efficiency. The same principles that explain the varied responses to the well-studied PAH benzo[a]pyrene (B[a]P) in cell lines like A549 (lung), HepG2 (liver), and T24 (bladder) apply to DB[e,l]P.[9][10][11]
| Cell Line | Tissue of Origin | Key Genotoxic Findings for DB[e,l]P (or related PAHs) | Primary Determinant of Sensitivity | Reference(s) |
| MRC-5 | Human Lung Fibroblast | Induces significant DNA strand breaks (Comet assay) and sister-chromatid exchanges. | Moderate metabolic activity; lung is a primary target tissue for inhaled carcinogens. | [12] |
| MCF-7 | Human Breast Carcinoma | Efficiently metabolizes DB[e,l]P to form high levels of DNA adducts. | High expression and activity of CYP1B1, a key enzyme in DB[e,l]P activation. | [13] |
| V79-hCYP1A1 | Engineered Hamster Lung | Capable of metabolizing DB[e,l]P to its genotoxic diol-epoxide. | Exclusively expresses human CYP1A1, isolating its role in activation. | [6] |
| V79-hCYP1B1 | Engineered Hamster Lung | Shows higher metabolic conversion of DB[e,l]P to DB[e,l]PDE compared to V79-hCYP1A1 cells. | Exclusively expresses human CYP1B1, demonstrating its high efficiency in DB[e,l]P activation. | [6] |
| HepG2 | Human Hepatoma | (Data from B[a]P) Shows dose-dependent formation of DNA adducts. | High intrinsic metabolic capacity, often used as a benchmark for liver metabolism. | [9][10] |
| A549 | Human Lung Carcinoma | (Data from B[a]P) Exhibits a bell-shaped dose-response for adduct formation, peaking at low concentrations. | Complex interplay of moderate metabolic activation and detoxification pathways. | [9][14] |
Causality Behind Experimental Observations
-
Metabolic Competence (The "Activators"): The expression levels of CYP1A1 and CYP1B1 are paramount. Cell lines like MCF-7, which have high endogenous levels of CYP1B1, are highly sensitive to DB[e,l]P because they efficiently produce the ultimate carcinogen, DB[e,l]PDE.[13] In contrast, cells with low CYP expression may show little to no genotoxicity, not because DB[e,l]P is inert, but because they lack the necessary machinery to "arm" it.
-
Detoxification Capacity (The "Deactivators"): Cells are not defenseless. Phase II enzymes, such as Glutathione S-transferases (GSTs), can conjugate reactive metabolites like DB[e,l]PDE with glutathione, neutralizing them and facilitating their excretion.[9][14] Therefore, a cell line with high GST activity may be more resistant to DB[e,l]P, even with moderate CYP activity, as it can efficiently disarm the carcinogen before it reaches the DNA.
-
DNA Repair Efficiency (The "Responders"): Once a DNA adduct is formed, the cell's fate depends on its ability to repair the damage. The Nucleotide Excision Repair (NER) pathway is the primary mechanism for removing bulky PAH-DNA adducts.[8] Cell lines with a highly efficient NER system can tolerate higher levels of adduct formation before succumbing to mutations or apoptosis. Conversely, cells with compromised DNA repair are exquisitely sensitive to the mutagenic effects of DB[e,l]P.
Experimental Protocols for Assessing Genotoxicity
To ensure self-validating and reproducible results, standardized protocols are essential. Below are detailed methodologies for two cornerstone assays used to evaluate the genotoxicity of compounds like DB[e,l]P.
Caption: A generalized experimental workflow for assessing DB[e,l]P genotoxicity.
Protocol 1: The Alkaline Comet Assay (Single Cell Gel Electrophoresis)
This sensitive method detects DNA strand breaks in individual cells. Damaged DNA, containing breaks and fragments, migrates further in an electric field, forming a "comet" shape.[15][16][17]
Objective: To quantify DB[e,l]P-induced single and double-strand DNA breaks.
Methodology:
-
Cell Preparation:
-
Culture selected cells to ~80% confluency.
-
Treat cells with varying concentrations of DB[e,l]P (e.g., 0.1, 1, 10 µM) and appropriate controls (vehicle: DMSO; positive: H₂O₂) for a defined period (e.g., 24 hours).
-
Harvest cells via trypsinization and wash with ice-cold PBS. Resuspend the cell pellet to a concentration of ~2 x 10⁵ cells/mL.
-
-
Slide Preparation:
-
Prepare 1% normal melting point agarose in water and pre-coat microscope slides. Allow to dry completely.[16]
-
Melt 1% low melting point agarose in PBS and maintain at 37°C.
-
Mix ~2 x 10⁴ cells with 70 µL of the low melting point agarose and quickly pipette onto a pre-coated slide. Cover with a coverslip and solidify at 4°C for 5-10 minutes.[15]
-
-
Lysis:
-
Carefully remove the coverslip and immerse slides in a staining jar with freshly prepared, ice-cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use).
-
Incubate for at least 1 hour at 4°C to lyse cells and unfold DNA.
-
-
Alkaline Unwinding & Electrophoresis:
-
Gently place slides in a horizontal electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).
-
Allow DNA to unwind for 20-40 minutes in the dark.
-
Apply voltage (e.g., 25V, ~300 mA) for 20-30 minutes.
-
-
Neutralization & Staining:
-
Carefully remove slides and wash 3 times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA with an intercalating dye (e.g., SYBR Green, propidium iodide).
-
-
Visualization & Analysis:
-
Visualize slides using a fluorescence microscope.
-
Score at least 50-100 randomly selected cells per slide using specialized image analysis software. Key metrics include % Tail DNA and Tail Moment, which are proportional to the amount of DNA damage.[17]
-
Protocol 2: The In Vitro Micronucleus Assay
This assay detects chromosomal damage. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[18]
Objective: To assess DB[e,l]P-induced clastogenic (chromosome breaking) and aneugenic (chromosome loss) events.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells at a density that allows for at least one cell division during the treatment period.
-
Treat with DB[e,l]P and controls. The treatment duration should span approximately 1.5-2 normal cell cycles.
-
Crucially, add Cytochalasin B (a cytokinesis inhibitor) to the culture medium for the final cell cycle. This will result in binucleated cells, making it easy to identify cells that have completed one division.
-
-
Cell Harvesting:
-
Harvest the cells using a standard trypsinization procedure.
-
Use a hypotonic treatment (e.g., 0.075 M KCl) to swell the cells and aid in cytoplasm spreading.
-
-
Slide Preparation & Fixation:
-
Fix the cells using a freshly prepared methanol:acetic acid (3:1) fixative. Repeat the fixation step 2-3 times.
-
Drop the cell suspension onto clean, cold microscope slides and allow them to air dry.
-
-
Staining:
-
Stain the slides with a suitable DNA stain, such as Giemsa or DAPI.
-
-
Scoring & Analysis:
-
Using a light or fluorescence microscope, score at least 1000-2000 binucleated cells per concentration for the presence of micronuclei.
-
Score according to established criteria (e.g., micronuclei should be non-refractile, have a similar staining intensity to the main nucleus, be less than 1/3 the diameter of the main nucleus, and be clearly separated from it).
-
Calculate the frequency of micronucleated binucleated cells. A statistically significant, dose-dependent increase in this frequency indicates a positive genotoxic result.
-
Conclusion and Future Perspectives
The genotoxicity of this compound is a complex process profoundly influenced by the cellular context. The comparative data clearly demonstrate that a cell line's metabolic machinery—the balance between CYP-mediated activation and Phase II detoxification—is the primary determinant of its sensitivity. This underscores the critical importance of selecting cell models that are mechanistically relevant to the research question. For instance, studying DB[e,l]P in a cell line lacking CYP1B1 expression may severely underestimate its genotoxic potential in tissues where this enzyme is prevalent, such as the breast.
Looking forward, the field is moving towards more physiologically relevant models. Three-dimensional (3D) organoid cultures derived from human tissues are emerging as powerful tools.[19] These models better recapitulate the cellular composition, structure, and function of native tissues, offering a more accurate platform to study the metabolism and genotoxicity of environmental carcinogens like DB[e,l]P. Integrating these advanced models with established genotoxicity assays will undoubtedly provide a more predictive and human-relevant assessment of chemical safety.
References
- Relative genotoxicity of polycyclic aromatic hydrocarbons inferred from free energy perturb
- Comparative genotoxic potential of 27 polycyclic aromatic hydrocarbons in three human cell lines. PubMed.
- Comparative genotoxic potential of 27 polycyclic aromatic hydrocarbons in three human cell lines | Request PDF.
- Metabolic activation of dibenzo[a,l]pyrene by human cytochrome P450 1A1 and P450 1B1 expressed in V79 Chinese hamster cells. PubMed.
- Dibenzo[a,l]pyrene Induced DNA Adduct Formation in Lung Tissue in Vivo. PubMed - NIH.
- Effect of Phytochemical Intervention on Dibenzo[a,l]pyrene-Induced DNA Adduct Form
- Relative genotoxicity of polycyclic aromatic hydrocarbons inferred from free energy perturb
- Review of mechanisms of genotoxic action of dibenzo[def,p]chrysene (formerly dibenzo[a,l]pyrene). Taylor & Francis Online.
- Potential role of CYP1B1 in the development and tre
- Induction of CYP1A1 and CYP1B1 by benzo(k)fluoranthene and benzo(a)pyrene in T-47D human breast cancer cells: roles of PAH interactions and PAH metabolites. PMC - NIH.
- Importance of CYP1A1 and CYP1B1 in bioactivation of benzo[a]pyrene in human lung cell lines. STAMI.
- The Extreme Variety of Genotoxic Response to Benzo[a]pyrene in Three Different Human Cell Lines
- The Extreme Variety of Genotoxic Response to Benzo[a]pyrene in Three Different Human Cell Lines
- Metabolic Activation of Dibenzo[a,l]Pyrene by Cytochrome P450 Enzymes to Stable DNA Adducts Occurs Exclusively Through the Formation of the (−)-trans−(11R, 12R)-Diol.
- Polycyclic arom
- Genotoxic effects of benzo[a]pyrene and dibenzo[a,l]pyrene in a human lung cell line. PubMed.
- Comet Assay - Modified for Detection of Oxidized Bases Using the Repair Endonucleases Fpg, hOGG1 and Endonuclease III (Nth). NEB.
- Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures. PMC.
- The extreme variety of genotoxic response to benzo[a]pyrene in three different human cell lines
- Standard Oper
- (PDF) The Extreme Variety of Genotoxic Response to Benzo[a]pyrene in Three Different Human Cell Lines from Three Different Organs.
- Comet Assay Protocol. mcgillradiobiology.ca.
- THE USE OF COMET ASSAY FOR DETECTION OF GENOTOXIC EFFECT OF BENZO[A]PYRENE. Goce Delcev University, Stip,North Macedonia.
- In vitro combined toxicity of hexavalent chromium, nickel and benzo(a)pyrene in human lung cells. Universidade de Lisboa.
- Micronucleus test with benzo[a]pyrene using a single peroral administration and intraperitoneal injection in males of the MS/Ae and CD-1 mouse strains. PubMed.
- In Vivo Genotoxicity Evaluation of a Stilbene Extract Prior to Its Use as a Natural Additive: A Combination of the Micronucleus Test and the Comet Assay. MDPI.
- Genotoxicity of Heterocyclic PAHs in the Micronucleus Assay with the Fish Liver Cell Line RTL-W1. SciSpace.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Dibenzo[a,l]pyrene induced DNA adduct formation in lung tissue in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of phytochemical intervention on dibenzo[a,l]pyrene-induced DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 6. Metabolic activation of dibenzo[a,l]pyrene by human cytochrome P450 1A1 and P450 1B1 expressed in V79 Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The Extreme Variety of Genotoxic Response to Benzo[a]pyrene in Three Different Human Cell Lines from Three Different Organs | PLOS One [journals.plos.org]
- 10. The extreme variety of genotoxic response to benzo[a]pyrene in three different human cell lines from three different organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Genotoxic effects of benzo[a]pyrene and dibenzo[a,l]pyrene in a human lung cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Extreme Variety of Genotoxic Response to Benzo[a]pyrene in Three Different Human Cell Lines from Three Different Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neb.com [neb.com]
- 16. daimonproject.com [daimonproject.com]
- 17. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 18. scispace.com [scispace.com]
- 19. Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Biomarkers for Dibenzo[e,l]pyrene Exposure in Human Studies
Authored for Researchers, Scientists, and Drug Development Professionals
Dibenzo[e,l]pyrene (DB[e,l]P), also known as dibenzo[def,p]chrysene, stands as one of the most potent carcinogenic polycyclic aromatic hydrocarbons (PAHs) identified to date.[1][2] Its ubiquitous presence in the environment, stemming from sources like tobacco smoke, industrial emissions, and incomplete combustion of organic materials, presents a significant public health concern.[1][3][4] For researchers and drug development professionals, accurately quantifying human exposure to this compound is paramount for risk assessment, understanding disease etiology, and developing effective preventative and therapeutic strategies. This guide provides an in-depth comparison of the available biomarkers for assessing DB[e,l]P exposure, with a focus on their validation in human studies, the causality behind experimental choices, and the self-validating systems of the described protocols.
The Crucial Role of Biomarkers in DB[e,l]P Exposure Assessment
Biomarkers serve as measurable indicators of an interaction between a biological system and an environmental agent.[5] In the context of DB[e,l]P, biomarkers are indispensable tools that can provide a more accurate and biologically relevant measure of exposure than external environmental monitoring alone. An ideal biomarker for DB[e,l]P exposure should be sensitive, specific, and its levels should correlate with the extent of exposure. This guide will delve into the three primary classes of DB[e,l]P biomarkers: DNA adducts, protein adducts, and urinary metabolites, critically evaluating their current validation status and utility in human studies.
DNA Adducts: A Direct Measure of Genotoxicity
The formation of covalent bonds between a chemical carcinogen and DNA, known as DNA adducts, is considered a critical initiating event in chemical carcinogenesis.[3][6] Consequently, the detection and quantification of DB[e,l]P-DNA adducts in human tissues provide a direct measure of the biologically effective dose of this potent genotoxic agent.
The Mechanistic Underpinning: Metabolic Activation of DB[e,l]P
DB[e,l]P itself is not reactive towards DNA. It requires metabolic activation by cytochrome P450 enzymes to form highly reactive diol epoxides.[3] These electrophilic intermediates can then bind covalently to the nucleophilic sites on DNA bases, primarily guanine and adenine, to form stable adducts.[7][8] The major adducts are formed from the reaction of dibenzo[a,l]pyrene-11,12-diol-13,14-epoxide (DBPDE) with DNA.[7]
Sources
- 1. Comparative mechanisms of PAH toxicity by benzo[a]pyrene and dibenzo[def,p]chrysene in primary human bronchial epithelial cells cultured at air-liquid interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dibenzo[a,l]pyrene induced DNA adduct formation in lung tissue in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of urinary Benzo[a]pyrene tetrols and their relationship to other polycyclic aromatic hydrocarbon metabolites and cotinine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an analytical method for the simultaneous determination of 22 Polycyclic Aromatic Hydrocarbons (PAHs) in maternal and umbilical cord blood [comptes-rendus.academie-sciences.fr]
- 7. Identification and quantification of stable DNA adducts formed from dibenzo[a,l]pyrene or its metabolites in vitro and in mouse skin and rat mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure, conformations, and repair of DNA adducts from dibenzo[a, l]pyrene: 32P-postlabeling and fluorescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mutagenic Potency of Dibenzo[e,l]pyrene and Other Polycyclic Aromatic Hydrocarbons
This guide provides a detailed comparative analysis of the mutagenic potency of Dibenzo[e,l]pyrene (DB[e,l]P), contrasting it with other significant polycyclic aromatic hydrocarbons (PAHs). Designed for researchers, toxicologists, and drug development professionals, this document synthesizes experimental data to elucidate the critical role of molecular structure in determining the genotoxic potential of this important class of environmental compounds.
Introduction: The Structure-Activity Paradigm in PAH Mutagenicity
Polycyclic Aromatic Hydrocarbons (PAHs) are a large class of ubiquitous environmental contaminants formed from the incomplete combustion of organic materials.[1][2] Their presence in air, water, soil, and food makes human exposure inevitable.[3] A significant toxicological concern is the potent mutagenic and carcinogenic activity of many PAH congeners.[4][5] However, mutagenic potency is not a class-wide characteristic; it is exquisitely dependent on the molecule's specific topology—the number and arrangement of fused aromatic rings.
This guide focuses on this compound (DB[e,l]P), an isomer of the Dibenzo[a,l]pyrene (DB[a,l]P), one of the most powerful carcinogens ever tested.[2] By comparing DB[e,l]P to the benchmark mutagen Benzo[a]pyrene (B[a]P) and its highly potent isomer, we can illustrate a fundamental principle of toxicology: subtle changes in molecular geometry can lead to profound differences in biological activity. This analysis is grounded in the understanding that most PAHs are not direct-acting mutagens but require metabolic activation to exert their genotoxic effects.[6][7]
The Cornerstone of PAH Mutagenicity: Metabolic Activation
The genotoxicity of carcinogenic PAHs is predominantly mediated by their metabolic conversion into highly reactive intermediates that can covalently bind to DNA, forming DNA adducts.[8][9] These adducts, if not repaired, can lead to misreplication of DNA, resulting in permanent mutations—the initiating event in chemical carcinogenesis. The primary pathway for this bioactivation is the "diol epoxide" pathway, a multi-step enzymatic process.
Causality of the Diol Epoxide Pathway:
-
Initial Oxidation: The parent PAH is first oxidized by Cytochrome P450 monooxygenases (primarily CYP1A1 and CYP1B1) to form an epoxide. The location of this initial attack is critical and is dictated by the molecule's electronic properties.
-
Hydration: The enzyme epoxide hydrolase converts the epoxide into a trans-dihydrodiol.
-
Second Oxidation (Epoxidation): The same CYP enzymes then oxidize the double bond adjacent to the dihydrodiol, creating a diol epoxide. This diol epoxide is the "ultimate carcinogen."
The reactivity and mutagenic potential of the final diol epoxide are heavily influenced by its location. PAHs with a "bay region"—a concave area on the molecule's periphery—often form highly mutagenic bay-region diol epoxides. An even more reactive structural feature is the "fjord region," a more sterically hindered cove found in molecules like DB[a,l]P.[7] These structural motifs position the epoxide for maximum reactivity with DNA and can sterically hinder detoxification pathways, enhancing their mutagenic and carcinogenic potential.
Figure 1: Generalized metabolic activation pathway for polycyclic aromatic hydrocarbons (PAHs).
Comparative Mutagenic Potency
The mutagenic potency of PAHs is typically compared using standardized assays, with Benzo[a]pyrene (B[a]P) serving as the universal benchmark.[10] A compound's activity is often expressed as a Mutagenic Equivalency Factor (MEF), which normalizes its potency relative to B[a]P (MEF = 1.0).
This compound (DB[e,l]P): An Isomer of Low Potency
Despite its structural similarity to other potent dibenzopyrenes, experimental evidence indicates that DB[e,l]P is, at best, a very weak mutagen. A key comparative study on the mutagenicity of various PAHs using the Ames Salmonella typhimurium assay with metabolic activation (S9 fraction) found that this compound was not mutagenic under the tested conditions.[11][12] This is a striking finding, as it possesses a bay-like region, a feature often associated with mutagenicity.[11]
The low mutagenic activity is likely due to its molecular geometry, which may not be a favorable substrate for the sequential enzymatic reactions required to form a highly reactive diol epoxide. Its metabolic profile may favor detoxification pathways or the formation of less reactive metabolites. The International Agency for Research on Cancer (IARC) classifies this compound in Group 3 ("Not classifiable as to its carcinogenicity to humans"), reflecting the limited data available.
Benzo[a]pyrene (B[a]P): The Benchmark Carcinogen
Benzo[a]pyrene is the most extensively studied PAH and is the reference compound for toxicity and mutagenicity comparisons.[4][10] It is a potent mutagen in a wide range of assays following metabolic activation.[13] Its mutagenicity is primarily driven by the formation of (+)-anti-B[a]P-7,8-diol-9,10-epoxide (BPDE), a classic bay-region diol epoxide that readily intercalates into DNA and forms stable adducts, primarily with guanine bases.[9][14] B[a]P is classified by IARC as a Group 1 carcinogen ("Carcinogenic to humans").[7]
Dibenzo[a,l]pyrene (DB[a,l]P): The Potent Isomer
In stark contrast to DB[e,l]P, its isomer Dibenzo[a,l]pyrene (also known as Dibenzo[def,p]chrysene) is recognized as one of the most potent PAH carcinogens known.[2][7] Its extreme potency stems from its metabolism to a fjord-region diol epoxide, DB[a,l]P-11,12-diol-13,14-epoxide. This metabolite is exceptionally reactive and its bulky, non-planar structure causes significant distortion of the DNA helix upon adduction. Furthermore, these bulky adducts are poorly recognized and inefficiently removed by cellular DNA repair mechanisms, leading to high mutation frequencies. While B[a]P is a potent mutagen in the Ames test, the mutagenicity of DB[a,l]P in this bacterial assay does not fully correlate with its immense carcinogenic potency in mammalian systems, suggesting that factors beyond simple reversion mutations, such as the type and persistence of DNA adducts, are critical.[15] DB[a,l]P is classified as "Reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and as a Group 2A carcinogen ("Probably carcinogenic to humans") by IARC.[5][7]
Summary of Comparative Potency
The table below summarizes the key differences between DB[e,l]P and other representative PAHs.
| Feature | This compound | Benzo[a]pyrene (B[a]P) | Dibenzo[a,l]pyrene (DB[a,l]P) |
| Key Structural Region | Bay-like region | Bay Region | Fjord Region |
| Metabolic Activation | Inefficiently forms reactive metabolites | Forms highly mutagenic bay-region diol epoxide (BPDE) | Forms extremely potent fjord-region diol epoxide |
| Mutagenic Potency (Ames Test) | Non-mutagenic or very weak[11][12] | Potent (Benchmark)[10][13] | Mutagenic, but potency does not reflect its high carcinogenicity[15] |
| Carcinogenicity | IARC Group 3 (Not Classifiable) | IARC Group 1 (Carcinogenic to humans)[7] | IARC Group 2A (Probably carcinogenic); NTP: Reasonably Anticipated[5][7] |
| Mechanism Insight | Structure is unfavorable for the formation of a highly reactive ultimate mutagen. | The archetypal PAH activated via a bay-region diol epoxide. | Fjord-region diol epoxide leads to bulky, persistent DNA adducts that evade repair. |
Experimental Protocols for Mutagenicity Assessment
To ensure trustworthy and reproducible data, standardized protocols must be employed. The choice of assay is critical; bacterial assays provide high-throughput screening, while mammalian cell assays offer greater physiological relevance.
Protocol 1: Ames Test (Bacterial Reverse Mutation Assay)
This test is the gold standard for assessing point mutations. It utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (His-). The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on a histidine-deficient medium.
Experimental Rationale: Since PAHs require metabolic activation, the test must be performed in the presence and absence of an exogenous metabolic system, typically a liver homogenate fraction (S9) from Aroclor-1254 or phenobarbital/β-naphthoflavone-induced rats.[13][16] This S9 mix contains the necessary CYP450 enzymes to convert the pro-mutagen into its active form.
Step-by-Step Methodology:
-
Preliminary Cytotoxicity Assay: Determine the concentration range of the test PAH that is not overly toxic to the bacterial strains. This ensures that a decrease in revertant colonies is not due to cell death.
-
Preparation: Prepare fresh cultures of S. typhimurium strains (e.g., TA98 and TA100 are commonly used for PAHs). Prepare the S9 metabolic activation mix containing S9 fraction, cofactors (NADP+), and buffers.
-
Incubation: In a test tube, add the bacterial culture, the test PAH (at various concentrations), and either the S9 mix or a control buffer. Incubate at 37°C with shaking for 20-30 minutes (pre-incubation method).
-
Plating: Add molten top agar to the tube, vortex gently, and pour the mixture onto the surface of a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous background rate observed in the solvent control.
Protocol 2: DNA Adduct Analysis via ³²P-Postlabelling
This highly sensitive method directly quantifies the formation of DNA adducts, the primary molecular lesion caused by mutagenic PAHs. It does not measure mutation but rather the premutagenic event.
Experimental Rationale: The method involves enzymatically digesting DNA exposed to a carcinogen into individual nucleotides. The adducted nucleotides are then radiolabeled with ³²P, separated by chromatography, and quantified. This provides a direct measure of DNA damage.
Figure 2: A representative workflow for the ³²P-postlabelling assay to detect DNA adducts.
Conclusion and Future Directions
The comparative analysis unequivocally demonstrates that This compound possesses dramatically lower mutagenic potency than its structural isomer Dibenzo[a,l]pyrene and the benchmark PAH, Benzo[a]pyrene . The available data suggest it is essentially non-mutagenic in standard bacterial assays.[11][12] This profound difference serves as a powerful illustration of the structure-activity relationship that governs PAH toxicity. While DB[a,l]P's fjord region facilitates the formation of a highly persistent and mutagenic diol epoxide, the topology of DB[e,l]P appears to preclude an efficient bioactivation to a similarly reactive species.
For professionals in toxicology and drug development, this case study underscores the importance of isomer-specific analysis and cautions against classifying compounds based on broad structural alerts alone. While DB[e,l]P appears to be of low concern for mutagenicity, further research using modern mammalian cell systems and in vivo models would be valuable to definitively confirm this profile and investigate other potential toxicological endpoints.
References
-
Assessment of Benzo(a)pyrene-equivalent Carcinogenicity and Mutagenicity of Residential Indoor versus Outdoor Polycyclic Aromatic Hydrocarbons Exposing Young Children in New York City. (2014). MDPI. [Link]
-
Pelkonen, O., & Nebert, D. W. (1987). Mutagenicity studies of different polycyclic aromatic hydrocarbons: the significance of enzymatic factors and molecular structure. Carcinogenesis. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 92. [Link]
-
Wang, D., et al. (2022). The influence of alkyl substitution on the in vitro metabolism and mutagenicity of benzo[a]pyrene. Chemico-Biological Interactions. [Link]
-
IARC. (2018). Agents Classified by the IARC Monographs, Volumes 1–123. International Agency for Research on Cancer. [Link]
-
Wikipedia. Polycyclic aromatic hydrocarbon. Wikipedia. [Link]
-
Park, J. H., et al. (2009). p53 Mutagenesis by Benzo[a]pyrene derived Radical Cations. PMC. [Link]
-
National Toxicology Program. (2021). 15th Report on Carcinogens. U.S. Department of Health and Human Services. [Link]
-
PubChem. Dibenzo(a,e)pyrene. National Institutes of Health. [Link]
-
Tilton, S. C., et al. (2015). Comparative Developmental Toxicity of a Comprehensive Suite of Polycyclic Aromatic Hydrocarbons. Toxicological Sciences. [Link]
-
Sjöström, M., et al. (2000). Studies of dose distribution, premutagenic events and mutation frequencies for benzo[a]pyrene aiming at low dose cancer risk estimation. Mutagenesis. [Link]
-
Adetunji, A. T., et al. (2019). Mutagenicity of selected polycyclic aromatic hydrocarbons (PAHs). African Journal of Biotechnology. [Link]
-
National Toxicology Program. (2021). RoC Profile: Polycyclic Aromatic Hydrocarbons: 15 Listings. U.S. Department of Health and Human Services. [Link]
-
Semantic Scholar. Mutagenicity studies of different polycyclic aromatic hydrocarbons: the significance of enzymatic factors and molecular structure. Semantic Scholar. [Link]
-
Toyoizumi, T., et al. (2011). Classification of Polycyclic Aromatic Hydrocarbons Based on Mutagenicity in Lung Tissue Through DNA Microarray. Environmental Toxicology. [Link]
-
ResearchGate. Polycyclic aromatic hydrocarbons as skin carcinogens: Comparison of benzo [a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse. ResearchGate. [Link]
-
PubChem. Dibenzo(a,l)pyrene. National Institutes of Health. [Link]
-
Kowalczyk, K., et al. (2017). Review of mechanisms of genotoxic action of dibenzo[def,p]chrysene (formerly dibenzo[a,l]pyrene). Mutation Research/Reviews in Mutation Research. [Link]
-
ResearchGate. Pathways of metabolic activation of benzo[ a ]pyrene. ResearchGate. [Link]
-
Jarvis, I. W., et al. (2018). Comparative mechanisms of PAH toxicity by benzo[a]pyrene and dibenzo[def,p]chrysene in primary human bronchial epithelial cells cultured at air-liquid interface. Toxicology and Applied Pharmacology. [Link]
-
IARC. (1983). Dibenzo(a,l)pyrene (IARC Summary & Evaluation, Volume 32). INCHEM. [Link]
-
Briede, J. J., et al. (2021). Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures. International Journal of Molecular Sciences. [Link]
-
Devanesan, P. D., et al. (1990). Metabolism and mutagenicity of dibenzo[a,e]pyrene and the very potent environmental carcinogen dibenzo[a,l]pyrene. Chemical Research in Toxicology. [Link]
-
National Toxicology Program. (2021). Substances Listed in the Fifteenth Report on Carcinogens. U.S. Department of Health and Human Services. [Link]
-
Flesher, J. W., et al. (1988). Metabolic activation of the carcinogen 6-hydroxymethylbenzo[a]pyrene: formation of an electrophilic sulfuric acid ester and benzylic DNA adducts in rat liver in vivo and in reactions in vitro. Carcinogenesis. [Link]
-
National Toxicology Program. (2011). Polycyclic Aromatic Hydrocarbons: 15 Listings. City of Springfield, MO. [Link]
-
Briede, J. J., et al. (2021). Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures. PMC. [Link]
-
Arlt, V. M., et al. (2008). Metabolic activation of benzo[ a ]pyrene in vitro by hepatic cytochrome P450 contrasts with detoxification in vivo. Carcinogenesis. [Link]
-
Krayer, J., et al. (2021). Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats. MDPI. [Link]
-
Huberman, E., et al. (1976). Identification of mutagenic metabolites of benzo(a)pyrene in mammalian cells. PNAS. [Link]
-
National Toxicology Program. (2016). 14th Report on Carcinogens. Regulations.gov. [Link]
-
Votavova, H., et al. (2000). Comparative study in the Ames test of benzo[a]pyrene and 2-aminoanthracene metabolic activation using rat hepatic S9 and hepatocytes following in vivo or in vitro induction. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]
Sources
- 1. Dibenzo(a,l)pyrene | C24H14 | CID 9119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Dibenzo[a,l]pyrene (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]
- 4. academicjournals.org [academicjournals.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative mechanisms of PAH toxicity by benzo[a]pyrene and dibenzo[def,p]chrysene in primary human bronchial epithelial cells cultured at air-liquid interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Assessment of Benzo(a)pyrene-equivalent Carcinogenicity and Mutagenicity of Residential Indoor versus Outdoor Polycyclic Aromatic Hydrocarbons Exposing Young Children in New York City | MDPI [mdpi.com]
- 11. Mutagenicity studies of different polycyclic aromatic hydrocarbons: the significance of enzymatic factors and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mutagenicity studies of different polycyclic aromatic hydrocarbons: the significance of enzymatic factors and molecular structure. | Semantic Scholar [semanticscholar.org]
- 13. Comparative study in the Ames test of benzo[a]pyrene and 2-aminoanthracene metabolic activation using rat hepatic S9 and hepatocytes following in vivo or in vitro induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Metabolism and mutagenicity of dibenzo[a,e]pyrene and the very potent environmental carcinogen dibenzo[a,l]pyrene. | Sigma-Aldrich [sigmaaldrich.com]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dibenzo[e,l]pyrene
Introduction
Dibenzo[e,l]pyrene is a polycyclic aromatic hydrocarbon (PAH) of significant interest in research due to its potent carcinogenic and mutagenic properties.[1][2] As with many PAHs, it is a product of incomplete combustion and is considered an environmental pollutant.[1][3][4] Its handling and disposal demand the utmost rigor to ensure the safety of laboratory personnel and the protection of the environment. This guide provides a comprehensive, step-by-step protocol for the proper management and disposal of this compound waste, grounded in established safety principles and regulatory standards. The causality behind each procedural step is explained to foster a deep understanding of the required safety measures, moving beyond mere instruction to build a culture of intrinsic laboratory safety.
Hazard Assessment and Waste Classification
The foundational step in proper chemical disposal is a thorough understanding of the material's hazards. This compound and its isomers are classified as potent carcinogens, mutagens, and substances with high aquatic toxicity.[1][5] Therefore, all waste containing this compound must be treated as hazardous.
Causality: Misclassifying the waste stream can lead to improper disposal, resulting in potential long-term environmental contamination and significant regulatory non-compliance. The high toxicity of PAHs means even small quantities can pose a risk.[3]
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[6] While this compound is not individually listed with a "U" or "P" code like some other PAHs, waste containing it will almost invariably be classified as hazardous due to its toxic properties.[7][8][9]
Table 1: Hazard Profile of this compound and Related PAHs
| Hazard Classification | Description | Authoritative Source |
| Carcinogenicity | Suspected of causing cancer.[10] Many related PAHs are reasonably anticipated to be human carcinogens.[2] | IARC, National Toxicology Program (NTP) |
| Germ Cell Mutagenicity | May cause genetic defects.[5] | Globally Harmonized System (GHS) |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[5][11] | Environmental Protection Agency (EPA), GHS |
| Regulatory Status | Regulated as a hazardous substance; disposal must conform to local, state, and federal regulations.[6][10] | EPA (40 CFR Part 261), OSHA |
Core Principles of this compound Waste Management
Three core principles must govern the handling of this compound waste from the point of generation to its final disposal: rigorous segregation, robust containment, and unambiguous labeling.
-
Segregation: Never mix this compound waste with non-hazardous waste.[5][10] The causality is twofold: it prevents the entire, larger volume of waste from becoming classified as hazardous, and it ensures the waste stream is compatible with the designated high-temperature destruction method.
-
Containment: Waste must be stored in chemically resistant, sealed containers. The use of secondary containment is mandatory. This principle is based on preventing accidental release into the environment and minimizing personnel exposure.[12]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the specific hazard warnings (e.g., "Carcinogen," "Toxic"). This ensures that anyone handling the container, from lab personnel to disposal technicians, is immediately aware of its contents and the associated dangers.
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the safe collection and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Causality: The primary route of exposure to PAHs in a laboratory setting is through inhalation of aerosols or dermal contact.[3][13] Proper PPE and engineering controls are the first line of defense.
-
Engineering Controls: All handling of this compound, including weighing the neat compound and preparing solutions, must be conducted inside a certified chemical fume hood.
-
Personal Protective Equipment:
-
Gloves: Wear nitrile gloves (double-gloving is recommended) at all times.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A designated lab coat for working with potent carcinogens should be used and laundered separately.
-
Respirator: If there is any risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges is required.[14]
-
Step 2: Waste Collection
Causality: Different forms of waste require distinct collection strategies to ensure they are safely contained and ready for disposal.
-
Solid Waste:
-
Collect unused neat compound, contaminated weigh boats, and disposable lab supplies (e.g., pipette tips, wipes) in a dedicated, puncture-proof container lined with a heavy-duty plastic bag.[1][12]
-
Do not generate dust. If cleaning a small spill of solid material, gently moisten it first before wiping.[14]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, shatter-resistant (e.g., coated glass or polyethylene) waste container.
-
Avoid using organic solvents for collection if possible, as this can complicate the final disposal process.[12]
-
Keep the container sealed when not in use.
-
-
Contaminated Labware:
Step 3: Containerization and Labeling
Causality: Proper containerization and labeling are regulatory requirements and critical for safe transport and handling.
-
Primary Container: Ensure the cap is securely tightened.
-
Secondary Containment: Place the sealed primary container inside a larger, leak-proof secondary container (e.g., a plastic tub).
-
Labeling: Affix a completed hazardous waste label to the primary container. The label must include:
-
The words "Hazardous Waste"
-
Generator's Name and Address
-
Waste Accumulation Start Date
-
Chemical Contents: "this compound"
-
Hazard Characteristics: "Toxic (T)," "Carcinogen"
-
Step 4: On-Site Storage and Final Disposal
-
Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area or central hazardous waste storage area. This area must be secure and away from general laboratory traffic.
-
Engage a Licensed Contractor: The ultimate disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.[11]
-
Ultimate Destruction: The standard and most effective method for destroying PAHs is high-temperature incineration.[15] Hazardous waste incinerators operate at temperatures of at least 850°C for a minimum of two seconds to ensure complete destruction of the organic compounds.[16]
Figure 1: Workflow for the safe disposal of this compound waste.
Emergency Procedures for Spills
Causality: A pre-defined emergency plan ensures that spills are managed quickly and safely, minimizing exposure and environmental contamination.
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Control: If safe to do so, eliminate ignition sources.
-
Contain: Prevent the spill from spreading or entering drains.[11][12]
-
Report: Notify your institution's Environmental Health & Safety (EHS) office immediately.
-
Cleanup (only if trained):
-
Wear appropriate PPE as described in Step 1.
-
For small powder spills, gently cover with a damp paper towel to avoid making the powder airborne.
-
For liquid spills, absorb with a chemical absorbent material.
-
Collect all cleanup materials in a designated hazardous waste container and label it appropriately.[11][17]
-
Decontaminate the area once the spill is removed.
-
Decontamination of Reusable Glassware
Causality: To render glassware safe for reuse, any residual carcinogenic material must be chemically destroyed or removed.
-
Solvent Rinsing: Rinse the glassware multiple times with a suitable organic solvent (e.g., acetone or hexane) to remove the PAH. The collected solvent rinsate is itself a hazardous waste and must be disposed of accordingly.
-
Chemical Destruction (Advanced): For trace amounts, oxidation using strong agents like potassium permanganate can be effective, but this should only be performed by personnel with experience in such procedures, as it carries its own risks.[15] All rinsate from this process must also be collected as hazardous waste.
Figure 2: Simplified regulatory decision logic for this compound waste.
Conclusion
The disposal of this compound is a process governed by its significant health and environmental hazards. By adhering to the principles of hazard assessment, segregation, containment, and proper regulatory procedures, researchers can ensure they are protecting themselves, their colleagues, and the wider community. The causality-driven protocols outlined in this guide are designed to be a self-validating system, promoting a laboratory environment where safety is not just a requirement, but an integral part of the scientific process. Always consult your institution's specific EHS guidelines and local regulations.
References
-
Dibenzo(a,l)pyrene | C24H14 | CID 9119 - PubChem. National Center for Biotechnology Information. [Link]
-
DIBENZO(a,e)PYRENE | C24H14 | CID 9126 - PubChem. National Center for Biotechnology Information. [Link]
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]
-
6 NYCRR Part 371: Identification and Listing of Hazardous Wastes. New York State Department of Environmental Conservation. [Link]
-
Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Management Chapter 0400-12-01. Tennessee Department of Environment & Conservation. [Link]
-
Waste Code - EPA. U.S. Environmental Protection Agency. [Link]
-
Regulations and Advisories for Polycyclic Aromatic Hydrocarbons. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Polycyclic Aromatic Hydrocarbons (PAHs) Fact Sheet. U.S. Environmental Protection Agency. [Link]
-
Polycyclic Aromatic Hydrocarbons (PAHs) - ToxFAQs. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Land Disposal Restrictions for Newly Listed Wastes and Hazardous Debris. U.S. Environmental Protection Agency, Federal Register. [Link]
-
EPA Hazardous Waste Codes. University of Maryland, Environmental Safety, Sustainability and Risk. [Link]
-
Polycyclic Aromatic Hydrocarbons (PAHs) Fact Sheet. Centers for Disease Control and Prevention (CDC). [Link]
-
Production, Import/Export, Use, and Disposal - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. National Center for Biotechnology Information. [Link]
-
Thermal removal of pyrene contamination from soil: basic studies and environmental health implications. PubMed. [Link]
-
PYRENE | Occupational Safety and Health Administration. U.S. Department of Labor. [Link]
-
Direct Determination of Dibenzo[a,l]pyrene and Its Four Dibenzopyrene Isomers in Water Samples. ResearchGate. [Link]
-
BENZO(a)PYRENE - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
BENZO[A]PYRENE | Occupational Safety and Health Administration. U.S. Department of Labor. [Link]
-
Dibenzo(a,i)pyrene | C24H14 | CID 9106 - PubChem. National Center for Biotechnology Information. [Link]
-
Polycyclic aromatic hydrocarbon - Wikipedia. Wikipedia. [Link]
-
Temperature and Oxygen levels in the post-combustion zone of Waste-to-Energy incinerators. IPEN. [Link]
-
Understanding OSHA Regulations For Biohazardous Waste. Bio Recovery. [Link]
Sources
- 1. DIBENZO(a,e)PYRENE | C24H14 | CID 9126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dibenzo(a,i)pyrene | C24H14 | CID 9106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. epa.gov [epa.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. wku.edu [wku.edu]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Dibenzo(a,l)pyrene | C24H14 | CID 9119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. nj.gov [nj.gov]
- 15. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ipen.org [ipen.org]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Comprehensive Guide to Personal Protective Equipment for Handling Dibenzo[e,l]pyrene
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Dibenzo[e,l]pyrene. As a potent carcinogen, proper handling and the use of appropriate personal protective equipment (PPE) are paramount to ensure personnel safety and prevent environmental contamination. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and deep understanding of the risks involved.
Understanding the Hazard: Why this compound Demands Respect
This compound is a polycyclic aromatic hydrocarbon (PAH) and is considered to be a potent carcinogen.[1][2] Its chemical structure allows it to intercalate into DNA, which can lead to mutations and potentially cancer. Exposure can occur through inhalation, skin contact, and ingestion.[3] The substance may cause skin irritation, serious eye irritation, and respiratory irritation.[4][5] Furthermore, prolonged or repeated exposure may cause damage to organs.[4][6] Given these significant health risks, a comprehensive PPE and handling strategy is not just a recommendation—it is a critical necessity.
Core Principles of Protection: A Multi-Layered Defense
When handling this compound, the primary goal is to minimize exposure to the lowest reasonably achievable level. This is accomplished through a combination of engineering controls (e.g., fume hoods), administrative controls (e.g., standard operating procedures), and, as the last line of defense, personal protective equipment. This guide focuses on the correct selection and use of PPE.
Personal Protective Equipment (PPE) Selection: Your Last Line of Defense
The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale and Key Specifications |
| Hands | Nitrile Gloves | Nitrile rubber provides good resistance to a wide range of chemicals, including many solvents in which this compound may be dissolved. A minimum thickness of 0.11 mm is recommended. Always inspect gloves for any signs of degradation or punctures before use. For prolonged or high-exposure tasks, consider double-gloving. |
| Eyes/Face | Safety Glasses with Side-Shields or Goggles, and Face Shield | Protects against splashes of solutions containing this compound and from airborne particles of the solid compound. Safety glasses must conform to EN166 or equivalent standards.[7] A face shield should be worn in addition to goggles when there is a significant splash risk. |
| Respiratory | NIOSH-certified Air-Purifying Respirator with Particulate Filters (P3/P100) | This compound is a solid with low volatility, but can become airborne as a dust. A P3 (or P100) filter is essential to protect against inhaling these fine particles. For operations that may generate aerosols or vapors, a combination cartridge with organic vapor protection may be necessary. All respirator use must be in accordance with a comprehensive respiratory protection program, including fit-testing, as required by OSHA.[8] |
| Body | Laboratory Coat or Chemical-Resistant Apron/Suit | A fully buttoned lab coat provides a barrier against accidental spills. For larger quantities or procedures with a higher risk of contamination, a chemical-resistant apron or disposable suit is recommended. Contaminated clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste. |
| Feet | Closed-Toed Shoes | Impervious, closed-toed shoes are mandatory in any laboratory setting to protect against spills. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow provides a procedural guide for handling this compound, from preparation to disposal.
Experimental Protocol: Safe Handling of this compound
-
Donning PPE: Before entering the designated work area, put on all required PPE as outlined in the table above. Ensure your respirator has a proper seal through a user seal check.
-
Designated Work Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination of the general laboratory space.
-
Assemble Materials: Gather all necessary equipment and reagents before beginning work to minimize traffic in and out of the designated area.
-
Weighing and Handling: All weighing and handling of solid this compound must be performed in a chemical fume hood to contain any dust. Use tools and equipment dedicated for use with carcinogens.
-
Dissolving and Use: When dissolving or using this compound in solution, perform these tasks within the fume hood. If possible, use a closed system to further reduce the risk of exposure.
-
Decontaminate Work Area: After handling is complete, decontaminate all surfaces and equipment. A common procedure involves wiping surfaces with a solvent known to dissolve this compound (e.g., toluene, check for compatibility with the surface material first), followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste. Dry sweeping or mopping is prohibited for certain carcinogens as it can create airborne dust.[8]
-
Decontaminate/Dispose of PPE: Reusable PPE, such as goggles and face shields, should be decontaminated. Disposable PPE, including gloves and lab coats, must be disposed of as hazardous waste. It is crucial to note that some PAHs can be difficult to remove from PPE through laundering.[9][10] Therefore, disposable options are often preferred.
-
Waste Disposal: All this compound waste, including contaminated materials and cleaning supplies, must be disposed of as hazardous waste in accordance with EPA and local regulations. Dibenzo[a,i]pyrene, a related compound, is listed as a hazardous waste by the EPA.[11][12][13][14]
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Segregation: All waste contaminated with this compound must be segregated into clearly labeled, sealed containers. This includes solid waste (e.g., contaminated gloves, wipes, and plasticware) and liquid waste (e.g., solutions containing this compound).
-
Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Carcinogen," "Toxic").
-
Regulatory Compliance: Disposal must adhere to all federal, state, and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. The EPA regulates the disposal of many polycyclic aromatic hydrocarbons as hazardous waste.[11][12][13][14]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[15][16] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: Evacuate the area and prevent others from entering. If the spill is small and you are trained to do so, use an appropriate absorbent material to clean it up while wearing full PPE. All cleanup materials must be disposed of as hazardous waste. For large spills, contact your institution's EHS department or emergency response team.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer working environment for yourself and your colleagues.
References
-
Agilent Technologies, Inc. (2025). Dibenzo(a,l)pyrene Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
-
Fent, K. W., et al. (n.d.). Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles. IDEAS/RePEc. Retrieved from [Link]
-
de Oliveira, C. L., et al. (2022). Polycyclic Aromatic Hydrocarbon Contamination of Personal Protective Equipment of Brazilian Firefighters During Training Exercise. SciELO. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? CDC Archive. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]
-
Fent, K. W., et al. (2021). Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles. ResearchGate. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Carcinogens - Standards. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Carcinogens - Overview. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). DIBENZO(a,e)PYRENE | C24H14 | CID 9126. PubChem. Retrieved from [Link]
-
VelocityEHS. (2015). OSHA Retains Strong Focus on Carcinogen Safety. Retrieved from [Link]
-
da Silva, A. A., et al. (2017). Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment. PubMed Central. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Working with Carcinogens. CDC Stacks. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dibenzo(a,h)pyrene | C24H14 | CID 9108. PubChem. Retrieved from [Link]
-
Agilent Technologies, Inc. (2025). Dibenzo(a,i)pyrene Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). BENZO(a)PYRENE - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Waste Code. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). BENZO[A]PYRENE. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Guidance for Calculating Benzo(a)pyrene Equivalents for Cancer Evaluations of Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
Sources
- 1. DIBENZO(a,e)PYRENE | C24H14 | CID 9126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dibenzo(a,h)pyrene | C24H14 | CID 9108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DIBENZO(A,E)PYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 9. Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles [ideas.repec.org]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 13. Waste Code [rcrainfo.epa.gov]
- 14. wku.edu [wku.edu]
- 15. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. BENZO[A]PYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
